molecular formula C10H15FN3O15P3 B155376 T-705RTP CAS No. 740790-94-7

T-705RTP

カタログ番号: B155376
CAS番号: 740790-94-7
分子量: 529.16 g/mol
InChIキー: UUKPXXBDUCDZDA-KAFVXXCXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Favipiravir-RTP is a nuceloside analogue in which the nucleobase is favipiravir. It is a RNA-dependent RNA polymerase inhibitor which exhibits anti-influenza and anti-coronaviral activities. It has a role as an anticoronaviral agent, an antiviral drug and an EC 2.7.7.48 (RNA-directed RNA polymerase) inhibitor. It is a primary carboxamide, an organofluorine compound, a nucleoside analogue, an organic triphosphate and a pyrazinone. It is functionally related to a favipiravir.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN3O15P3/c11-4-1-14(9(18)5(13-4)8(12)17)10-7(16)6(15)3(27-10)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h1,3,6-7,10,15-16H,2H2,(H2,12,17)(H,22,23)(H,24,25)(H2,19,20,21)/t3-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKPXXBDUCDZDA-KAFVXXCXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N=C(C(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN3O15P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

740790-94-7
Record name Favipiravir riboside triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0740790947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FAVIPIRAVIR RIBOSIDE TRIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0JG9C0OQD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of T-705RTP Against Influenza Virus

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Favipiravir (T-705) is a potent, broad-spectrum antiviral agent demonstrating significant efficacy against influenza viruses. Its activity is contingent on intracellular conversion to the active metabolite, T-705-ribofuranosyl-5'-triphosphate (T-705RTP). This guide provides a detailed technical overview of the core mechanism by which this compound exerts its anti-influenza activity. We will delve into its function as a purine analogue, its interaction with the viral RNA-dependent RNA polymerase (RdRp), and its primary role in inducing lethal mutagenesis, a process that ultimately leads to the extinction of the viral population. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this novel antiviral agent.

Introduction: The Influenza Virus and the Role of the RNA-Dependent RNA Polymerase

Influenza viruses, belonging to the Orthomyxoviridae family, are enveloped viruses with a segmented, negative-sense single-stranded RNA genome.[1] The replication and transcription of the viral genome are orchestrated by a key viral enzyme, the RNA-dependent RNA polymerase (RdRp).[1][2] The influenza A virus RdRp is a heterotrimeric complex composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA).[1][2] This complex is responsible for both the synthesis of viral messenger RNA (mRNA) through a unique "cap-snatching" mechanism and the replication of the viral RNA (vRNA) genome.[1][3] Given its central role in the viral life cycle, the RdRp is a prime target for antiviral drug development.

Favipiravir (T-705): From Prodrug to Active Inhibitor

Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide), also known as T-705, is a prodrug that exhibits minimal activity in its initial form.[4][5] Upon entering a host cell, it undergoes intracellular phosphoribosylation to be converted into its active form, T-705-4-ribofuranosyl-5'-triphosphate (this compound).[4][6][7] This conversion is a critical step for its antiviral activity, as this compound is the molecule that directly interacts with the viral RdRp.[6][7]

G cluster_cell Host Cell T-705 Favipiravir (T-705) (Prodrug) T-705RMP T-705-RMP T-705->T-705RMP Phosphoribosylation T-705RDP T-705-RDP T-705RMP->T-705RDP Phosphorylation This compound This compound (Active Form) T-705RDP->this compound Phosphorylation T-705_ext Favipiravir (T-705) T-705_ext->T-705 Cellular Uptake

Figure 1: Intracellular activation of Favipiravir (T-705) to its active form, this compound.

The Core Mechanism: Lethal Mutagenesis

The primary mechanism of action of this compound against the influenza virus is the induction of lethal mutagenesis.[8][9][10] This process involves the incorporation of this compound into the nascent viral RNA strand during replication, leading to a significant increase in the frequency of mutations.[8][11] The accumulation of these mutations across the viral genome results in the production of non-viable viral progeny, a phenomenon termed "error catastrophe."[8][9]

This compound as a Purine Analogue

Enzyme kinetic studies have demonstrated that this compound functions as a purine analogue, competitively inhibiting the incorporation of ATP and GTP by the influenza virus RdRp.[4][5][6] This mimicry allows this compound to be recognized by the viral polymerase as a legitimate substrate for RNA synthesis.[6]

Ambiguous Base-Pairing

A key feature of this compound's mutagenic activity is its ability to engage in ambiguous base-pairing.[12] It can be incorporated into the growing RNA chain opposite to both cytosine and uracil residues in the template strand, effectively acting as both a guanosine and an adenosine analogue.[12] This leads to an enrichment of G-to-A and C-to-T transition mutations in the viral genome.[8][11]

G cluster_template Template RNA Strand cluster_nascent Nascent RNA Strand T1 ...-C-... N1 ...-G-... T1->N1 Canonical Pairing (GTP) N3 ...-T705RMP-... T1->N3 Ambiguous Pairing (this compound) T2 ...-U-... N2 ...-A-... T2->N2 Canonical Pairing (ATP) T2->N3 Ambiguous Pairing (this compound)

Figure 2: Ambiguous base-pairing of this compound leading to its incorporation opposite cytosine and uracil.

Non-Obligate Chain Termination

While this compound can be incorporated into the nascent RNA, its effect on chain elongation is complex. Some studies suggest that the incorporation of a single this compound molecule can inhibit subsequent nucleotide incorporation, effectively acting as a chain terminator.[4][13] However, other research indicates that a single incorporation may only slow down RNA extension, with two consecutive incorporations being required for more efficient termination.[12] This suggests a non-obligate chain termination mechanism, which is crucial for its role in lethal mutagenesis, as complete and immediate chain termination would not allow for the accumulation of mutations throughout the genome.

Experimental Evidence and Methodologies

The elucidation of this compound's mechanism of action has been supported by a range of in vitro and cell-based assays.

In Vitro Polymerase Assays
  • Primer Extension Assays: These assays are instrumental in directly observing the incorporation of this compound into a nascent RNA strand and its effect on chain elongation.[4][6] A labeled RNA primer is annealed to a template RNA, and the reaction is initiated by the addition of the influenza virus RdRp and nucleotides, including this compound. The reaction products are then analyzed by gel electrophoresis to determine the extent of primer extension.[6]

    Protocol: Primer Extension Assay

    • Reaction Mixture Preparation: Prepare a reaction mixture containing a 32P-labeled RNA primer, a template RNA, purified influenza virus RdRp, and a buffer containing MgCl2 and DTT.

    • Initiation: Initiate the reaction by adding a mixture of NTPs (ATP, CTP, GTP, UTP) and varying concentrations of this compound.

    • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

    • Termination: Stop the reaction by adding a stop solution containing EDTA and formamide.

    • Analysis: Denature the samples by heating and analyze the products by polyacrylamide gel electrophoresis (PAGE) under denaturing conditions. Visualize the radiolabeled RNA products by autoradiography.

  • Enzyme Kinetics (Lineweaver-Burk Plots): To determine the nature of inhibition, kinetic assays are performed where the rate of nucleotide incorporation is measured at various substrate (NTP) and inhibitor (this compound) concentrations.[6][14] The data are then plotted using a Lineweaver-Burk plot to determine if the inhibition is competitive, non-competitive, or mixed-type.[6][14]

Cell-Based Assays
  • Viral Replication Assays: Madin-Darby canine kidney (MDCK) cells are commonly used to assess the antiviral activity of favipiravir.[8][9] Cells are infected with influenza virus and treated with varying concentrations of the drug. The effect on viral replication is then quantified by measuring the reduction in viral titer (e.g., by plaque assay or TCID50) or viral RNA levels (by RT-qPCR).[8]

  • Minigenome Assays: This is a safe and effective way to study the activity of the viral polymerase in a cellular context without using live virus.[15][16] Plasmids encoding the influenza virus RdRp subunits (PA, PB1, PB2) and nucleoprotein (NP) are co-transfected into cells along with a plasmid expressing a reporter gene (e.g., luciferase) flanked by the viral promoter sequences.[15] The activity of the polymerase is then measured by the expression of the reporter gene. This system can be used to assess the inhibitory effect of compounds like favipiravir on polymerase activity.[15]

G Plasmids Plasmids encoding: - PA, PB1, PB2 (RdRp) - NP - Reporter vRNA-like template Transfection Co-transfection Plasmids->Transfection Cell Host Cell Transfection->Cell Transcription Viral Polymerase Activity (Transcription & Replication) Cell->Transcription Reporter Reporter Protein (e.g., Luciferase) Transcription->Reporter Measurement Quantify Reporter Activity Reporter->Measurement

Figure 3: Workflow of a minigenome assay to assess influenza virus polymerase activity.

Resistance to Favipiravir

While the emergence of resistance to favipiravir has been reported to be infrequent, studies have identified mutations that can confer reduced susceptibility.[17][18] A notable example is the K229R mutation in the PB1 subunit of the RdRp.[18][19] This mutation has been shown to confer resistance in vitro, although it may come at a cost to viral fitness.[18][19] A compensatory mutation, P653L in the PA subunit, can restore this fitness cost.[17] The monitoring of such mutations is crucial for understanding the long-term efficacy of favipiravir.

Quantitative Data Summary

ParameterValue/ObservationReference(s)
Mechanism of Inhibition Competitive with ATP and GTP[4][5][6]
Mutational Signature G→A and C→T transitions[8][11]
Resistance Mutation K229R in PB1[18][19]
Compensatory Mutation P653L in PA[17]
Clinical Trial Dosing (Uncomplicated Influenza) 1800 mg BID (Day 1), 800 mg BID (Days 2-5)[20][21][22]

Conclusion

This compound represents a significant advancement in anti-influenza therapy, primarily through its unique mechanism of lethal mutagenesis. By acting as a purine analogue that is readily incorporated into the viral RNA by the RdRp, it introduces a high mutational load that the virus cannot sustain. Its ambiguous base-pairing and non-obligate chain termination properties are key to this mutagenic effect. A thorough understanding of this mechanism, supported by the experimental methodologies outlined in this guide, is essential for the continued development and strategic deployment of this and other next-generation antiviral agents.

References

  • Baranovich, T., Wong, S. S., Armstrong, J., Marjuki, H., Webby, R. J., Webster, R. G., & Govorkova, E. A. (2013). T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro. Journal of Virology, 87(7), 3741–3751. [Link]

  • Fiers, W., De Clercq, E., & Descamps, J. (2012). Structure and Function of the Influenza Virus Transcription and Replication Machinery. Annual Review of Microbiology, 66, 23-43. [Link]

  • Vanderlinden, E., Vrancken, R., Van den Eynde, C., Schmit, J. C., & Neyts, J. (2016). T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro. Journal of Virology, 90(13), 6062-6072. [Link]

  • Te Velthuis, A. J., & Fodor, E. (2016). Influenza virus RNA polymerase: insights into the mechanisms of viral RNA synthesis. Nature Reviews Microbiology, 14(8), 479–493. [Link]

  • Sangawa, H., Komeno, T., Nishikawa, H., Yoshida, A., Takahashi, K., Nomura, N., & Furuta, Y. (2013). Mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase. Antimicrobial Agents and Chemotherapy, 57(11), 5202–5208. [Link]

  • Goldhill, D. H., Te Velthuis, A. J. W., Fletcher, R. A., Langat, P., Zambon, M., Lackenby, A., & Barclay, W. S. (2018). The mechanism of resistance to favipiravir in influenza. Proceedings of the National Academy of Sciences, 115(45), 11613-11618. [Link]

  • Jin, Z., Smith, L. K., Rajwanshi, V. K., Kim, B., & Deval, J. (2013). Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase. Antimicrobial Agents and Chemotherapy, 57(11), 5202-5208. [Link]

  • Furuta, Y., Takahashi, K., Kuno-Maekawa, M., Sangawa, H., Uehara, S., Kozaki, K., ... & Shiraki, K. (2013). Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase. Antimicrobial Agents and Chemotherapy, 57(11), 5202-5208. [Link]

  • Pflug, A., Guilligay, D., Reich, S., & Cusack, S. (2014). Structure and function of influenza polymerase. Current Opinion in Virology, 8, 49-58. [Link]

  • Area, E., & Ortín, J. (2014). Structural and Functional Characterization of an Influenza Virus RNA Polymerase-Genomic RNA Complex. Journal of Virology, 88(1), 331-341. [Link]

  • Furuta, Y., Takahashi, K., Fukuda, Y., Kuno, M., Kamiyama, T., Kozaki, K., ... & Shiraki, K. (2005). Mechanism of Action of T-705 against Influenza Virus. Antimicrobial Agents and Chemotherapy, 49(3), 981–986. [Link]

  • Decroly, E., Canard, B., & Bouvet, P. (2019). Structure and function of the influenza A virus RNA polymerase. Comptes Rendus Biologies, 342(5-6), 235-246. [Link]

  • Huchting, J., Vanderlinden, E., & Van der Linden, L. (2019). T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro. Viruses, 11(8), 715. [Link]

  • Cheung, P. P. H., Watson, S. J., Choy, K. T., Funnell, S. G. P., Tiley, L. S., & Peacock, T. P. (2018). The mechanism of resistance to favipiravir in influenza. Proceedings of the National Academy of Sciences, 115(45), 11613-11618. [Link]

  • Arias, A., Thorne, L., & Goodfellow, I. (2020). Lethal Mutagenesis of RNA Viruses and Approved Drugs with Antiviral Mutagenic Activity. Viruses, 12(9), 1033. [Link]

  • Zhirnov, O. P., & Malyshenkov, A. A. (2021). Favipiravir: the hidden threat of mutagenic action. Acta Naturae, 13(1), 4-13. [Link]

  • Goldhill, D. H., Te Velthuis, A. J. W., Fletcher, R. A., Langat, P., Zambon, M., Lackenby, A., & Barclay, W. S. (2018). The mechanism of resistance to favipiravir in influenza. UKHSA Research Portal. [Link]

  • Goldhill, D. H., Te Velthuis, A. J. W., Fletcher, R. A., Langat, P., Zambon, M., Lackenby, A., & Barclay, W. S. (2018). The mechanism of resistance to favipiravir in influenza. Princeton University Library. [Link]

  • te Velthuis, A. J. (2018). Assays to Measure the Activity of Influenza Virus Polymerase. In Influenza Virus (pp. 235-253). Humana Press, New York, NY. [Link]

  • Furuta, Y., Gowen, B. B., Takahashi, K., Smee, D. F., Barnard, D. L., & Sidwell, R. W. (2013). Favipiravir (T-705), a novel viral RNA polymerase inhibitor. Antiviral Research, 100(2), 446-454. [Link]

  • De Clercq, E. (2016). Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis. Antimicrobial Agents and Chemotherapy, 60(11), 6534-6543. [Link]

  • Goldhill, D. H., Te Velthuis, A. J. W., Fletcher, R. A., Langat, P., Zambon, M., Lackenby, A., & Barclay, W. S. (2018). The mechanism of resistance to favipiravir in influenza. Fingerprint. [Link]

  • Noah, D. L., & Krug, R. M. (2005). Focusing on the influenza virus polymerase complex: recent progress in drug discovery and assay development. Current Opinion in Chemical Biology, 9(4), 356-362. [Link]

  • MediVector, Inc. (2015). MediVector Completes Patient Enrollment in Two Phase 3 Studies of Favipiravir for Influenza. FirstWord Pharma. [Link]

  • Ison, M. G., Portsmouth, S., Yoshida, Y., Shishido, T., Mitchener, M., Tsuchiya, K., ... & Hayden, F. G. (2022). Favipiravir Treatment of Uncomplicated Influenza in Adults: Results of Two Phase 3, Randomized, Double-Blind, Placebo-Controlled Trials. The Journal of Infectious Diseases, 226(10), 1790-1799. [Link]

  • National Institute of Allergy and Infectious Diseases (NIAID). (2013). Phase 3 Efficacy and Safety Study of Favipiravir for Treatment of Uncomplicated Influenza in Adults. ClinicalTrials.gov. [Link]

  • Naesens, L., Guddat, L. W., Keough, D. T., van Kuilenburg, A. B., Meijer, J., Vande Voorde, J., & Balzarini, J. (2013). The Ambiguous Base-Pairing and High Substrate Efficiency of T-705 (Favipiravir) Ribofuranosyl 5′-Triphosphate towards Influenza A Virus Polymerase. PLoS ONE, 8(7), e68347. [Link]

  • Ison, M. G., Portsmouth, S., Yoshida, Y., Shishido, T., Mitchener, M., Tsuchiya, K., ... & Hayden, F. G. (2022). Favipiravir Treatment of Uncomplicated Influenza in Adults: Results of Two Phase 3, Randomized, Double-Blind, Placebo-Controlled Trials. ResearchGate. [Link]

  • Sangawa, H., Komeno, T., Nishikawa, H., Yoshida, A., Takahashi, K., Nomura, N., & Furuta, Y. (2013). Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase. ResearchGate. [Link]

  • te Velthuis, A. J. (2018). Assays to Measure the Activity of Influenza Virus Polymerase. Springer Nature Experiments. [Link]

  • Houston Methodist. (n.d.). Favipiravir clinical trial - Methodology. Houston Methodist. [Link]

  • te Velthuis, A. J. (2018). Assays to Measure the Activity of Influenza Virus Polymerase. ResearchGate. [Link]

  • Furuta, Y., Gowen, B. B., Takahashi, K., Smee, D. F., Barnard, D. L., & Sidwell, R. W. (2013). Favipiravir (T-705), a novel viral RNA polymerase inhibitor. ResearchGate. [Link]

  • Reich, S., & Cusack, S. (2017). in vitro fluorescence based study of initiation of RNA synthesis by influenza B polymerase. Nucleic Acids Research, 45(6), 3337-3348. [Link]

Sources

An In-Depth Technical Guide to the Structure and Function of Favipiravir-ribofuranosyl-5′-triphosphate (Favipiravir-RTP)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Favipiravir (T-705) is a potent, broad-spectrum antiviral agent that exhibits activity against a wide range of RNA viruses.[1] It functions as a prodrug, meaning it requires intracellular conversion to its active form, Favipiravir-ribofuranosyl-5′-triphosphate (Favipiravir-RTP).[2] This guide provides a detailed examination of the molecular structure of Favipiravir-RTP, the bioactivation pathway necessary for its formation, and its mechanism of action as a selective inhibitor of viral RNA-dependent RNA polymerase (RdRp). By functioning as a molecular mimic of purine nucleosides, Favipiravir-RTP is erroneously incorporated into nascent viral RNA, leading to the inhibition of viral replication through mechanisms of chain termination and lethal mutagenesis.[3] This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical antiviral compound.

Introduction to Favipiravir (T-705)

Discovered by Toyama Chemical Co., Ltd., Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) emerged from the screening of a chemical library for compounds with anti-influenza virus activity.[2][3] Unlike many antiviral drugs that target viral entry or release, Favipiravir targets the fundamental process of viral genome replication. Its efficacy is not limited to influenza viruses; it has demonstrated a broad spectrum of activity against other RNA viruses, including arenaviruses, bunyaviruses, and filoviruses.[1][2]

The clinical utility of Favipiravir is predicated on its conversion within the host cell to its pharmacologically active form, Favipiravir-RTP.[4] This intracellular transformation is a critical prerequisite for its antiviral effect, as the parent compound, Favipiravir, does not inhibit the viral polymerase directly.[2] The high selectivity of Favipiravir-RTP for viral RdRp over host DNA and RNA polymerases underpins its favorable safety profile.[2]

The Molecular Architecture of Favipiravir-RTP

Favipiravir-RTP is a nucleoside analogue, a class of compounds that mimic natural nucleosides.[5] Its structure can be deconstructed into three essential components: a modified nitrogenous base, a ribofuranose sugar, and a 5'-triphosphate chain.

  • The Pyrazinecarboxamide Core (Favipiravir Base): The core of the molecule is the favipiravir base, chemically known as 6-fluoro-3-hydroxy-2-pyrazinecarboxamide.[6] This base is a structural analogue of the purines guanine and adenine. This mimicry is the causal reason why the viral RNA polymerase recognizes Favipiravir-RTP as a substrate for incorporation into the growing RNA chain.[2][7]

  • The Ribofuranosyl Ring: The favipiravir base is attached to a five-carbon ribofuranose sugar ring. This sugar moiety serves as the standard backbone for nucleosides and is essential for the correct spatial orientation of the molecule within the polymerase active site.

  • The 5'-Triphosphate Group: Attached to the 5' carbon of the ribofuranose sugar is a linear chain of three phosphate groups. This triphosphate tail is the high-energy component that enables the nucleophilic attack required for phosphodiester bond formation during RNA synthesis. It is also a key structural feature for binding within the catalytic site of the RdRp enzyme.[8] The complete chemical formula for Favipiravir-RTP is C₁₀H₁₅FN₃O₁₅P₃.[5]

cluster_FavipiravirRTP Molecular Structure of Favipiravir-RTP Base {Favipiravir Base | 6-fluoro-3-hydroxy-2-pyrazinecarboxamide} Sugar {Ribofuranose Ring | Five-carbon sugar} Base->Sugar N-glycosidic bond Phosphate {5'-Triphosphate Group | High-energy chain} Sugar->Phosphate Phosphoester bond

Caption: Core components of the Favipiravir-RTP molecule.

The Bioactivation Pathway: From Prodrug to Active Inhibitor

Favipiravir enters the host cell in its prodrug form and must undergo a series of enzymatic modifications to become the active Favipiravir-RTP. This bioactivation pathway is exclusively mediated by host cell enzymes, a critical aspect of its mechanism.

The process begins with the conversion of Favipiravir to its ribofuranosyl-5'-monophosphate form (Favipiravir-RMP).[9] This initial and rate-limiting step is catalyzed by the host enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[9] Subsequently, cellular kinases recognize Favipiravir-RMP and sequentially add two more phosphate groups, converting it first to the diphosphate (Favipiravir-RDP) and finally to the active triphosphate form, Favipiravir-RTP.[9][10]

cluster_activation Intracellular Bioactivation of Favipiravir Favipiravir Favipiravir (Prodrug) RMP Favipiravir-RMP (Monophosphate) Favipiravir->RMP Host HGPRT (Phosphoribosylation) RTP Favipiravir-RTP (Active Triphosphate) RMP->RTP Host Kinases (Phosphorylation)

Caption: The intracellular enzymatic pathway for Favipiravir activation.

Mechanism of Action: Inhibition of Viral RdRp

The antiviral activity of Favipiravir-RTP is centered on its ability to disrupt the function of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for replicating the viral genome that is absent in humans.[2] This selective targeting is achieved through a dual mechanism.

  • Competitive Inhibition and Chain Termination: Favipiravir-RTP competes with natural purine nucleoside triphosphates (primarily ATP and GTP) for the active site of the viral RdRp.[9][11] Upon successful competition, it is incorporated into the nascent viral RNA strand.[8] In some viral systems, this incorporation event acts as a chain terminator, preventing the addition of subsequent nucleotides and halting RNA synthesis prematurely.[12]

  • Lethal Mutagenesis: The primary mechanism of action for many viruses, including influenza, is lethal mutagenesis.[2][3] The incorporation of the Favipiravir analogue into the viral RNA does not immediately terminate the chain but instead acts as a non-obligate chain terminator. The altered base-pairing properties of the incorporated favipiravir base lead to a cascade of mutations during subsequent rounds of replication. This significant increase in the mutation rate, known as "error catastrophe," results in the production of non-functional and non-viable viral progeny.[3]

cluster_moa Mechanism of RdRp Inhibition by Favipiravir-RTP cluster_process Replication Process cluster_outcomes Antiviral Outcomes RdRp Viral RdRp Complex Incorporation Incorporation RdRp->Incorporation Incorporates into Nascent RNA Template Viral RNA Template NTPs Natural NTPs (ATP, GTP) NTPs->RdRp Binds to Active Site FRTP Favipiravir-RTP FRTP->RdRp Competitively Binds Termination Chain Termination Incorporation->Termination Mutagenesis Lethal Mutagenesis Incorporation->Mutagenesis

Caption: Dual mechanisms of viral replication inhibition by Favipiravir-RTP.

Quantitative Analysis of Inhibitory Potency

The efficacy and selectivity of an antiviral compound can be quantified by comparing its half-maximal inhibitory concentration (IC₅₀) against the viral target versus host enzymes. A lower IC₅₀ value indicates greater potency. Biochemical assays have demonstrated that Favipiravir-RTP is a highly potent inhibitor of influenza virus RdRp, while showing significantly weaker inhibition of human polymerases, underscoring its high therapeutic index.[2]

Enzyme TargetOrganism/SystemIC₅₀ Value (µM)Selectivity Index (vs. Influenza RdRp)
RNA-dependent RNA Polymerase (RdRp) Influenza Virus0.341 [13][14]1x
DNA Polymerase α Human>1000[2]>2932x
DNA Polymerase β Human>1000[2]>2932x
DNA Polymerase γ Human>1000[2]>2932x
DNA-dependent RNA Polymerase II Human905[2][3]~2650x

Key Experimental Protocols

The characterization of Favipiravir-RTP relies on established biochemical and cell-based assays. The following protocols provide a foundational methodology for studying its metabolism and inhibitory activity.

Protocol 1: In Vitro Analysis of Favipiravir Metabolism

This protocol is designed to detect the intracellular conversion of Favipiravir to its phosphorylated metabolites.

  • Cell Culture: Seed Madin-Darby Canine Kidney (MDCK) cells in appropriate culture vessels and grow to near confluency.[2]

  • Drug Treatment: Treat the MDCK cells with varying concentrations of Favipiravir for a specified time course (e.g., 4, 8, 12, 24 hours).

  • Metabolite Extraction: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells and extract the intracellular metabolites using a suitable method, such as perchloric acid extraction followed by neutralization.

  • HPLC Analysis: Analyze the cell extracts using High-Performance Liquid Chromatography (HPLC).[2] Use chemically synthesized standards of Favipiravir, Favipiravir-RMP, and Favipiravir-RTP to identify and quantify the respective peaks based on their retention times.

  • Data Interpretation: Plot the concentration of each metabolite over time to determine the kinetics of intracellular activation.

Protocol 2: RNA Polymerase Inhibition Assay

This biochemical assay measures the direct inhibitory effect of Favipiravir-RTP on viral polymerase activity.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing purified viral RdRp enzyme, a synthetic RNA template/primer duplex, and a mixture of three unlabeled natural nucleoside triphosphates (e.g., ATP, CTP, UTP).

  • Inhibitor Addition: Add chemically synthesized Favipiravir-RTP to the reaction mixtures at a range of concentrations. Include a no-inhibitor control.

  • Initiation of Reaction: Start the polymerase reaction by adding the fourth nucleotide in a radiolabeled form (e.g., [α-³²P]GTP).[2][3]

  • Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period.

  • Termination and Precipitation: Stop the reaction by adding EDTA. Precipitate the newly synthesized, radiolabeled RNA products using trichloroacetic acid (TCA) and collect them on a filter membrane.

  • Quantification: Measure the radioactivity incorporated into the RNA using a scintillation counter.

  • IC₅₀ Calculation: Plot the percentage of inhibition against the logarithm of the Favipiravir-RTP concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion and Future Directions

Favipiravir-ribofuranosyl-5′-triphosphate is a paradigm of modern antiviral drug design, leveraging host cell machinery to activate a prodrug into a highly selective inhibitor of a viral-specific enzyme. Its unique structure, featuring a pyrazinecarboxamide core that mimics natural purines, allows it to be recognized and incorporated by viral RdRp, leading to replication failure through chain termination and lethal mutagenesis. The detailed understanding of its structure, bioactivation, and mechanism of action provides a robust framework for the development of next-generation nucleoside analogues with improved potency, broader spectrums of activity, and higher barriers to resistance.

References

  • Furuta, Y., Komeno, T., & Nakamura, T. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 93(7), 449–463. [Link]

  • ResearchGate. (n.d.). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Retrieved from [Link]

  • Zhao, L., & Zhong, W. (2021). Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? The Innovation, 2(4), 100165. [Link]

  • Huchting, J., Vanderlinden, E., & Naesens, L. (2020). Detailed Analyses of Molecular Interactions between Favipiravir and RNA Viruses In Silico. Viruses, 12(11), 1279. [Link]

  • Sterispharma. (2025). Favipiravir 400mg: Composition, Mechanism of Action, and Clinical Uses. Retrieved from [Link]

  • Furuta, Y., Komeno, T., & Nakamura, T. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy. Series B, Physical and biological sciences, 93(7), 449–463. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5271809, Favipiravir riboside triphosphate. Retrieved from [Link]

  • Naydenova, K., et al. (2021). Structure of the SARS-CoV-2 RNA-dependent RNA polymerase in the presence of favipiravir-RTP. Proceedings of the National Academy of Sciences, 118(7), e2021946118. [Link]

  • Szeliga, J., et al. (2022). Favipiravir Analogues as Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase, Combined Quantum Chemical Modeling, Quantitative Structure–Property Relationship, and Molecular Docking Study. International Journal of Molecular Sciences, 23(21), 13341. [Link]

  • Goldhill, D. H., et al. (2018). The mechanism of resistance to favipiravir in influenza. Proceedings of the National Academy of Sciences, 115(45), 11613-11618. [Link]

  • Karim, M. R., et al. (2023). Revealing the structural and molecular interaction landscape of the favipiravir-RTP and SARS-CoV-2 RdRp complex through integrative bioinformatics. PLOS ONE, 18(5), e0285552. [Link]

  • Konstantinova, I. D., Andronova, V. L., Fateev, I. V., & Esipov, R. S. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 16-32. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 492405, Favipiravir. Retrieved from [Link]

  • Rocha-Pereira, J., et al. (2012). Biochemical Evaluation of the Inhibition Properties of Favipiravir and 2′-C-Methyl-Cytidine Triphosphates against Human and Mouse Norovirus RNA Polymerases. Antimicrobial Agents and Chemotherapy, 56(12), 6296-6304. [Link]

  • De Clercq, E. (2013). Favipiravir (T-705), a novel viral RNA polymerase inhibitor. Antiviral Chemistry & Chemotherapy, 23(4), 153-157. [Link]

  • Sako, T., et al. (2020). Detailed Molecular Interactions of Favipiravir with SARS-CoV-2, SARS-CoV, MERS-CoV, and Influenza Virus Polymerases In Silico. Viruses, 12(10), 1188. [Link]

  • Konstantinova, I. D., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 16-32. [Link]

Sources

Whitepaper: A Technical Guide to the Intracellular Bioactivation of T-705 (Favipiravir)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

T-705 (Favipiravir), a pyrazinecarboxamide derivative, is a broad-spectrum antiviral agent recognized for its activity against a range of RNA viruses, most notably influenza.[1][2] It functions as a prodrug, meaning it is administered in an inactive form and requires conversion within the host cell to exert its therapeutic effect.[1][3][4] The efficacy of T-705 is entirely dependent on its multi-step intracellular transformation into the active metabolite, T-705-ribofuranosyl-5'-triphosphate (T-705RTP). This active form acts as a nucleotide analog, selectively targeting and inhibiting the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral genome replication.[5][6][7] This guide provides a detailed technical overview of this critical activation pathway, the subsequent mechanism of viral inhibition, and a validated experimental framework for quantifying this intracellular conversion, intended for researchers and professionals in drug development.

Part 1: The Metabolic Activation Cascade of T-705

The transformation of T-705 from a passive prodrug into a potent viral inhibitor is a sophisticated process commandeered from the host cell's own enzymatic machinery. The pathway is a sequential process of ribosylation followed by phosphorylation, converting the base analog into a mimic of a purine nucleotide.

Step 1: Phosphoribosylation - The Rate-Limiting Gateway

Upon cellular uptake, T-705 undergoes its first and most critical metabolic conversion: ribosylation to form T-705-ribofuranosyl-5'-monophosphate (T-705RMP).[5][6][8]

  • Causality of Enzyme Selection: This reaction is catalyzed by the host enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) .[6][9][10][11] HGPRT is a key component of the purine salvage pathway, which recycles purines from degraded nucleic acids. Its natural function is to transfer a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to hypoxanthine or guanine. T-705, with its rotating carboxamide function, can structurally mimic these natural purine bases, allowing it to be recognized—albeit inefficiently—as a substrate for HGPRT.[12]

  • Experimental Insight: The dependence on HGPRT has been definitively demonstrated in studies using HGPRT-deficient cell lines, where the antiviral activity of T-705 was completely lost.[9][10] It is crucial to recognize that T-705 is a poor substrate for HGPRT, with high Km(app) values reported (in the millimolar range), indicating low binding affinity.[9] This inefficiency makes the initial phosphoribosylation the rate-limiting step in the activation cascade and is a key factor influencing the high doses of Favipiravir required for clinical efficacy.[9][13] The presence of the 3-hydroxyl group on the pyrazine ring is essential for this enzymatic conversion.[9]

Step 2: Sequential Phosphorylation to the Active Triphosphate Form

Once T-705RMP is formed, it enters the cellular nucleotide synthesis pipeline. Host cell kinases recognize T-705RMP as a monophosphate nucleotide and catalyze two subsequent phosphorylation events.

  • Mechanism: Cellular kinases, such as guanylate kinase and nucleoside diphosphate kinase, sequentially add phosphate groups to convert T-705RMP first into its diphosphate form (T-705RDP) and finally into the biologically active T-705-ribofuranosyl-5'-triphosphate (this compound).[5][6][14] This process mirrors the standard cellular pathway for converting any nucleoside monophosphate into its triphosphate form, which is required for incorporation into nucleic acid chains.

The complete bioactivation pathway is a clear example of molecular mimicry, where a synthetic prodrug exploits fundamental host cell metabolic pathways to become an active therapeutic agent.

T705_Activation_Pathway cluster_cell Host Cell Cytoplasm T705 T-705 (Favipiravir) T705RMP T-705RMP (Monophosphate) T705->T705RMP HGPRT (Rate-Limiting Step) PRPP PRPP PRPP->T705RMP T705RDP T-705RDP (Diphosphate) T705RMP->T705RDP Host Kinases T705RTP This compound (Active Triphosphate) T705RDP->T705RTP Host Kinases

Figure 1: Intracellular metabolic activation pathway of T-705 to this compound.

Part 2: Mechanism of Action - How this compound Inhibits Viral Replication

The antiviral activity of T-705 is realized only after its conversion to this compound. This active metabolite targets the viral RNA-dependent RNA polymerase (RdRp), the core engine of viral replication, through a dual mechanism of competitive inhibition and chain termination.

  • Competitive Inhibition: this compound functions as a molecular decoy. Its structure is recognized by the viral RdRp as a purine nucleotide, enabling it to effectively compete with the natural substrates, guanosine triphosphate (GTP) and adenosine triphosphate (ATP), for binding to the enzyme's active site.[5][8][15][16] Enzyme kinetic analyses have confirmed that this compound competitively inhibits the incorporation of ATP and GTP, thereby halting viral RNA synthesis.[5][15]

  • RNA Chain Termination and Mutagenesis: Beyond simple competition, this compound can be incorporated into the nascent viral RNA strand by the RdRp.[15][16] Once incorporated, it inhibits the subsequent addition of nucleotides, effectively terminating the elongation of the RNA chain.[15] This mechanism is a key contributor to its broad-spectrum activity. Furthermore, its incorporation can introduce mutations into the viral genome, a process known as lethal mutagenesis, leading to the production of non-viable viral progeny.[11][17]

  • Trustworthiness through Selectivity: A cornerstone of T-705's therapeutic value is its selectivity. This compound is a potent inhibitor of viral RdRp but does not significantly inhibit host cell DNA polymerases (α, β, γ) or DNA-dependent RNA polymerase II.[6][8][14] This selectivity for the viral enzyme over host enzymes explains its relatively low cytotoxicity compared to other nucleoside analogs and forms the basis of its favorable safety profile.[8][18]

RdRp_Inhibition cluster_viral_rep Viral RNA Replication cluster_termination Alternate Fate RdRp Viral RdRp (Active Site) Nascent_RNA Nascent RNA Strand RdRp->Nascent_RNA Elongation Blocked_RNA Chain Termination RdRp->Blocked_RNA NTPs Natural NTPs (ATP, GTP) NTPs->RdRp Normal Incorporation T705RTP This compound (Purine Analog) T705RTP->RdRp Competitive Inhibition T705RTP->Blocked_RNA Incorporation RNA_Template Viral RNA Template RNA_Template->RdRp

Figure 2: this compound competitively inhibits the viral RdRp and terminates RNA synthesis.

Part 3: Experimental Protocol - Quantifying Intracellular this compound

Validating the intracellular concentration of the active this compound is paramount for pharmacokinetic/pharmacodynamic (PK/PD) modeling and dose optimization. The following protocol outlines a robust, self-validating workflow for this purpose.

Workflow Objective

To accurately measure the intracellular concentrations of T-705 and its phosphorylated metabolites (T-705RMP and this compound) in cultured cells following treatment.

Step-by-Step Methodology
  • Cell Culture and Treatment:

    • Cell Line Selection: Choose relevant cell lines for the virus of interest (e.g., Madin-Darby Canine Kidney (MDCK) for influenza, Vero E6 for SARS-CoV-2).[19] Be aware that metabolic activation efficiency is known to be cell-line dependent.[6][19]

    • Incubation: Plate cells and grow to ~90% confluency. Treat cells with a range of T-705 concentrations (e.g., 1–1000 µM) for a specified time course.[20] Time-course studies show that this compound levels approach a maximum by 9-12 hours post-treatment.[20][21]

  • Intracellular Metabolite Extraction:

    • Harvesting: Aspirate the media and immediately wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS) to remove all extracellular T-705.

    • Lysis and Extraction: Add 1 mL of ice-cold 70:30 methanol/water (v/v) solution directly to the plate.[22][23] Scrape the cells and collect the cell lysate into a microcentrifuge tube. This step simultaneously lyses the cells and precipitates proteins while keeping the polar metabolites in solution.

    • Clarification: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins. Collect the supernatant for analysis.

  • Analytical Quantification (LC-MS/MS):

    • Rationale: While HPLC with UV detection is possible due to T-705's unique absorbance at ~360 nm[21], Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and specificity and is the current gold standard.[22]

    • Chromatography: Use a strong anion-exchange (SAX) column to separate the negatively charged phosphate metabolites based on their increasing charge (T-705 < T-705RMP < T-705RDP < this compound).[20][21]

    • Mass Spectrometry: Employ a triple-quadrupole mass spectrometer operating in negative ion, multiple reaction monitoring (MRM) mode.

      • MRM Transition for this compound: A validated transition is m/z 527.9 → 272.8.[22]

      • Internal Standard: Use a stable isotope-labeled internal standard (e.g., Tenofovir-d6-diphosphate) to account for variations in extraction efficiency and matrix effects.[22]

    • Quantification: Generate a standard curve using synthesized this compound of known concentrations spiked into lysate from untreated control cells. Calculate the concentration in experimental samples by interpolating from this curve and normalize the final value to the number of cells used in the extraction (e.g., results expressed as pmol / 10⁶ cells).[20]

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification A 1. Cell Culture & T-705 Treatment B 2. Harvest & Wash (Ice-Cold PBS) A->B C 3. Metabolite Extraction (70% Methanol) B->C D 4. Centrifuge to Clarify Lysate C->D E 5. SAX HPLC Separation D->E Inject Supernatant F 6. Negative Ion MRM (LC-MS/MS) E->F G 7. Data Analysis (Normalize to Cell Count) F->G

Figure 3: Experimental workflow for the quantification of intracellular this compound.

Data Presentation: this compound Accumulation

The following table summarizes representative data on the intracellular accumulation of this compound, demonstrating the concentration-dependent nature of the conversion process.

Extracellular T-705 Conc. (µM)Intracellular this compound (pmol / 10⁶ cells)Source
1~3[20][24]
32~20[20]
100~60-70[20]
1000~320-330[20][24]
Data derived from 24-hour incubation in MDCK cells.

Conclusion

The intracellular conversion of T-705 to this compound is a definitive example of host-directed metabolic activation essential for antiviral efficacy. The pathway hinges on an initial, rate-limiting phosphoribosylation by the host enzyme HGPRT, followed by subsequent phosphorylations by cellular kinases. The resulting active metabolite, this compound, potently and selectively inhibits viral RNA-dependent RNA polymerase, serving as both a competitive inhibitor and a chain terminator. A thorough understanding of this conversion process, supported by robust analytical methodologies like LC-MS/MS, is critical for the rational design of dosing regimens, the evaluation of potential drug resistance mechanisms, and the development of next-generation antiviral prodrugs that may optimize this critical activation step.

References

  • Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase. National Institutes of Health (NIH).
  • Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase. Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. National Institutes of Health (NIH).
  • Mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase. PubMed.
  • Mechanism of Action of T-705 against Influenza Virus. Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Favipiravir Use in COVID-19: Analysis of Suspected Adverse Drug Events. Infectious Disease Reports.
  • Role of human hypoxanthine guanine phosphoribosyltransferase in activation of the antiviral agent T-705 (favipiravir). PubMed.
  • Favipiravir. Wikipedia.
  • Mechanism of Action of T-705 against Influenza Virus. Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells. National Institutes of Health (NIH).
  • Role of Human Hypoxanthine Guanine Phosphoribosyltransferase in Activation of the Antiviral Agent T-705 (Favipiravir). Semantic Scholar.
  • Favipiravir and the battle against COVID-19. Scientific Update.
  • Mutation in hprt1 Gene or HPRT Deficiency May be a Restricting Progeny of Favipiravir in Covid-19. Scholars Middle East Publishers.
  • Understanding the pharmacokinetics of Favipiravir: Implications for treatment of influenza and COVID-19. National Institutes of Health (NIH).
  • Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. National Institutes of Health (NIH).
  • The mechanism of resistance to favipiravir in influenza. PNAS.
  • A novel LC-MS/MS method for the determination of favipiravir ribofuranosyl-5'-triphosphate (T-705-RTP) in human peripheral mononuclear cells. National Institutes of Health (NIH).
  • Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. National Institutes of Health (NIH).
  • Favipiravir and COVID-19: A Simplified Summary. National Institutes of Health (NIH).
  • Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells. Journal of Antimicrobial Chemotherapy - Oxford Academic.
  • Cell line-dependent activation and antiviral activity of T-1105, the non-fluorinated analogue of T-705 (favipiravir). PubMed.
  • Possible routes for conversion of T-705 or its nonfluorinated analog... ResearchGate.
  • Mechanism of Action of T-705 against Influenza Virus. ASM Journals.
  • Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells. Scilit.
  • Understanding the clinical utility of favipiravir (T-705) in coronavirus disease of 2019. National Institutes of Health (NIH).

Sources

A-Technical-Guide-to-T-705RTP-as-a-Purine-Nucleotide-Analog

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Antiviral Agent T-705 (Favipiravir) and its Active Metabolite, T-705RTP

Favipiravir (T-705) is a broad-spectrum antiviral agent with demonstrated efficacy against a range of RNA viruses, including influenza viruses, arenaviruses, bunyaviruses, and flaviviruses. It is a prodrug that requires intracellular metabolic activation to exert its antiviral effect. The active form of Favipiravir is its ribofuranosyl 5'-triphosphate derivative, this compound. This guide provides a comprehensive technical overview of this compound's mechanism of action, focusing on its role as a purine nucleotide analog that targets the viral RNA-dependent RNA polymerase (RdRp).

Metabolic Activation of Favipiravir to this compound

Upon entry into the host cell, Favipiravir undergoes a series of enzymatic conversions to become the active this compound. This process involves phosphoribosylation and subsequent phosphorylation steps mediated by host cellular enzymes. The efficiency of this conversion can vary between different cell lines, which may influence the in vitro antiviral efficacy

An In-depth Technical Guide to the Inhibition of RNA-dependent RNA Polymerase by T-705RTP

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

T-705 (Favipiravir) is a potent broad-spectrum antiviral agent with demonstrated efficacy against a range of RNA viruses. Its mechanism of action is contingent upon its intracellular conversion to the active triphosphate form, T-705 ribofuranosyl 5'-triphosphate (T-705RTP). This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the inhibition of viral RNA-dependent RNA polymerase (RdRp) by this compound. We will delve into the dual modes of action—non-obligate chain termination and lethal mutagenesis—supported by kinetic data, detailed experimental protocols, and structural insights. This document is intended for researchers, virologists, and drug development professionals engaged in the study of antiviral therapeutics.

Introduction: The Central Role of Viral RdRp and the Promise of T-705

Viral RNA-dependent RNA polymerases (RdRps) are essential enzymes for the replication and transcription of the genomes of most RNA viruses.[1][2] Their absence in host cells makes them a prime target for selective antiviral therapy.[3] T-705 (Favipiravir), a pyrazinecarboxamide derivative, has emerged as a significant antiviral compound due to its broad-spectrum activity.[2][3][4] The efficacy of T-705 hinges on its intracellular phosphorylation to its active form, this compound, which directly targets the viral RdRp.[2][4][5][6] This guide will dissect the intricate mechanisms by which this compound exerts its inhibitory effects, providing both the theoretical framework and the practical methodologies for its study.

The Intracellular Activation Pathway of T-705

T-705 is a prodrug that must be metabolized intracellularly to become active.[2][7] This bioactivation is a critical prerequisite for its antiviral activity. The process involves cellular enzymes that convert T-705 into T-705 ribofuranosyl 5'-monophosphate (T-705RMP) and subsequently to the active this compound.[8] Understanding this pathway is crucial for interpreting cell-based assay results and for the design of next-generation derivatives with improved activation profiles.

G cluster_cell Host Cell cluster_virus Viral Replication Complex T-705 T-705 T-705RMP T-705RMP T-705->T-705RMP Phosphoribosylation This compound This compound T-705RMP->this compound Phosphorylation RdRp RdRp This compound->RdRp Inhibition

Intracellular activation of T-705 to this compound.

Dual Mechanisms of RdRp Inhibition by this compound

This compound employs a sophisticated dual-pronged attack on the viral RdRp, leading to the suppression of viral replication. These mechanisms are not mutually exclusive and may act in concert to achieve the potent antiviral effect observed.

Competitive Inhibition and Non-Obligate Chain Termination

Enzyme kinetic studies have definitively shown that this compound acts as a competitive inhibitor of the viral RdRp.[4][5][6] Specifically, it competes with the natural purine nucleoside triphosphates, adenosine triphosphate (ATP) and guanosine triphosphate (GTP), for incorporation into the nascent viral RNA strand.[5][7][9] This competitive action is a cornerstone of its selective antiviral activity.

Once incorporated, this compound functions as a non-obligate chain terminator.[5][10] Unlike obligate chain terminators that lack a 3'-hydroxyl group, this compound possesses this group, which is essential for phosphodiester bond formation.[5][6] However, the unnatural base structure of T-705 creates a steric hindrance that impedes the efficient addition of the subsequent nucleotide, thereby terminating or significantly slowing down RNA chain elongation.[5] Some studies suggest that the incorporation of a single this compound molecule slows down RNA synthesis, while the incorporation of two consecutive molecules leads to complete termination.[9]

G cluster_workflow Non-Obligate Chain Termination Workflow RdRp_Template RdRp bound to RNA template-primer Competition Competition for Active Site RdRp_Template->Competition NTPs Natural NTPs (ATP, GTP, CTP, UTP) NTPs->Competition T705RTP This compound T705RTP->Competition Incorporation Incorporation into Nascent RNA Competition->Incorporation This compound Wins Elongation Successful Elongation Competition->Elongation Natural NTP Wins Termination Chain Termination/Slowing Incorporation->Termination

Competitive inhibition and chain termination by this compound.
Lethal Mutagenesis: Corrupting the Viral Genome

Beyond direct inhibition of RNA synthesis, this compound can also act as a viral mutagen.[11][12][13] This mechanism, termed lethal mutagenesis, involves the incorporation of this compound into the viral RNA, leading to an accumulation of mutations in the viral genome.[11][12] The ambiguous base-pairing properties of the T-705 base allow it to be incorporated in place of either guanine or adenine.[9] This leads to an increased frequency of G-to-A and C-to-U transitions during subsequent rounds of replication.[11][13] The accumulation of these mutations eventually exceeds the virus's error threshold, resulting in the production of non-viable progeny and viral extinction.[11][14]

Quantitative Analysis of this compound-Mediated Inhibition

The inhibitory potency of this compound against viral RdRp has been quantified through various enzymatic assays. The following table summarizes key kinetic parameters for the inhibition of influenza virus RdRp.

ParameterValueCompeting NucleotideVirusReference
IC50 0.360 µMGTP (~1 µM)Influenza A[5]
IC50 10.5 µMUTP (50 µM)Influenza A[5]
IC50 2.9 ± 0.14 µMGTP (1 µM)Influenza A[7][9]
Ki 1.56 µMGTPInfluenza A[5]
Ki 7.72 µMATPInfluenza A[5]
Ki 11.3 µMCTP (Mixed-type)Influenza A[5]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

These data highlight the potent and competitive nature of this compound against purine incorporation. The significantly higher IC50 value in the presence of UTP further supports the specificity of this compound as a purine analog.[5]

Experimental Protocols for Studying this compound Inhibition

The elucidation of this compound's mechanism of action relies on robust and reproducible in vitro assays. Here, we provide detailed methodologies for key experiments.

RdRp Inhibition Assay (ApG-Primed)

This assay measures the overall inhibitory effect of this compound on the RNA synthesis activity of the viral RdRp.

Methodology:

  • Reaction Mixture Preparation: Prepare a transcription buffer containing 100 mM Tris-HCl (pH 8.0), 100 mM KCl, 5 mM MgCl2, 1 mM DTT, 4 µg/ml tRNA, and 0.25% (v/v) Triton N-101.[5]

  • Component Addition: To the transcription buffer, add the dinucleotide primer ApG (0.25 mM), ATP (100 µM), CTP (50 µM), UTP (50 µM), and a low concentration of GTP (1 µM) to favor competition.[5] Include [α-32P]GTP as a radiolabel.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.

  • Enzyme Addition: Initiate the reaction by adding the purified viral RdRp enzyme complex.

  • Incubation: Incubate the reaction at 30°C for 1 hour, a time frame determined to be within the linear range of the reaction.[5]

  • Precipitation: Stop the reaction by adding 10% trichloroacetic acid (TCA) and incubate on ice for 1 hour to precipitate the synthesized RNA.[15]

  • Quantification: Collect the precipitated RNA on filters and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control to determine the IC50 value.

Causality Behind Experimental Choices:

  • The use of a low concentration of the competing natural nucleotide (GTP) is a critical design element. This increases the sensitivity of the assay to competitive inhibitors like this compound, allowing for a more accurate determination of its inhibitory potency.

  • The inclusion of a radiolabeled nucleotide ([α-32P]GTP) provides a direct and quantitative measure of RNA synthesis.

  • The reaction time is optimized to ensure that the measurements are taken during the linear phase of the enzymatic reaction, providing a true reflection of the initial reaction velocity.

Primer Extension Assay for Chain Termination Analysis

This assay is designed to visualize the incorporation of this compound and its effect on RNA chain elongation.

Methodology:

  • Template-Primer Annealing: Anneal a 5'-radiolabeled DNA or RNA primer to a longer RNA template.

  • Reaction Setup: Prepare a reaction mixture containing the annealed template-primer, purified RdRp, and a subset of natural NTPs to allow the polymerase to extend the primer to a specific point just before the nucleotide position where this compound incorporation is to be tested.

  • This compound Addition: Add this compound to the reaction, alongside the next required natural NTP as a control in a separate reaction.

  • Incubation: Incubate the reactions to allow for nucleotide incorporation and chain extension.

  • Gel Electrophoresis: Stop the reactions and analyze the products on a high-resolution denaturing polyacrylamide gel.

  • Visualization: Visualize the radiolabeled RNA products by autoradiography. The appearance of a band corresponding to the size of the primer plus the incorporated T-705RMP, and the absence or reduction of longer products, indicates chain termination.[5][9]

Self-Validating System:

This protocol incorporates a self-validating system by running parallel control reactions. The reaction with the natural NTP should produce a full-length product, confirming the activity of the polymerase and the integrity of the template. A reaction with a known obligate chain terminator can also be included as a positive control for termination. This ensures that any observed chain termination is a direct result of this compound incorporation and not an artifact of the experimental setup.

Lethal Mutagenesis Assay

This cell-based assay is used to assess the mutagenic potential of T-705.

Methodology:

  • Viral Passage: Serially passage a virus in cell culture in the presence of sub-lethal concentrations of T-705.[11][12]

  • RNA Extraction and RT-PCR: After several passages, extract the viral RNA and perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify a specific viral gene.[11]

  • Cloning and Sequencing: Clone the PCR products into a plasmid vector and sequence a significant number of individual clones.[11]

  • Mutation Frequency Analysis: Align the sequences from the T-705-treated and control (no drug) passages to a reference sequence. Calculate the mutation frequency and analyze the types of mutations (e.g., transitions, transversions) that have occurred.[11][13] An increase in G-to-A and C-to-U transitions in the T-705-treated samples is indicative of lethal mutagenesis.[11][13]

Structural Insights into this compound Interaction with RdRp

While a high-resolution crystal structure of this compound bound to an active viral RdRp is still an area of active research, in silico modeling and structural studies of related complexes provide valuable insights.[16][17] These studies suggest that this compound binds to the active site of the RdRp, where the pyrazine ring mimics the purine base of ATP or GTP.[16] The interaction is stabilized by key amino acid residues within the active site. The subsequent incorporation and the resulting conformational changes are thought to be the basis for the observed chain termination.

Conclusion and Future Directions

This compound represents a paradigm of a multifaceted antiviral agent, effectively crippling viral replication through both direct inhibition of the essential RdRp enzyme and the introduction of catastrophic errors into the viral genome. The in-depth understanding of these mechanisms, facilitated by the experimental approaches detailed in this guide, is paramount for the rational design of novel and more potent RdRp inhibitors. Future research should focus on obtaining high-resolution structural data of this compound in complex with various viral RdRps to further elucidate the precise molecular interactions that govern its inhibitory and mutagenic activities. Such knowledge will undoubtedly accelerate the development of next-generation antiviral therapies with broad-spectrum efficacy and a high barrier to resistance.

References

  • Sangawa, H., Komeno, T., Nishikawa, H., Yoshida, A., Takahashi, K., Nomura, N., & Furuta, Y. (2013). Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase. Antimicrobial Agents and Chemotherapy, 57(11), 5202–5208. [Link]

  • Furuta, Y., Komeno, T., & Nakamura, T. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 93(7), 449–463. [Link]

  • Furuta, Y., Takahashi, K., Kuno-Maekawa, M., Sangawa, H., Uehara, S., Kozaki, K., Nomura, N., Egawa, H., & Shiraki, K. (2005). Mechanism of Action of T-705 against Influenza Virus. Antimicrobial Agents and Chemotherapy, 49(3), 981–986. [Link]

  • Patsnap. (2025, March 20). How can we improve our antiviral drug development pipeline? Patsnap Synapse. [Link]

  • Huchting, J., Vanderlinden, E., Van Berwaer, R., Meier, C., & Naesens, L. (2019). Detailed Analyses of Molecular Interactions between Favipiravir and RNA Viruses In Silico. International Journal of Molecular Sciences, 20(19), 4768. [Link]

  • Du, Y., Chen, X., & Wang, J. (2020). The mechanism of action of T-705 as a unique delayed chain terminator on influenza viral polymerase transcription. Journal of Thoracic Disease, 12(10), 5986–5996. [Link]

  • Jin, Z., Smith, L. K., Rajwanshi, V. K., Kim, B., & Deval, J. (2013). The Ambiguous Base-Pairing and High Substrate Efficiency of T-705 (Favipiravir) Ribofuranosyl 5′-Triphosphate towards Influenza A Virus Polymerase. PLoS ONE, 8(7), e68347. [Link]

  • Furuta, Y., Gowen, B. B., Takahashi, K., Smee, D. F., Barnard, D. L., & Sidwell, R. W. (2013). Favipiravir (T-705), a novel viral RNA polymerase inhibitor. Antiviral Research, 100(2), 446–454. [Link]

  • Jin, Z., Smith, L. K., Rajwanshi, V. K., Kim, B., & Deval, J. (2013). The Ambiguous Base-Pairing and High Substrate Efficiency of T-705 (Favipiravir) Ribofuranosyl 5′-Triphosphate towards Influenza A Virus Polymerase. PLoS ONE, 8(7), e68347. [Link]

  • ResearchGate. (n.d.). Schematic diagram for pharmaceutical mechanisms of Favipiravir, Baloxavir and. Retrieved January 14, 2026, from [Link]

  • bioRxiv. (2025, September 4). Structural basis for selective remdesivir incorporation by SARS-CoV-2 RNA polymerase, and S759A resistance. [Link]

  • de Ávila, A. I., Escribano-Romero, E., Gamarnik, A. V., & Perales, C. (2016). Lethal Mutagenesis of Hepatitis C Virus Induced by Favipiravir. PLoS ONE, 11(10), e0164391. [Link]

  • ResearchGate. (n.d.). Schematic diagram for pharmaceutical mechanisms of Favipiravir, Baloxavir and. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Inhibition of influenza virus RNA polymerase by this compound. Retrieved January 14, 2026, from [Link]

  • Scipher Medicine. (2021, February 16). A systems-based method to repurpose marketed therapeutics for antiviral use: a SARS-CoV-2 case study. [Link]

  • Konecna, K., & Konecny, P. (2014). In vitro methods for testing antiviral drugs. EXCLI Journal, 13, 859–879. [Link]

  • ResearchGate. (n.d.). Favipiravir's structure–activity relationship profile as a potent inhibitor of RdRp. Retrieved January 14, 2026, from [Link]

  • FEBS Letters. (2021). Interface-based design of the favipiravir-binding site in SARS-CoV-2 RNA-dependent RNA polymerase reveals mutations conferring resistance to chain termination. [Link]

  • Walker, S., & Lorsch, J. (2016, February 23). Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates. Protocols.io. [Link]

  • Furuta, Y., Takahashi, K., Kuno-Maekawa, M., Sangawa, H., Uehara, S., Kozaki, K., Nomura, N., Egawa, H., & Shiraki, K. (2005). Mechanism of Action of T-705 against Influenza Virus. Antimicrobial Agents and Chemotherapy, 49(3), 981–986. [Link]

  • Sambrook, J., & Russell, D. W. (2001). The primer extension assay. CSH Protocols, 2006(1). [Link]

  • ResearchGate. (n.d.). Inhibition of the influenza virus RNP complex by 3 9 dGTP and T-705. Retrieved January 14, 2026, from [Link]

  • Baranovich, T., Wong, S. S., Armstrong, J., Marjuki, H., Webby, R. J., Webster, R. G., & Govorkova, E. A. (2013). T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro. Journal of Virology, 87(7), 3741–3751. [Link]

  • Momose, F., Handa, H., & Nagata, K. (2021). Development of a method for evaluating the mRNA transcription activity of influenza virus RNA-dependent RNA polymerase through real-time reverse transcription polymerase chain reaction. PLoS ONE, 16(8), e0256755. [Link]

  • Li, C., & DeGrado, W. F. (2021). Assay Development and Validation for Innovative Antiviral Development Targeting the N-Terminal Autoprocessing of SARS-CoV-2 Main Protease Precursors. Viruses, 13(12), 2419. [Link]

  • Baranovich, T., Wong, S. S., Armstrong, J., Marjuki, H., Webby, R. J., Webster, R. G., & Govorkova, E. A. (2013). T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro. Journal of Virology, 87(7), 3741–3751. [Link]

  • Baranovich, T., Wong, S. S., Armstrong, J., Marjuki, H., Webby, R. J., Webster, R. G., & Govorkova, E. A. (2013). T-705 (favipiravir) induces lethal mutagenesis in influenza A H1N1 viruses in vitro. Journal of Virology, 87(7), 3741–3751. [Link]

  • Perales, C., & Domingo, E. (2022). Lethal Mutagenesis of RNA Viruses and Approved Drugs with Antiviral Mutagenic Activity. Viruses, 14(3), 629. [Link]

  • Wu, R., Li, J., & Zhang, B. (2021). Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase. ACS Omega, 6(31), 20436–20444. [Link]

  • Creative Diagnostics. (n.d.). In Vitro Antiviral Testing Services. Retrieved January 14, 2026, from [Link]

  • The Audiopedia. (2021, May 17). Primer Extension Assay | Transcriptome Analysis [Video]. YouTube. [Link]

  • Shannon, A., Le, T. T., Selisko, B., Eydoux, C., Decroly, E., Vasseur, J.-J., Guillemot, J.-C., Canard, B., & Ferron, F. (2020). Rapid incorporation of Favipiravir by the fast and permissive viral RNA polymerase complex results in SARS-CoV-2 lethal mutagenesis. Nature Communications, 11(1), 4682. [Link]

  • MDPI. (2022, October 21). Targeting the RdRp of Emerging RNA Viruses: The Structure-Based Drug Design Challenge. [Link]

  • ResearchGate. (n.d.). Mechanism of Action of T-705 against Influenza Virus. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) The Ambiguous Base-Pairing and High Substrate Efficiency of T-705 (Favipiravir) Ribofuranosyl 5′-Triphosphate towards Influenza A Virus Polymerase. Retrieved January 14, 2026, from [Link]

  • MDPI. (2022, October 21). Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms. [Link]

Sources

The Broad-Spectrum Antiviral Activity of T-705RTP: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the antiviral spectrum and mechanisms of action of T-705RTP, the active metabolite of the prodrug Favipiravir (T-705). Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific understanding, presents key experimental data, and outlines methodologies for the evaluation of this broad-spectrum antiviral agent against a range of RNA viruses.

Introduction: The Emergence of a Potent Viral RNA Polymerase Inhibitor

Favipiravir (T-705) is a pyrazinecarboxamide derivative that has demonstrated potent antiviral activity against a wide array of RNA viruses.[1][2] Initially developed for the treatment of influenza, its unique mechanism of action has established it as a promising countermeasure against numerous viral pathogens of public health concern.[1][3] T-705 is a prodrug that undergoes intracellular phosphoribosylation to its active form, T-705-ribofuranosyl-5'-triphosphate (this compound).[2][4] This active metabolite functions as a purine nucleotide analog, targeting the highly conserved RNA-dependent RNA polymerase (RdRp) enzyme, which is essential for the replication of most RNA viruses.[1][4]

Core Mechanism of Action: A Multi-pronged Attack on Viral Replication

The antiviral efficacy of this compound stems from its ability to disrupt viral RNA synthesis through several distinct, yet complementary, mechanisms. This multi-faceted approach contributes to its broad-spectrum activity and a high barrier to the development of resistance.

Competitive Inhibition of Viral RdRp

This compound acts as a competitive inhibitor of the viral RdRp, primarily competing with the natural purine nucleoside triphosphates, adenosine triphosphate (ATP) and guanosine triphosphate (GTP), for incorporation into the nascent viral RNA strand.[5] Enzyme kinetic studies, such as Lineweaver-Burk plots, have demonstrated this competitive inhibition, indicating that this compound is recognized by the viral polymerase as a purine analog.[5] This competition effectively reduces the rate of viral RNA synthesis.

RNA Chain Termination

Upon incorporation into the growing RNA chain, this compound can act as a chain terminator, halting further elongation of the viral genome.[6] While this compound possesses a 3'-hydroxyl group, which is typically required for the formation of the subsequent phosphodiester bond, the incorporation of one or two consecutive this compound molecules can prevent the addition of the next nucleotide, thereby prematurely terminating transcription.[7]

Lethal Mutagenesis

A key aspect of this compound's antiviral activity is its induction of lethal mutagenesis.[8][9] By functioning as an ambiguous base analog, this compound can be incorporated in place of guanine or adenine.[8][10] This leads to an increased frequency of transition mutations, specifically G-to-A and C-to-U changes, in the viral genome during replication.[2][11] The accumulation of these mutations exceeds the error threshold that the virus can tolerate, resulting in the production of non-viable viral progeny and ultimately, viral extinction.[8]

Visualizing the Mechanism of Action

The following diagram illustrates the intracellular conversion of Favipiravir to its active form and its subsequent multi-pronged inhibition of viral RNA replication.

T-705RTP_Mechanism_of_Action Figure 1: Mechanism of Action of this compound cluster_cell Host Cell cluster_virus Viral Replication Cycle cluster_inhibition Inhibitory Mechanisms T-705 Favipiravir (T-705) (Prodrug) Cellular_Enzymes Host Cellular Enzymes (Phosphoribosylation) T-705->Cellular_Enzymes Uptake This compound This compound (Active Form) RdRp Viral RNA-dependent RNA Polymerase (RdRp) This compound->RdRp Targets Competitive_Inhibition 1. Competitive Inhibition (vs. ATP/GTP) This compound->Competitive_Inhibition Chain_Termination 2. Chain Termination This compound->Chain_Termination Lethal_Mutagenesis 3. Lethal Mutagenesis (G->A, C->U mutations) This compound->Lethal_Mutagenesis Cellular_Enzymes->this compound Replication_Complex Replication Complex RdRp->Replication_Complex Viral_RNA Viral RNA Template Viral_RNA->Replication_Complex Nascent_RNA Nascent RNA Strand Nonviable_Virions Non-viable Progeny Virions Nascent_RNA->Nonviable_Virions Replication_Complex->Nascent_RNA RNA Synthesis Competitive_Inhibition->Replication_Complex Blocks incorporation Chain_Termination->Nascent_RNA Incorporation & Termination Lethal_Mutagenesis->Nascent_RNA Incorporation & Mutation

Caption: Intracellular activation of Favipiravir and its multi-faceted inhibition of viral RdRp.

Antiviral Spectrum of this compound

This compound exhibits a broad spectrum of activity against a diverse range of RNA viruses. The following tables summarize the in vitro efficacy of Favipiravir (T-705), the prodrug of this compound, against various viral families, as determined by 50% effective concentration (EC₅₀) values obtained from cell culture-based assays.

Table 1: Antiviral Activity against Orthomyxoviridae and Arenaviridae
Virus FamilyVirusCell LineEC₅₀ (µM)Reference
Orthomyxoviridae Influenza A (H1N1)MDCK0.19 - 22.48[12]
Influenza A (H5N1)MDCK1.3 - 7.7[10]
Influenza BMDCK0.09 - 0.58[2]
Influenza CMDCK0.014 - 0.55[2]
Arenaviridae Junin virusVero5.0 - 6.0[2]
Pichinde virusVero5.0 - 6.0[13]
Tacaribe virusVero5.0 - 6.0[13]
Lassa virusVero10.8 - 70.7[14]
Table 2: Antiviral Activity against Bunyaviridae and Flaviviridae
Virus FamilyVirusCell LineEC₅₀ (µM)Reference
Bunyaviridae La Crosse virusVero32 - 191[13]
Punta Toro virusVero32 - 191[13]
Rift Valley fever virusVero32 - 191[13]
Sandfly fever virusVero32 - 191[13]
Flaviviridae West Nile virusVero318[10]
Yellow fever virusVero335[10]
Table 3: Antiviral Activity against Coronaviridae and Other RNA Viruses
Virus FamilyVirusCell LineEC₅₀ (µM)Reference
Coronaviridae SARS-CoV-2Vero E6204 - 207[15]
Togaviridae Chikungunya virus--[16]
Bornaviridae Borna disease virus 1Vero-rBoDV-1-Gluc319[17]

Note: EC₅₀ values can vary depending on the cell line, viral strain, and specific assay conditions.

Experimental Protocols for Antiviral Assessment

The evaluation of this compound's antiviral activity relies on robust and reproducible in vitro assays. The following are detailed protocols for key experiments.

Plaque Reduction Assay

This assay is a gold standard for quantifying infectious virus and assessing the efficacy of antiviral compounds.

Objective: To determine the concentration of Favipiravir that inhibits the formation of viral plaques by 50% (EC₅₀).

Materials:

  • Confluent monolayer of susceptible host cells (e.g., MDCK for influenza, Vero for many other viruses) in 6-well plates.

  • Virus stock of known titer.

  • Serial dilutions of Favipiravir (T-705).

  • Infection medium (e.g., MEM with appropriate supplements).

  • Overlay medium (e.g., containing agarose or carboxymethylcellulose).

  • Staining solution (e.g., crystal violet or neutral red).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates to achieve a confluent monolayer on the day of infection.[18]

  • Virus Dilution: Prepare 10-fold serial dilutions of the virus stock in infection medium.

  • Infection: Remove the growth medium from the cell monolayers and wash with PBS. Inoculate the cells with the virus dilutions.[18]

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

  • Compound Addition: Remove the inoculum and wash the cells. Add the overlay medium containing various concentrations of Favipiravir or a vehicle control.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a duration sufficient for plaque formation (typically 2-4 days).

  • Staining: Remove the overlay and fix the cells (if necessary). Stain the cell monolayer with crystal violet or neutral red to visualize the plaques.[18]

  • Plaque Counting: Count the number of plaques in each well.

  • EC₅₀ Calculation: Calculate the percentage of plaque reduction for each drug concentration compared to the vehicle control. Determine the EC₅₀ value by plotting the percentage of inhibition against the drug concentration using a dose-response curve.

Primer Extension Assay for RdRp Inhibition

This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of the viral RdRp.

Objective: To assess the ability of this compound to inhibit the elongation of a nascent RNA strand by the viral RdRp.

Materials:

  • Purified viral RdRp enzyme complex.

  • A short, labeled (e.g., fluorescently or radioactively) RNA primer.

  • An RNA template to which the primer can anneal.

  • A mixture of natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP).

  • This compound.

  • Reaction buffer.

  • Denaturing polyacrylamide gel.

  • Gel imaging system.

Procedure:

  • Reaction Setup: In a reaction tube, combine the purified RdRp, the primer/template duplex, and the reaction buffer.[19]

  • Inhibitor Addition: Add varying concentrations of this compound or a control.

  • Initiation: Start the reaction by adding the mixture of natural NTPs.[19]

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme for a defined period.

  • Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA).

  • Analysis: Separate the reaction products (the original primer and the extended RNA strands) by size using denaturing polyacrylamide gel electrophoresis.[19]

  • Visualization and Quantification: Visualize the labeled RNA bands using an appropriate imaging system. Quantify the intensity of the bands corresponding to the full-length product to determine the extent of inhibition at each this compound concentration.

Workflow for Assessing Antiviral Activity and Mechanism

The following diagram outlines a comprehensive workflow for characterizing the antiviral properties of a compound like Favipiravir.

Antiviral_Assessment_Workflow Figure 2: Experimental Workflow for Antiviral Characterization Start Start: Compound of Interest (e.g., Favipiravir) Cytotoxicity 1. Cytotoxicity Assay (e.g., MTT, CCK-8) Determine CC50 Start->Cytotoxicity Antiviral_Screening 2. In Vitro Antiviral Assay (e.g., Plaque Reduction) Determine EC50 Start->Antiviral_Screening Selectivity_Index 3. Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity->Selectivity_Index Antiviral_Screening->Selectivity_Index Mechanism_Studies 4. Mechanism of Action Studies Selectivity_Index->Mechanism_Studies RdRp_Inhibition 4a. Biochemical Assay (Primer Extension) Determine direct RdRp inhibition Mechanism_Studies->RdRp_Inhibition Lethal_Mutagenesis_Analysis 4b. Lethal Mutagenesis Analysis Mechanism_Studies->Lethal_Mutagenesis_Analysis Resistance_Selection 5. Resistance Selection Studies Mechanism_Studies->Resistance_Selection Conclusion Comprehensive Antiviral Profile RdRp_Inhibition->Conclusion NGS Next-Generation Sequencing (NGS) of viral genome after treatment Lethal_Mutagenesis_Analysis->NGS Mutation_Analysis Analysis of mutation frequency and bias (e.g., G->A, C->U) NGS->Mutation_Analysis Mutation_Analysis->Conclusion Serial_Passage Serial passage of virus in the presence of the compound Resistance_Selection->Serial_Passage Genotypic_Analysis Genotypic analysis of resistant variants (sequencing) Serial_Passage->Genotypic_Analysis Phenotypic_Analysis Phenotypic analysis of resistant variants (EC50 shift) Genotypic_Analysis->Phenotypic_Analysis Phenotypic_Analysis->Conclusion

Caption: A stepwise approach to characterizing the antiviral profile of a novel compound.

Resistance to T-705

While T-705 exhibits a high barrier to resistance, mutations conferring reduced susceptibility have been identified in some viruses. In influenza A virus, a K229R mutation in the PB1 subunit of the RdRp, coupled with a compensatory P653L mutation in the PA subunit, has been shown to confer resistance.[20] For Chikungunya virus, a K291R mutation in the RdRp is associated with low-level resistance.[16] The continuous surveillance for and characterization of resistance mutations are crucial for the long-term clinical utility of Favipiravir.

Conclusion

This compound is a potent and broad-spectrum inhibitor of RNA viruses, acting through a multi-faceted mechanism that targets the viral RNA-dependent RNA polymerase. Its ability to competitively inhibit the polymerase, terminate the growing RNA chain, and induce lethal mutagenesis makes it a valuable tool in the fight against a wide range of viral diseases. The experimental protocols and data presented in this guide provide a framework for researchers to further explore the antiviral potential of this compound and to develop novel therapeutic strategies against emerging and re-emerging RNA viruses.

References

  • Goldhill, D. H., et al. (2019). Determining the Mutation Bias of Favipiravir in Influenza Virus Using Next-Generation Sequencing. Journal of Virology, 93(2), e01217-18. Available at: [Link]

  • Baranovich, T., et al. (2013). T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro. Journal of Virology, 87(7), 3741-3751. Available at: [Link]

  • Goldhill, D. H., et al. (2018). The mechanism of resistance to favipiravir in influenza. Proceedings of the National Academy of Sciences, 115(45), 11613-11618. Available at: [Link]

  • Baranovich, T., et al. (2013). T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro. Journal of Virology, 87(7), 3741-3751. Available at: [Link]

  • De Clercq, E. (2013). T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections. Antiviral Chemistry and Chemotherapy, 23(4), 153-167. Available at: [Link]

  • Gowen, B. B., et al. (2007). In Vitro and In Vivo Activities of T-705 against Arenavirus and Bunyavirus Infections. Antimicrobial Agents and Chemotherapy, 51(9), 3168-3176. Available at: [Link]

  • Goldhill, D. H., et al. (2019). Determining the mutation bias of favipiravir in influenza virus using next-generation sequencing. UKHSA Research Portal. Available at: [Link]

  • Shannon, A., et al. (2020). Improving properties of the nucleobase analogs T-705/T-1105 as potential antiviral. RSC Medicinal Chemistry, 11(9), 1024-1036. Available at: [Link]

  • Furuta, Y., et al. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B, 93(7), 449-463. Available at: [Link]

  • Sangawa, H., et al. (2013). Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase. Antimicrobial Agents and Chemotherapy, 57(11), 5202-5208. Available at: [Link]

  • Mendenhall, M., et al. (2011). T-705 (Favipiravir) Inhibition of Arenavirus Replication in Cell Culture. Antimicrobial Agents and Chemotherapy, 55(2), 782-787. Available at: [Link]

  • Cheung, P. P. H., et al. (2014). The mechanism of action of T-705 as a unique delayed chain terminator on influenza viral polymerase transcription. Journal of Biological Chemistry, 289(41), 28247-28258. Available at: [Link]

  • Baranovich, T., et al. (2013). T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro. Journal of Virology, 87(7), 3741-3751. Available at: [Link]

  • Peng, Q., et al. (2020). Structural basis for the inhibition of the SARS-CoV-2 RNA-dependent RNA polymerase by favipiravir-RTP. bioRxiv. Available at: [Link]

  • Mendenhall, M., et al. (2011). T-705 (Favipiravir) Inhibition of Arenavirus Replication in Cell Culture. ResearchGate. Available at: [Link]

  • Sangawa, H., et al. (2013). Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase. ResearchGate. Available at: [Link]

  • Wu, B., et al. (2023). SARS-CoV-2 RNA-dependent RNA polymerase as a target for high-throughput drug screening. Signal Transduction and Targeted Therapy, 8(1), 63. Available at: [Link]

  • Jin, Z., et al. (2013). The Ambiguous Base-Pairing and High Substrate Efficiency of T-705 (Favipiravir) Ribofuranosyl 5′-Triphosphate towards Influenza A Virus Polymerase. PLoS ONE, 8(7), e68347. Available at: [Link]

  • Shannon, A., et al. (2020). Antiviral effects of T-705 on SARS-CoV-2. ResearchGate. Available at: [Link]

  • Mendoza, E. J., & Iwasaki, A. (2020). Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2. Current Protocols in Microbiology, 57(1), e113. Available at: [Link]

  • Tokunaga, T., et al. (2017). Antiviral activity of Favipiravir (T-705) against mammalian and avian bornaviruses. Antiviral Research, 143, 235-241. Available at: [Link]

  • Furuta, Y., et al. (2013). Favipiravir (T-705), a novel viral RNA polymerase inhibitor. Antiviral Research, 100(2), 446-454. Available at: [Link]

  • Sissoko, D., et al. (2021). Understanding the clinical utility of favipiravir (T-705) in coronavirus disease of 2019. Clinical Infectious Diseases, 73(Suppl_5), S447-S454. Available at: [Link]

  • Furuta, Y., et al. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. ResearchGate. Available at: [Link]

  • Sleeman, K., et al. (2010). In vitro antiviral activity of favipiravir (T-705) against drug-resistant influenza and 2009 A(H1N1) viruses. Antimicrobial Agents and Chemotherapy, 54(6), 2517-2524. Available at: [Link]

  • Wu, B., et al. (2020). Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase. Journal of Virology, 94(19), e01211-20. Available at: [Link]

  • Di Guilio, A., et al. (2022). Dual-Site Inhibition of SARS-CoV-2 RNA-Dependent RNA Polymerase by Small Molecules Able to Block Viral Replication Identified through a Computer-Aided Drug Discovery Approach. Journal of Chemical Information and Modeling, 62(20), 4963-4977. Available at: [Link]

  • De Clercq, E. (2009). T-705 (favipiravir) and related compounds: Novelbroad-spectrum inhibitors of RNA viral infections. DigitalCommons@USU. Available at: [Link]

  • Chen, H., et al. (2021). Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay. Frontiers in Microbiology, 12, 666248. Available at: [Link]

  • Baranovich, T., et al. (2013). T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro. Journal of Virology, 87(7), 3741-3751. Available at: [Link]

  • Baranovich, T., et al. (2013). T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro. ResearchGate. Available at: [Link]

  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from [Link]

  • Delang, L., et al. (2014). Mutations in the chikungunya virus non-structural proteins cause resistance to favipiravir (T-705), a broad-spectrum antiviral. Journal of Antimicrobial Chemotherapy, 69(10), 2770-2773. Available at: [Link]

  • Chandran, K. (2020). Viral Plaque Assay. Protocols.io. Available at: [Link]

Sources

The Genesis of a Broad-Spectrum Antiviral: An In-Depth Technical Guide to the Early Discovery and Characterization of T-705 (Favipiravir) and Its Active Form

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the foundational research that led to the discovery and elucidation of the mechanism of T-705 (Favipiravir), a pyrazinecarboxamide derivative with potent broad-spectrum antiviral activity. We delve into the early screening and synthesis efforts, the pivotal identification of its active triphosphate form (T-705-RTP), and the key experimental methodologies that defined its unique mode of action against viral RNA-dependent RNA polymerase (RdRp). This document serves as a detailed resource, offering insights into the causality behind the experimental choices and providing validated protocols and quantitative data from the seminal studies that established T-705 as a significant antiviral agent.

The Dawn of a New Antiviral: Discovery and Initial Synthesis

The journey of T-705 began at Toyama Chemical Co., Ltd. (now part of the Fujifilm Group) in Japan, where a systematic screening of their chemical library was undertaken to identify novel compounds with anti-influenza virus activity.[1] This effort led to the discovery of a lead compound, T-1105, which showed promising inhibitory effects.[1] Subsequent structure-activity relationship (SAR) studies on T-1105 and its analogs guided the chemical synthesis of T-705 (6-fluoro-3-hydroxy-2-pyrazinecarboxamide), a molecule with enhanced antiviral potency and a favorable pharmacological profile.[1][2]

The initial synthesis of T-705, while not extensively detailed in the very first publications, involved the strategic modification of the pyrazine ring to optimize its biological activity. Several synthetic routes have since been developed and published.[2]

Unveiling the Antiviral Potential: Initial In Vitro Efficacy

The first report of T-705's potent antiviral activity against influenza viruses was a landmark in the field.[3] The primary method used to quantify this activity was the plaque reduction assay , a cornerstone technique in virology for determining the concentration of infectious virus particles.

Quantitative Data Summary: In Vitro Antiviral Activity of T-705
VirusStrainCell LineAssay TypeEC₅₀ (µg/mL)EC₅₀ (µM)Reference
Influenza AA/PR/8/34 (H1N1)MDCKPlaque Reduction0.013 - 0.480.08 - 3.06[3]
Influenza BB/Lee/40MDCKPlaque Reduction0.040.25[3]
Influenza CC/Ann Arbor/1/50MDCKPlaque Reduction0.140.89[3]
ArenavirusJunin, Pichinde, TacaribeVeroCPE & Yield Reduction-5.1 - 5.7[4]
BunyavirusLa Crosse, Punta Toro, Rift Valley fever, Sandfly feverVeroCPE & Yield Reduction-32 - 191[4]

EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. MDCK: Madin-Darby canine kidney cells. CPE: Cytopathic effect.

Experimental Protocol: Influenza Virus Plaque Reduction Assay

This protocol is a synthesized representation of the standard methodologies used in the early evaluation of T-705.

1. Cell Seeding:

  • Madin-Darby canine kidney (MDCK) cells are seeded in 6-well plates at a density that ensures a confluent monolayer on the day of infection.[5][6][7]

2. Virus Dilution:

  • A stock of influenza virus (e.g., A/PR/8/34 strain) is serially diluted (10-fold dilutions) in serum-free medium.[5][6]

3. Infection:

  • The cell monolayers are washed with phosphate-buffered saline (PBS) and then infected with 100-200 µL of each virus dilution.

  • The plates are incubated for 1 hour at 37°C to allow for viral adsorption.[6]

4. Drug Treatment and Overlay:

  • After incubation, the virus inoculum is removed.

  • An overlay medium containing various concentrations of T-705 and a solidifying agent (e.g., agarose or Avicel) is added to each well.[5][7] The overlay restricts the spread of progeny virions to adjacent cells, leading to the formation of localized lesions (plaques).

5. Incubation:

  • The plates are incubated at 37°C in a 5% CO₂ atmosphere for 2-3 days, allowing plaques to develop.[6][7]

6. Plaque Visualization and Counting:

  • The cell monolayers are fixed with a solution such as 4% formalin.[7]

  • The overlay is carefully removed, and the cells are stained with a dye like crystal violet, which stains the living cells but not the plaques (areas of dead or destroyed cells).[8]

  • The plaques are counted, and the concentration of T-705 that reduces the number of plaques by 50% (EC₅₀) is calculated.

The Crucial Transformation: Identification of the Active Metabolite, T-705-RTP

A pivotal discovery in understanding T-705's mechanism was the realization that it is a prodrug .[9] It is inactive in its initial form and requires intracellular conversion to its active metabolite, T-705-ribofuranosyl-5'-triphosphate (T-705-RTP).[2][9] This transformation is carried out by host cell enzymes.[2][9]

Experimental Workflow: Identification and Quantification of T-705 Metabolites

G cluster_0 Intracellular Metabolism T705 T-705 (Favipiravir) Cell Host Cell T705->Cell Cellular Uptake T705_in Intracellular T-705 RMP T-705-RMP T705_in->RMP Ribosylation & Monophosphorylation RTP T-705-RTP (Active Form) RMP->RTP Phosphorylation HPLC HPLC Analysis RTP->HPLC Quantification

Caption: Intracellular activation pathway of T-705.

Biochemical Analysis of T-705 Metabolism

Early researchers treated MDCK cells with T-705 and then analyzed the cellular extracts using High-Performance Liquid Chromatography (HPLC) . This technique allowed for the separation and quantification of the different metabolites. The results demonstrated the time- and concentration-dependent accumulation of T-705-RTP within the cells.[10]

The Core Mechanism: Inhibition of Viral RNA-Dependent RNA Polymerase

The identification of T-705-RTP as the active form led to the hypothesis that it targets the viral RNA-dependent RNA polymerase (RdRp) , a crucial enzyme for the replication of RNA viruses.[9][11]

Mechanism of Action: Dual Inhibition Strategy

G cluster_0 RdRp Active Site T705_RTP T-705-RTP Incorporation Incorporation into RNA T705_RTP->Incorporation Competition Competitive Inhibition T705_RTP->Competition RdRp Viral RdRp RNA Nascent Viral RNA RdRp->RNA RNA Synthesis Purine Purine Nucleotides (ATP, GTP) Purine->RdRp Termination Chain Termination RNA->Termination Mutagenesis Lethal Mutagenesis RNA->Mutagenesis Incorporation->RNA Competition->RdRp Binds to RdRp

Caption: Dual inhibitory mechanisms of T-705-RTP on viral RdRp.

Experimental Protocol: In Vitro RdRp Inhibition Assay

This protocol outlines the general steps used to demonstrate the direct inhibitory effect of T-705-RTP on the influenza virus RdRp.

1. Preparation of RdRp Enzyme:

  • The influenza virus RdRp complex (composed of PA, PB1, and PB2 subunits) is purified from virions or expressed using recombinant systems.[12]

2. Reaction Mixture:

  • The assay is performed in a reaction buffer containing the purified RdRp, a viral RNA template, and a mixture of the four natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP), one of which is radiolabeled (e.g., [α-³²P]GTP).[12][13]

3. Inhibition Assay:

  • Varying concentrations of chemically synthesized T-705-RTP are added to the reaction mixtures.[9][12]

4. Incubation and Analysis:

  • The reactions are incubated at 30°C to allow for RNA synthesis.[12][13]

  • The newly synthesized radiolabeled RNA is then precipitated and quantified using a scintillation counter.

5. Data Interpretation:

  • The concentration of T-705-RTP that inhibits 50% of the RdRp activity (IC₅₀) is determined. Enzyme kinetic studies, such as Lineweaver-Burk plots, were used to demonstrate that T-705-RTP acts as a competitive inhibitor with respect to ATP and GTP, indicating it is recognized as a purine nucleotide analog by the viral polymerase.[12][14]

Quantitative Data Summary: Inhibition of Influenza Virus RdRp
CompoundParameterValueReference
T-705-RTPIC₅₀0.341 µM[9]
T-705-RTPKi (GTP competition)1.52 µM[4]

IC₅₀ (50% inhibitory concentration) is the concentration of the inhibitor required to reduce the enzyme's activity by half. Ki (inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme.

A Deeper Dive: The Concept of Lethal Mutagenesis

Further research revealed a second, crucial mechanism of action for T-705: lethal mutagenesis .[15][16][17] This occurs when T-705-RTP is incorporated into the growing viral RNA chain.[18] While a single incorporation may slow down RNA synthesis, the accumulation of these analogs throughout the viral genome leads to a high number of mutations.[15][18] This "error catastrophe" results in the production of non-viable viral progeny.[15][16][17]

Experimental evidence for lethal mutagenesis was obtained through serial passaging of influenza virus in the presence of T-705.[15] Subsequent sequencing of the viral genomes revealed a significant increase in G-to-A and C-to-T transition mutations, consistent with T-705-RTP being incorporated in place of purine nucleotides.[15][18]

Conclusion: A Paradigm of Modern Antiviral Discovery

The early research on T-705 (Favipiravir) exemplifies a structured and insightful approach to antiviral drug discovery. From the initial high-throughput screening to the detailed mechanistic studies, the scientific journey of T-705 has provided a robust framework for the development of novel therapeutics targeting viral polymerases. The elucidation of its prodrug nature and the dual mechanisms of competitive inhibition and lethal mutagenesis have not only explained its potent and broad-spectrum activity but also have paved the way for the development of other antiviral agents with similar modes of action. This in-depth understanding of its foundational science remains critical for its current and future applications in combating a wide range of RNA viral infections.

References

  • Baranovich, T., Wong, S. S., Armstrong, J., Marjuki, H., Webby, R. J., Webster, R. G., & Govorkova, E. A. (2013). T-705 (favipiravir) induces lethal mutagenesis in influenza A H1N1 viruses in vitro. Journal of virology, 87(7), 3741–3751. [Link]

  • Furuta, Y., Takahashi, K., Fukuda, Y., Kuno, M., Kamiyama, T., Kozaki, K., Nomura, N., Egawa, H., Minami, S., Watanabe, Y., Narita, H., & Shiraki, K. (2002). In vitro and in vivo activities of anti-influenza virus compound T-705. Antimicrobial agents and chemotherapy, 46(4), 977–981. [Link]

  • Baranovich, T., Wong, S. S., Armstrong, J., Marjuki, H., Webby, R. J., Webster, R. G., & Govorkova, E. A. (2013). T-705 (favipiravir) induces lethal mutagenesis in influenza A H1N1 viruses in vitro. Journal of virology, 87(7), 3741–3751. [Link]

  • Arias, A., Thorne, L., & Goodfellow, I. (2014). Favipiravir elicits antiviral mutagenesis during virus replication in vivo. eLife, 3, e03679. [Link]

  • Menéndez-Arias, L. (2021). Lethal Mutagenesis of RNA Viruses and Approved Drugs with Antiviral Mutagenic Activity. Pharmaceuticals, 14(8), 779. [Link]

  • Baranovich, T., Wong, S. S., Armstrong, J., Marjuki, H., Webby, R. J., Webster, R. G., & Govorkova, E. A. (2013). T-705 (favipiravir) induces lethal mutagenesis in influenza A H1N1 viruses in vitro. Journal of virology, 87(7), 3741–3751. [Link]

  • Furuta, Y., Komeno, T., & Nakamura, T. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy. Series B, Physical and biological sciences, 93(7), 449–463. [Link]

  • Smee, D. F., Hurst, B. L., Egawa, H., Takahashi, K., Kadota, T., & Furuta, Y. (2009). Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells. The Journal of antimicrobial chemotherapy, 64(4), 741–746. [Link]

  • Smee, D. F., Hurst, B. L., Egawa, H., Takahashi, K., Kadota, T., & Furuta, Y. (2009). Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells. The Journal of antimicrobial chemotherapy, 64(4), 741–746. [Link]

  • Furuta, Y., Takahashi, K., Kuno-Maekawa, M., Sangawa, H., Uehara, S., Kozaki, K., Nomura, N., Egawa, H., & Shiraki, K. (2005). Mechanism of action of T-705 against influenza virus. Antimicrobial agents and chemotherapy, 49(3), 981–986. [Link]

  • Malykh, T. A., Shchekotikhin, A. E., & Preobrazhenskaya, M. N. (2021). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta naturae, 13(3), 4–19. [Link]

  • Vanderlinden, E., Vrancken, B., Van Houdt, J., Rajwanshi, V. K., Gillemot, S., Andrei, G., Lemey, P., & Naesens, L. (2016). Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis. Antimicrobial agents and chemotherapy, 60(11), 6679–6691. [Link]

  • Vanderlinden, E., Vrancken, B., Van Houdt, J., Rajwanshi, V. K., Gillemot, S., Andrei, G., Lemey, P., & Naesens, L. (2016). Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis. Antimicrobial agents and chemotherapy, 60(11), 6679–6691. [Link]

  • Sleeman, K., Mishin, V. P., Deyde, V. M., Furuta, Y., & Gubareva, L. V. (2010). In vitro antiviral activity of favipiravir (T-705) against drug-resistant influenza and 2009 A(H1N1) viruses. Antimicrobial agents and chemotherapy, 54(6), 2517–2524. [Link]

  • Jin, Z., Smith, L. K., Rajwanshi, V. K., Kim, B., & Deval, J. (2013). The ambiguous base-pairing and high substrate efficiency of T-705 (favipiravir) ribofuranosyl 5'-triphosphate towards influenza A virus polymerase. PloS one, 8(7), e68347. [Link]

  • Sangawa, H., Komeno, T., Nishikawa, H., Yoshida, A., Takahashi, K., Nomura, N., & Furuta, Y. (2013). Mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase. Antimicrobial agents and chemotherapy, 57(11), 5202–5208. [Link]

  • Furuta, Y., Gowen, B. B., Takahashi, K., Shiraki, K., Smee, D. F., & Barnard, D. L. (2009). T-705 (favipiravir) and related compounds: novel broad-spectrum inhibitors of RNA viral infections. Antiviral research, 82(2), 95–102. [Link]

  • ResearchGate. (n.d.). Inhibition of influenza virus RNA polymerase by T-705RTP. ResearchGate. [Link]

  • Furuta, Y., Komeno, T., & Nakamura, T. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy. Series B, Physical and biological sciences, 93(7), 449–463. [Link]

  • Furuta, Y., Komeno, T., & Nakamura, T. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy. Series B, Physical and biological sciences, 93(7), 449–463. [Link]

  • Semantic Scholar. (n.d.). Table 1 from Favipiravir (T-705), a novel viral RNA polymerase inhibitor. Semantic Scholar. [Link]

  • Furuta, Y., Takahashi, K., Kuno-Maekawa, M., Sangawa, H., Uehara, S., Kozaki, K., Nomura, N., Egawa, H., & Shiraki, K. (2005). Mechanism of action of T-705 against influenza virus. Antimicrobial agents and chemotherapy, 49(3), 981–986. [Link]

  • WPRIM. (2015). Synthesis of favipiravir. Journal of International Pharmaceutical Research, (6), 220-224. [Link]

  • Tokunaga, Y., Nakashima, K., Hiono, T., Iha, K., & Horie, M. (2019). Antiviral activity of Favipiravir (T-705) against mammalian and avian bornaviruses. Antiviral research, 168, 104514. [Link]

  • Furuta, Y., Gowen, B. B., Takahashi, K., Shiraki, K., Smee, D. F., & Barnard, D. L. (2013). Favipiravir (T-705), a novel viral RNA polymerase inhibitor. Antiviral research, 100(2), 446–454. [Link]

  • protocols.io. (2022, March 16). Influenza virus plaque assay. [Link]

  • Morrey, J. D., Taro, B. S., Sidwell, R. W., Wang, H., Hughes, B., & Skirpstunas, R. (2008). Activity of T-705 in a hamster model of yellow fever virus infection in comparison with that of a chemically related compound, T-1106. Antimicrobial agents and chemotherapy, 52(7), 2589–2594. [Link]

  • MDPI. (2022, February 11). Inhibition of Influenza Virus Replication by Oseltamivir Derivatives. MDPI. [Link]

  • Lee, J., Kim, M. S., Lee, J. Y., Park, S., Kim, H., & Lee, J. (2024). Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. Bioorganic & medicinal chemistry letters, 111, 129845. [Link]

  • Klenk, H. D., & Rott, R. (1973). A modified plaque assay method for accurate analysis of infectivity of influenza viruses with uncleaved hemagglutinin. Journal of virology, 11(5), 823–825. [Link]

  • Velázquez, S., San-Félix, A., Pérez-Pérez, M. J., De Clercq, E., & Balzarini, J. (2003). Structure-activity relationship studies on a novel family of specific HIV-1 reverse transcriptase inhibitors. Antiviral chemistry & chemotherapy, 14(5), 249–262. [Link]

  • ResearchGate. (2015, July 2). How can I develop good influenza virus plaques using plaque assay?. ResearchGate. [Link]

  • Kumar, S., Cooper, C. J., Gut-Escribano, P., Crick, D. C., & Gonzalez-Juarrero, M. (2024). Extended structure-activity relationship studies of the[3][15][18]oxadiazolo[3,4-b]pyrazine-containing colistin adjuvants. Bioorganic & medicinal chemistry letters, 111, 129846. [Link]

  • Spallarossa, A., Brancale, A., & Schenone, S. (2000). Structure-activity relationship studies on potential non-nucleoside DABO-like inhibitors of HIV-1 reverse transcriptase. Antiviral chemistry & chemotherapy, 11(2), 117–133. [Link]

  • protocols.io. (2020, September 17). Viral Plaque Assay. [Link]

Sources

An In-Depth Technical Guide to the Biochemical Pathways for T-705RTP Synthesis in Mammalian Cells

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Favipiravir (T-705) is a potent, broad-spectrum antiviral agent that exhibits activity against a wide array of RNA viruses.[1][2] Its clinical efficacy is not inherent to the parent molecule but is entirely dependent on its intracellular conversion into the active metabolite, Favipiravir ribofuranosyl-5'-triphosphate (T-705RTP).[2][3] This active form functions as a purine nucleotide analogue, which is erroneously incorporated into nascent viral RNA by RNA-dependent RNA polymerase (RdRp), leading to the inhibition of viral replication and lethal mutagenesis.[4][5] Understanding the precise biochemical cascade that governs this activation within mammalian cells is paramount for optimizing its therapeutic application and designing next-generation antiviral strategies. This guide provides a detailed technical overview of the metabolic activation pathway, synthesizes key quantitative data, and presents validated experimental protocols for its investigation.

The Intracellular Activation Cascade of Favipiravir (T-705)

The transformation of the prodrug T-705 into its pharmacologically active triphosphate form is a multi-step process mediated entirely by host cell enzymes.[1] The pathway can be dissected into three key stages: cellular uptake, a rate-limiting phosphoribosylation, and subsequent phosphorylation events.

Cellular Uptake

For metabolic activation to commence, T-705 must first traverse the cell membrane. While the specific transport proteins involved in the uptake of T-705 have not been fully elucidated, it is understood to be effectively incorporated into the cytoplasm of host cells, where it becomes available to intracellular enzymes.[6][7]

Step 1: Phosphoribosylation - The Critical Rate-Limiting Step

Once inside the cell, T-705 undergoes its first and most critical metabolic conversion: phosphoribosylation. In this reaction, a ribose-5-phosphate group is attached to the T-705 molecule to form T-705 ribose-5'-monophosphate (T-705-RMP).[2][8]

This crucial step is catalyzed by the host enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) .[1][8][9] The central role of HGPRT has been unequivocally demonstrated through multiple lines of evidence:

  • Loss of Antiviral Activity: In HGPRT-deficient Madin-Darby canine kidney (MDCK) cells, the antiviral activity of T-705 against influenza virus is completely lost.[8][10]

  • Gene Knockdown Confirmation: Specific siRNA-mediated knockdown of the HPRT1 gene in human embryonic kidney 293T cells also abrogates the antiviral efficacy of T-705.[8][9]

  • Exclusion of Other Enzymes: Knockdown experiments targeting other related enzymes, such as adenine phosphoribosyltransferase (APRT), did not affect T-705's activity, confirming the specificity of the HGPRT-mediated pathway.[8][9]

Causality and Experimental Insight: The choice to investigate HGPRT was driven by T-705's structural resemblance to purine bases. HGPRT is a key enzyme in the purine salvage pathway, responsible for recycling hypoxanthine and guanine. The finding that T-705 is a substrate for this enzyme validates its classification as a purine analogue.[11] However, enzymatic assays reveal that T-705 is a poor substrate for human HGPRT, exhibiting high apparent Michaelis constant (Km) values.[8] This inefficient conversion by HGPRT is considered a significant bottleneck, limiting the overall production of the active this compound and thus influencing the drug's potency.[8][12]

G cluster_cell Mammalian Cell Cytoplasm T705 T-705 (Favipiravir) HGPRT HGPRT (Hypoxanthine-guanine phosphoribosyltransferase) T705->HGPRT PRPP PRPP PRPP->HGPRT T705_RMP T-705-RMP HGPRT->T705_RMP Rate-Limiting Step PPi PPi HGPRT->PPi

Figure 1: Initial phosphoribosylation of T-705 by HGPRT.
Step 2: Sequential Kinase-Mediated Phosphorylations

Following its formation, T-705-RMP serves as a substrate for host cellular kinases, which sequentially add two more phosphate groups.[1] This cascade proceeds through the formation of T-705 ribose-5'-diphosphate (T-705-RDP) and culminates in the synthesis of the active T-705 ribose-5'-triphosphate (this compound).[2][11] While the specific kinases responsible for these subsequent phosphorylations have not been definitively identified, they are known to be host-derived enzymes.[13][14] There is some evidence to suggest that the conversion of the monophosphate to the diphosphate form may represent a second bottleneck in the activation pathway.[12]

G cluster_cell Mammalian Cell Cytoplasm T705_ext Extracellular T-705 (Prodrug) T705_int Intracellular T-705 T705_ext->T705_int Cellular Uptake HGPRT HGPRT T705_int->HGPRT + PRPP T705_RMP T-705-RMP Kinase1 Host Kinases T705_RMP->Kinase1 + ATP T705_RDP T-705-RDP Kinase2 Host Kinases T705_RDP->Kinase2 + ATP T705_RTP T-705-RTP (Active Metabolite) HGPRT->T705_RMP - PPi Kinase1->T705_RDP - ADP Kinase2->T705_RTP - ADP

Figure 2: Complete intracellular activation pathway of T-705.

Quantitative Analysis of T-705 Metabolism

The efficiency of this compound synthesis and its intracellular persistence are critical determinants of its antiviral activity. Studies using Madin-Darby canine kidney (MDCK) cells have provided key quantitative insights into these parameters.

ParameterValueCell LineSignificance & ContextSource
HGPRT Affinity (Km) 6.4 mMHumanThe high Km value indicates low affinity of the enzyme for T-705, confirming this step as an inefficient, rate-limiting bottleneck in the activation pathway.[8]
Intracellular this compound Accumulation 3 to 320 pmol/10⁶ cellsMDCKDemonstrates a linear, dose-dependent accumulation of the active metabolite over a 24-hour exposure to 1-1000 µM of extracellular T-705.[15][16]
Time to Max Concentration ~9 hoursMDCKThe time required to reach maximum intracellular this compound levels after continuous exposure to the drug.[15][16]
Intracellular Half-Life (t½) 5.6 ± 0.6 hoursMDCKThe persistence of the active metabolite after T-705 is removed from the extracellular medium. This relatively slow decay allows for sustained antiviral pressure.[11][15][16]

Experimental Methodologies

Validating the metabolic pathway and quantifying the active metabolite are essential for both basic research and clinical development. The following sections outline core, field-proven protocols.

Protocol: Quantification of Intracellular this compound via HPLC

This protocol provides a framework for measuring the levels of this compound in cell culture, adapted from methodologies described in the literature.[15][16][17] A more sensitive, modern approach may utilize LC-MS/MS.[18]

Objective: To quantify the concentration of this compound in mammalian cells following exposure to T-705.

Methodology Steps:

  • Cell Culture & Treatment: Plate mammalian cells (e.g., MDCK) to achieve ~80-90% confluency. Treat cells with varying concentrations of T-705 (e.g., 1 µM to 1000 µM) for a specified duration (e.g., 24 hours).

  • Cell Harvesting: Aspirate the medium, wash cell monolayers twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction: Add 0.5 mL of ice-cold 60% methanol to each plate. Scrape the cells and collect the cell suspension.

  • Lysis & Clarification: Vortex the suspension vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness using a centrifugal vacuum concentrator.

  • Analysis: Reconstitute the dried extract in an appropriate mobile phase. Analyze the sample using a strong anion exchange (SAX) high-performance liquid chromatography (HPLC) system with UV detection.

  • Quantification: Calculate this compound concentration by comparing the peak area to a standard curve generated with a known this compound reference standard.

G cluster_workflow This compound Quantification Workflow start Plate Cells treat Treat with T-705 start->treat harvest Harvest & Wash Cells treat->harvest extract Extract with Methanol harvest->extract lyse Lyse & Centrifuge extract->lyse analyze HPLC-UV Analysis lyse->analyze end Quantify Data analyze->end

Figure 3: Experimental workflow for this compound quantification.
Protocol: Assessing HGPRT Dependency of T-705 Antiviral Activity

This self-validating system directly tests the hypothesis that HGPRT is essential for T-705's function.[8][9]

Objective: To determine if the antiviral activity of T-705 is dependent on the presence of a functional HGPRT enzyme.

Methodology Steps:

  • Cell Lines: Utilize a pair of cell lines: a wild-type (WT) line and a corresponding line deficient in HGPRT (e.g., through genetic knockout or selection).

  • Infection & Treatment: Seed both WT and HGPRT-deficient cells in parallel. Infect both cell lines with a target RNA virus (e.g., Influenza A virus) at a low multiplicity of infection (MOI). Immediately after infection, add fresh medium containing serial dilutions of T-705. Include a "no drug" control for both cell lines.

  • Incubation: Incubate the infected cells for a period sufficient to allow multiple rounds of viral replication (e.g., 24-48 hours).

  • Endpoint Analysis: Collect the culture supernatants. Determine the viral titer in each supernatant using a standard method, such as a plaque assay or a 50% tissue culture infectious dose (TCID₅₀) assay.

  • Data Interpretation:

    • Positive Result (HGPRT Dependency): T-705 will show a dose-dependent reduction in viral titer in the WT cells but will have little to no effect on viral titer in the HGPRT-deficient cells.

    • Negative Result (HGPRT Independence): T-705 would inhibit viral replication in both cell lines equally.

Conclusion and Future Perspectives

The intracellular activation of T-705 is a well-defined, host-mediated process that is absolutely essential for its antiviral activity. The pathway is initiated by the rate-limiting, HGPRT-catalyzed conversion of T-705 to T-705-RMP, followed by subsequent phosphorylations by host kinases to yield the active this compound. The inefficiency of the initial HGPRT-mediated step represents a key pharmacological bottleneck. This detailed understanding provides a rational basis for future drug development efforts, which could include the design of T-705-RMP prodrugs to bypass the inefficient first step or the development of strategies to enhance HGPRT activity, potentially increasing the therapeutic index of this important antiviral agent.[8]

References

  • Naesens, L., Guddat, L. W., Keough, D. T., van Kuilenburg, A. B. P., Meijer, J., Vande Voorde, J., & Balzarini, J. (2013). Role of human hypoxanthine guanine phosphoribosyltransferase in activation of the antiviral agent T-705 (favipiravir). Molecular Pharmacology, 84(4), 615–629. [Link]

  • Goryaev, M. A., Deev, S. L., Paramonov, A. S., & Shtil, A. A. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 4-23. [Link]

  • Naesens, L., Guddat, L. W., Keough, D. T., van Kuilenburg, A. B. P., Meijer, J., Vande Voorde, J., & Balzarini, J. (2013). Role of Human Hypoxanthine Guanine Phosphoribosyltransferase in Activation of the Antiviral Agent T-705 (Favipiravir). ResearchGate. [Link]

  • Shiraki, K., & Daikoku, T. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 93(7), 449–463. [Link]

  • Jin, Z., Smith, L. K., Rajwanshi, V. K., Kim, B., & Deval, J. (2013). Mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase. Antimicrobial Agents and Chemotherapy, 57(11), 5202–5208. [Link]

  • Naesens, L., Guddat, L. W., Keough, D. T., van Kuilenburg, A. B. P., Meijer, J., Vande Voorde, J., & Balzarini, J. (2013). Role of Human Hypoxanthine Guanine Phosphoribosyltransferase in Activation of the Antiviral Agent T-705 (Favipiravir). Semantic Scholar. [Link]

  • Islam, T. (2020). Mutation in hprt1 Gene or HPRT Deficiency May be a Restricting Progeny of Favipiravir in Covid-19. Scholars Middle East Publishers. [Link]

  • Jin, Z., Smith, L. K., Rajwanshi, V. K., Kim, B., & Deval, J. (2013). Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase. Antimicrobial Agents and Chemotherapy, 57(11), 5202-5208. [Link]

  • Smee, D. F., Tarbet, E. B., Furuta, Y., Morrey, J. D., & Barnard, D. L. (2009). Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells. The Journal of Antimicrobial Chemotherapy, 64(4), 741–746. [Link]

  • Huchting, J., Vanderlinden, E., Van Berwaer, R., Meier, C., & Naesens, L. (2019). Improving properties of the nucleobase analogs T-705/T-1105 as potential antiviral drugs by introducing a 2'-C-methyl ribose modification. Antiviral Research, 172, 104627. [Link]

  • Goldhill, D., te Velthuis, A. J. W., Fletcher, R. A., Langat, P., Zambon, M., Lackenby, A., & Barclay, W. S. (2018). The mechanism of resistance to favipiravir in influenza. Proceedings of the National Academy of Sciences, 115(45), 11613-11618. [Link]

  • Smee, D. F., Tarbet, E. B., Furuta, Y., Morrey, J. D., & Barnard, D. L. (2009). Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells. Journal of Antimicrobial Chemotherapy, 64(4), 741-746. [Link]

  • Vanderlinden, E., Vrancken, R., Houdt, J., & Naesens, L. (2016). Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis. Antimicrobial Agents and Chemotherapy, 60(11), 6679-6691. [Link]

  • Jin, Z., Smith, L. K., Rajwanshi, V. K., Kim, B., & Deval, J. (2013). Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase. ResearchGate. [Link]

  • Delang, L., Segura Guerrero, N., Tas, A., Quérat, G., & Leyssen, P. (2016). Understanding the Mechanism of the Broad-Spectrum Antiviral Activity of Favipiravir (T-705): Key Role of the F1 Motif of the Viral Polymerase. Semantic Scholar. [Link]

  • Agrawal, U., Raju, R., & Udwadia, Z. F. (2020). Favipiravir and COVID-19: A Simplified Summary. Journal of Association of Physicians of India, 68(8), 63-66. [Link]

  • Abdel-Moneim, A. S. (2020). Favipiravir's mechanism of action and intracellular activation are illustrated. ResearchGate. [Link]

  • Huchting, J., & Meier, C. (2019). Top: Metabolic activation of T-705 and its non-fluorinated analogue... ResearchGate. [Link]

  • Smee, D. F., Tarbet, E. B., Furuta, Y., Morrey, J. D., & Barnard, D. L. (2009). Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells. Scilit. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Favipiravir? Patsnap Synapse. [Link]

  • Smee, D. F., Tarbet, E. B., Furuta, Y., Morrey, J. D., & Barnard, D. L. (2009). Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells. Oxford Academic. [Link]

  • Al-Horani, R. A., & Kar, S. (2020). Chemical structure of favipiravir and its metabolic activation. ResearchGate. [Link]

  • Naesens, L., Guddat, L. W., Keough, D. T., van Kuilenburg, A. B. P., Meijer, J., Vande Voorde, J., & Balzarini, J. (2013). Possible routes for conversion of T-705 or its nonfluorinated analog... ResearchGate. [Link]

  • Smee, D. F., Tarbet, E. B., Furuta, Y., Morrey, J. D., & Barnard, D. L. (2009). (PDF) Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells. ResearchGate. [Link]

  • Smee, D. F., Tarbet, E. B., Furuta, Y., Morrey, J. D., & Barnard, D. L. (2009). [PDF] Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells. Semantic Scholar. [Link]

  • Challenger, E., et al. (2024). A novel LC-MS/MS method for the determination of favipiravir ribofuranosyl-5'-triphosphate (T-705-RTP) in human peripheral mononuclear cells. ResearchGate. [Link]

  • Mendenhall, M., Russell, A., & Juelich, T. (2011). T-705 (Favipiravir) Inhibition of Arenavirus Replication in Cell Culture. Antimicrobial Agents and Chemotherapy, 55(2), 782-787. [Link]

Sources

Topic: T-705RTP Interaction with the Viral Polymerase Active Site

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

Favipiravir (T-705) is a broad-spectrum antiviral agent with demonstrated efficacy against a range of RNA viruses. Its mechanism of action is contingent upon intracellular conversion to its active form, favipiravir ribofuranosyl-5'-triphosphate (T-705RTP), which directly targets the viral RNA-dependent RNA polymerase (RdRp). This guide provides a detailed technical examination of the molecular interactions between this compound and the viral polymerase active site. We will dissect the metabolic activation pathway, explore the dual mechanisms of polymerase inhibition—lethal mutagenesis and chain termination—and present a robust, self-validating experimental protocol for assessing polymerase inhibition in vitro. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Favipiravir's core antiviral activity.

Introduction: The Central Role of the Viral RNA-Dependent RNA Polymerase (RdRp)

The RNA-dependent RNA polymerase (RdRp) is the central enzyme responsible for the replication and transcription of the genomes of most RNA viruses.[1] This enzyme complex synthesizes new RNA strands using an existing RNA template. Because mammalian host cells lack a native RdRp, this enzyme is a highly selective and attractive target for antiviral drug development.[2]

Favipiravir (T-705; 6-fluoro-3-hydroxy-2-pyrazinecarboxamide) is a potent antiviral prodrug that was initially discovered through chemical library screening for anti-influenza virus activity.[1] Its broad-spectrum activity is rooted in its ability to selectively inhibit viral RdRp, making it effective against influenza viruses, arenaviruses, bunyaviruses, and filoviruses.[1] The key to its function lies in its intracellular transformation into the active nucleotide analog, this compound.

Intracellular Metabolic Activation of T-705

Favipiravir is administered in an inactive prodrug form.[3] Upon cellular uptake, it undergoes intracellular phosphoribosylation and subsequent phosphorylation by host cell enzymes to be converted into its active triphosphate form, this compound.[1][2] This multi-step conversion is a critical prerequisite for its antiviral activity, as the triphosphate moiety is necessary for interaction with the polymerase active site. The unphosphorylated form, T-705, and its monophosphate metabolite, T-705RMP, do not significantly inhibit RdRp activity.[1]

G cluster_cell Host Cell Cytoplasm T705 Favipiravir (T-705) Prodrug RMP T-705-RMP T705->RMP Phosphoribosylation (e.g., HGPRT) RDP T-705-RDP RMP->RDP Phosphorylation (Host Kinases) RTP This compound (Active Form) RDP->RTP Phosphorylation (Host Kinases) T705_ext Extracellular T-705 T705_ext->T705 Cellular Uptake

Figure 1: Intracellular activation pathway of Favipiravir (T-705).

Molecular Mechanism of Action at the Polymerase Active Site

Once formed, this compound acts as a purine nucleotide analog, where it is mistaken by the viral RdRp for a natural ATP or GTP substrate.[2][4][5] This mimicry is the foundation of its inhibitory action, which proceeds through two primary, non-mutually exclusive mechanisms: competitive inhibition leading to chain termination and lethal mutagenesis.

Competitive Inhibition and Substrate Mimicry

Enzyme kinetic analyses have conclusively demonstrated that this compound competitively inhibits the incorporation of ATP and GTP into the nascent viral RNA strand.[4][6][7] This indicates that this compound directly competes with these natural purine nucleoside triphosphates for binding to the catalytic active site of the RdRp.[4][7] In contrast, its inhibitory effect on the incorporation of pyrimidines (UTP and CTP) is noncompetitive or mixed-type, further supporting its function as a purine analog.[4][5]

The broad-spectrum nature of Favipiravir is attributed to the highly conserved structure of the RdRp catalytic domain across different RNA viruses.[1] However, specific residues can influence susceptibility. For instance, the K291R mutation in the F1 motif of the chikungunya virus RdRp confers low-level resistance to T-705, highlighting the importance of specific amino acid interactions in the active site.[8][9]

RNA Chain Termination vs. Lethal Mutagenesis

The downstream consequence of this compound's interaction with RdRp is a topic of detailed investigation, with evidence supporting two distinct outcomes.

  • RNA Chain Termination: Primer extension analysis shows that this compound can be incorporated into the growing RNA strand.[4] Some studies suggest that the incorporation of a single T-705 monophosphate (T-705RMP) can slow down, but not completely halt, RNA strand extension.[10][11] However, the incorporation of two consecutive T-705RMP molecules has been shown to result in the complete termination of further RNA synthesis.[11][12] This non-obligate chain termination prevents the formation of full-length viral genomes.

  • Lethal Mutagenesis: this compound exhibits ambiguous base-pairing properties, allowing it to be incorporated opposite both cytosine and uracil in the template strand, thereby acting as both a guanosine and an adenosine analog.[11][13] When a single T-705RMP is incorporated without causing immediate chain termination, it remains in the viral RNA. During the next round of replication, this modified base can template the erroneous incorporation of a pyrimidine instead of a purine, inducing G-to-A or C-to-U mutations.[3][14] The accumulation of these mutations across the genome leads to "error catastrophe," producing non-viable viral progeny.[3]

The balance between these two mechanisms—chain termination and mutagenesis—likely contributes to the potent antiviral effect of Favipiravir.

G cluster_workflow This compound Interaction with RdRp Active Site RdRp Viral RdRp Complex Incorp This compound Incorporation RdRp->Incorp Catalysis NTPs Natural Purines (ATP, GTP) NTPs->RdRp Competitive Binding T705RTP This compound T705RTP->RdRp Competitive Binding NascentRNA Nascent RNA Strand Incorp->NascentRNA Term Chain Termination (e.g., after 2nd incorporation) Incorp->Term Outcome 1 Mut Lethal Mutagenesis (Ambiguous base-pairing in next replication cycle) Incorp->Mut Outcome 2

Figure 2: Dual mechanisms of RdRp inhibition by this compound.

Quantitative Analysis of this compound Activity

The efficacy of this compound as a substrate and inhibitor for viral RdRp can be quantified through biochemical assays. These analyses provide critical data for comparing its activity to natural nucleotides and other antiviral compounds.

ParameterVirus PolymeraseValueDescriptionSource
IC₅₀ Influenza Virus RdRp0.360 µM50% inhibitory concentration in a [α-³²P]GTP incorporation assay.[4]
IC₅₀ Influenza Virus RdRp341 nM50% inhibitory concentration against RdRp activity.[15]
Discrimination (vs. GTP) Influenza A Virus~19-foldThe polymerase incorporates natural GTP ~19 times more efficiently than this compound opposite a cytidine template.[11][12]
Discrimination (vs. ATP) Influenza A Virus~30-foldThe polymerase incorporates natural ATP ~30 times more efficiently than this compound opposite a uridine template.[11][12]

Table 1: Summary of Quantitative Data for this compound Inhibition.

Experimental Protocol: In Vitro RdRp Primer Extension Assay

This section provides a detailed, self-validating protocol for assessing the inhibitory activity of this compound on a viral RdRp using a non-radioactive primer extension assay. The causality behind key steps is explained to ensure scientific rigor.

Principle

This assay measures the ability of a purified RdRp complex to extend a fluorescently labeled RNA primer annealed to a longer, unlabeled RNA template. The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE), and the extent of primer extension is quantified by fluorescence imaging. The inclusion of this compound will result in either truncated products (chain termination) or a decrease in full-length product formation.

Materials and Reagents
  • Enzyme: Purified, active viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8).[16]

  • RNA Template: 40-mer synthetic RNA oligonucleotide.

  • RNA Primer: 20-mer synthetic RNA oligonucleotide, 5'-labeled with a fluorescent dye (e.g., Cy5). The sequence must be complementary to the 3' end of the template.

  • Nucleotides: High-purity stock solutions of ATP, GTP, CTP, UTP (100 mM).

  • Inhibitor: this compound stock solution (e.g., 50 mM in Tris buffer).[17]

  • Control Inhibitor: 3'-deoxyGTP (3'-dGTP) or another known chain terminator.

  • Reaction Buffer (2X): 100 mM Tris-HCl (pH 8.0), 20 mM MgCl₂, 20 mM KCl, 2 mM DTT.

  • Stop Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol.

  • PAGE Supplies: Denaturing (8M Urea) 15% polyacrylamide gel, TBE buffer.

Step-by-Step Methodology
  • Primer/Template Annealing (Self-Validating Control):

    • Combine the Cy5-labeled primer and unlabeled template at a 1:1.2 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl).

    • Heat to 95°C for 3 minutes, then allow to cool slowly to room temperature over 30-45 minutes. This ensures proper formation of the dsRNA substrate, a critical prerequisite for the polymerase to initiate extension.

  • Reaction Setup:

    • On ice, prepare a master mix containing 2X Reaction Buffer, annealed primer/template (e.g., to a final concentration of 250 nM), and purified RdRp enzyme (e.g., to 500 nM).

    • Aliquot the master mix into separate tubes for each condition:

      • No NTP Control: Validates that extension is dependent on nucleotide addition.

      • Positive Control (+NTPs): Add ATP, CTP, GTP, UTP to a final concentration of 100 µM each. This demonstrates maximum enzyme activity and produces the full-length product.

      • This compound Test: Add NTPs (100 µM each) and varying concentrations of this compound (e.g., 0.1 µM to 100 µM).

      • Chain Terminator Control: Add NTPs (100 µM each) and a known chain terminator like 3'-dGTP (e.g., 50 µM). This provides a benchmark for a chain termination phenotype.

      • Vehicle Control (DMSO/Buffer): Add NTPs and the same volume of buffer used for the inhibitor. This controls for any solvent effects.

    • Adjust the final volume of each reaction (e.g., 20 µL) with nuclease-free water.

  • Initiation and Incubation:

    • Initiate the reactions by transferring the tubes from ice to a 37°C incubator. The temperature shift synchronizes the start of the enzymatic reaction.

    • Incubate for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the positive control reaction approaches completion without exhausting the substrate.

  • Reaction Quenching:

    • Stop the reactions by adding an equal volume (20 µL) of Stop Solution. The EDTA chelates Mg²⁺ ions, which are essential cofactors for the polymerase, thereby instantly halting the reaction. The formamide denatures the enzyme and the RNA duplex.

  • Product Analysis by PAGE:

    • Heat the quenched reactions at 95°C for 5 minutes to ensure complete denaturation.

    • Load 10 µL of each sample onto a denaturing 15% polyacrylamide/8M urea gel.

    • Run the gel at a constant power until the bromophenol blue dye front reaches the bottom.

    • Visualize the gel using a fluorescence imager capable of detecting the Cy5 emission wavelength.

Expected Results and Interpretation
  • Lane 1 (No NTP): A single band corresponding to the 20-mer Cy5-primer.

  • Lane 2 (Positive Control): A major band corresponding to the full-length 40-mer product, with minimal unextended primer.

  • Lanes 3-X (this compound): A dose-dependent decrease in the intensity of the 40-mer full-length product band. Depending on the specific polymerase and conditions, you may observe the appearance of shorter, truncated bands, indicating chain termination.

  • Lane Y (Chain Terminator Control): A strong band (or bands) appearing between the 20-mer primer and the 40-mer product, with a significant reduction in the full-length product. This validates the assay's ability to detect chain termination.

By quantifying the band intensities, an IC₅₀ value for this compound can be calculated, providing a robust measure of its inhibitory potency.

Conclusion and Future Directions

The interaction of this compound with the viral polymerase active site is a multifaceted process characterized by competitive inhibition and substrate mimicry. Its ability to act as a purine analog allows it to be incorporated into the nascent viral RNA, leading to a dual-pronged attack of non-obligate chain termination and lethal mutagenesis. This elegant mechanism, which targets a conserved viral enzyme, is the basis for its broad-spectrum antiviral activity.

Future research should continue to focus on high-resolution structural studies of RdRp-T-705RTP complexes from a wider range of viruses to better understand the specific molecular interactions that govern inhibitor potency and resistance. Furthermore, elucidating the precise balance between chain termination and mutagenesis in different viral contexts will be crucial for optimizing the clinical application of Favipiravir and for designing next-generation polymerase inhibitors.

References

  • Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis - PMC. (n.d.). NIH. [Link]

  • Understanding the Mechanism of the Broad-Spectrum Antiviral Activity of Favipiravir (T-705): Key Role of the F1 Motif of the Viral Polymerase. (2017). ASM Journals. [Link]

  • A review on the mechanism of action of favipiravir and hydroxychloroquine in COVID-19. (2021). OAText. [Link]

  • Understanding the Mechanism of the Broad-Spectrum Antiviral Activity of Favipiravir (T-705): Key Role of the F1 Motif of the Viral Polymerase. (n.d.). [Link]

  • What is the mechanism of Favipiravir? (2024). Patsnap Synapse. [Link]

  • Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC. (2017). NIH. [Link]

  • Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase - PMC. (n.d.). NIH. [Link]

  • Mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase. (2013). PubMed. [Link]

  • Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase. (n.d.). ASM Journals. [Link]

  • Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase. (2013). Antimicrobial Agents and Chemotherapy. [Link]

  • Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC. (2013). NIH. [Link]

  • The Ambiguous Base-Pairing and High Substrate Efficiency of T-705 (Favipiravir) Ribofuranosyl 5′-Triphosphate towards Influenza A Virus Polymerase - PMC. (2013). NIH. [Link]

  • Structure of the SARS-CoV-2 RNA-dependent RNA polymerase in the presence of favipiravir-RTP - PMC. (n.d.). NIH. [Link]

  • Interface-based design of the favipiravir-binding site in SARS-CoV-2 RNA-dependent RNA polymerase reveals mutations conferring resistance to chain termination. (n.d.). [Link]

  • Structural basis of SARS-CoV-2 polymerase inhibition by Favipiravir. (2020). bioRxiv. [Link]

  • Favipiravir Analogues as Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase, Combined Quantum Chemical Modeling, Quantitative Structure–Property Relationship, and Molecular Docking Study. (n.d.). MDPI. [Link]

  • Inhibition of influenza virus RNA polymerase by this compound. (n.d.). ResearchGate. [Link]

  • Biochemical Evaluation of the Inhibition Properties of Favipiravir and 2′-C-Methyl-Cytidine Triphosphates against Human and Mouse Norovirus RNA Polymerases. (n.d.). ASM Journals. [Link]

  • Detailed Molecular Interactions of Favipiravir with SARS-CoV-2, SARS-CoV, MERS-CoV, and Influenza Virus Polymerases In Silico - PMC. (2020). NIH. [Link]

  • Development of a highly sensitive bioanalytical assay for the quantification of favipiravir - PMC. (n.d.). NIH. [Link]

  • (PDF) The Ambiguous Base-Pairing and High Substrate Efficiency of T-705 (Favipiravir) Ribofuranosyl 5′-Triphosphate towards Influenza A Virus Polymerase. (n.d.). ResearchGate. [Link]

  • (PDF) Structure of the SARS-CoV-2 RNA-dependent RNA polymerase in the presence of favipiravir-RTP. (2021). ResearchGate. [Link]

  • Chemical structures of T-705 (A) and this compound (B). (A) Prodrug; (B) active form. (n.d.). ResearchGate. [Link]

  • Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase. (n.d.). NIH. [Link]

  • In vitro methods for testing antiviral drugs - PMC. (n.d.). PubMed Central. [Link]

  • In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]

  • Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay. (n.d.). Frontiers. [Link]

  • Dual-Site Inhibition of SARS-CoV-2 RNA-Dependent RNA Polymerase by Small Molecules Able to Block Viral Replication Identified through a Computer-Aided Drug Discovery Approach. (n.d.). ACS Publications. [Link]

  • Inhibition of SARS-CoV-2 polymerase by nucleotide analogs from a single-molecule perspective. (2021). eLife. [Link]

Sources

Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantification of Intracellular T-705-RTP

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the quantification of the intracellular active metabolite of Favipiravir, T-705 ribofuranosyl-5'-triphosphate (T-705-RTP), in cultured cells using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Favipiravir (T-705) is a prodrug that requires intracellular phosphoribosylation to its active form, T-705-RTP, to exert its antiviral activity by inhibiting viral RNA-dependent RNA polymerase (RdRp).[1][2][3] Therefore, quantifying intracellular T-705-RTP levels is crucial for understanding its mechanism of action, pharmacodynamics, and for the development of effective antiviral therapies. The methodology described herein covers cell culture, treatment, efficient extraction of intracellular nucleotides, and a robust, validated strong anion-exchange (SAX) HPLC-UV method for separation and quantification. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method to assess the intracellular concentration of this critical antiviral metabolite.

Introduction: The Rationale for Quantifying Intracellular T-705-RTP

Favipiravir is a broad-spectrum antiviral agent with activity against a range of RNA viruses.[4] Its clinical efficacy is dependent on its conversion to the active triphosphate form, T-705-RTP, within the host cell.[1][2] This active metabolite acts as a purine analogue, recognized by viral RdRp, leading to either chain termination or lethal mutagenesis of the viral genome.[3] The concentration of T-705-RTP achieved within the cell is a direct determinant of its antiviral potential. Factors such as cell type, drug concentration, and incubation time significantly influence the accumulation of T-705-RTP.[4][5]

Studies have demonstrated a linear relationship between the extracellular concentration of Favipiravir and the intracellular accumulation of T-705-RTP.[4][5] For instance, in Madin-Darby canine kidney (MDCK) cells, exposure to 1-1000 µM of T-705 for 24 hours resulted in intracellular T-705-RTP levels ranging from approximately 3 to 320 pmol per million cells.[4][5] Understanding these dynamics is essential for optimizing dosing regimens and predicting therapeutic outcomes.[6][7][8] Therefore, a validated and reproducible analytical method is indispensable for preclinical and clinical research involving Favipiravir.

This application note presents a comprehensive protocol based on established methodologies for the extraction and quantification of T-705-RTP, ensuring scientific integrity and providing a self-validating system for reliable results.

Experimental Workflow Overview

The quantification of intracellular T-705-RTP involves a multi-step process that begins with cell culture and treatment, followed by the critical step of metabolite extraction, and finally, analysis by HPLC-UV. Each step is optimized to ensure maximum recovery of the analyte and accurate quantification.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation A 1. Cell Culture & Seeding B 2. Treatment with Favipiravir (T-705) A->B C 3. Cell Harvesting & Washing B->C D 4. Intracellular Metabolite Extraction (e.g., 70% Methanol) C->D E 5. Sample Clarification (Centrifugation) D->E F 6. HPLC-UV Analysis (SAX Column) E->F G 7. Peak Identification & Integration F->G H 8. Quantification using Standard Curve G->H I 9. Data Analysis & Reporting H->I J Validation Parameters: Linearity, Accuracy, Precision, Selectivity, Stability I->J

Caption: Workflow for T-705-RTP Quantification.

Detailed Protocols

Materials and Reagents
  • Cell Lines: Madin-Darby canine kidney (MDCK) cells or other relevant cell lines.

  • Cell Culture Media: Eagle's Minimum Essential Medium (EMEM) or appropriate media.

  • Favipiravir (T-705): Analytical grade standard.

  • T-705-RTP: Analytical grade standard (for calibration curve).

  • Methanol: HPLC grade.

  • Extraction Buffer: 70% Methanol in water, chilled to 4°C.

  • HPLC Mobile Phase: As described in the HPLC method.

  • Phosphate Buffered Saline (PBS): Ice-cold.

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Seed MDCK cells in 6-well plates or T-25 flasks at a density that ensures they reach approximately 90% confluency on the day of the experiment.

  • Incubation: Incubate cells under standard conditions (e.g., 37°C, 5% CO₂).

  • Treatment: Prepare stock solutions of Favipiravir in an appropriate solvent (e.g., PBS).[9][10] Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1 µM to 1000 µM).

  • Exposure: Remove the old medium from the cells and add the medium containing Favipiravir. Incubate for the desired time period (e.g., 9 to 24 hours to approach maximum accumulation).[4][5]

Protocol 2: Intracellular Metabolite Extraction

Causality behind Experimental Choices: The choice of 70% ice-cold methanol is critical for simultaneously precipitating proteins and macromolecules while efficiently extracting small polar metabolites like nucleotide triphosphates.[11] Performing this step on ice minimizes enzymatic degradation of T-705-RTP.

  • Medium Removal: At the end of the incubation period, place the cell culture plates on ice. Aspirate the drug-containing medium completely.

  • Washing: Gently wash the cell monolayer twice with ice-cold PBS to remove any extracellular drug. This step is crucial to prevent overestimation of the intracellular concentration.

  • Cell Lysis and Extraction: Add 500 µL of ice-cold 70% methanol directly to the cell monolayer in each well.[11]

  • Scraping: Use a cell scraper to detach the cells and ensure they are fully suspended in the methanol solution.

  • Incubation: Transfer the cell lysate to a microcentrifuge tube and incubate on ice for at least 10 minutes to allow for complete protein precipitation.[12]

  • Clarification: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[12]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new clean tube. This extract is now ready for HPLC analysis.

Protocol 3: HPLC-UV Quantification

Causality behind Experimental Choices: A strong anion-exchange (SAX) column is used because T-705-RTP is a highly negatively charged molecule due to its triphosphate group.[4][5][13] The SAX stationary phase allows for the separation of T-705-RTP from other cellular nucleotides (like ATP and GTP) based on charge, which is modulated by the ionic strength of the mobile phase gradient. UV detection is suitable as the pyrazinecarboxamide core of Favipiravir possesses a chromophore.

Parameter Condition
HPLC System Agilent 1100/1200 series or equivalent with UV detector
Column Strong Anion-Exchange (SAX) column (e.g., Whatman Partisphere SAX, 4.6 x 125 mm)
Mobile Phase A Ammonium phosphate buffer (e.g., 0.05 M NH₄H₂PO₄, pH 3.5)
Mobile Phase B High concentration ammonium phosphate buffer (e.g., 1 M NH₄H₂PO₄, pH 3.5)
Gradient Linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes (must be optimized)
Flow Rate 1.0 mL/min
Column Temperature 30°C[14]
Injection Volume 20-50 µL
Detection Wavelength 323 nm or 332 nm[15] (An optimal wavelength around 300 nm has also been reported[14])
Standard Curve Prepare a series of T-705-RTP standards in 70% methanol to cover the expected concentration range in the samples.

Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a series of T-705-RTP standards to generate a calibration curve (peak area vs. concentration).

  • Inject the prepared cell extracts.

  • Identify the T-705-RTP peak in the sample chromatograms by comparing its retention time with that of the pure standard.[11]

  • Integrate the peak area of T-705-RTP in each sample.

  • Calculate the concentration of T-705-RTP in the cell extract using the linear regression equation from the standard curve.

  • Normalize the result to the number of cells from which the extract was prepared (e.g., pmol/10⁶ cells).

Method Validation for Trustworthiness

To ensure the reliability and integrity of the generated data, the analytical method must be validated. This process establishes that the performance characteristics of the method are suitable and reliable for the intended application. Validation should be performed in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[16][17][18][19][20]

The following parameters should be assessed:

Validation Parameter Description Acceptance Criteria (Typical)
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample (e.g., endogenous nucleotides like GTP).[4]No significant interfering peaks at the retention time of T-705-RTP in blank matrix samples.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte.[15]Correlation coefficient (r²) ≥ 0.99. Calibration curve should be visually inspected for linearity.
Accuracy The closeness of the measured value to the true value. Assessed by spiking known concentrations of T-705-RTP into blank cell extracts.[21]Mean recovery should be within 85-115% of the nominal value (80-120% at the Lower Limit of Quantification, LLOQ).
Precision The closeness of agreement among a series of measurements. Evaluated at multiple concentration levels (intra-day and inter-day).[21]Relative Standard Deviation (RSD) or Coefficient of Variation (CV) should be ≤ 15% (≤ 20% at the LLOQ).
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[15]The response should be at least 5-10 times that of the baseline noise. Accuracy and precision criteria must be met.
Stability The chemical stability of the analyte in the biological matrix under specific conditions for specific time intervals (e.g., bench-top, freeze-thaw, long-term storage).[9]Analyte concentration should remain within ±15% of the initial concentration.

Conclusion

This application note provides a robust and detailed protocol for the quantification of intracellular T-705-RTP by HPLC-UV. By explaining the causality behind critical experimental steps and grounding the methodology in established scientific literature, this guide serves as an authoritative resource. Adherence to the described extraction and analysis procedures, coupled with a thorough method validation according to regulatory standards, will ensure the generation of accurate and trustworthy data. This is paramount for advancing our understanding of Favipiravir's pharmacology and for the continued development of potent antiviral strategies.

References

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]

  • Patel, T. S., et al. (2021). Development and Validation of HPLC Method for Quantification of Favipiravir in Tablet. Research Journal of Pharmacy and Technology. Available at: [Link]

  • El-Kimary, E. I., et al. (2023). A solvent-free HPLC method for the simultaneous determination of Favipiravir and its hydrolytic degradation product. OUCI. Available at: [Link]

  • Smee, D. F., et al. (2009). Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Ruria, V. D., et al. (2022). HPLC-DAD quantification of favipiravir in whole blood after extraction from volumetric absorptive microsampling devices. Heliyon. Available at: [Link]

  • Smee, D. F., et al. (2009). Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells. National Institutes of Health. Available at: [Link]

  • Marzouk, A. A., et al. (2022). The anti-COVID-19 drug Favipiravir: Degradation, Method development, Validation, NMR/LC–MS characterization, and In-vitro safety evaluation. National Institutes of Health. Available at: [Link]

  • Furuta, Y., et al. (2005). Mechanism of Action of T-705 against Influenza Virus. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • El-Kimary, E. I., et al. (2023). A solvent-free HPLC method for the simultaneous determination of Favipiravir and its hydrolytic degradation product. ResearchGate. Available at: [Link]

  • Smee, D. F., et al. (2009). Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells. ResearchGate. Available at: [Link]

  • Baranovich, T., et al. (2013). Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Sanders, J. M., et al. (2021). Pharmacokinetic modelling to estimate intracellular favipiravir ribofuranosyl-5′-triphosphate exposure to support posology for SARS-CoV-2. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Sanders, J. M., et al. (2021). Pharmacokinetic modelling to estimate intracellular favipiravir ribofuranosyl-5'-triphosphate exposure to support posology for SARS-CoV-2. PubMed. Available at: [Link]

  • Sanders, J. M., et al. (2021). Pharmacokinetic modelling to estimate intracellular favipiravir ribofuranosyl-5'-triphosphate exposure to support posology for SARS-CoV-2. medRxiv. Available at: [Link]

  • Ullah, I., et al. (2023). In silico evaluation of favipiravir-associated potential new drugs against polymerase enzyme of SARS-CoV-2. National Institutes of Health. Available at: [Link]

  • Pekoz, A. Y., et al. (2022). Pulmonary delivery of favipiravir inhalation solution for COVID-19 treatment: in vitro characterization, stability, in vitro cytotoxicity, and antiviral activity using real time cell analysis. National Institutes of Health. Available at: [Link]

  • Pekoz, A. Y., et al. (2022). Stability profiles of favipiravir in (a) normal saline and (b) PBS. ResearchGate. Available at: [Link]

  • Marzouk, A. A., et al. (2022). The anti‐COVID‐19 drug Favipiravir: Degradation, Method development, Validation, NMR/LC–MS characterization. Journal of Separation Science. Available at: [Link]

  • Ju, J. (2021). Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination?. The Innovation. Available at: [Link]

Sources

In vitro synthesis of T-705RTP for polymerase assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Favipiravir (T-705) is a potent broad-spectrum antiviral agent that acts as a prodrug against numerous RNA viruses, including influenza, Ebola, and coronaviruses.[1][2] Its clinical efficacy relies on its intracellular conversion to the active form, favipiravir-ribofuranosyl-5'-triphosphate (T-705RTP).[3][4][5][6] This active metabolite is a substrate for viral RNA-dependent RNA polymerase (RdRp), where it is incorporated into the nascent viral RNA strand.[2][5] This incorporation acts as a potent inhibitor of viral replication, primarily through mechanisms of lethal mutagenesis, where it introduces a high rate of errors into the viral genome, or through chain termination.[4][7][8] To facilitate research into the precise inhibitory mechanisms and to screen for viral resistance, a reliable source of high-purity this compound is essential for in vitro polymerase assays. This application note provides a detailed, field-proven protocol for the enzymatic synthesis, purification, and characterization of this compound, followed by its application in a standard RdRp inhibition assay.

Introduction: The Rationale for In Vitro Synthesis

The study of antiviral compounds that target viral polymerases requires the active form of the drug. Favipiravir itself does not inhibit RdRp; only its triphosphorylated form, this compound, is active.[5] While this compound can be produced via complex multi-step chemical synthesis,[9][10] an enzymatic approach offers a more direct and biomimetic route that is highly suitable for the research laboratory setting. This method leverages the same cellular enzymes responsible for activating the prodrug in vivo.

The intracellular activation cascade begins with the conversion of favipiravir to its ribose 5'-monophosphate (T-705-RMP) by hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[2] Subsequently, cellular kinases sequentially phosphorylate T-705-RMP to the diphosphate (RDP) and finally to the active triphosphate (RTP) form.[2] Our protocol outlines a one-pot enzymatic reaction that recapitulates this pathway to generate this compound with high efficiency. Subsequent purification by high-performance liquid chromatography (HPLC) ensures the high-purity material required for sensitive kinetic assays.

G T705 Favipiravir (T-705) RMP T-705-RMP T705->RMP HGPRT (Phosphoribosylation) RDP T-705-RDP RMP->RDP Cellular Kinases (Phosphorylation) RTP T-705-RTP (Active Form) RDP->RTP Cellular Kinases (Phosphorylation) G cluster_0 Synthesis & Purification cluster_1 Application Synthesis Enzymatic Synthesis of this compound Purification HPLC Purification (SAX Column) Synthesis->Purification Characterization Purity (HPLC) & Identity (Mass Spec) Purification->Characterization Assay RdRp Polymerase Assay (IC50 Determination) Characterization->Assay Purified this compound

Sources

Plaque reduction assay protocol for testing T-705RTP efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Plaque Reduction Assay Protocol for Testing T-705 (Favipiravir) Efficacy

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quantifying the Antiviral Potency of T-705

T-705, also known as Favipiravir, is a potent, broad-spectrum antiviral agent with demonstrated activity against a variety of RNA viruses, including influenza viruses, arenaviruses, and bunyaviruses.[1][2][3] It is a prodrug, meaning it is administered in an inactive form and must be metabolized within the host cell to become active.[4] Intracellular enzymes convert T-705 into its active form, T-705 ribofuranosyl-5'-triphosphate (T-705RTP).[1][5][6][7]

The antiviral efficacy of T-705 stems from the action of this compound, which functions as a purine nucleotide analog.[5][6] It competitively inhibits the viral RNA-dependent RNA polymerase (RdRp), an enzyme critical for the replication of the viral genome.[1][8][9][10] This inhibition can occur through two primary mechanisms: incorporation into the nascent viral RNA strand, leading to chain termination, or by acting as a mutagen, inducing non-viable mutations in the viral genome.[1][5][11]

To quantitatively assess the in vitro efficacy of an antiviral compound like T-705, the plaque reduction assay is the universally recognized gold standard.[12][13][14][15] This functional assay measures the concentration of a compound required to reduce the number of infectious virus particles, providing a robust and biologically relevant measure of antiviral activity. This document provides a detailed protocol for utilizing a plaque reduction assay to determine the 50% effective concentration (EC50) of T-705.

Mechanism of Action: T-705 to this compound

The conversion of the T-705 prodrug to its active triphosphate form is a critical prerequisite for its antiviral activity. This intracellular process allows this compound to mimic natural purine nucleosides and be recognized by the viral RdRp.

T705_Mechanism cluster_cell Host Cell cluster_virus Viral Replication T705 T-705 (Favipiravir) (Prodrug) T705RMP T-705RMP (Monophosphate) T705->T705RMP Intracellular Enzymes T705RTP This compound (Active Form) T705RMP->T705RTP Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) T705RTP->RdRp Competitive Inhibition RNA Viral RNA Elongation RdRp->RNA Replicates Genome

Caption: Intracellular activation of T-705 and inhibition of viral RdRp.

Principle of the Plaque Reduction Assay

The plaque reduction assay is a functional method used to quantify the number of infectious viral particles, termed plaque-forming units (PFU).[16] The principle relies on the ability of a single infectious virus particle to replicate and spread to adjacent cells, creating a localized area of cell death or cytopathic effect (CPE), which is visualized as a "plaque" in a confluent monolayer of susceptible cells.[14][17]

To restrict the spread of the virus to the immediate vicinity of the initially infected cell, a semi-solid overlay (e.g., containing methylcellulose or agarose) is applied after infection.[17][18] When testing an antiviral compound, the assay measures the reduction in the number of plaques formed in the presence of various concentrations of the drug compared to an untreated control.[1][15][18] The results are used to generate a dose-response curve from which the EC50 value—the concentration of the drug that inhibits plaque formation by 50%—can be calculated.[19][20]

Detailed Protocol for T-705 Plaque Reduction Assay

This protocol is a comprehensive guide and may require optimization based on the specific virus and cell line used.

Part 1: Materials and Reagents
  • Cell Line: A cell line susceptible to the virus of interest (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus, Vero E6 cells for SARS-CoV-2).[3]

  • Virus Stock: A high-titer, purified virus stock with a known PFU/mL concentration.

  • Test Compound: T-705 (Favipiravir) dissolved in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

  • Cell Culture Medium: Complete growth medium appropriate for the chosen cell line (e.g., DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin).

  • Infection Medium: Serum-free or low-serum medium (e.g., DMEM with 0.5% BSA) to prevent interference with virus binding.

  • Overlay Medium: Infection medium mixed with a gelling agent.

    • Option 1 (Methylcellulose): 2% Methylcellulose solution mixed 1:1 with 2x concentrated infection medium.

    • Option 2 (Agarose): 1.2% SeaKem LE Agarose mixed 1:1 with 2x concentrated infection medium.

  • Fixation Solution: 10% Formalin or 4% Paraformaldehyde (PFA) in PBS.

  • Staining Solution: 0.1% to 1% Crystal Violet solution in 20% ethanol.

  • Equipment: 6-well or 12-well tissue culture plates, biosafety cabinet, CO2 incubator, micropipettes, sterile tubes, and an inverted microscope.

Part 2: Experimental Procedure

The workflow involves cell seeding, drug and virus application, overlay, incubation, and finally, visualization and counting of plaques.

Caption: Workflow of the plaque reduction assay for antiviral testing.

Step-by-Step Instructions:

  • Cell Seeding (Day 1):

    • Seed the susceptible cells into 6-well or 12-well plates at a density that will result in a 95-100% confluent monolayer on the following day.[21][22] Refer to Table 1 for guidance.

    • Incubate plates overnight at 37°C in a 5% CO2 incubator.

  • Drug and Virus Preparation (Day 2):

    • On the day of the experiment, visually confirm that cell monolayers are confluent and healthy.

    • Prepare serial dilutions of the T-705 stock solution in infection medium. A typical starting concentration might be 100 µM, followed by 2-fold or 3-fold dilutions. Include a vehicle-only control (e.g., DMSO at the highest concentration used).

    • Dilute the virus stock in infection medium to a concentration that will yield 50-100 plaques per well.[23] This is predetermined from a prior virus titration experiment.

  • Infection and Treatment (Day 2):

    • Aspirate the growth medium from the cell monolayers and wash once with sterile PBS.

    • Add the prepared T-705 dilutions to the appropriate wells in triplicate. Also include wells for:

      • Virus Control: Cells + Virus + Vehicle (0% inhibition).

      • Cell Control: Cells + Medium only (no virus, no drug; checks for cell health and drug cytotoxicity).

    • Immediately add the diluted virus to all wells except the Cell Control wells. The final volume should be consistent across all wells (e.g., 200 µL for a 12-well plate).

    • Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.[23][24] Gently rock the plates every 15-20 minutes to ensure even distribution of the inoculum.

  • Overlay Application (Day 2):

    • Carefully aspirate the virus/drug inoculum from each well.

    • Prepare the overlay medium, ensuring it is at a safe temperature (~42-45°C for agarose to avoid cell damage).[25] The overlay should contain the same concentrations of T-705 as used during the infection step.

    • Gently add the overlay medium to each well (e.g., 1 mL for a 12-well plate). Let the plates sit at room temperature for 20-30 minutes to allow the overlay to solidify.

    • Incubate the plates at 37°C in a 5% CO2 incubator. The incubation period depends on the virus and can range from 2 to 14 days.[22]

  • Fixation and Staining:

    • After the incubation period, when plaques are visible under a microscope, remove the plates from the incubator.

    • Fix the cells by adding fixation solution directly to the overlay and incubating for at least 2 hours at room temperature.

    • After fixation, carefully remove the overlay. This can be done by gently dislodging it with a pipette tip or rinsing with tap water.

    • Add the crystal violet staining solution to each well, ensuring the entire monolayer is covered. Incubate for 15-30 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry. Plaques will appear as clear, unstained zones against a purple background of healthy cells.

Part 3: Data Analysis
  • Plaque Counting: Count the number of plaques in each well. For accurate results, only use dilutions that produce a countable number of distinct plaques.

  • Calculate Percent Inhibition: Use the following formula for each drug concentration:

    • % Inhibition = (1 - (Average plaques in treated wells / Average plaques in virus control wells)) * 100

  • Determine EC50:

    • Plot the % Inhibition (Y-axis) against the corresponding T-705 concentration (X-axis, logarithmic scale).

    • Use a non-linear regression model (e.g., four-parameter variable slope) in software like GraphPad Prism to fit a dose-response curve and calculate the EC50 value.[19][20]

Data Presentation

Table 1: Recommended Cell Seeding Densities

Plate Format Cell Line Seeding Density (cells/well)
6-well Vero E6 5 x 10^5
6-well MDCK 5 x 10^5
12-well Vero E6 2.5 x 10^5
12-well MDCK 2.5 x 10^5

(Note: These are starting recommendations and should be optimized for your specific cell stocks and conditions.)[22]

Table 2: Example Data for EC50 Calculation

T-705 (µM) Plaque Count (Replicate 1) Plaque Count (Replicate 2) Plaque Count (Replicate 3) Average Plaques % Inhibition
0 (Virus Control) 88 95 91 91.3 0%
1.56 85 81 89 85.0 6.9%
3.13 65 71 68 68.0 25.5%
6.25 42 48 45 45.0 50.7%
12.5 21 18 24 21.0 77.0%
25 5 8 6 6.3 93.1%

| 50 | 0 | 0 | 1 | 0.3 | 99.6% |

Ensuring Trustworthiness: A Self-Validating System

The integrity of a plaque reduction assay hinges on the inclusion of proper controls. Each plate must serve as a self-validating system.

  • Cell Control (No Virus/Drug): Confirms the health of the cell monolayer throughout the assay and reveals any cytotoxicity caused by the highest drug concentration.

  • Virus Control (Virus, No Drug): Establishes the baseline maximum number of plaques (0% inhibition). A low plaque count in this control invalidates the experiment.

  • Vehicle Control (Virus + Drug Solvent): Ensures that the solvent used to dissolve T-705 (e.g., DMSO) does not have its own antiviral or cytotoxic effects at the concentrations used.

Troubleshooting Common Plaque Assay Issues
IssuePotential Cause(s)Recommended Solution(s)
No Plaques or Very Few Plaques Inactive virus stock; incorrect virus dilution; cells are not susceptible; technical error in infection.[26]Verify virus stock viability with a positive control cell line. Re-titer the virus stock. Confirm cell line susceptibility from literature.
Confluent Lysis (Plaques Merged) Virus concentration is too high.[21][26]Use higher dilutions of the virus stock to achieve a countable number of plaques (50-100 PFU/well).
Fuzzy or Unclear Plaques Overlay concentration is too low, allowing diffuse virus spread; plates were moved before overlay solidified; over-incubation.[26]Increase the concentration of methylcellulose or agarose. Ensure plates remain stationary until the overlay is fully set. Optimize incubation time.
Inconsistent Plaque Sizes Incomplete removal of medium before infection; uneven distribution of virus inoculum; pre-adsorption step not performed.[27]Ensure complete aspiration of wash buffer. Rock plates gently during adsorption. Consider a pre-adsorption step where virus is incubated with cells before adding to the plate.
Cell Monolayer Detachment Overlay was too hot (agarose); cytotoxic effect of the drug; poor cell adherence.Ensure agarose overlay is cooled to ~42-45°C before adding to cells.[25] Check cell control wells for signs of cytotoxicity. Use pre-coated plates if necessary.

References

  • Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs. [Link]

  • Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase. PMC - NIH. [Link]

  • Favipiravir: A new and emerging antiviral option in COVID-19. PMC - NIH. [Link]

  • Mechanism of Action of T-705 against Influenza Virus. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Favipiravir: An Effective Rna Polymerase Modulating Anti-Influenza Drug. Biosciences Biotechnology Research Asia. [Link]

  • Favipiravir. Wikipedia. [Link]

  • Favipiravir: Frequently Asked Questions. CiplaMed. [Link]

  • Mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase. PubMed. [Link]

  • Mechanism of Action of T-705 against Influenza Virus. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Can anyone tell me what's wrong with my plaque assay?. ResearchGate. [Link]

  • What is the problem in my plaque assay?. ResearchGate. [Link]

  • Plaque Assay Protocols. American Society for Microbiology. [Link]

  • Improved Zika virus plaque assay using Vero/TMPRSS2 cell line. bioRxiv. [Link]

  • Plaque Reduction Assay. Creative Diagnostics. [Link]

  • Improved Zika virus plaque assay using Vero/TMPRSS2 cell line. PubMed. [Link]

  • Inhibition of influenza virus RNA polymerase by this compound. ResearchGate. [Link]

  • 2.7. Plaque Reduction Neutralization Test. Bio-protocol. [Link]

  • Viral Plaque Assay Kit. Cell Biolabs, Inc.. [Link]

  • Measuring infectious virus: the plaque assay. VIROLOGY RESEARCH SERVICES. [Link]

  • Viral Plaque Assay. Agilent. [Link]

  • T-705-Derived Prodrugs Show High Antiviral Efficacies against a Broad Range of Influenza A Viruses with Synergistic Effects When Combined with Oseltamivir. MDPI. [Link]

  • Broad Spectrum Antiviral Activity of Favipiravir (T-705): Protection from Highly Lethal Inhalational Rift Valley Fever. PMC - PubMed Central. [Link]

  • Development of a novel plaque reduction neutralisation test for hantavirus infection. PMC. [Link]

  • Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. PMC - NIH. [Link]

  • Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. NIH. [Link]

  • How can I calculate IC50 of an antiviral agent from plaque assay?. ResearchGate. [Link]

  • Understanding the clinical utility of favipiravir (T-705) in coronavirus disease of 2019. NIH. [Link]

  • Please help! Troubleshooting plaque assays : r/labrats. Reddit. [Link]

  • Plaque assays. Paho.org. [Link]

  • EC50 determination by plaque reduction assay. ResearchGate. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]

  • IBT Bioservices Guide to In Vitro Antiviral Testing. IBT Bioservices. [Link]

  • Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. NIH. [Link]

  • Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS-CoV-2. Current Protocols in Microbiology. [Link]

Sources

Virus yield reduction assay using T-705RTP

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Fidelity Quantification of Antiviral Efficacy: A Virus Yield Reduction Assay Protocol Using T-705RTP

Audience: Researchers, scientists, and drug development professionals in virology and antiviral therapeutics.

Executive Summary & Scientific Principle

The Virus Yield Reduction Assay (VYRA) is a cornerstone technique in antiviral research, providing a quantitative measure of a compound's ability to inhibit the production of infectious progeny virus in a cell culture system.[1] Unlike assays that measure the inhibition of viral cytopathic effects (CPE) or viral antigens, the VYRA directly titrates the amount of infectious virus released from treated cells, offering a robust and highly sensitive assessment of antiviral potency.[2][3] This application note provides a detailed protocol for conducting a VYRA to evaluate the efficacy of T-705 (Favipiravir), a broad-spectrum antiviral agent.[4][5] T-705 is a prodrug that is intracellularly converted to its active form, T-705 ribofuranosyl-5'-triphosphate (this compound).[6] this compound functions as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[7][8][9] By acting as a purine analog, this compound is incorporated into the nascent viral RNA strand, leading to the termination of RNA synthesis and a halt in viral replication.[10][11] This mechanism makes the VYRA an exceptionally well-suited method for characterizing the biological consequences of RdRp inhibition.

Mechanism of Action: this compound Inhibition of Viral RdRp

The antiviral activity of T-705 is dependent on its intracellular conversion to the active triphosphate form, this compound. This process is mediated by host cell enzymes.[6][12] Once formed, this compound is recognized by the viral RdRp as a substrate, competing with natural purine nucleosides (ATP and GTP).[8][10] Its incorporation into the growing viral RNA chain prevents further elongation, thereby terminating replication.[11] This selective targeting of the viral polymerase, an enzyme not present in host cells, underpins the compound's antiviral specificity.[7][13]

T705_Mechanism cluster_cell Host Cell Cytoplasm T705 T-705 (Favipiravir) (Prodrug) T705RTP This compound (Active Form) T705->T705RTP Host Enzymes (Phosphoribosylation) RdRp Viral RNA-dependent RNA Polymerase (RdRp) T705RTP->RdRp Competitive Substrate Replication Viral RNA Replication RdRp->Replication Mediates Inhibition Replication Blocked RdRp->Inhibition T705_ext T-705 (External) T705_ext->T705 Cellular Uptake VYRA_Workflow cluster_part1 Part 1: Virus Production cluster_part2 Part 2: Virus Titration & Analysis A 1. Seed Host Cells in Multi-well Plate C 3. Infect Cells with Virus (defined MOI) + Add T-705 Dilutions A->C B 2. Prepare Serial Dilutions of T-705 B->C D 4. Incubate for One Replication Cycle (e.g., 24-72h) C->D E 5. Harvest Supernatant (Contains Progeny Virus) D->E F 6. Serially Dilute Harvested Supernatants E->F To Titration G 7. Infect Fresh Cell Monolayers (Plaque or TCID50 Assay) F->G H 8. Incubate, Fix & Stain G->H I 9. Quantify Virus Titer (PFU/mL or TCID50/mL) H->I J 10. Calculate EC50 & Selectivity Index (SI) I->J

Caption: Experimental workflow for the Virus Yield Reduction Assay.

Detailed Protocols

This protocol is a template and must be optimized for the specific virus-cell system being studied.

Materials and Reagents
Reagent/MaterialSpecifications
Host Cell Line e.g., Madin-Darby Canine Kidney (MDCK) cells for Influenza virus. Must be susceptible to viral infection.
Virus Stock High-titer, cryopreserved viral stock with a known concentration (PFU/mL or TCID50/mL).
T-705 (Favipiravir) Research-grade powder. Prepare a concentrated stock solution (e.g., 10-50 mM) in DMSO. Store at -20°C or -80°C.
Cell Culture Medium e.g., DMEM or MEM, supplemented with Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
Infection Medium Serum-free or low-serum medium, potentially containing a protease like TPCK-Trypsin for certain viruses (e.g., Influenza).
Buffers & Solutions Phosphate-Buffered Saline (PBS), Trypsin-EDTA, Formaldehyde (3.7% in PBS for fixing), Crystal Violet solution (0.5% in 20% methanol for staining).
Overlay Medium (for Plaque Assay) 2X Plaquing Medium mixed 1:1 with a viscous agent like 2.4% Avicel® or 1.2% Agarose. [14][15]
Hardware Sterile 24-well, 48-well, or 96-well tissue culture plates, serological pipettes, micropipettes and tips, CO2 incubator (37°C, 5% CO2).
Part A: Virus Production with T-705 Treatment

Scientist's Note: The goal here is to create a series of viral harvests where the only variable is the concentration of the antiviral drug. Consistency is key.

  • Cell Seeding: The day before the experiment, seed the host cells into 24-well or 48-well plates at a density that will result in a 95-100% confluent monolayer on the day of infection. [16][17]2. Prepare T-705 Dilutions: On the day of infection, prepare serial dilutions of the T-705 stock solution in infection medium. A common approach is a 10-point, 2-fold or 3-fold dilution series.

  • Prepare Controls:

    • Virus Control (VC): Wells with infection medium containing no T-705.

    • Cell Control (CC): Wells with infection medium, no virus, and no T-705.

    • Toxicity Control (TC): Wells with the highest concentration of T-705, but no virus. This helps assess cell health.

  • Infection:

    • Aspirate the growth medium from the cell monolayers.

    • Wash the monolayers once with sterile PBS.

    • Infect the cells by adding the virus, diluted in infection medium to achieve the desired MOI (e.g., MOI of 0.1 to 1), to each well (except CC and TC wells).

    • Simultaneously, add the corresponding T-705 dilutions to the treatment wells. Add medium without drug to VC and CC wells.

  • Incubation: Incubate the plates at the optimal temperature for viral replication (e.g., 37°C) for a period that allows for a single, robust replication cycle (typically 24 to 72 hours).

  • Harvest Progeny Virus: After incubation, collect the supernatant from each well into sterile, labeled microcentrifuge tubes. It is common to perform a freeze-thaw cycle to lyse the cells and release any intracellular virions. Centrifuge the tubes briefly to pellet cell debris and transfer the clarified supernatant to new tubes. These samples can be stored at -80°C until titration.

Part B: Virus Titration by Plaque Assay

Scientist's Note: The plaque assay is the gold standard for quantifying infectious virus. [18][19]Each plaque originates from a single infectious particle, providing a direct measure of infectivity. [14]The semi-solid overlay is critical to prevent the virus from spreading through the liquid and causing indistinct plaques. [15][20]

  • Seed Fresh Cells: The day before titration, seed fresh host cells in 6-well or 12-well plates to achieve a confluent monolayer. [16]2. Prepare Harvest Dilutions: Create a 10-fold serial dilution series (from 10⁻¹ to 10⁻⁸) for each harvested supernatant sample (from step 4.2.6) in cold infection medium. [14]3. Infect Monolayers:

    • Aspirate the growth medium from the fresh cell monolayers and wash once with PBS.

    • Inoculate duplicate wells with a small volume (e.g., 100-200 µL for a 12-well plate) of each dilution.

    • Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15-20 minutes. [15]4. Apply Overlay:

    • Without aspirating the inoculum, add 1-2 mL of the pre-warmed (37-42°C) semi-solid overlay medium to each well.

    • Allow the plates to sit at room temperature for 20-30 minutes for the overlay to solidify.

  • Incubate for Plaque Formation: Incubate the plates at 37°C for 2-5 days, or until plaques are visible.

  • Fix and Stain:

    • Carefully aspirate the overlay.

    • Add 1 mL of 3.7% formaldehyde solution to each well and incubate for at least 30 minutes to fix the cells and inactivate the virus.

    • Remove the formaldehyde and add 0.5 mL of crystal violet solution. Stain for 15-20 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to dry.

  • Count Plaques: Count the number of plaques in wells that have a countable number (typically 10-100 plaques). Calculate the average plaque count for each dilution.

Data Analysis & Interpretation
  • Calculate Virus Titer: Determine the virus titer for each sample in Plaque-Forming Units per mL (PFU/mL) using the following formula:

    • Titer (PFU/mL) = (Average number of plaques) / (Dilution factor × Volume of inoculum in mL)

  • Determine Percent Inhibition: Calculate the percentage of inhibition for each T-705 concentration relative to the Virus Control (VC).

    • % Inhibition = [1 - (Titer with Drug / Titer of VC)] × 100

  • Calculate EC50: Plot the % Inhibition versus the Log10 concentration of T-705. Use non-linear regression (e.g., dose-response, variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the 50% Effective Concentration (EC50). The EC50 is the concentration of the drug that reduces the virus yield by 50%. [21][22]4. Determine Cytotoxicity (CC50) and Selectivity Index (SI): A parallel cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo®) should be performed on uninfected cells treated with the same serial dilutions of T-705. This will determine the 50% Cytotoxic Concentration (CC50). The Selectivity Index, a measure of the therapeutic window, is then calculated. [23] * SI = CC50 / EC50

    • A higher SI value (ideally >10) indicates a more promising safety profile.

Representative Data

The following tables illustrate expected results from a successful VYRA experiment.

Table 1: Example Virus Yield Data

T-705 Conc. (µM)Mean Virus Titer (PFU/mL)Log10 TiterLog10 Reduction vs. VC% Inhibition
0 (VC)5.2 x 10⁷7.720.000.0%
0.14.8 x 10⁷7.680.047.7%
0.33.1 x 10⁷7.490.2340.4%
1.01.5 x 10⁶6.181.5497.1%
3.04.0 x 10⁴4.603.1299.92%
10.0<1.0 x 10²<2.00>5.72>99.99%
30.0<1.0 x 10²<2.00>5.72>99.99%

Table 2: Summary of Antiviral Activity

ParameterValueInterpretation
EC50 0.45 µMThe concentration of T-705 required to inhibit viral yield by 50%.
CC50 >100 µMThe concentration of T-705 that causes 50% cytotoxicity in host cells.
Selectivity Index (SI) >222Indicates high selectivity for viral replication over host cell viability.

References

  • ResearchGate. (n.d.). Virus Plaque Assay Protocol. Retrieved from [Link]

  • Huchting, J., et al. (2012). T-705 (favipiravir) activity against lethal H5N1 influenza A viruses. Proceedings of the National Academy of Sciences, 109(3), E194-E194.
  • Institute for Antiviral Research, USU. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]

  • Elfiky, A. A. (2021). RNA-dependent RNA polymerase (RdRp) inhibitors: The current landscape and repurposing for the COVID-19 pandemic. RSC advances, 11(6), 3567-3577.
  • Jin, Z., et al. (2013). Mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase. Antimicrobial agents and chemotherapy, 57(1), 19-27.
  • Elfiky, A. A. (2020). RNA-dependent RNA polymerase (RdRp) inhibitors: The current landscape and repurposing for the COVID-19 pandemic. PubMed, 33489149.
  • Furuta, Y., et al. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B, 93(7), 449-463.
  • VectorBuilder. (n.d.). How Is Viral Titer Determined?. Retrieved from [Link]

  • BrainVTA. (n.d.). TCID50 Assay Protocol. Retrieved from [Link]

  • S. Charles, N., et al. (2020). Potential use of RNA-dependent RNA polymerase (RdRp) inhibitors against SARS-CoV2 infection. Taylor & Francis Online, 13(1), 1-4.
  • Furuta, Y., et al. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. J-Stage, 93(7), 449-463.
  • Jin, Z., et al. (2013). Mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase. PubMed, 23044681.
  • Wikipedia. (2023). Virus quantification. Retrieved from [Link]

  • Furuta, Y., et al. (2005). Mechanism of action of T-705 against influenza virus. Antimicrobial Agents and Chemotherapy, 49(3), 981-986.
  • De Clercq, E. (2019). In vitro methods for testing antiviral drugs. PubMed Central, 10(1), 1-13.
  • Sleeman, K., et al. (2010). In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses. Antimicrobial Agents and Chemotherapy, 54(6), 2517-2524.
  • Furuta, Y., et al. (2005). Mechanism of Action of T-705 against Influenza Virus. ASM Journals, 49(3), 981-986.
  • Furuta, Y., et al. (2013). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Semantic Scholar.
  • Jin, Z., et al. (2013). Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase. ASM Journals, 57(1), 19-27.
  • Bio-protocol. (n.d.). Virus yield reduction assay. Retrieved from [Link]

  • Furuta, Y., et al. (2013). Favipiravir (T-705), a novel viral RNA polymerase inhibitor.
  • Lab Manager. (2023). Viral Titer Quantification: Balancing Traditional and Modern Approaches for Comprehensive Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro and in vivo approaches for evaluating antiviral efficacy. Retrieved from [Link]

  • Agilent Technologies. (2024). How to Quantify Viral Titers with Fluorescent Plaque Assays (96-Well Format). Retrieved from [Link]

  • Noah, D. L., & Krug, R. M. (2022). Influenza virus plaque assay. Protocols.io.
  • da Silva, A. C. B., et al. (2022). RNA-dependent RNA polymerase (RdRp) natural antiviral inhibitors: a review. PubMed Central, 17(1), 1-14.
  • Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. Retrieved from [Link]

  • S. Charles, N., et al. (2020). Potential use of RNA-dependent RNA polymerase (RdRp) inhibitors against SARS-CoV2 infection.
  • Agilent. (n.d.). TCID50 Assay. Retrieved from [Link]

  • Baer, A., & Kehn-Hall, K. (2014). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. Journal of Visualized Experiments, (93), 52065.
  • Baranovich, T., et al. (2013). T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro. Journal of Virology, 87(7), 3741-3751.
  • Protocols.io. (2024). SARS-CoV-2 TCID50. Retrieved from [Link]

  • Morales, H. (2006). TCID 50 protocol. Retrieved from [Link]

  • Fung, T. S., et al. (2022). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy, 66(12), e00942-22.
  • Prichard, M. N., & Kern, E. R. (1990). A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus. Journal of Virological Methods, 28(1), 101-106.
  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from [Link]

  • Virology Research Services. (n.d.). Antiviral Drug Screening. Retrieved from [Link]

  • Virology Research Services. (2024). How to Perform a Plaque Assay. Retrieved from [Link]

Sources

Application Notes and Protocols for Utilizing T-705-RTP in MDCK Cell Culture for Influenza Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Influenza Virus Replication with T-705-RTP in a Robust Cell-Based Model

Influenza viruses continue to pose a significant global health threat, necessitating the development of novel antiviral therapeutics. One promising agent is Favipiravir (T-705), a prodrug with a broad spectrum of activity against various RNA viruses, including influenza.[1][2][3] Upon cellular uptake, T-705 is metabolized into its active form, T-705-ribofuranosyl-5'-triphosphate (T-705-RTP).[1][2][3][4][5] This application note provides a comprehensive guide for researchers on the use of T-705-RTP in Madin-Darby Canine Kidney (MDCK) cells, a cornerstone in vitro model for influenza virus research.[6][7] We will delve into the molecular mechanism of T-705-RTP, provide detailed protocols for evaluating its antiviral efficacy and cytotoxicity, and offer insights into the interpretation of the resulting data.

The Molecular Mechanism of T-705-RTP: A Dual-Pronged Attack on Viral Replication

T-705-RTP exerts its antiviral effects by targeting the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication and transcription of the influenza virus genome.[1][3][4] The mechanism is twofold, combining direct inhibition of the polymerase and the induction of lethal mutagenesis.[8][9][10][11]

  • Chain Termination: T-705-RTP is recognized by the viral RdRp as a purine nucleotide analog and is incorporated into the nascent viral RNA strand.[12][13][14] This incorporation can lead to the termination of RNA chain elongation, thereby halting viral genome replication.[12][15]

  • Lethal Mutagenesis: The incorporation of T-705-RTP also introduces mutations into the viral genome at a high frequency.[8][9][11] Specifically, it leads to an increase in G to A and C to T transition mutations.[8][9][11] This accumulation of mutations, a process known as lethal mutagenesis, results in the production of non-viable viral progeny, ultimately leading to the extinction of the viral population.[8][9][10][16]

The following diagram illustrates the intracellular conversion of T-705 and the subsequent inhibition of influenza virus replication by T-705-RTP.

T705_Mechanism Mechanism of T-705-RTP Action cluster_cell Host Cell cluster_virus Influenza Virus Replication T-705 T-705 T-705-RMP T-705-RMP T-705->T-705-RMP Phosphoribosylation Cellular Enzymes Cellular Enzymes T-705-RDP T-705-RDP T-705-RMP->T-705-RDP Phosphorylation T-705-RTP T-705-RTP (Active Form) T-705-RDP->T-705-RTP Phosphorylation Viral RdRp Viral RNA-dependent RNA Polymerase (RdRp) T-705-RTP->Viral RdRp Inhibition Nascent vRNA Nascent Viral RNA Viral RdRp->Nascent vRNA Replication Mutated vRNA Mutated, Non-viable Viral RNA Viral RdRp->Mutated vRNA Lethal Mutagenesis vRNA Template Viral RNA Template vRNA Template->Viral RdRp

Caption: Intracellular activation of T-705 and its inhibitory effects on influenza virus replication.

MDCK Cells: A Reliable Platform for Influenza Research

Madin-Darby Canine Kidney (MDCK) cells are a widely used and accepted cell line for the isolation, propagation, and study of influenza viruses.[6][7][17] Their high susceptibility to a wide range of influenza strains makes them an ideal in vitro system for evaluating the efficacy of antiviral compounds.[7][18] Furthermore, the cytopathic effects (CPE) induced by influenza virus infection in MDCK cells are readily observable and quantifiable, providing a straightforward method for assessing viral replication.[19]

Experimental Protocols

The following protocols provide a step-by-step guide for assessing the antiviral activity and cytotoxicity of T-705-RTP in MDCK cells.

Protocol 1: Maintenance and Preparation of MDCK Cells
  • Cell Culture: Culture MDCK cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • Seeding for Assays: For antiviral and cytotoxicity assays, seed the MDCK cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[20][21]

Protocol 2: Influenza Virus Propagation and Titration
  • Virus Stock Preparation: Propagate the desired influenza virus strain in confluent MDCK cells in the presence of TPCK-treated trypsin (concentration to be optimized, typically 0.1-1 µg/mL).[22]

  • Harvesting: Harvest the virus-containing supernatant when significant CPE is observed (typically 48-72 hours post-infection).

  • Titration (TCID50 Assay): Determine the 50% Tissue Culture Infectious Dose (TCID50) of the virus stock by performing serial dilutions of the virus on MDCK cells in a 96-well plate. The TCID50 is calculated using the Reed-Muench method.

Protocol 3: Antiviral Activity Assay (EC50 Determination)

This assay determines the concentration of T-705-RTP that inhibits 50% of viral replication (Effective Concentration 50, EC50).

  • Cell Preparation: Prepare a 96-well plate with a confluent monolayer of MDCK cells as described in Protocol 1.

  • Compound Dilution: Prepare a series of two-fold serial dilutions of T-705-RTP in infection medium (DMEM with 0.3% BSA and TPCK-treated trypsin).

  • Infection: Infect the MDCK cells with the influenza virus at a Multiplicity of Infection (MOI) of 0.01.[18][23]

  • Treatment: Immediately after infection, add the diluted T-705-RTP to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Quantification of Viral Inhibition: Assess the antiviral effect using one of the following methods:

    • MTT Assay: Measure cell viability, which is inversely proportional to the viral cytopathic effect.

    • Plaque Reduction Assay: For a more direct measure of infectious virus production.[24][25]

    • qRT-PCR: Quantify the reduction in viral RNA levels.[26]

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the EC50 value by plotting the data using a sigmoidal dose-response curve in a suitable software like GraphPad Prism.[26][27]

Protocol 4: Cytotoxicity Assay (CC50 Determination)

This assay determines the concentration of T-705-RTP that causes a 50% reduction in the viability of uninfected MDCK cells (Cytotoxic Concentration 50, CC50).[28][29]

  • Cell Preparation: Prepare a 96-well plate with a confluent monolayer of MDCK cells.[30]

  • Compound Treatment: Add serial dilutions of T-705-RTP to the wells containing uninfected cells. Include a cell control (no compound).[30]

  • Incubation: Incubate the plate for the same duration as the antiviral assay (48-72 hours).[29]

  • Cell Viability Assessment: Use a standard cell viability assay, such as the MTT assay, to determine the percentage of viable cells at each compound concentration.[29][31][32]

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration and determine the CC50 value using a sigmoidal dose-response curve.[26][29]

The following diagram outlines the general workflow for determining the EC50 and CC50 of T-705-RTP.

Antiviral_Assay_Workflow Workflow for EC50 and CC50 Determination cluster_setup Assay Setup cluster_ec50 EC50 Assay cluster_cc50 CC50 Assay Seed_MDCK Seed MDCK cells in 96-well plates Incubate_24h Incubate for 24h for cell attachment Seed_MDCK->Incubate_24h Infect_Cells Infect cells with Influenza Virus (MOI 0.01) Incubate_24h->Infect_Cells Add_Compound_CC50 Add T-705-RTP dilutions to uninfected cells Incubate_24h->Add_Compound_CC50 Prepare_Dilutions Prepare serial dilutions of T-705-RTP Add_Compound_EC50 Add T-705-RTP dilutions Prepare_Dilutions->Add_Compound_EC50 Prepare_Dilutions->Add_Compound_CC50 Infect_Cells->Add_Compound_EC50 Incubate_48_72h_EC50 Incubate for 48-72h Add_Compound_EC50->Incubate_48_72h_EC50 Measure_Inhibition Measure viral inhibition (e.g., MTT, Plaque Assay) Incubate_48_72h_EC50->Measure_Inhibition Calculate_EC50 Calculate EC50 Measure_Inhibition->Calculate_EC50 Incubate_48_72h_CC50 Incubate for 48-72h Add_Compound_CC50->Incubate_48_72h_CC50 Measure_Viability Measure cell viability (e.g., MTT Assay) Incubate_48_72h_CC50->Measure_Viability Calculate_CC50 Calculate CC50 Measure_Viability->Calculate_CC50

Caption: A generalized workflow for determining the antiviral efficacy and cytotoxicity of T-705-RTP.

Data Interpretation and Key Parameters

The results of the antiviral and cytotoxicity assays are used to calculate key parameters that define the compound's efficacy and safety profile.

ParameterDescriptionCalculationDesired Value
EC50 The concentration of the compound that results in a 50% reduction in viral replication.Derived from the dose-response curve of the antiviral assay.Low
CC50 The concentration of the compound that causes a 50% reduction in the viability of host cells.Derived from the dose-response curve of the cytotoxicity assay.High
Selectivity Index (SI) A measure of the compound's therapeutic window, indicating its relative safety.SI = CC50 / EC50High (generally, SI ≥ 10 is considered promising)[28]

Table 1: Key Parameters for Evaluating Antiviral Compounds

A high SI value is desirable as it indicates that the compound is effective at inhibiting viral replication at concentrations that are not toxic to the host cells.[28] For instance, T-705 has been reported to have a selectivity index of over 2,000 for influenza virus in MDCK cells.[24][25][33]

Conclusion

T-705-RTP represents a potent inhibitor of influenza virus replication, acting through a dual mechanism of chain termination and lethal mutagenesis. The use of MDCK cells provides a reliable and reproducible in vitro system for the evaluation of its antiviral properties. The protocols outlined in this application note offer a robust framework for researchers to accurately determine the EC50, CC50, and Selectivity Index of T-705-RTP, thereby contributing to the development of effective anti-influenza therapies.

References

  • Baranovich, T., Wong, S. S., Armstrong, J., Marjuki, H., Webby, R. J., Webster, R. G., & Govorkova, E. A. (2013). T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro. Journal of Virology, 87(7), 3741–3751. [Link]

  • Baranovich, T., et al. (2013). T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro. American Society for Microbiology. [Link]

  • Furuta, Y., Komeno, T., & Nakamura, T. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B, 93(7), 449-463. [Link]

  • Geller, R., Andino, R., & Frydman, J. (2013). Lethal Mutagenesis of Rift Valley Fever Virus Induced by Favipiravir. Journal of Virology, 87(17), 9593–9601. [Link]

  • Perales, C., et al. (2019). Lethal Mutagenesis of RNA Viruses and Approved Drugs with Antiviral Mutagenic Activity. Viruses, 11(9), 844. [Link]

  • Arias, A., et al. (2014). Favipiravir elicits antiviral mutagenesis during virus replication in vivo. eLife, 3, e03679. [Link]

  • Jin, Z., Smith, L. K., Rajwanshi, V. K., Kim, B., & Deval, J. (2013). Mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase. Antimicrobial agents and chemotherapy, 57(1), 190–198. [Link]

  • Jin, Z., et al. (2013). Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase. Antimicrobial Agents and Chemotherapy, 57(1), 190-198. [Link]

  • Wang, Z., et al. (2024). The Screening and Mechanism of Influenza-Virus Sensitive MDCK Cell Lines for Influenza Vaccine Production. Viruses, 16(1), 118. [Link]

  • Vanderlinden, E., et al. (2016). Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis. Antimicrobial Agents and Chemotherapy, 60(11), 6679-6691. [Link]

  • Furuta, Y., Komeno, T., & Nakamura, T. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy. Series B, Physical and biological sciences, 93(7), 449–463. [Link]

  • ResearchGate. (n.d.). Inhibition of influenza virus RNA polymerase by T-705RTP. [Link]

  • Rott, R., Orlich, M., Klenk, H. D., Wang, M. L., Skehel, J. J., & Wiley, D. C. (1984). Studies on the adaptation of influenza viruses to MDCK cells. The EMBO journal, 3(13), 3329–3332. [Link]

  • ResearchGate. (n.d.). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. [Link]

  • Genzel, Y., et al. (2016). Influenza virus intracellular replication dynamics, release kinetics, and particle morphology during propagation in MDCK cells. Applied microbiology and biotechnology, 100(15), 6845–6857. [Link]

  • Hatter, J. A., et al. (2009). MDCK-SIAT1 Cells Show Improved Isolation Rates for Recent Human Influenza Viruses Compared to Conventional MDCK Cells. Journal of Clinical Microbiology, 47(2), 433-437. [Link]

  • Kim, E. H., et al. (2018). Generation of a High-Growth Influenza Vaccine Strain in MDCK Cells for Vaccine Preparedness. Journal of microbiology and biotechnology, 28(6), 997–1006. [Link]

  • Govorkova, E. A., et al. (2005). Comparative Study of Influenza Virus Replication in MDCK Cells and in Primary Cells Derived from Adenoids and Airway Epithelium. Journal of Virology, 79(21), 13540-13548. [Link]

  • Genzel, Y., et al. (2016). Influenza virus intracellular replication dynamics, release kinetics, and particle morphology during propagation in MDCK cells. Applied Microbiology and Biotechnology, 100(15), 6845-6857. [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. [Link]

  • ProQuest. (n.d.). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. [Link]

  • Govorkova, E. A., et al. (2005). Comparative Study of Influenza Virus Replication in MDCK Cells and in Primary Cells Derived from Adenoids and Airway Epithelium. Journal of virology, 79(21), 13540–13548. [Link]

  • Bio-protocol. (n.d.). Immunofluorescence (IF) staining of influenza A virus-infected MDCK cells. [Link]

  • ResearchGate. (n.d.). 50% effective concentration (EC50) and 50% cytotoxicity concentration (CC50) for each compound. [Link]

  • King, B. R., et al. (2022). Screening of the Pandemic Response Box Library Identified CRM1/XPO1 as an Anti-Mammarenavirus Druggable Target. Viruses, 14(11), 2419. [Link]

  • Wang, Y., et al. (2018). A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example. Virology journal, 15(1), 118. [Link]

  • Wikipedia. (n.d.). Influenza. [Link]

  • Furuta, Y., et al. (2002). In vitro and in vivo activities of anti-influenza virus compound T-705. Antimicrobial agents and chemotherapy, 46(4), 977–981. [Link]

  • Corning. (n.d.). Simplified Large Scale Production of Influenza A Virus Using the Corning® HYPERFlask® Cell Culture Vessel. [Link]

  • Furuta, Y., et al. (2002). In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705. Antimicrobial Agents and Chemotherapy, 46(4), 977-981. [Link]

  • IAV H1N1 MDCK Plaque Assay Protocol. (n.d.).
  • Mørtensen, R., et al. (2011). Propagation and purification of influenza virus. Biologicals, 39(1), 52-57. [Link]

  • YouTube. (2023). Tracking Influenza Virus Spread in Cell Culture. [Link]

  • ResearchGate. (n.d.). In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705. [Link]

  • Watanabe, T., et al. (2022). Anti-influenza Virus Activity of Methylthio-Formycin Distinct From That of T-705. Frontiers in Microbiology, 13, 843333. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • ResearchGate. (n.d.). Cytotoxicity of materials tested for cell viability by MTT assay in MDCK cells. [Link]

  • Watanabe, T., et al. (2022). Anti-influenza Virus Activity of Methylthio-Formycin Distinct From That of T-705. Frontiers in microbiology, 13, 843333. [Link]

  • ResearchGate. (n.d.). Cytotoxicity of different formulations against MDCK-C7 cells in 96-well plates determined using the MTT assay. [Link]

Sources

Application Notes and Protocols for the Experimental Use of T-705RTP in Mouse Models of Viral Infection

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Favipiravir (T-705) is a potent antiviral agent with a broad spectrum of activity against numerous RNA viruses.[1][2][3][4] Its efficacy stems from its intracellular conversion to the active metabolite, T-705 ribofuranosyl-5'-triphosphate (T-705RTP).[3][5][6][7][8][9][10] This document provides a comprehensive guide for researchers on the experimental use of Favipiravir (T-705) to generate this compound in situ within mouse models of viral infection. We will delve into the underlying mechanism of action, provide detailed protocols for in vivo studies, and outline methods for assessing antiviral efficacy.

Part 1: Mechanism of Action of this compound

Favipiravir (T-705) is a prodrug that, upon entering a cell, is enzymatically converted into its active form, this compound.[3][6][7][8] This conversion is a critical step for its antiviral activity.

Intracellular Activation Pathway:

  • Phosphoribosylation: T-705 is phosphoribosylated by host cell enzymes to form T-705-ribofuranosyl-5'-monophosphate (T-705RMP).

  • Phosphorylation: T-705RMP is further phosphorylated to T-705-ribofuranosyl-5'-diphosphate (T-705RDP) and subsequently to the active triphosphate form, this compound.[6]

Once formed, this compound acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[3][5][6][11][12] this compound is recognized by the viral RdRp as a purine nucleotide analog, specifically competing with ATP and GTP for incorporation into the nascent viral RNA strand.[2][5][6][7] The incorporation of a single molecule of this compound into the growing RNA chain effectively terminates strand extension, thereby halting viral replication.[5][7] A key advantage of T-705 is its selective inhibition of viral RdRp with minimal effect on host cell DNA and RNA synthesis, contributing to its favorable safety profile in preclinical models.[1][11][12][13]

T-705 Activation and MOA cluster_cell Host Cell T-705 Favipiravir (T-705) (Prodrug) T-705RMP T-705RMP T-705->T-705RMP Phosphoribosylation This compound This compound (Active Form) T-705RMP->this compound Phosphorylation Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) This compound->Viral_RdRp Competitive Substrate Inhibition Inhibition of RNA Elongation This compound->Inhibition Causes RNA_synthesis Viral RNA Synthesis Viral_RdRp->RNA_synthesis Catalyzes RNA_synthesis->Inhibition

Caption: Intracellular activation of T-705 and its mechanism of action.

Part 2: Experimental Protocols for In Vivo Mouse Studies

The following protocols are generalized from successful studies and should be adapted to the specific virus, mouse strain, and experimental objectives.

Preparation of T-705 for Oral Administration

T-705 is typically administered to mice via oral gavage. A common vehicle for suspension is 0.5% methylcellulose.

Materials:

  • Favipiravir (T-705) powder

  • 0.5% (w/v) Methylcellulose solution in sterile water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Precision balance

Protocol:

  • Calculate the required amount of T-705 based on the desired dose (mg/kg/day), the number of mice, and the dosing volume (typically 100 µL for an adult mouse).[14]

  • Weigh the calculated amount of T-705 powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of 0.5% methylcellulose solution to the tube.

  • Vortex the suspension vigorously until a homogenous mixture is achieved. Ensure the suspension is well-mixed before each administration to guarantee consistent dosing.

  • Store the suspension at 4°C for the duration of the study.[15]

Mouse Models and Virus Inoculation

The choice of mouse model is critical and depends on the virus being studied. For some viruses like Ebola, immunocompromised mouse strains (e.g., IFNAR-/- or SCID mice) are required to establish a lethal infection model.[16][17][18] For influenza studies, BALB/c or C57BL/6 mice are commonly used.[1][15][19][20]

General Inoculation Protocol (Intranasal for Respiratory Viruses):

  • Anesthetize the mice using a recommended anesthetic agent (e.g., isoflurane).[14]

  • Inoculate the mice intranasally with a predetermined lethal or sublethal dose of the virus in a small volume (e.g., 30-50 µL).

  • Monitor the mice for signs of recovery from anesthesia.

T-705 Dosing Regimens

The timing of treatment initiation, dose, and duration are critical parameters that will influence the outcome. Treatment can be prophylactic (initiated before viral challenge) or therapeutic (initiated after infection).

Example Dosing Workflow:

Dosing Workflow Start Start of Experiment Virus_Inoculation Virus Inoculation (Day 0) Start->Virus_Inoculation Treatment_Initiation Treatment Initiation (e.g., 2h, 24h, 48h post-infection) Virus_Inoculation->Treatment_Initiation Daily_Dosing Daily T-705 Administration (Oral Gavage, BID) Treatment_Initiation->Daily_Dosing Monitoring Daily Monitoring: - Survival - Body Weight - Clinical Signs Daily_Dosing->Monitoring Duration of Treatment (e.g., 5-14 days) Monitoring->Daily_Dosing Endpoint Experimental Endpoint: - Tissue Collection - Survival Analysis Monitoring->Endpoint End End of Study Endpoint->End

Caption: A generalized workflow for T-705 efficacy studies in mice.

Dosage and Efficacy Data from Preclinical Studies:

VirusMouse StrainT-705 Dose (mg/kg/day)Dosing ScheduleTreatment InitiationKey Efficacy OutcomesReference
Influenza A (H5N1)BALB/c30 - 300Twice daily for 8 days1 hour post-infectionIncreased survival, reduced lung consolidation, and viral titers.[15]
Influenza A (H1N1, H3N2, H5N1)BALB/c20 - 100Twice daily for 5-7 days24 hours post-infectionSynergistic protection when combined with oseltamivir.[19]
Influenza BC57BL/650 - 300Twice daily for 5 days2 hours post-infectionDose-dependent protection, reduced viral loads, and suppressed pulmonary pathology.[20]
Influenza BBALB scid10 - 250Twice daily for 5 or 10 days24 hours post-infectionDose-dependent survival, reduced lung viral titers.[14][21]
Ebola VirusImmune-deficientNot specifiedTwice daily for 14 daysPost-exposure100% protection against aerosol infection.[16][22]
Ebola VirusIFNAR-/-300Twice dailyDay 6 post-infection100% survival, rapid virus clearance.[17][18]
Ebola VirusRodent model8 - 300Once dailyPost-exposure90% or greater survival at doses as low as 8 mg/kg/day.[23]
Rift Valley Fever VirusRatNot specifiedNot specifiedUp to 48 hours post-infectionRemarkable efficacy in a lethal model.[4]
Zika VirusIFNAR-/-150 - 300Once daily for 14 days8, 24, or 48 hours post-infectionProtection against lethal infection.[24]

Part 3: Assessment of Antiviral Efficacy

A multi-pronged approach is recommended to thoroughly evaluate the in vivo efficacy of T-705.

Survival and Morbidity Analysis
  • Survival: Monitor mice daily for the duration of the study (typically 14-21 days) and record mortality.[15] Survival data can be plotted using Kaplan-Meier curves.

  • Body Weight: Weigh mice daily as an indicator of morbidity. Significant weight loss is a common sign of severe infection.[19]

  • Clinical Scoring: Observe mice for clinical signs of illness (e.g., ruffled fur, lethargy, labored breathing) and assign a clinical score.

Viral Load Determination

At predetermined time points, a subset of mice from each group should be euthanized for tissue collection (e.g., lungs, spleen, brain).

Protocol for Viral Titer by Plaque Assay:

  • Homogenize the collected tissues in a suitable medium (e.g., DMEM).

  • Clarify the homogenate by centrifugation.

  • Perform serial dilutions of the supernatant.

  • Infect a monolayer of susceptible cells (e.g., MDCK for influenza) with the dilutions.

  • After an adsorption period, overlay the cells with a medium containing agar or methylcellulose to restrict virus spread to adjacent cells.

  • Incubate for a period sufficient for plaque formation.

  • Fix and stain the cells to visualize and count the plaques.

  • Calculate the viral titer as plaque-forming units (PFU) per gram of tissue.

Protocol for Viral RNA Quantification by RT-qPCR:

  • Extract viral RNA from tissue homogenates using a commercial kit.

  • Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers and probes specific to the target virus.

  • Use a standard curve of known viral RNA concentrations to quantify the viral load.

  • Express results as viral RNA copies per gram of tissue.[25]

Histopathological Examination

Tissue samples (especially lungs for respiratory viruses) should be collected, fixed in formalin, and embedded in paraffin for histological analysis.[15]

Procedure:

  • Perfuse the animal with 10% phosphate-buffered formalin to fix the tissues.[15]

  • Excise the tissues of interest and continue fixation.

  • Process the tissues, embed in paraffin, and cut thin sections.

  • Stain the sections with hematoxylin and eosin (H&E) to assess tissue morphology, inflammation, and damage.[15]

  • A pathologist can score the lung sections for parameters such as interstitial pneumonia, alveolar damage, and inflammatory cell infiltration.

Conclusion

The prodrug Favipiravir (T-705) serves as an effective tool for studying the in vivo antiviral activity of its active metabolite, this compound, in mouse models. By inhibiting the viral RdRp, this compound demonstrates broad-spectrum efficacy against a range of RNA viruses. The protocols and methodologies outlined in this document provide a solid foundation for researchers to design and execute robust preclinical studies to evaluate this promising antiviral compound. Careful selection of the mouse model, appropriate dosing regimens, and comprehensive efficacy assessments are crucial for obtaining reliable and translatable results.

References

  • Jin, Z., Smith, L. K., Rajwanshi, V. K., Kim, B., & Deval, J. (2013). Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase. Antimicrobial Agents and Chemotherapy, 57(10), 4773–4784. [Link]

  • Furuta, Y., Takahashi, K., Kuno-Maekawa, M., Sangawa, H., Uehara, S., Kozaki, K., Nomura, N., Egawa, H., & Shiraki, K. (2005). Mechanism of Action of T-705 against Influenza Virus. Antimicrobial Agents and Chemotherapy, 49(3), 981–986. [Link]

  • Naesens, L., Guddat, L. W., & van der Vries, E. (2013). Mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase. Antimicrobial agents and chemotherapy, 57(10), 4773-4784. [Link]

  • Furuta, Y., Takahashi, K., Kuno-Maekawa, M., Sangawa, H., Uehara, S., Kozaki, K., Nomura, N., Egawa, H., & Shiraki, K. (2005). Mechanism of Action of T-705 against Influenza Virus. Antimicrobial Agents and Chemotherapy, 49(3), 981–986. [Link]

  • Furuta, Y., Takahashi, K., Kuno-Maekawa, M., Sangawa, H., Uehara, S., Kozaki, K., Nomura, N., Egawa, H., & Shiraki, K. (2005). Mechanism of Action of T-705 against Influenza Virus. Antimicrobial Agents and Chemotherapy, 49(3), 981-986. [Link]

  • De Clercq, E. (2009). T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections. Antiviral Research, 82(2), 95–106. [Link]

  • Jin, Z., Smith, L. K., Rajwanshi, V. K., Kim, B., & Deval, J. (2013). Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase. Antimicrobial Agents and Chemotherapy, 57(10), 4773–4784. [Link]

  • Smee, D. F., & Sidwell, R. W. (2013). Methods for Evaluation of Antiviral Efficacy Against Influenza Virus Infections in Animal Models. In Influenza Virus (pp. 407–425). Humana Press. [Link]

  • Smither, S. J., Eastaugh, L. S., Steward, J. A., Nelson, M., & Lever, M. S. (2014). Post-exposure efficacy of oral T-705 (Favipiravir) against inhalational Ebola virus infection in a mouse model. Antiviral Research, 104, 153–155. [Link]

  • Furuta, Y., Komeno, T., & Nakamura, T. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B, 93(7), 449–463. [Link]

  • Gowen, B. B., Smee, D. F., Wong, M. H., Hall, J. O., & Bailey, K. W. (2014). Broad Spectrum Antiviral Activity of Favipiravir (T-705): Protection from Highly Lethal Inhalational Rift Valley Fever. PLoS Neglected Tropical Diseases, 8(4), e2790. [Link]

  • Aouadi, W., Eydoux, C., Coutard, B., Martin, B., Debart, F., Vasseur, J.-J., Guillemot, J.-C., Canard, B., & Decroly, E. (2017). Understanding the Mechanism of the Broad-Spectrum Antiviral Activity of Favipiravir (T-705): Key Role of the F1 Motif of the Viral Polymerase. Journal of Virology, 91(11), e00208-17. [Link]

  • Stephen, E. L., Jones, D. E., Peters, C. J., Eddy, G. A., Loizeaux, P. S., & King, J. M. (1980). Indirect mouse model for the evaluation of potential antiviral compounds: results with Venezuelan equine encephalomyelitis virus. The Journal of infectious diseases, 141(2), 237–243. [Link]

  • Oestereich, L., Lüdtke, A., Wurr, S., Rieger, T., Muñoz-Fontela, C., & Günther, S. (2014). Successful treatment of advanced Ebola virus infection with T-705 (favipiravir) in a small animal model. Antiviral Research, 105, 17–21. [Link]

  • Smee, D. F., & Sidwell, R. W. (2013). Methods for evaluation of antiviral efficacy against influenza virus infections in animal models. Methods in molecular biology (Clifton, N.J.), 1030, 407–425. [Link]

  • Smee, D. F., Tarbet, E. B., Min-Hsu, W., & Day, C. W. (2010). Effects of the Combination of Favipiravir (T-705) and Oseltamivir on Influenza A Virus Infections in Mice. Antimicrobial Agents and Chemotherapy, 54(1), 126–133. [Link]

  • Li, C., Zhang, Y., An, X., Liu, X., Wang, Y., & Zhang, B. (2022). A BSL-2 compliant mouse model of SARS-CoV-2 infection for efficient and convenient antiviral evaluation. Journal of Medical Virology, 94(11), 5467–5476. [Link]

  • Zhu, W., Li, Y., Liu, H., Wang, Y., Zhang, Y., & Zhang, Z. (2019). Effectiveness of favipiravir (T-705) against wild-type and oseltamivir-resistant influenza B virus in mice. Archives of virology, 164(2), 449–457. [Link]

  • Furuta, Y., Takahashi, K., Fukuda, Y., Kuno, M., Kamiyama, T., Kozaki, K., Nomura, N., Egawa, H., Minami, S., & Shiraki, K. (2002). In vitro and in vivo activities of anti-influenza virus compound T-705. Antimicrobial agents and chemotherapy, 46(4), 977–981. [Link]

  • Furuta, Y., Takahashi, K., Kuno-Maekawa, M., Sangawa, H., Uehara, S., Kozaki, K., Nomura, N., Egawa, H., & Shiraki, K. (2005). Mechanism of Action of T-705 against Influenza Virus. Antimicrobial Agents and Chemotherapy, 49(3), 981–986. [Link]

  • Tarbet, E. B., & Smee, D. F. (2019). Optimizing T-705 (favipiravir) treatment of severe influenza B virus infection in the immunocompromised mouse model. Antiviral Research, 163, 129–137. [Link]

  • Smither, S. J., Eastaugh, L. S., Steward, J. A., Nelson, M., & Lever, M. S. (2014). Post-exposure efficacy of Oral T-705 (Favipiravir) against inhalational Ebola virus infection in a mouse model. Antiviral Research, 104, 153–155. [Link]

  • Baranovich, T., Wong, S.-S., Armstrong, J., Marjuki, H., Webby, R. J., Webster, R. G., & Govorkova, E. A. (2013). T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro. Journal of Virology, 87(7), 3741–3751. [Link]

  • Abdelnabi, R., Foo, C. S., De Meyer, S., Vangeel, L., & Neyts, J. (2022). A SCID mouse model to evaluate the efficacy of antivirals against SARS-CoV-2 infection. Antiviral Research, 203, 105335. [Link]

  • Bixler, S. L., Bocan, T. M., Wells, J., Welch, L., Zhang, S., Schoepp, R. J., Rossi, F., & Trefry, J. C. (2018). Intracellular conversion and in vivo dose response of favipiravir (T-705) in rodents infected with Ebola virus. Antiviral Research, 151, 50–54. [Link]

  • Oestereich, L., Lüdtke, A., Wurr, S., Rieger, T., Muñoz-Fontela, C., & Günther, S. (2014). Successful treatment of advanced Ebola virus infection with T-705 (favipiravir) in a small animal model. Antiviral Research, 105, 17–21. [Link]

  • Tarbet, E. B., & Smee, D. F. (2019). Optimizing T-705 (favipiravir) treatment of severe influenza B virus infection in the immunocompromised mouse model. Antiviral Research, 163, 129–137. [Link]

  • Smee, D. F., & Sidwell, R. W. (2009). Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells. Antiviral Chemistry & Chemotherapy, 20(2), 71–78. [Link]

  • Tarbet, E. B., & Smee, D. F. (2019). Optimizing T-705 (favipiravir) treatment of severe influenza B virus infection in the immunocompromised mouse model. Antiviral research, 163, 129–137. [Link]

  • Furuta, Y., Komeno, T., & Nakamura, T. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy. Series B, Physical and biological sciences, 93(7), 449–463. [Link]

  • Guedes, M. I. M. C., Melo, F. L., & Silva, C. M. (2017). Favipiravir (T-705) Protects IFNAR−/− Mice against Lethal Zika Virus Infection in a Sex-Dependent Manner. Viruses, 9(12), 374. [Link]

  • Gowen, B. B., Smee, D. F., Wong, M. H., Hall, J. O., & Bailey, K. W. (2015). Alterations in favipiravir (T-705) pharmacokinetics and biodistribution in a hamster model of viral hemorrhagic fever. Antiviral Research, 121, 11–17. [Link]

  • Furuta, Y., Komeno, T., & Nakamura, T. (2017). Favipiravir (T-705), a novel viral RNA polymerase inhibitor. Proceedings of the Japan Academy, Series B, 93(7), 449–463. [Link]

Sources

Application Note: A Guide to Methodologies for Assessing T-705RTP Incorporation into Viral RNA

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Favipiravir (T-705) is a broad-spectrum antiviral agent that exhibits potent activity against a wide range of RNA viruses. Its mechanism of action relies on its intracellular conversion to the active metabolite, T-705 ribofuranosyl 5'-triphosphate (T-705RTP), which is recognized as a substrate by viral RNA-dependent RNA polymerase (RdRp).[1][2] The incorporation of this compound into nascent viral RNA is a critical event that leads to the inhibition of viral replication, either through chain termination or lethal mutagenesis.[3][4] Quantifying and characterizing this incorporation event is paramount for elucidating the precise antiviral mechanism, understanding potential resistance pathways, and guiding the development of next-generation polymerase inhibitors. This application note provides a comprehensive guide to the principal methodologies for assessing this compound incorporation, detailing the underlying principles, step-by-step protocols, and the specific insights each technique offers.

Introduction: The Central Role of this compound in Antiviral Activity

Favipiravir is a prodrug that must undergo intracellular metabolism to exert its antiviral effect. Host cell enzymes catalyze its conversion first to the ribofuranosyl monophosphate (T-705RMP) and subsequently to the active triphosphate form, this compound.[1][5] As a structural analog of purine nucleosides, this compound competitively inhibits the incorporation of adenosine triphosphate (ATP) and guanosine triphosphate (GTP) by the viral RdRp.[6][7][8] This molecular mimicry allows this compound to be incorporated into the growing viral RNA chain. The consequences of this incorporation are twofold: it can act as a non-obligate chain terminator, slowing or halting further RNA elongation, or it can be misincorporated, leading to an accumulation of mutations that render the resulting viral progeny non-viable—a process known as lethal mutagenesis.[3][4]

The ability to accurately measure the rate and consequences of this compound incorporation is therefore essential for preclinical and clinical research. It provides direct evidence of target engagement and allows for a quantitative understanding of the drug's efficacy.

T705_Activation cluster_cell Host Cell cluster_virus Viral Replication Cycle T705 Favipiravir (T-705) T705RMP T-705RMP T705->T705RMP Ribosylation & Phosphorylation T705RTP This compound (Active Form) T705RMP->T705RTP Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) T705RTP->RdRp Competitive Substrate RNA Nascent Viral RNA RdRp->RNA Incorporates T-705RMP Inhibition Inhibition of Replication RNA->Inhibition

Caption: Intracellular activation pathway of Favipiravir (T-705).

Section 1: Biochemical Approaches: In Vitro Polymerase Assays

Biochemical assays using purified components provide a controlled environment to study the direct interaction between this compound and the viral polymerase. These methods are fundamental for mechanistic characterization.

Method 1: Primer Extension Analysis for Chain Termination

Expertise & Experience: This method offers direct, visual proof of this compound incorporation and its effect on RNA chain elongation. By observing the length of the synthesized RNA products, researchers can determine if and where the polymerase stalls or terminates after incorporating the analog. It is the definitive assay for confirming chain termination.[6][8]

Protocol:

  • Primer Labeling: Label a short RNA or DNA primer at its 5' end with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP. Purify the labeled primer to remove unincorporated nucleotides.

  • Reaction Assembly: In a microcentrifuge tube, assemble the reaction mixture containing:

    • Reaction Buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

    • Purified viral RdRp enzyme complex

    • RNA template that is complementary to the primer

    • 5'-³²P-labeled primer

    • A mixture of the four natural NTPs (ATP, GTP, CTP, UTP) at defined concentrations.

    • Varying concentrations of this compound (e.g., 0, 10, 100, 1000 µM).[9]

  • Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 30-37°C) for a defined period (e.g., 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a solution containing EDTA and formamide (a denaturant).

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): Separate the reaction products on a high-resolution denaturing (urea) polyacrylamide gel. The denaturing conditions ensure that separation is based purely on the length of the RNA strands.

  • Visualization: Expose the gel to a phosphor screen or X-ray film. The appearance of shorter RNA fragments in the presence of this compound, compared to the full-length product in the control lane, indicates chain termination.

Trustworthiness: A critical control is a reaction lacking this compound, which should produce a full-length RNA product. Additional controls include reactions without the polymerase or without NTPs to ensure the observed products are enzyme-dependent.

Primer_Extension_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P32_Primer 1. Label Primer with ³²P Assemble 2. Assemble Reaction Mix P32_Primer->Assemble Template RNA Template Template->Assemble Enzyme Purified RdRp Enzyme->Assemble NTPs NTPs ± this compound NTPs->Assemble Incubate 3. Incubate at 30-37°C Assemble->Incubate Quench 4. Quench with EDTA/Formamide Incubate->Quench PAGE 5. Denaturing PAGE Quench->PAGE Autorad 6. Autoradiography/ Phosphorimaging PAGE->Autorad Result 7. Visualize Chain Termination Autorad->Result

Caption: Workflow for Primer Extension Analysis.

Method 2: Enzyme Kinetic Analysis

Expertise & Experience: This quantitative method is used to determine the inhibitory potency (IC₅₀) and the mechanism of inhibition. By measuring the rate of nucleotide incorporation at different substrate concentrations, one can establish whether this compound acts as a competitive, noncompetitive, or mixed-type inhibitor with respect to the natural purine (ATP, GTP) or pyrimidine (CTP, UTP) nucleotides.[6][7] This information is crucial for structure-activity relationship (SAR) studies in drug development.

Protocol:

  • Assay Principle: The assay measures the incorporation of a radiolabeled natural nucleotide (e.g., [α-³²P]GTP or [³H]UTP) into a nascent RNA strand in the presence of varying concentrations of this compound.[6][10]

  • Reaction Setup: Prepare a series of reactions in a 96-well plate. Each well will contain:

    • Reaction Buffer, purified RdRp, and an RNA template.

    • A fixed, limiting concentration of the radiolabeled nucleotide (e.g., 1 µM [α-³²P]GTP).[6]

    • Fixed concentrations of the other three non-labeled NTPs.

    • A variable concentration of the competing natural nucleotide (e.g., GTP from 1 to 100 µM).

    • A fixed concentration of this compound (or a range of concentrations for IC₅₀ determination).

  • Incubation and Quenching: Incubate at the optimal temperature for 1 hour. Stop the reaction by adding EDTA.

  • Filter Binding: Spot the reaction mixture onto DE81 ion-exchange filter paper. Wash the filters multiple times with a phosphate buffer to remove unincorporated radiolabeled nucleotides. The negatively charged RNA products remain bound to the positively charged filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the reaction velocity (scintillation counts per minute) against the substrate concentration. For mechanism of action studies, data is often transformed and plotted using a Lineweaver-Burk plot, which can clearly distinguish between different inhibition models.[6][7]

ParameterCompeting NucleotideTypical ValueSource
IC₅₀ GTP0.341 µM[2][11]
Kᵢ (Inhibition Constant) GTP1.52 µM[1]
Inhibition Type ATP / GTPCompetitive[6][7][8]
Inhibition Type CTP / UTPMixed / Noncompetitive[6][7][8]
Table 1: Summary of Kinetic Parameters for this compound against Influenza Virus RdRp.

Section 2: Analytical Chemistry: Direct Detection in Viral RNA

While biochemical assays are powerful, they use purified components. Analytical methods like mass spectrometry can directly detect and quantify the incorporated drug metabolite within viral RNA isolated from a biologically relevant cell culture system.

Method 3: LC-MS/MS Quantification of Incorporated T-705RMP

Expertise & Experience: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and specificity for quantitative analysis. This method provides the absolute quantification of T-705 monophosphate (T-705RMP) within the total viral RNA population. This is the gold standard for confirming that the drug is incorporated into the target nucleic acid in a cellular context and is essential for PK/PD modeling. While published methods focus on quantifying the free intracellular this compound pool,[12][13] the principles are directly adaptable.

Protocol:

  • Cell Culture and Treatment: Infect a suitable cell line (e.g., MDCK cells for influenza virus) with the virus of interest. Treat the cells with a known concentration of Favipiravir (T-705).

  • Viral RNA Isolation: After a suitable incubation period (e.g., 24-48 hours), lyse the cells and perform a stringent purification of viral RNA to remove all traces of free intracellular nucleotides, including unincorporated this compound.

  • Enzymatic Digestion: Digest the purified viral RNA down to its constituent nucleoside monophosphates (NMPs) using a nuclease like Nuclease P1, followed by dephosphorylation to nucleosides with a phosphatase if desired for easier analysis.

  • Sample Cleanup: The resulting digest is a complex mixture. Use solid-phase extraction (SPE), specifically a weak anion exchange chemistry, to clean up the sample and enrich for the NMPs.[12][14]

  • LC-MS/MS Analysis:

    • Inject the cleaned sample into an LC-MS/MS system.

    • Use a suitable chromatography column (e.g., C18) to separate T-705RMP from the natural NMPs (AMP, GMP, CMP, UMP).[15][16]

    • Optimize the mass spectrometer to detect the specific mass-to-charge (m/z) transition for T-705RMP and the other NMPs.[17][18]

  • Quantification: Create a standard curve using known amounts of synthesized T-705RMP. Quantify the amount of T-705RMP in the sample by comparing its peak area to the standard curve. The incorporation frequency can be calculated as (moles of T-705RMP) / (total moles of all NMPs).

Trustworthiness: The use of a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-T-705RMP) added at the beginning of the sample preparation process is crucial to correct for any analyte loss during extraction and digestion, ensuring the highest accuracy.

LCMS_Workflow Infection 1. Infect & Treat Cells with T-705 Isolation 2. Purify Viral RNA Infection->Isolation Digestion 3. Enzymatic Digestion to NMPs Isolation->Digestion Cleanup 4. Solid-Phase Extraction (SPE) Cleanup Digestion->Cleanup Analysis 5. LC-MS/MS Analysis Cleanup->Analysis Quant 6. Quantify T-705RMP vs. Natural NMPs Analysis->Quant

Caption: Workflow for LC-MS/MS-based quantification of incorporated T-705RMP.

Section 3: Genetic Approaches: Assessing Downstream Consequences

These methods provide powerful, albeit indirect, evidence of this compound incorporation by measuring its functional impact on the viral genome's integrity.

Method 4: Viral Mutagenesis Analysis via Next-Generation Sequencing (NGS)

Expertise & Experience: This approach is designed to test the "lethal mutagenesis" hypothesis. This compound can be ambiguously incorporated opposite C or U in the template strand, leading to an increased frequency of mutations in the viral genome.[4][10] By passaging the virus in the presence of the drug and sequencing the entire viral population, one can obtain a highly sensitive and comprehensive measure of its mutagenic effect, which serves as a direct consequence of incorporation.[3][19]

Protocol:

  • Serial Passaging: Infect cells with the virus at a low multiplicity of infection (MOI). Culture the virus in the presence of a sub-lethal concentration of T-705.

  • Harvest and Re-passage: After 2-3 days, harvest the virus-containing supernatant and use it to infect fresh cells, again in the presence of T-705. Repeat this for several passages (e.g., 10-15) to allow mutations to accumulate.

  • RNA Extraction and RT-PCR: At selected passages, extract viral RNA from the supernatant. Use reverse transcription-polymerase chain reaction (RT-PCR) to amplify the entire viral genome or specific genes of interest.

  • NGS Library Preparation and Sequencing: Prepare the amplified DNA for next-generation sequencing (e.g., using Illumina platforms).

  • Bioinformatic Analysis:

    • Align the sequencing reads to the reference viral genome.

    • Call single nucleotide variants (SNVs) and calculate the mutation frequency (number of mutations per kilobase).

    • Analyze the mutation spectrum. This compound incorporation is expected to increase specific types of transitions (e.g., G to A and C to U).[10]

Data Presentation: The results are typically presented as a comparison of mutation frequencies between the T-705-treated and untreated control populations over successive passages.

Treatment ConditionPassage NumberMutation Frequency (mutations/10,000 bases)Predominant Mutation Type
Vehicle Control P50.5 ± 0.1Random
Vehicle Control P100.7 ± 0.2Random
T-705 (10 µM) P52.5 ± 0.4G→A, C→U
T-705 (10 µM) P105.8 ± 0.6G→A, C→U
Table 2: Example Data from a Viral Mutagenesis Experiment.

Section 4: Summary and Method Selection

Choosing the right method depends on the specific research question. Biochemical assays are ideal for detailed mechanistic studies, LC-MS/MS provides definitive quantitative data from cellular systems, and NGS is the tool of choice for investigating mutagenic effects.

MethodType of DataKey ApplicationProsCons
Primer Extension Qualitative / Semi-QuantitativeMechanism of Action (Chain Termination)Direct visualization; relatively simple setup.Requires radiolabeling; low throughput.
Enzyme Kinetics QuantitativeInhibition Potency (IC₅₀, Kᵢ), Inhibition ModeProvides key pharmacological parameters.Indirect; requires purified components; radiolabeling.
LC-MS/MS QuantitativePK/PD; Absolute Quantification in CellsGold standard for quantification; high sensitivity & specificity.Requires expensive equipment; complex sample prep.
NGS Mutagenesis QuantitativeFunctional Consequence (Lethal Mutagenesis)Genome-wide view; highly sensitive to mutagenic effects.Indirect evidence of incorporation; requires bioinformatics expertise.
Table 3: Comparison of Methods for Assessing this compound Incorporation.

References

  • Sangawa, H., Komeno, T., Nishikawa, H., Yoshida, A., Takahashi, K., Nomura, N., & Furuta, Y. (2013). Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase. Antimicrobial Agents and Chemotherapy, 57(11), 5202–5208. [Link]

  • PubMed. (2013). Mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase. PubMed. [Link]

  • Furuta, Y., Komeno, T., & Nakamura, T. (2017). Favipiravir (T-705), a broad-spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 93(7), 449–463. [Link]

  • ASM Journals. (2013). Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase. Antimicrobial Agents and Chemotherapy. [Link]

  • ResearchGate. (n.d.). Inhibition of influenza virus RNA polymerase by this compound. ResearchGate. [Link]

  • De Clercq, E. (2019). T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections. Antiviral Research, 167, 149-159. [Link]

  • Furuta, Y., Gowen, B. B., Takahashi, K., Shiraki, K., Smee, D. F., & Barnard, D. L. (2013). Favipiravir (T-705), a novel viral RNA polymerase inhibitor. Antiviral Research, 100(2), 446-454. [Link]

  • Vanderlinden, E., Vrancken, R., Van den Eynde, A., Goya, S., & Neyts, J. (2016). Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis. Antimicrobial Agents and Chemotherapy, 60(11), 6679-6691. [Link]

  • Su, Z., & Johnson, K. A. (2011). Nucleotide Analogues as Probes for DNA and RNA Polymerases. Vitamins and Hormones, 87, 1-33. [Link]

  • Furuta, Y., Gowen, B. B., Takahashi, K., Shiraki, K., Smee, D. F., & Barnard, D. L. (2013). Favipiravir (T-705), a novel viral RNA polymerase inhibitor. Antiviral Research, 100(2), 446-454. [Link]

  • Jin, Z., Smith, L. K., Rajwanshi, V. K., Kim, B., & De La Cruz, J. (2013). The Ambiguous Base-Pairing and High Substrate Efficiency of T-705 (Favipiravir) Ribofuranosyl 5′-Triphosphate towards Influenza A Virus Polymerase. PLoS ONE, 8(7), e68347. [Link]

  • Dulin, D., Bauer, D., & van der Schaar, H. M. (2017). Signatures of Nucleotide Analog Incorporation by an RNA-Dependent RNA Polymerase Revealed Using High-Throughput Magnetic Tweezers. Cell Reports, 21(4), 1073-1083. [Link]

  • Singh, S., Kumar, R., & Singh, R. (2022). Fabric phase sorptive extraction-gas chromatography-mass spectrometry for the determination of favipiravir in biological and forensic samples. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945. [Link]

  • Li, X., & Zhao, B. S. (2022). Determining RNA Natural Modifications and Nucleoside Analog-Labeled Sites by a Chemical/Enzyme-Induced Base Mutation Principle. Accounts of Chemical Research, 55(8), 1101-1112. [Link]

  • Shimadzu. (n.d.). Analysis of Favipiravir in Human Plasma Using Fully Automated Sample Preparation LC/MS/MS System. Shimadzu (Europe). [Link]

  • Gorska, A., & Kierdaszuk, B. (2021). Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase. Molecules, 26(11), 3329. [Link]

  • Challenger, E., et al. (2024). A novel LC-MS/MS method for the determination of favipiravir ribofuranosyl-5'-triphosphate (T-705-RTP) in human peripheral mononuclear cells. Journal of Pharmaceutical and Biomedical Analysis, 245, 116155. [Link]

  • Shimadzu. (n.d.). Analysis of Favipiravir in Human Plasma LC-MS. Shimadzu (Deutschland). [Link]

  • Biondi, E., et al. (2021). Enzymatic synthesis of random sequences of RNA and RNA analogues by DNA polymerase theta mutants for the generation of aptamer libraries. Nucleic Acids Research, 49(19), 11046-11062. [Link]

  • ResearchGate. (n.d.). Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis. ResearchGate. [Link]

  • Challenger, E., et al. (2024). A novel LC-MS/MS method for the determination of favipiravir ribofuranosyl-5'-triphosphate (T-705-RTP) in human peripheral mononuclear cells. Journal of Pharmaceutical and Biomedical Analysis, 245, 116155. [Link]

  • ResearchGate. (n.d.). A novel LC-MS/MS method for the determination of favipiravir ribofuranosyl-5'-triphosphate (T-705-RTP) in human peripheral mononuclear cells. ResearchGate. [Link]

  • Santhakumari, B., et al. (2021). Liquid Chromatography-Mass Spectrometry Method Development and Its Validation for the Estimation of Favipiravir and Remdesivir. International Journal of Current Research and Review, 13(24), 67-75. [Link]

  • Furuta, Y., Komeno, T., & Nakamura, T. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B, 93(7), 449-463. [Link]

  • ResearchGate. (n.d.). Inhibitory activity of this compound versus the incorporation of ATP, GTP. ResearchGate. [Link]

  • McNamee, C. (2024). HPLC-MS/MS for Extracting Favipiravir from Plasma Samples. LCGC International. [Link]

  • Johnson, M. C., & Telesnitsky, A. (2017). Application of Live-Cell RNA Imaging Techniques to the Study of Retroviral RNA Trafficking. Viruses, 9(12), 378. [Link]

  • ResearchGate. (n.d.). Summary of mass spectrometer parameters. ResearchGate. [Link]

  • Müller, C., & Wängler, B. (2020). Radiolabelling small and biomolecules for tracking and monitoring. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 378(2179), 20200023. [Link]

  • Liverpool School of Tropical Medicine. (2024). A novel LC-MS/MS method for the determination of favipiravir ribofuranosyl-5'-triphosphate (T-705-RTP) in human peripheral mononuclear cells. LSTM. [Link]

Sources

Application Note: A Fluorometric Assay for Viral RNA Polymerase Activity Using T-705-RTP as a Substrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Favipiravir (T-705) is a potent, broad-spectrum antiviral agent that exhibits activity against a wide range of RNA viruses, including influenza, Ebola, and coronaviruses.[1][2] Its clinical efficacy relies on its intracellular conversion to the active metabolite, favipiravir ribofuranosyl-5'-triphosphate (T-705-RTP).[3][4] T-705-RTP functions as a purine analog that is recognized and incorporated by the viral RNA-dependent RNA polymerase (RdRp), leading to the inhibition of viral replication through two primary mechanisms: non-obligate chain termination and lethal mutagenesis.[5][6][7] This application note provides a detailed, self-validating protocol for a continuous, real-time fluorometric assay to measure viral RdRp activity and quantify the inhibitory effects of T-705-RTP. This non-radioactive method is suitable for high-throughput screening and mechanistic studies of polymerase inhibitors.

Introduction and Scientific Background

The RNA-dependent RNA polymerase (RdRp) is an essential enzyme for the replication and transcription of RNA virus genomes and represents a prime target for antiviral drug development.[4][8] Unlike host cells, which do not possess analogous enzymes, RdRp offers a specific target for selective inhibitors.[9] Favipiravir (T-705) is a prodrug that, once inside the cell, is phosphoribosylated to its active triphosphate form, T-705-RTP.[2][3]

The inhibitory mechanism of T-705-RTP is complex and multifaceted. As a fraudulent nucleotide, it competes with natural purine nucleosides (ATP and GTP) for incorporation into the nascent RNA strand.[10][11] Biochemical studies have demonstrated that the incorporation of a single T-705 monophosphate (T-705-RMP) can slow RNA elongation, while the incorporation of two consecutive molecules can completely halt the process, acting as a chain terminator.[6][12] Furthermore, T-705-RTP exhibits ambiguous base-pairing properties, allowing it to be incorporated opposite either cytosine or uracil in the template strand.[6][9] This infidelity drives an increase in the viral mutation rate beyond a sustainable threshold, a phenomenon known as lethal mutagenesis.[5]

Quantifying the interaction between T-705-RTP and a specific viral RdRp is critical for drug development and understanding viral resistance mechanisms. Traditional polymerase assays relied on the incorporation of radiolabeled nucleotides, which are hazardous and not amenable to high-throughput applications.[3][13] This guide details a fluorescence-based assay that overcomes these limitations by monitoring the synthesis of double-stranded RNA (dsRNA) in real-time.

Principle of the Fluorometric Assay

This assay quantifies polymerase activity by measuring the increase in fluorescence of a dye that specifically intercalates into double-stranded RNA (dsRNA). The fundamental components are a purified viral RdRp, a single-stranded RNA (ssRNA) template annealed to a shorter RNA primer, natural ribonucleoside triphosphates (rNTPs), and the intercalating dye.

The workflow proceeds as follows:

  • The RdRp enzyme binds to the template-primer duplex.

  • In the presence of rNTPs, the polymerase catalyzes the extension of the primer, synthesizing a complementary RNA strand and forming a dsRNA product.

  • The intercalating dye binds to the newly formed dsRNA, resulting in a significant increase in its fluorescence quantum yield.

  • This increase in fluorescence is monitored over time using a microplate reader. The initial rate of fluorescence increase is directly proportional to the polymerase activity.

  • When an inhibitor like T-705-RTP is introduced, it competes with natural rNTPs, slowing down or halting primer extension. This leads to a reduced rate of fluorescence increase, allowing for the precise calculation of inhibitory potency (e.g., IC₅₀).

Assay_Workflow cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Polymerase Elongation cluster_2 Step 3: Real-Time Detection ssRNA ssRNA Template + Primer Elongation Primer Extension & dsRNA Formation ssRNA->Elongation RdRp Viral RdRp RdRp->Elongation rNTPs rNTPs (A,U,G,C) rNTPs->Elongation T705 T-705-RTP (Test Wells) T705->Elongation Inhibition Dye Intercalating Dye Fluorescence Fluorescence Increase Dye->Fluorescence Binds dsRNA Elongation->Fluorescence Mechanism_of_Action cluster_0 Viral RdRp Catalytic Site cluster_1 Inhibitory Outcomes T705 Favipiravir (T-705) (Prodrug) HostEnzymes Host Cell Kinases T705->HostEnzymes Intracellular Metabolism T705RTP T-705-RTP (Active Form) HostEnzymes->T705RTP Incorporation Nucleotide Incorporation T705RTP->Incorporation Competitive Substrate RdRp RdRp + RNA Template/Primer RdRp->Incorporation Elongation RNA Elongation Incorporation->Elongation ChainTermination Chain Termination Incorporation->ChainTermination If T-705-RMP is incorporated Mutagenesis Lethal Mutagenesis (Ambiguous Pairing) Incorporation->Mutagenesis If T-705-RMP is incorporated NaturalNTPs Natural ATP / GTP NaturalNTPs->Incorporation

Caption: Intracellular activation and mechanism of T-705-RTP.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low/No Signal in Positive Control 1. Inactive RdRp enzyme.2. Missing reaction component (e.g., MgCl₂).3. Degraded rNTPs or T/P duplex.4. Incorrect instrument settings.1. Use a fresh aliquot of enzyme; verify activity with a control template.2. Prepare a fresh master mix, carefully checking all component additions.<[14][15]br>3. Use new aliquots of nucleotides and T/P duplex.4. Verify excitation/emission wavelengths and gain settings.
High Background in Negative Control 1. Nuclease contamination in reagents.2. Autohydrolysis of RNA template/primer.3. Dye binds to ssRNA at high concentrations.1. Use certified nuclease-free water and reagents; wear gloves.2. Ensure T/P duplex is stored correctly at -80°C.3. Titrate the dye concentration to find the optimal balance between signal and background.
Inconsistent Replicates (High CV%) 1. Pipetting inaccuracies, especially with small volumes.2. Temperature fluctuations across the plate.3. Bubbles in wells.1. Use calibrated pipettes; prepare master mixes to increase volumes.2. Ensure the plate reader has uniform temperature control; allow the plate to equilibrate before reading.3. Centrifuge the plate briefly (e.g., 300 x g for 1 min) before placing it in the reader.
No Inhibition by T-705-RTP 1. Degraded T-705-RTP stock.2. RdRp from the target virus is not susceptible.3. High concentration of competing rNTPs.1. Prepare fresh dilutions from a new stock of T-705-RTP.2. Confirm susceptibility from published literature or test a different inhibitor as a positive control.3. Reduce the concentration of the competing natural rNTPs (GTP and ATP) to enhance competitive inhibition. [16]

Conclusion

The fluorometric polymerase assay detailed in this application note provides a robust, sensitive, and high-throughput method for characterizing the inhibitory activity of T-705-RTP against viral RNA-dependent polymerases. By explaining the causality behind each step and providing a comprehensive troubleshooting guide, this protocol serves as a self-validating system for researchers in virology and drug discovery. The ability to rapidly and accurately determine the potency of polymerase inhibitors is essential for the development of new antiviral therapies and for studying the molecular basis of their action.

References

  • Furuta, Y., Komeno, T., & Nakamura, T. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 93(7), 449–463. [Link]

  • Driessche, B. V., et al. (2017). Understanding the Mechanism of the Broad-Spectrum Antiviral Activity of Favipiravir (T-705): Key Role of the F1 Motif of the Viral Polymerase. Journal of Virology, 91(16), e00517-17. [Link]

  • Furuta, Y., et al. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B, 93(7), 449-463. [Link]

  • Jin, Z., et al. (2013). Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase. Antimicrobial Agents and Chemotherapy, 57(11), 5202–5208. [Link]

  • Naesens, L., et al. (2013). Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis. Antimicrobial Agents and Chemotherapy, 57(12), 6067–6078. [Link]

  • Jin, Z., Smith, L. K., Rajwanshi, V. K., Kim, B., & Deval, J. (2013). The Ambiguous Base-Pairing and High Substrate Efficiency of T-705 (Favipiravir) Ribofuranosyl 5′-Triphosphate towards Influenza A Virus Polymerase. PLOS ONE, 8(7), e68347. [Link]

  • Mishra, A., et al. (2024). Favipiravir Analogues as Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase, Combined Quantum Chemical Modeling, Quantitative Structure–Property Relationship, and Molecular Docking Study. International Journal of Molecular Sciences, 25(2), 1039. [Link]

  • Naesens, L., et al. (2013). Mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase. Antimicrobial Agents and Chemotherapy, 57(11), 5202-5208. [Link]

  • Shannon, A., et al. (2020). Structure of the SARS-CoV-2 RNA-dependent RNA polymerase in the presence of favipiravir-RTP. PNAS, 117(45), 28311-28316. [Link]

  • Du, W., et al. (2020). RNA-Dependent RNA Polymerase as a Target for COVID-19 Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 1141-1151. [Link]

  • Jin, Z., et al. (2013). The ambiguous base-pairing and high substrate efficiency of T-705 (Favipiravir) Ribofuranosyl 5'-triphosphate towards influenza A virus polymerase. PLoS One, 8(7), e68347. [Link]

  • Sleeman, K., & Caroline, A. (2013). Favipiravir (T-705), a novel viral RNA polymerase inhibitor. Antiviral Chemistry and Chemotherapy, 23(4), 135-144. [Link]

  • Furuta, Y., Komeno, T., & Nakamura, T. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B, 93(7), 449-463. [Link]

  • Cull, M. G., & McHenry, C. S. (2010). Methods of polymerase activity assay.
  • Kong, H., et al. (2003). Fluorescence-Based, High-Throughput DNA Polymerase Assay. BioTechniques, 34(5), 920-924. [Link]

  • University of Kentucky. (2020). Covid 19: RNA-dependent RNA Polymerase Assays for Biochemical Characterization and Antiviral Drug Discovery. University of Kentucky Research. [Link]

  • Shannon, A., et al. (2020). Structural basis for the inhibition of the SARS-CoV-2 RNA-dependent RNA polymerase by favipiravir-RTP. bioRxiv. [Link]

  • Jin, Z., et al. (2013). The Ambiguous Base-Pairing and High Substrate Efficiency of T-705 (Favipiravir) Ribofuranosyl 5′-Triphosphate towards Influenza A Virus Polymerase. PLoS ONE, 8(7), e68347. [Link]

  • Naesens, L., et al. (2013). Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis. Antimicrobial Agents and Chemotherapy, 57(12), 6067-6078. [Link]

  • ProFoldin. (n.d.). Viral (Flavivirus) RNA-dependent RNA Polymerase Assay Kit. ProFoldin. [Link]

  • Love, R. A., et al. (2003). An Assay for RNA-Dependent RNA Polymerase Activity. Methods in Molecular Biology. [Link]

  • Semantic Scholar. (n.d.). Table 1 from Favipiravir (T-705), a novel viral RNA polymerase inhibitor. Semantic Scholar. [Link]

  • Surjit, M., et al. (2012). RNA-dependent RNA Polymerase Assay for Hepatitis E Virus. Bio-protocol, 2(19), e261. [Link]

  • Bio-Rad. (n.d.). PCR Troubleshooting. Bio-Rad. [Link]

  • Sefah, K., et al. (2014). DNA Polymerase Activity Assay Using Near-infrared Fluorescent Labeled DNA Visualized by Acrylamide Gel Electrophoresis. Journal of Visualized Experiments, (87), 51433. [Link]

  • Kool, E. T., et al. (2012). Characterization of a novel DNA polymerase activity assay enabling sensitive, quantitative and universal detection of viable microbes. Nucleic Acids Research, 40(14), e107. [Link]

  • LORENZ, T. C. (2012). Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies. Journal of Visualized Experiments, (63), e3998. [Link]

  • abm Inc. (n.d.). Tips for successful PCR and Troubleshooting PCR-qPCR. Applied Biological Materials Inc. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Identifying and Mitigating T-705RTP Resistance Mutations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the antiviral agent Favipiravir (T-705). This guide is designed to provide in-depth technical assistance, field-proven insights, and robust protocols to help you navigate the complexities of identifying and mitigating resistance to its active form, T-705 ribosyl triphosphate (T-705RTP).

This center is structured to provide direct answers and solutions to challenges you may encounter during your research. It is divided into three main sections:

  • Part 1: Frequently Asked Questions (FAQs): Quick answers to common questions about this compound, its mechanism, and resistance.

  • Part 2: Troubleshooting Guides: Detailed Q&A-formatted guides to address specific issues you might encounter during key experimental workflows.

  • Part 3: Methodologies and Protocols: Step-by-step instructions for essential experiments, including viral sequencing and phenotypic resistance assays.

We will explore the causality behind experimental choices, provide self-validating protocols, and ground all information in authoritative scientific literature.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: Favipiravir (T-705) is a prodrug that is converted intracellularly by host enzymes into its active form, T-705 ribosyl triphosphate (this compound).[1][2] this compound functions as a purine nucleotide analog, competitively inhibiting the viral RNA-dependent RNA polymerase (RdRp) of many RNA viruses, including influenza.[1][3][4] It is incorporated into the nascent viral RNA strand, where it can act as a chain terminator, preventing further elongation.[1][3] Additionally, it is known to induce lethal mutagenesis, increasing the frequency of G-to-A and C-to-U transition mutations in the viral genome, leading to non-viable viral progeny.[5]

Q2: What are the most well-characterized resistance mutations to this compound in influenza A virus?

A2: The most robustly characterized resistance profile in influenza A virus involves a combination of two mutations in the RdRp complex.[6][7][8][9][10]

  • A primary mutation, K229R in the PB1 subunit, is directly responsible for conferring resistance.[6][7][8][9][10]

  • This K229R mutation, however, comes at a significant cost to viral fitness, reducing the polymerase's activity.[6][7][8][10] This fitness cost is often compensated for by a secondary mutation, P653L in the PA subunit, which restores polymerase activity without negating the resistance conferred by the PB1 mutation.[6][7][8][10]

Q3: Can viruses other than influenza develop resistance to Favipiravir?

A3: Yes, the potential for resistance exists across other susceptible RNA viruses. The K229R mutation in influenza's PB1 subunit occurs in a highly conserved region of the RdRp known as motif F.[6][7][10] This suggests that other RNA viruses could acquire resistance through similar mutations in their respective RdRp motif F.[6][7][10] For instance, a K291R mutation in the nsP4 (RdRp) of Chikungunya virus has been identified as conferring resistance to favipiravir.[7]

Q4: What is the rationale for using combination therapy with Favipiravir?

A4: Combination therapy is a key strategy to enhance antiviral efficacy and prevent or delay the emergence of drug-resistant viruses.[8][11] By targeting different viral processes simultaneously (e.g., RNA polymerization with Favipiravir and viral release with a neuraminidase inhibitor like oseltamivir), the virus must acquire multiple, independent mutations to overcome both drugs.[8][12] This is statistically far less likely than acquiring a single resistance mutation. Studies have shown synergistic effects when combining favipiravir with oseltamivir or monoclonal antibodies, leading to improved outcomes in animal models.[8][10][13]

Part 2: Troubleshooting Guides

This section addresses specific problems in a question-and-answer format to help you troubleshoot your experiments.

Guide 1: In Vitro Resistance Selection & Passaging

Q: I have been passaging influenza virus in the presence of sub-lethal concentrations of Favipiravir for multiple passages, but sequencing of the polymerase genes does not reveal the K229R mutation. What could be the reason?

A: This is a common challenge. Several factors could be at play:

  • Insufficient Drug Pressure: The concentration of Favipiravir may be too low to provide a strong selective advantage for the K229R mutant. The fitness cost of this mutation is high, so without sufficient pressure, wild-type virus will outcompete it. Consider gradually increasing the drug concentration with each passage.

  • Low Initial Frequency: The K229R mutation may not pre-exist in your initial viral population or may be present at a frequency below the detection limit of your sequencing method. Large population sizes and a degree of viral replication are necessary for such mutations to arise spontaneously.

  • Viral Strain and Genetic Background: The fitness cost of the K229R mutation and the compensatory effect of P653L can vary depending on the genetic background of the influenza strain.[14] Some strains may be less permissive to this mutation, or alternative, less-fit resistance pathways may be explored by the virus first.

  • Passaging Conditions: Ensure your multiplicity of infection (MOI) is low enough (e.g., 0.002) to allow for multiple rounds of replication and competition within each passage.[13] Also, confirm the stability and activity of your Favipiravir stock solution.

Guide 2: Genotypic Analysis (Sanger & Next-Generation Sequencing)

Q: My Sanger sequencing results for the PB1 gene show overlapping peaks (double sequence) starting from the beginning of the trace. What is the issue?

A: This "mixed template" issue is a classic sequencing problem.[15]

  • Cause: The most likely cause is that your viral sample is not clonal. You are sequencing a mixed population of viruses, potentially containing both wild-type and mutant sequences. This can also occur if you accidentally pick two viral plaques for amplification or if your PCR primers have more than one binding site on the template.[15][16]

  • Solution: Before sequencing, ensure you have a pure, clonal viral stock. This is typically achieved by performing at least two or three rounds of plaque purification. If you are sequencing from a PCR product, verify the specificity of your primers using tools like BLAST and ensure you see a single, clean band of the correct size on an agarose gel before proceeding.[17]

Q: I am using Next-Generation Sequencing (NGS) to detect low-frequency resistance mutations, but I am concerned about distinguishing true variants from sequencing errors. How can I increase confidence in my results?

A: This is a critical consideration for NGS data analysis.

  • Cause: Standard NGS workflows have error rates that can be similar in magnitude to very low-frequency mutations, leading to false positives.[18]

  • Solutions:

    • Quality Control (QC): Rigorous QC is essential. Use tools to trim low-quality bases and remove adapter sequences. Filter out reads that do not meet quality thresholds.[7][19]

    • Increase Sequencing Depth: To confidently call a low-frequency variant (e.g., at 1% frequency), you need very high sequencing coverage (e.g., >10,000x).[5]

    • Use Unique Molecular Identifiers (UMIs): Incorporating UMIs (also known as molecular barcodes) during the reverse transcription step allows you to computationally group all reads that originated from a single RNA molecule. By building a consensus sequence from these reads, you can effectively filter out PCR and sequencing errors, dramatically improving the accuracy of low-frequency variant calling.[20]

    • Bioinformatic Pipelines: Utilize variant-calling algorithms designed for low-frequency detection, such as LoFreq. These tools often incorporate base quality scores and other metrics to distinguish true variants from noise.[21] It's also crucial to filter out variants that show strand bias or appear systemically across unrelated samples, as these are likely artifacts.[22]

Guide 3: Phenotypic Assays (Plaque Reduction & Minigenome)

Q: My plaque reduction assay results show high variability in EC50 values between experiments. How can I improve consistency?

A: Variability in cell-based assays is common but can be managed.

  • Cause: Inconsistent results can stem from variations in cell health, virus titer, compound concentration, or technical execution.[2][8]

  • Solutions:

    • Cell Monolayer Consistency: Ensure your cell monolayers (e.g., MDCK cells) are uniformly confluent (typically 95-100%) at the time of infection. Use cells from a consistent, low passage number.[4]

    • Accurate Virus Titer: Use a precisely titrated virus stock for each experiment. An excessively high MOI can overwhelm the drug's effect, while a very low MOI can lead to inconsistent plaque formation.[2]

    • Compound Handling: Prepare fresh serial dilutions of Favipiravir for each experiment from a validated stock solution. Ensure thorough mixing at each dilution step.

    • Technical Precision: Pay close attention to incubation times, inoculum volumes, and washing steps. When using a semi-solid overlay like Avicel or agarose, ensure the temperature and concentration are consistent to avoid damaging the cell monolayer.[11]

    • Standardize Data Analysis: Use a consistent method for calculating EC50 values, such as a four-parameter logistic model. Ensure you have data points both above and below the 50% inhibition mark for accurate curve fitting.[23]

Q: I've set up a minigenome assay to test the activity of a putative resistant polymerase, but I'm getting very low or no luciferase signal, even with the wild-type control.

A: A lack of signal in a minigenome assay points to a fundamental issue with one of the system's components.

  • Cause: This could be due to poor transfection efficiency, incorrect plasmid ratios, degraded plasmids, or issues with the reporter system itself.

  • Solutions:

    • Transfection Efficiency: Optimize your transfection protocol for the cell line you are using (e.g., 293T cells). Include a positive control plasmid (e.g., expressing GFP or Renilla luciferase from a constitutive promoter) to verify transfection efficiency.

    • Plasmid Quality and Ratio: Use high-quality, endotoxin-free plasmid preparations. The relative amounts of the plasmids encoding the polymerase subunits (PB1, PB2, PA) and NP are critical for functional RNP complex formation. Titrate the ratios of these plasmids to find the optimal balance for your system.[24]

    • Cell Health: Ensure cells are healthy and not overgrown at the time of transfection.

    • Reporter System Integrity: Verify that your luciferase reporter plasmid is correct and that the luciferase assay reagents are active. Run a control with a constitutively expressing luciferase plasmid to check the reagents.

    • Negative Controls: One common issue in minigenome systems is the potential for plasmid-derived expression to interfere with results. Using a control where a key component, like the L (polymerase) protein, is omitted can help confirm that the observed signal is dependent on a functional viral polymerase complex.[25]

Part 3: Methodologies and Protocols

This section provides detailed, step-by-step protocols for core experimental workflows.

Protocol 1: Genotypic Analysis of Influenza RdRp via RT-PCR and Sanger Sequencing

This protocol is designed to amplify and sequence the key resistance-conferring regions of the influenza A PB1 and PA genes from viral RNA.

1. Viral RNA Extraction

  • Extract viral RNA from cell culture supernatant or clinical samples using a commercial kit (e.g., QIAamp Viral RNA Mini Kit) according to the manufacturer's instructions.

  • Elute the RNA in nuclease-free water and store at -80°C.

2. One-Step RT-PCR

  • Set up the reaction on ice. Use a high-fidelity one-step RT-PCR kit (e.g., SuperScript III One-Step RT-PCR System with Platinum Taq High Fidelity).

  • Prepare a master mix per reaction:

    Reagent Volume (µL) Final Concentration
    2X Reaction Mix 12.5 1X
    Forward Primer (10 µM) 1.0 0.4 µM
    Reverse Primer (10 µM) 1.0 0.4 µM
    SuperScript III/Platinum Taq 0.5 -
    Nuclease-Free Water 5.0 -

    | Total Master Mix | 20.0 | |

  • Primer Design Note: Design primers to amplify the regions containing the codons of interest (e.g., PB1 codon 229, PA codon 653). A typical amplicon size for Sanger sequencing is 500-800 bp.

  • Aliquot 20 µL of master mix into PCR tubes.

  • Add 5 µL of template viral RNA to each tube. Include a no-template control (NTC) using nuclease-free water.

  • Program the thermal cycler:[26][27]

    • cDNA Synthesis: 50°C for 30 min
    • Denaturation: 94°C for 2 min
    • PCR Cycling (40 cycles):
    • 94°C for 15 sec

    • 55°C for 30 sec (adjust annealing temperature based on primer Tm)

    • 68°C for 1 min/kb

      • Final Extension: 68°C for 5 min
      • Hold: 4°C

3. Amplicon Verification

  • Run 5 µL of the PCR product on a 1% agarose gel to confirm a single band of the expected size.

4. PCR Product Cleanup

  • Purify the remaining PCR product using a column-based cleanup kit or enzymatic treatment (e.g., ExoSAP-IT) to remove unincorporated primers and dNTPs.

5. Sanger Sequencing

  • Submit the purified PCR product along with the forward and/or reverse sequencing primers to a sequencing facility.

  • Analyze the returned .ab1 trace files using software like 4Peaks, SnapGene Viewer, or FinchTV.[28] Carefully inspect the chromatogram at the codon of interest for any evidence of mixed bases, which would indicate a mixed viral population.

Protocol 2: Phenotypic Characterization via Plaque Reduction Assay

This assay determines the concentration of Favipiravir required to reduce the number of plaques by 50% (EC50).

1. Cell Seeding (Day 1)

  • Seed 6-well plates with MDCK cells at a density that will result in a 95-100% confluent monolayer on Day 2 (e.g., 1 x 10^6 cells/well).

  • Incubate overnight at 37°C with 5% CO2.

2. Infection and Treatment (Day 2)

  • Prepare 2-fold serial dilutions of Favipiravir in virus growth medium (e.g., DMEM with 1 µg/mL TPCK-trypsin and no FBS). Prepare enough for duplicate or triplicate wells. Include a "no drug" virus control.

  • Prepare a dilution of your viral stock calculated to produce 20-100 plaques per well.

  • Aspirate the growth medium from the MDCK cells and wash once with sterile PBS.

  • Inoculate each well with 200 µL of the diluted virus.

  • Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.

  • Aspirate the virus inoculum.

  • Add 2 mL of the corresponding Favipiravir dilution (or virus control medium) to each well.

3. Overlay and Incubation (Day 2)

  • Overlay the cells with 2 mL of a semi-solid medium containing the same concentration of Favipiravir. A common overlay is 1:1 mixture of 2.4% Avicel (RC-581) and 2X DMEM supplemented with TPCK-trypsin.

  • Incubate the plates for 48-72 hours at 37°C until plaques are visible.

4. Staining and Counting (Day 4-5)

  • Gently remove the overlay.

  • Fix the cells with 1 mL of 10% neutral buffered formalin for at least 30 minutes.

  • Remove the formalin and stain the monolayer with 1 mL of 1% crystal violet solution for 5-10 minutes.

  • Gently wash the wells with water and allow them to dry.

  • Count the plaques in each well.

5. Data Analysis

  • Calculate the percentage of plaque inhibition for each drug concentration relative to the virus control wells.

  • Plot the percent inhibition versus the log of the drug concentration and fit the data to a non-linear regression curve (dose-response, variable slope) to determine the EC50 value.

Visualizations and Data

The following diagram illustrates the intracellular activation of Favipiravir and how the K229R mutation in the viral RdRp confers resistance.

T705_Mechanism cluster_cell Host Cell cluster_virus Viral Replication T705 Favipiravir (T-705) (Prodrug) T705RMP T-705-RMP T705->T705RMP Host Enzymes (Ribosylation & Phosphorylation) T705RTP This compound (Active Form) T705RMP->T705RTP Host Kinases RdRp_WT Wild-Type Viral RdRp (PB1, PB2, PA) T705RTP->RdRp_WT Competitive Inhibition RdRp_Resistant Resistant Viral RdRp (PB1 K229R) T705RTP->RdRp_Resistant Reduced Binding/Inhibition Nascent_RNA Nascent RNA Strand RdRp_WT->Nascent_RNA Incorporation Continued_Replication Continued Replication (Reduced Efficiency) RdRp_Resistant->Continued_Replication RNA_Template Viral RNA Template RNA_Template->RdRp_WT RNA_Template->RdRp_Resistant Chain_Termination Chain Termination & Lethal Mutagenesis Nascent_RNA->Chain_Termination

Caption: Mechanism of this compound action and resistance.

This workflow outlines the process from in vitro selection to genotypic and phenotypic confirmation of resistance.

Resistance_Workflow start Start: Wild-Type Viral Stock passaging 1. Serial Passaging in MDCK cells with increasing [Favipiravir] start->passaging harvest 2. Harvest Viral Supernatant from late passages passaging->harvest rna_extraction 3. Viral RNA Extraction harvest->rna_extraction plaque_purify Plaque Purify Isolates harvest->plaque_purify Isolate Clones rt_pcr 4. RT-PCR of PB1 and PA genes rna_extraction->rt_pcr sequencing 5. Genotypic Analysis (Sanger or NGS) rt_pcr->sequencing end End: Confirmed Resistant Virus sequencing->end K229R / P653L Identified phenotype 6. Phenotypic Analysis plaque_assay Plaque Reduction Assay (Determine EC50) phenotype->plaque_assay minigenome Minigenome Assay (Assess Polymerase Activity) phenotype->minigenome plaque_purify->phenotype plaque_assay->end Increased EC50 Confirmed minigenome->end Activity in presence of drug confirmed

Caption: Experimental workflow for resistance identification.

The following table summarizes representative 50% effective concentration (EC50) values of Favipiravir against various influenza viruses in MDCK cells, as determined by plaque reduction assays. Note that values can vary based on specific experimental conditions.

Virus StrainSubtypeResistance StatusEC50 (µM)Reference
A/South Dakota/03/2008swH1N1Wild-Type0.83 ± 0.06[3]
A/Texas/14/2008swH1N1Wild-Type4.52 ± 0.06[3]
B/Memphis/20/96Yamagata LineageWild-Type3.88 ± 0.64[6]
B/Memphis/20/96Yamagata LineageOseltamivir-Resistant (R152K)8.93 ± 1.92[6]
A(H1N1)pdm09H1N1Wild-Type~0.19 - 2.0[3]
Avian H5N1H5N1Wild-Type~0.2 - 1.0[7]
Section on Mitigating Resistance

1. Combination Therapy

The primary strategy to mitigate the development of resistance is through combination therapy.

  • Favipiravir + Neuraminidase Inhibitors (e.g., Oseltamivir): This is the most studied combination. By targeting both the RdRp (replication) and the neuraminidase (viral release), it creates two separate hurdles for the virus. In vivo studies have demonstrated synergistic effects, improving survival rates in mice even with suboptimal doses of each drug.[8][10]

  • Favipiravir + Monoclonal Antibodies (mAbs): A promising approach involves combining Favipiravir with mAbs that target conserved regions of the hemagglutinin (HA) protein, such as the stem or the receptor-binding site (RBS). A triple combination of Favipiravir plus anti-stem and anti-RBS mAbs was shown to completely clear influenza virus in an immunocompromised mouse model, a feat that monotherapy or dual-therapy could not achieve.[13]

2. Development of Next-Generation Inhibitors

The identification of the K229R resistance mutation provides a structural basis for designing new inhibitors that can evade this mechanism.

  • Structure-Based Drug Design: With the known structure of the influenza RdRp, new favipiravir analogs or novel chemical scaffolds can be designed to bind to the active site in a way that is not disrupted by the lysine-to-arginine substitution at position 229.[29][30] This could involve designing compounds that make critical contacts with other, more conserved residues in the active site or that bind to allosteric sites, inhibiting polymerase function through a different mechanism.[29][30]

  • Targeting Different Polymerase Subunits: Developing inhibitors that target the PB2 or PA subunits of the polymerase complex offers an alternative to targeting PB1, diversifying the therapeutic arsenal and providing new options for combination regimens.

References

  • Sleeman, K., et al. (2010). In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Yin, J., et al. (2020). Effectiveness of favipiravir (T-705) against wild-type and oseltamivir-resistant influenza B virus in mice. Microbes and Infection. Available at: [Link]

  • Mishin, V. P., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae. Available at: [Link]

  • Iida, S., et al. (2020). Triple combination therapy of favipiravir plus two monoclonal antibodies eradicates influenza virus from nude mice. Communications Biology. Available at: [Link]

  • Smee, D. F., et al. (2013). Synergistic combinations of favipiravir and oseltamivir against wild-type pandemic and oseltamivir-resistant influenza A virus infections in mice. Future Virology. Available at: [Link]

  • Furuta, Y., et al. (2005). Mechanism of Action of T-705 against Influenza Virus. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Jin, Z., et al. (2013). Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Ortega-Prieto, A. M., et al. (2017). The Combined Effect of Oseltamivir and Favipiravir on Influenza A Virus Evolution. Journal of Virology. Available at: [Link]

  • Bhardwaj, V., et al. (2022). A hypothesis on designing strategy of effective RdRp inhibitors for the treatment of SARS-CoV-2. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Technology Networks. (2021). 8 Tips for Improving Your NGS Libraries. Available at: [Link]

  • Häivälä, E. (2024). Troubleshooting the Workflow of a Next-Generation Sequencing Library Preparation. Theseus. Available at: [Link]

  • Uraki, R., et al. (2021). Favipiravir-resistant influenza A virus shows potential for transmission. PLOS Pathogens. Available at: [Link]

  • Singh, R., et al. (2021). Drug design strategies to avoid resistance in direct-acting antivirals and beyond. Current Opinion in Virology. Available at: [Link]

  • La Rocca, R., et al. (2020). Targeting the RdRp of Emerging RNA Viruses: The Structure-Based Drug Design Challenge. Viruses. Available at: [Link]

  • Medscape. (2019). Two Drugs Better Than One for Severe Influenza. Available at: [Link]

  • Goldhill, D. H., et al. (2018). The mechanism of resistance to favipiravir in influenza. Proceedings of the National Academy of Sciences. Available at: [Link]

  • MacLean, D. (2015). A simple method to distinguish low frequency variants from Illumina sequence errors. Virological.org. Available at: [Link]

  • Wawina-Bokalanga, T., et al. (2022). A general approach to identify low-frequency variants within influenza samples collected during routine surveillance. Virus Evolution. Available at: [Link]

  • Goldhill, D. H., et al. (2018). The mechanism of resistance to favipiravir in influenza. PNAS. Available at: [Link]

  • Wang, Y., et al. (2022). Favipiravir Treatment of Uncomplicated Influenza in Adults: Results of Two Phase 3, Randomized, Double-Blind, Placebo-Controlled Trials. The Journal of Infectious Diseases. Available at: [Link]

  • World Health Organization. (2018). WHO information for the molecular detection of influenza viruses. Available at: [Link]

  • Baz, M., et al. (2018). Combination Therapy with Oseltamivir and Favipiravir Delays Mortality but Does Not Prevent Oseltamivir Resistance in Immunodeficient Mice Infected with Pandemic A(H1N1) Influenza Virus. Viruses. Available at: [Link]

  • Baranovich, T., et al. (2013). T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses in Vitro. Journal of Virology. Available at: [Link]

  • World Health Organization. (n.d.). WHO information for the molecular detection of influenza viruses. Available at: [Link]

  • MGH DNA Core. (n.d.). Sanger DNA Sequencing: Troubleshooting. Available at: [Link]

  • Adebayo, B. I., et al. (2024). Advances In SARS-COV-2 RdRp Inhibitors: A 2023-2024 Literature Review. Infectious Diseases and Herbal Medicine. Available at: [Link]

  • GENEWIZ. (n.d.). Solutions Guide for Sanger Sequencing Poor Quality Description Troubleshooting. Available at: [Link]

  • Smee, D. F., et al. (2010). Effects of the Combination of Favipiravir (T-705) and Oseltamivir on Influenza A Virus Infections in Mice. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Liu, Y., et al. (2022). Rescuing low frequency variants within intra-host viral populations directly from Oxford Nanopore sequencing data. Nature Communications. Available at: [Link]

  • Watt, A., et al. (2014). MINIGENOMES, TRANSCRIPTION AND REPLICATION COMPETENT VIRUS-LIKE PARTICLES AND BEYOND: REVERSE GENETICS SYSTEMS FOR FILOVIRUSES AND OTHER NEGATIVE STRANDED HEMORRHAGIC FEVER VIRUSES. Viruses. Available at: [Link]

  • Uraki, R., et al. (2021). Favipiravir-resistant influenza A virus shows potential for transmission. PLOS Pathogens. Available at: [Link]

  • Butler, S. L., et al. (2021). Practical updates in clinical antiviral resistance testing. Journal of Clinical Microbiology. Available at: [Link]

  • Koper, P., et al. (2022). Favipiravir in the Battle with Respiratory Viruses. Current Medicinal Chemistry. Available at: [Link]

  • Flowers, S. R., et al. (2024). Optimized RT-PCR Protocols for Whole Genome Amplification of Influenza A Virus for NGS v1. ResearchGate. Available at: [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics. Available at: [Link]

  • Chong, Y. L., et al. (2013). Simplified Large-Scale Sanger Genome Sequencing for Influenza A/H3N2 Virus. PLoS ONE. Available at: [Link]

  • Salk, J. J., et al. (2018). Next-Generation Sequencing Methodologies To Detect Low-Frequency Mutations: “Catch Me If You Can”. Trends in Biotechnology. Available at: [Link]

  • Delang, L., et al. (2021). Combined treatment of molnupiravir and favipiravir against SARS-CoV-2 infection: One + zero equals two? The Journal of Infectious Diseases. Available at: [Link]

  • Addgene. (2014). 6 Tips for Analyzing and Troubleshooting Sanger Sequencing Results. Available at: [Link]

  • The University of Edinburgh. (2009). Sanger Sequencing Troubleshooting Guide. Available at: [Link]

  • Sleeman, K., et al. (2010). In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses. Antimicrobial Agents and Chemotherapy. Available at: [Link]

Sources

Technical Support Center: T-705RTP Purification

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to T-705RTP and its Purification

Favipiravir (T-705) is a prodrug that, once inside a cell, is converted into its active form, this compound, through phosphoribosylation.[1][2][3] This active metabolite is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), making it a critical compound in antiviral research.[1][4] The purification of chemically synthesized or enzymatically produced this compound is crucial to remove impurities such as unreacted starting materials, byproducts like the mono- and diphosphate forms (T-705RMP and T-705RDP), and degradation products.

Due to the negatively charged triphosphate group, anion-exchange High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this compound purification.[3][5][6] This guide will focus on troubleshooting issues related to this technique.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the HPLC-based purification of this compound.

Q1: My primary this compound peak is broad and not well-defined. What are the likely causes and how can I fix it?

A1: Broad peaks in HPLC can be attributed to several factors. Here’s a systematic approach to troubleshooting this issue:

Underlying Causes & Solutions:

  • Suboptimal Mobile Phase Composition: The pH and ionic strength of your buffers are critical for sharp peaks in ion-exchange chromatography.

    • Solution: Ensure your mobile phase pH is appropriate to maintain a strong negative charge on this compound. For anion exchangers, a higher pH (typically around 7.5-8.5) is generally better, but be mindful that nucleotide triphosphates can hydrolyze at extreme pH levels.[7] Adjust the salt concentration in your elution buffer to achieve a good balance between retention and sharp elution.

  • Column Overload: Injecting too much sample can lead to peak broadening.

    • Solution: Reduce the amount of crude this compound loaded onto the column. It's often better to perform multiple smaller injections than one large, overloaded run.

  • Secondary Interactions: The T-705 moiety may have secondary hydrophobic interactions with the stationary phase.

    • Solution: Consider adding a small percentage of an organic solvent (e.g., acetonitrile) to your mobile phase to minimize these interactions. However, be cautious as high concentrations of organic solvents can precipitate salts from your buffers.[8]

  • Column Degradation: Over time, the performance of an HPLC column can degrade.

    • Solution: If you suspect column degradation, try cleaning it according to the manufacturer's instructions or replace it with a new one. Using a guard column can help extend the life of your analytical or preparative column.[9]

Q2: I'm observing significant peak tailing for my this compound peak. What's causing this and what should I do?

A2: Peak tailing is a common issue in HPLC and can significantly impact the purity of your collected fractions.

Underlying Causes & Solutions:

  • Active Sites on the Column: Residual silanol groups on silica-based columns can interact with the analyte, causing tailing.

    • Solution: Use a high-quality, end-capped column specifically designed for nucleotide separations. Operating at a slightly elevated temperature (e.g., 30-40°C) can sometimes reduce these interactions.

  • Contamination at the Column Inlet: Particulate matter from your sample or mobile phase can accumulate on the column frit.

    • Solution: Always filter your samples and mobile phases before use. If the frit is clogged, you can try back-flushing the column (disconnect it from the detector first).

  • Inappropriate Sample Solvent: If your sample is dissolved in a solvent much stronger than your initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your crude this compound in the starting mobile phase (low salt concentration).

Q3: My this compound appears to be degrading during the purification process, showing extra peaks corresponding to the di- and monophosphate forms. How can I prevent this?

A3: this compound, like other nucleotide triphosphates, is susceptible to hydrolysis, which cleaves the phosphate bonds.

Underlying Causes & Solutions:

  • pH of Mobile Phase: Both acidic and strongly alkaline conditions can accelerate the hydrolysis of the triphosphate chain.[7][10]

    • Solution: Maintain your mobile phase pH in the stable range for nucleotide triphosphates, which is generally between 6.8 and 7.4.[7] If your separation requires a more basic pH for better binding to an anion exchange column, aim for a pH between 8.0 and 10.0, and keep the purification time as short as possible.[11]

  • Temperature: Higher temperatures can increase the rate of hydrolysis.

    • Solution: Unless being used to mitigate specific peak shape issues, perform the purification at room temperature or even in a cooled system if significant degradation is observed.

  • Enzymatic Degradation: If your this compound was produced enzymatically or isolated from a biological source, contaminating phosphatases could be present.

    • Solution: Ensure your purification buffers are sterile and, if necessary, include phosphatase inhibitors, being mindful that these will need to be removed in a subsequent step.

A common observation is the reappearance of mono- and diphosphate forms after lyophilization of purified fractions containing volatile buffers like ammonium bicarbonate. This can be due to pH shifts during the lyophilization process that promote hydrolysis.[2]

Q4: I am getting a low yield of purified this compound. What are the potential reasons?

A4: Low recovery of your target compound can be frustrating. Here are some common culprits:

Underlying Causes & Solutions:

  • Incomplete Elution: The salt concentration in your elution buffer may not be high enough to fully release the tightly bound this compound from the anion exchange column.

    • Solution: Increase the final concentration of your salt gradient or perform a high-salt wash step after your gradient to ensure all of the triphosphate has eluted.

  • Precipitation: this compound may have limited solubility in your mobile phase, especially at high concentrations.

    • Solution: Ensure your mobile phase components are fully dissolved and consider reducing the concentration of your sample if precipitation is suspected.

  • Adsorption to System Components: Nucleotides can sometimes adsorb to stainless steel tubing and frits.

    • Solution: Passivating your HPLC system with a suitable agent (e.g., nitric acid, following your system's manual carefully) can help minimize this.

Experimental Protocols

General Anion-Exchange HPLC Method for this compound Purification

This protocol provides a starting point for developing a purification method. Optimization will likely be required based on your specific HPLC system and column.

  • Column: A strong anion-exchange (SAX) column suitable for nucleotide separation.

  • Mobile Phase A: 20 mM Ammonium Bicarbonate, pH 8.0.

  • Mobile Phase B: 1 M Ammonium Bicarbonate, pH 8.0.

  • Gradient:

    • 0-5 min: 0% B

    • 5-35 min: 0-100% B (linear gradient)

    • 35-40 min: 100% B (wash)

    • 40-45 min: 0% B (re-equilibration)

  • Flow Rate: 1.0 mL/min (for analytical scale).

  • Detection: UV at an appropriate wavelength for T-705 (e.g., around 320-330 nm).

  • Sample Preparation: Dissolve crude this compound in Mobile Phase A and filter through a 0.22 µm syringe filter before injection.

Data Presentation

The following table summarizes the expected elution order and potential issues during anion-exchange chromatography of a crude this compound synthesis reaction.

CompoundExpected Elution OrderPotential Chromatographic IssuesTroubleshooting Tips
T-705 (unreacted)Early (weakly retained)May co-elute with other early impurities.Ensure good separation from the void volume.
T-705RMPMiddle (retained)Peak broadening if concentration is high.Optimize gradient slope.
T-705RDPMiddle-Late (more retained than RMP)Tailing if secondary interactions occur.Use a high-quality end-capped column.
This compound Late (strongly retained) Broad peaks, tailing, low recovery. See detailed FAQs above.
Other Synthesis ByproductsVariableMay appear as unexpected peaks.Characterize by mass spectrometry to identify.

Visualizations

Logical Troubleshooting Workflow

This diagram illustrates a systematic approach to diagnosing and resolving common this compound purification issues.

TroubleshootingWorkflow start Start: Poor this compound Purification peak_shape Assess Peak Shape start->peak_shape yield Assess Yield start->yield purity Assess Purity start->purity broad Broad Peak? peak_shape->broad tailing Tailing Peak? peak_shape->tailing low_yield Low Yield? yield->low_yield extra_peaks Extra Peaks (Degradation)? purity->extra_peaks check_loading Reduce Sample Load broad->check_loading Yes check_mobile_phase Optimize Mobile Phase (pH, Salt) broad->check_mobile_phase No check_column Check/Replace Column & Guard Column tailing->check_column Yes Primary Suspect check_solvent Check Sample Solvent tailing->check_solvent No low_yield->purity No check_gradient Increase Gradient Strength/ High Salt Wash low_yield->check_gradient Yes check_ph_temp Optimize pH & Temperature for Stability extra_peaks->check_ph_temp Yes end End: Successful Purification extra_peaks->end No check_loading->check_mobile_phase check_mobile_phase->check_column check_column->end check_temp Adjust Temperature check_temp->end check_solvent->check_temp check_gradient->end desalt Consider Desalting After Purification check_ph_temp->desalt desalt->end

Caption: A flowchart for troubleshooting this compound purification.

Anion-Exchange Separation Principle

This diagram illustrates the separation of T-705 and its phosphorylated forms on a strong anion-exchange column.

AnionExchange cluster_column Anion Exchange Column (Positively Charged Stationary Phase) p1 p2 p3 p4 p5 p6 p7 p8 T705 T-705 (Neutral) T705->p1 No Interaction RMP T-705RMP (-) RMP->p3 Weak Interaction RDP T-705RDP (--) RDP->p5 Moderate Interaction RTP This compound (---) RTP->p7 Strong Interaction

Caption: Separation of T-705 species by charge.

References

  • Mechanistic Insights into the Hydrolysis of a Nucleoside Triphosphate Model in Neutral and Acidic Solution. Journal of the American Chemical Society. [Link]

  • Hydrolysis of nucleoside triphosphates other than ATP by nitrogenase. PubMed. [Link]

  • Adenosine triphosphate. Wikipedia. [Link]

  • The role of nucleoside triphosphate hydrolysis in transducing systems: p21ras and muscle. PubMed. [Link]

  • HPLC Troubleshooting Guide. YMC. [Link]

  • Common Patterns of Hydrolysis Initiation in P-loop Fold Nucleoside Triphosphatases. MDPI. [Link]

  • Chemical Stabilization of Unnatural Nucleotide Triphosphates for the in vivo Expansion of the Genetic Alphabet. PubMed Central. [Link]

  • Chemical structures of T-705 (A) and this compound (B). (A) Prodrug; (B) active form. ResearchGate. [Link]

  • Purification of Nucleotide Triphosphates published by The Column Article. DuPont. [Link]

  • Stabilized aqueous nucleoside triphosphate solutions.
  • The degradation of nucleotide triphosphates extracted under boiling ethanol conditions is prevented by the yeast cellular matrix. PubMed Central. [Link]

  • Favipiravir (T-705), a novel viral RNA polymerase inhibitor. PubMed Central. [Link]

  • Nucleotide anion exchange purification followed by lyophilizing breaks them down? ResearchGate. [Link]

  • Chemical structures of T-705, ribavirin and structural analogs. ResearchGate. [Link]

  • HPLC Troubleshooting Guide. Agilent. [Link]

  • Ion-exchange separation of nucleic acid constituents by high-performance liquid chromatography. PubMed. [Link]

  • Nucleoside triphosphate. Wikipedia. [Link]

  • A novel LC-MS/MS method for the determination of favipiravir ribofuranosyl-5'-triphosphate (T-705-RTP) in human peripheral mononuclear cells. PubMed. [Link]

  • Solutions for Oligonucleotide Analysis and Purification. Element. [Link]

  • Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids. National Institutes of Health. [Link]

  • Synthesis and Properties of α-Phosphate-Modified Nucleoside Triphosphates. MDPI. [Link]

  • A novel LC-MS/MS method for the determination of favipiravir ribofuranosyl-5'-triphosphate (T-705-RTP) in human peripheral mononuclear cells. ResearchGate. [Link]

  • A novel LC-MS/MS method for the determination of favipiravir ribofuranosyl-5'-triphosphate (T-705-RTP) in human peripheral mononuclear cells. Liverpool School of Tropical Medicine. [Link]

  • Triphosphates: Structure, Function & Synthesis explained. baseclick GmbH. [Link]

Sources

Technical Support Center: Enhancing T-705 (Favipiravir) Cellular Uptake and RTP Conversion

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Antiviral Research Division

Welcome to the technical support center for T-705 (Favipiravir). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of T-705's intracellular activation. As a prodrug, the efficacy of T-705 is entirely dependent on its conversion to the active triphosphate form, T-705-RTP, within the host cell.[1][2][3] This process is often inefficient and highly variable, representing a common bottleneck in experimental setups.

This document provides in-depth troubleshooting guides, validated experimental protocols, and frequently asked questions to help you enhance cellular uptake and maximize the conversion of T-705 to its active form, ensuring reliable and reproducible results in your antiviral assays.

Section 1: The Foundational Mechanism: From Prodrug to Active Inhibitor

Understanding the intracellular journey of T-705 is critical for troubleshooting. The process is not a simple uptake but a multi-step metabolic activation pathway.

T-705 is a nucleobase analog that, once inside the cell, must be converted into a nucleotide analog to be recognized by the viral RNA-dependent RNA polymerase (RdRp).[2][4][5] The activation cascade is as follows:

  • Cellular Entry : T-705 enters the cell cytoplasm. The exact transporters are not fully elucidated, but this step is generally not considered the primary limiting factor for its activity.[6]

  • Ribosylation (The Critical Rate-Limiting Step) : The host cell enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) converts T-705 into T-705-ribose-5'-monophosphate (T-705-RMP).[7][8] This is the first and most significant bottleneck. T-705 is a very poor substrate for HGPRT, exhibiting high apparent Michaelis constants (Km) of 4.1 to 6.4 mM, which signifies inefficient conversion.[7]

  • Phosphorylation : Host cell kinases subsequently phosphorylate T-705-RMP to its diphosphate (RDP) and finally to the active T-705-ribofuranosyl-5'-triphosphate (T-705-RTP) form.[2][9]

  • Viral Inhibition : T-705-RTP, acting as a purine analog, is recognized by the viral RdRp and incorporated into the nascent viral RNA strand, leading to chain termination and/or lethal mutagenesis.[4][10][11]

The efficiency of this entire process, particularly the initial HGPRT-mediated step, is highly dependent on the cell line used in the experiment.[12]

T705_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) T705_out T-705 (Favipiravir) T705_in T-705 T705_out->T705_in Cellular Uptake T705_RMP T-705-RMP T705_in->T705_RMP HGPRT (Rate-Limiting Step) T705_RDP T-705-RDP T705_RMP->T705_RDP Host Kinases T705_RTP T-705-RTP (Active Form) T705_RDP->T705_RTP Host Kinases RdRp Viral RNA Polymerase (RdRp) T705_RTP->RdRp Competitive Substrate (mimics GTP/ATP) Inhibition Lethal Mutagenesis & Inhibition of RNA Synthesis RdRp->Inhibition

Caption: Intracellular metabolic activation pathway of T-705 (Favipiravir).
Section 2: Troubleshooting Guide: Low Antiviral Efficacy of T-705

This section addresses the most common issue encountered by researchers: observing weaker-than-expected antiviral activity from T-705.

Q1: My T-705 treatment shows weak or no antiviral effect. What are the primary causes?

A1: Weak efficacy is almost always linked to inefficient conversion of T-705 to its active RTP form. The issue rarely lies with the compound itself but rather with the biological context of the experiment.

Initial Diagnostic Checklist

Potential CauseKey QuestionRecommended First Action
Cell Line Choice Is your cell line a poor metabolizer of T-705?Check literature for T-705 efficacy in your chosen cell line. Perform a quick screen of HGPRT expression via qPCR.
Compound Concentration Is the T-705 concentration high enough to overcome the inefficient conversion?Review published EC50 values for your specific virus and cell model. Note that these can vary widely (from <10 µM to >60 µM).[13][14]
Viral Strain Is your viral strain known to be less susceptible?While rare, resistance mutations in the viral polymerase can emerge.[15][16][17]
Deep Dive Investigation: Inefficient Metabolic Activation

If your initial checks do not resolve the issue, the next step is to investigate the metabolic bottleneck.

  • Problem Hypothesis: The chosen cell line has low endogenous expression or activity of the HGPRT enzyme, leading to insufficient production of T-705-RTP.

  • Causality: The antiviral activity of T-705 is directly proportional to the intracellular concentration of T-705-RTP. Studies have shown that different cell lines (e.g., MDCK, A549, Vero, HEK293T) produce vastly different levels of T-705-RTP from the same starting concentration of T-705.[12] For example, T-705 activation is markedly lower in MDCK cells compared to A549 cells.[12]

  • Validation Steps:

    • Quantify HGPRT Expression: Compare the mRNA or protein levels of HGPRT in your cell line to a positive control cell line known to be responsive to T-705 (e.g., A549). See Protocol 1 for details.

    • Directly Measure T-705-RTP: The most definitive approach is to quantify the intracellular concentration of T-705-RTP after treatment. This confirms whether the metabolic conversion is the limiting factor. See Protocol 3 for details.

Section 3: Experimental Protocols & Strategies for Enhancement

This section provides actionable strategies and validated protocols to overcome the metabolic bottleneck and enhance T-705's potency.

Q2: How can I select an appropriate cell line for my T-705 experiments?

A2: The best cell line is one that not only supports robust viral replication but also efficiently metabolizes T-705. Prospective screening is highly recommended over relying solely on historical data.

Protocol 1: Screening Cell Lines for HGPRT Expression

  • Cell Culture: Culture your candidate cell lines (e.g., A549, Vero, MDCK, Calu-3) under standard conditions to ~80% confluency.

  • Lysate Preparation:

    • For qPCR: Lyse cells and extract total RNA using a commercial kit. Synthesize cDNA.

    • For Western Blot: Lyse cells in RIPA buffer, quantify total protein.

  • Quantification:

    • qPCR: Perform quantitative PCR using validated primers for HPRT1 (the gene encoding HGPRT) and a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate relative expression using the ΔΔCt method.

    • Western Blot: Separate protein lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with a validated primary antibody against HGPRT. Use β-actin or GAPDH as a loading control.

  • Analysis: Rank your cell lines from highest to lowest relative HGPRT expression. Prioritize lines with high expression for subsequent antiviral assays.

Q3: What strategies can I use to enhance T-705's activation and potency?

A3: If changing cell lines is not feasible, you can pharmacologically manipulate the cellular environment to favor T-705 activation.

Strategy 1: Metabolic Potentiation with a Purine Synthesis Inhibitor

  • Mechanism: Most cells have two pathways for producing purine nucleotides: the de novo pathway and the salvage pathway (which uses HGPRT). By inhibiting the de novo pathway, you force the cell to rely more heavily on the salvage pathway. This increases the likelihood that T-705 will be processed by the now-critical HGPRT enzyme. Co-treatment with an inhibitor like 6-mercaptopurine riboside (6MMPr) has been shown to synergistically enhance T-705's antiviral effect.[18]

Protocol 2: Co-Treatment with 6MMPr to Enhance T-705 Activity

  • Determine Optimal 6MMPr Concentration: First, perform a dose-response curve with 6MMPr alone on your host cells to determine the highest non-toxic concentration.

  • Experimental Setup: Plate cells and prepare for your standard viral infection assay.

  • Pre-treatment: 2 hours prior to T-705 treatment, add the pre-determined non-toxic concentration of 6MMPr (e.g., 0.1 µM) to the appropriate wells.[18]

  • Co-treatment: Add your T-705 dose-response curve to the wells already containing 6MMPr. Include control wells with T-705 alone and 6MMPr alone.

  • Infection & Readout: Proceed with your standard viral infection and assay readout (e.g., plaque assay, TCID50, qPCR for viral RNA).

  • Analysis: Compare the EC50 of T-705 in the presence and absence of 6MMPr. A significant leftward shift in the dose-response curve indicates successful potentiation.

Enhancement_Workflow Start Start: Low T-705 Efficacy Observed CheckHGPRT Is HGPRT expression low in the current cell line? (See Protocol 1) Start->CheckHGPRT SwitchCells Action: Switch to a high-HGPRT expressing cell line (e.g., A549) CheckHGPRT->SwitchCells Yes Potentiate Action: Potentiate with 6MMPr to boost salvage pathway flux (See Protocol 2) CheckHGPRT->Potentiate No, or switching is not an option MeasureRTP Validation: Directly measure intracellular T-705-RTP (See Protocol 3) SwitchCells->MeasureRTP Potentiate->MeasureRTP End End: Enhanced & Validated T-705 Antiviral Activity MeasureRTP->End

Caption: Workflow for diagnosing and enhancing T-705 antiviral activity.
Q4: How do I directly measure the intracellular concentration of T-705-RTP?

A4: Quantifying the active metabolite is the definitive method to confirm successful conversion. This protocol is adapted from established methods using high-performance liquid chromatography (HPLC).[19][20]

Protocol 3: Quantification of Intracellular T-705-RTP by HPLC

  • Cell Treatment: Plate a known number of cells (e.g., 5x10^6) and treat with the desired concentration of T-705 for a set time (e.g., 24 hours).[20]

  • Cell Harvesting: Wash cells twice with ice-cold PBS to remove extracellular compound. Scrape and collect the cell pellet by centrifugation.

  • Nucleotide Extraction:

    • Resuspend the cell pellet in 500 µL of ice-cold 0.5 M perchloric acid.

    • Vortex vigorously and incubate on ice for 30 minutes to lyse cells and precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant (containing acid-soluble nucleotides) to a new tube.

  • Neutralization: Neutralize the extract by adding potassium hydroxide (KOH) until the pH is between 6.5 and 7.5. The precipitated potassium perchlorate can be removed by another centrifugation step.

  • HPLC Analysis:

    • Column: A strong anion-exchange (SAX) column is typically used.

    • Mobile Phase: A gradient of phosphate buffer is used to elute the negatively charged mono-, di-, and tri-phosphate nucleotides.

    • Detection: Use a UV detector set to the appropriate wavelength for T-705 and its metabolites.

    • Quantification: Run a standard curve with a synthesized T-705-RTP reference standard to accurately quantify the concentration in your samples.[21] Results are typically expressed as pmol/10^6 cells.[20]

Section 4: Frequently Asked Questions (FAQs)

Q5: Is the cellular uptake of T-705 itself a limiting factor? A5: While cellular entry is a prerequisite, current evidence suggests that the primary bottleneck is not uptake but the inefficient enzymatic conversion by HGPRT.[7][22] However, in some cell systems, efflux pumps like P-glycoprotein (P-gp) could play a role in reducing intracellular concentration. If you suspect efflux, you can test for potentiation using a P-gp inhibitor.[23]

Q6: Why is T-705 a poor substrate for HGPRT? A6: Enzymatic assays have shown that T-705 has a high Michaelis constant (Km) for HGPRT, meaning the enzyme has a low affinity for it.[7][22] A large amount of substrate (T-705) is needed to saturate the enzyme and achieve a maximal reaction rate. This inherent inefficiency is a core challenge of the drug.

Q7: Can I use T-705 effectively in any RNA virus model? A7: In principle, yes, because its target (the viral RdRp) is common to many RNA viruses.[3][5] However, the practical efficacy will always be dictated by the host cell's ability to activate the drug. Therefore, the choice of cell line is as important as the choice of virus.[12] An antiviral effect observed in A549 cells might be completely absent in mosquito-derived cells, which lack the necessary metabolic machinery.[24]

Q8: My antiviral assay shows T-705 is effective, but the EC50 is much higher than some published values. Why? A8: This is a common and expected observation. EC50 values for T-705 are highly variable across the literature, ranging from low single-digit micromolar to over 60 µM.[13][25] This variability is a direct reflection of the differences in metabolic activation efficiency between the cell lines used in those studies. A higher EC50 in your system strongly suggests a lower rate of T-705-RTP conversion.

References
  • Naesens, L., Guddat, L. W., Keough, D. T., van Kuilenburg, A. B. P., Meijer, J., Vande Voorde, J., & Balzarini, J. (2013). Role of human hypoxanthine guanine phosphoribosyltransferase in activation of the antiviral agent T-705 (favipiravir). Molecular Pharmacology, 84(4), 615–629. [Link]

  • Goldhill, D. H., te Velthuis, A. J. W., Fletcher, R. A., Langat, P., Zambon, M., Lackenby, A., & Barclay, W. S. (2018). The mechanism of resistance to favipiravir in influenza. Proceedings of the National Academy of Sciences, 115(45), 11613-11618. [Link]

  • Naesens, L., Guddat, L. W., Keough, D. T., van Kuilenburg, A. B. P., Meijer, J., Vande Voorde, J., & Balzarini, J. (2013). Role of Human Hypoxanthine Guanine Phosphoribosyltransferase in Activation of the Antiviral Agent T-705 (Favipiravir). Semantic Scholar. [Link]

  • Naesens, L., Guddat, L. W., Keough, D. T., van Kuilenburg, A. B., Meijer, J., Vande Voorde, J., & Balzarini, J. (2016). Role of Human Hypoxanthine Guanine Phosphoribosyltransferase in Activation of the Antiviral Agent T-705 (Favipiravir). ResearchGate. [Link]

  • Goldhill, D. H., te Velthuis, A. J. W., Fletcher, R. A., Langat, P., Zambon, M., Lackenby, A., & Barclay, W. S. (2018). The mechanism of resistance to favipiravir in influenza. PubMed. [Link]

  • Goldhill, D., te Velthuis, A., Fletcher, R., Langat, P., Zambon, M., Lackenby, A., & Barclay, W. (2018). The mechanism of resistance to favipiravir in influenza. Princeton University Research. [Link]

  • Huchting, J., Sreenu, V. B., & van den Hoogen, B. (2020). Top: Metabolic activation of T-705 and its non-fluorinated analogue... ResearchGate. [Link]

  • Wang, Y., An, T., Zhang, P., Gao, F., Yu, L., Zhang, J., & Huang, H. (2021). Predicting In Vitro and In Vivo Anti-SARS-CoV-2 Activities of Antivirals by Intracellular Bioavailability and Biochemical Activity. Viruses, 13(12), 2371. [Link]

  • Naesens, L., Guddat, L. W., Keough, D. T., van Kuilenburg, A. B. P., Meijer, J., Vande Voorde, J., & Balzarini, J. (2013). Possible routes for conversion of T-705 or its nonfluorinated analog... ResearchGate. [Link]

  • Huchting, J., Sreenu, V. B., & van den Hoogen, B. (2020). Computational analysis reveals the mechanism of favipiravir against influenza A virus. Frontiers in Microbiology. [Link]

  • Jin, Z., Smith, L. K., Rajwanshi, V. K., Kim, B., & Deval, J. (2013). Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase. Antimicrobial Agents and Chemotherapy, 57(1), 19-27. [Link]

  • Shiraki, K., & Daikoku, T. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Pharmacology & Therapeutics, 175, 1-11. [Link]

  • Sangawa, H., Komeno, T., Nishikawa, H., Yoshida, A., Takahashi, K., Nomura, N., & Furuta, Y. (2013). Mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase. Antimicrobial agents and chemotherapy, 57(11), 5202–5208. [Link]

  • Furuta, Y., Takahashi, K., Kuno-Maekawa, M., Sangawa, H., Uehara, S., Kozaki, K., ... & Shiraki, K. (2005). Mechanism of Action of T-705 against Influenza Virus. Antimicrobial Agents and Chemotherapy, 49(3), 981-986. [Link]

  • Vanderlinden, E., Vrancken, R., Van den Eynde, A., Liu, P., Bshar, S., Liesenborghs, L., ... & Naesens, L. (2016). Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis. Antimicrobial Agents and Chemotherapy, 60(11), 6679-6691. [Link]

  • Goldhill, D. H., Langat, P., Ko, K., Fletcher, R. A., Dunning, J., & Barclay, W. S. (2021). Favipiravir-resistant influenza A virus shows potential for transmission. PLoS pathogens, 17(6), e1009633. [Link]

  • Huchting, J., Vanderlinden, E., Van Berwaer, R., Meier, C., & Naesens, L. (2019). Cell line-dependent activation and antiviral activity of T-1105, the non-fluorinated analogue of T-705 (favipiravir). Antiviral Research, 167, 1-6. [Link]

  • da Silva, F. S. M., de Almeida, M. V., de Souza, M. C. B. V., & de Souza, A. M. T. (2023). In vitro antiviral activity of favipiravir and its 6‐ and 3‐O‐substituted derivatives against coronavirus. ChemMedChem. [Link]

  • Abdelnabi, R., Stoops, J., Huchting, J., Kaptein, S. J. F., & Neyts, J. (2019). Lack of T-705 metabolic activation in mosquito-derived cell lines. ResearchGate. [Link]

  • Joshi, S., Parkar, J., Ansari, A., Vora, A., Talwar, D., Tiwaskar, M., ... & Barkate, H. (2021). Role of favipiravir in the treatment of COVID-19. International journal of infectious diseases, 102, 501-508. [Link]

  • Al-Halfawy, A. A., Al-Shdefat, R., Al-Meslamani, A. Z., Al-Dujaili, E. A. S., & Al-Samydai, A. (2022). Pulmonary delivery of favipiravir inhalation solution for COVID-19 treatment: in vitro characterization, stability, in vitro cytotoxicity, and antiviral activity using real time cell analysis. Drug delivery, 29(1), 2736–2749. [Link]

  • Huchting, J., Sreenu, V. B., & van den Hoogen, B. (2021). Enhancing the Antiviral Potency of Nucleobases for Potential Broad-Spectrum Antiviral Therapies. Viruses, 13(12), 2516. [Link]

  • Smee, D. F., Tarbet, E. B., Furuta, Y., Morrey, J. D., & Barnard, D. L. (2009). Evaluation of [18F]Favipiravir in Rodents and Nonhuman Primates (NHP) with Positron Emission Tomography. International Journal of Molecular Sciences, 24(7), 6331. [Link]

  • Vanderlinden, E., Vrancken, R., Van den Eynde, A., Liu, P., Bshar, S., Liesenborghs, L., ... & Naesens, L. (2016). Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis. ASM Journals, Antimicrobial Agents and Chemotherapy. [Link]

  • Smee, D. F., Tarbet, E. B., Furuta, Y., Morrey, J. D., & Barnard, D. L. (2009). Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells. ResearchGate. [Link]

  • Smee, D. F., Tarbet, E. B., Furuta, Y., Morrey, J. D., & Barnard, D. L. (2009). Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells. Journal of antimicrobial chemotherapy, 64(4), 741–746. [Link]

  • Furuta, Y., Gowen, B. B., Takahashi, K., Shiraki, K., Smee, D. F., & Barnard, D. L. (2013). Favipiravir (T-705), a novel viral RNA polymerase inhibitor. Antiviral research, 100(2), 446–454. [Link]

Sources

Stability of T-705RTP in different experimental buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for T-705 (Favipiravir) Ribofuranosyl-5'-triphosphate (T-705 RTP). This resource is designed for researchers, scientists, and drug development professionals who are utilizing the active metabolite of Favipiravir in their experiments. The stability and integrity of T-705 RTP are paramount for obtaining accurate and reproducible results in enzymatic assays and other in-vitro systems. This guide provides in-depth answers to common questions and troubleshooting scenarios related to its stability in various experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is T-705 RTP and why is its stability a critical experimental parameter?

A1: T-705 RTP is the active form of the antiviral drug Favipiravir (also known as T-705).[1][2] Favipiravir itself is a prodrug, which means it must be metabolized within a cell to become active.[3][4] Cellular enzymes convert it through phosphoribosylation into T-705 RTP.[5][6] This active molecule, a nucleoside analog, then acts as a substrate for viral RNA-dependent RNA polymerase (RdRp), inhibiting viral replication through mechanisms like lethal mutagenesis or chain termination.[5][7][8]

G cluster_cell Inside Host Cell cluster_virus Viral Replication Machinery T705 Favipiravir (T-705) (Prodrug) RTP T-705 RTP (Active Form) T705->RTP Cellular Enzymes (Phosphoribosylation) RdRp Viral RdRp RTP->RdRp Inhibition Replication Viral RNA Replication T705_ext Extracellular Favipiravir T705_ext->T705 Uptake

Caption: Intracellular activation of Favipiravir to its active T-705 RTP form.

Troubleshooting Guide: T-705 RTP in Experimental Buffers

Q2: My T-705 RTP stock solution appears to have lost potency over time. What are the best practices for storage and handling?

A2: Loss of potency in a T-705 RTP stock solution is a common issue, almost always attributable to degradation from improper storage or handling. Nucleotide triphosphates are sensitive to both chemical and enzymatic degradation.

Core Principles:

  • Temperature: Chemical hydrolysis of the phosphate chain is temperature-dependent. Lower temperatures slow this process significantly.

  • Freeze-Thaw Cycles: Repeated cycles of freezing and thawing can cause localized pH shifts and mechanical stress, accelerating degradation.

  • pH: The phosphoanhydride bonds are susceptible to acid-catalyzed hydrolysis. Maintaining a slightly basic pH is crucial for long-term stability.

Recommended Storage Protocol:

  • Reconstitution: Upon receiving lyophilized T-705 RTP, reconstitute it in a sterile, nuclease-free buffer such as 10 mM Tris-HCl, pH 7.5. Avoid using plain nuclease-free water, as its pH can be slightly acidic from dissolved CO₂.

  • Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the impact of any potential trace contaminants.[9]

  • Aliquoting: Immediately after reconstitution, divide the stock solution into small, single-use aliquots. The volume of each aliquot should be appropriate for a single experiment.

  • Storage: Store these aliquots at -80°C for long-term stability. For short-term storage (up to a few weeks), -20°C is acceptable.[9][10] The parent compound, T-705, is stable for at least 4 years at -20°C.[10]

  • Handling: When you need to use the T-705 RTP, thaw an aliquot on ice. Keep it on ice throughout the experiment and avoid leaving it at room temperature for extended periods. Discard any unused portion of the thawed aliquot; do not refreeze it.

Q3: I am seeing high variability in my polymerase inhibition assays. Could my reaction buffer be degrading the T-705 RTP during the experiment?

A3: Yes, this is a highly probable cause. The composition of your reaction buffer can dramatically impact the stability of T-705 RTP over the course of an experiment, which can last from minutes to hours. The key factors to consider are pH, divalent cations, and potential contaminants.

G cluster_factors Degradation Factors in Buffer RTP Intact T-705 RTP (Active) Degraded_RTP Degraded Products (Inactive) RTP->Degraded_RTP Hydrolysis pH Low pH (Acid Hydrolysis) Temp High Temperature (>4°C) Cations Excess Divalent Cations (Mg²⁺, Mn²⁺) Enzymes Contaminating Phosphatases

Caption: Key factors in experimental buffers that can cause T-705 RTP degradation.

Buffer Component Analysis:

  • pH: The optimal pH range for T-705 RTP stability is between 7.0 and 8.5. Buffers like Tris-HCl or HEPES are excellent choices as they provide stable buffering capacity in this range. Avoid acidic buffers (pH < 6.5), as they will accelerate the hydrolysis of the triphosphate chain.

  • Divalent Cations (Mg²⁺, Mn²⁺): This is a critical balancing act. RdRp enzymes require divalent cations (usually Mg²⁺) as cofactors for their catalytic activity. However, these same cations can chelate to the phosphate groups of T-705 RTP and catalyze the hydrolysis of the phosphoanhydride bonds.

    • Troubleshooting Tip: Prepare your reaction master mix without Mg²⁺. Add the T-705 RTP and other components, and then initiate the reaction by adding a small volume of a concentrated MgCl₂ solution. This minimizes the time the T-705 RTP is exposed to the cation before the enzyme can utilize it.

  • Phosphate-Buffered Saline (PBS): While the parent drug Favipiravir shows excellent stability in PBS[11][12], using PBS as the primary buffer for an enzymatic assay with T-705 RTP is generally not recommended. The high concentration of phosphate ions can interfere with enzyme kinetics and may not provide robust buffering at the optimal pH for many polymerases. For applications requiring PBS, stability should be empirically verified.

  • Contaminants: Ensure all buffer components, especially water, are certified nuclease- and phosphatase-free. Contaminating enzymes can rapidly degrade T-705 RTP.

Data Summary: Recommended Buffer Conditions

Buffer ComponentRecommended Range/TypeRationale & Key Considerations
Buffering Agent Tris-HCl, HEPESProvides stable pH in the optimal range (7.0-8.5) for triphosphate stability and most polymerase activity.
pH 7.4 - 8.0Balances enzyme activity with the chemical stability of the phosphoanhydride bonds.
Divalent Cations 1-10 mM MgCl₂ or MnCl₂Concentration must be optimized for your specific enzyme. Add just prior to reaction initiation to minimize T-705 RTP degradation.
Additives DTT, β-mercaptoethanolOften required as reducing agents for enzyme stability; generally do not impact T-705 RTP stability.
Storage Prepare fresh; store at 4°C for same-day use.Avoid storing complete reaction buffers containing all components for extended periods.
Q4: How can I empirically validate the stability of T-705 RTP in my specific experimental buffer?

A4: The most trustworthy approach is to perform a simple time-course stability study using your own buffer and experimental conditions. This self-validating protocol will provide definitive data on the integrity of T-705 RTP in your system. The gold standard for quantification is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is highly sensitive and specific.[13][14]

Experimental Protocol: T-705 RTP Stability Assay

  • Preparation: Prepare your complete experimental buffer, including all additives except for the enzyme and template/primer.

  • Spiking: Spike the buffer with T-705 RTP to the final concentration used in your experiments.

  • Time Zero (T₀) Sample: Immediately after spiking, remove an aliquot (e.g., 50 µL). This is your T₀ sample. Immediately quench the sample by adding it to a tube containing an equal volume of cold acetonitrile or methanol to precipitate proteins and halt degradation.[15] Store at -80°C.

  • Incubation: Incubate the remaining spiked buffer at your standard experimental temperature (e.g., 37°C).

  • Time-Course Sampling: At various time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), remove additional aliquots and quench them in the same manner as the T₀ sample.

  • Sample Processing: Centrifuge the quenched samples to pellet any precipitates. Transfer the supernatant for analysis.

  • Quantification: Analyze the samples using a validated LC-MS/MS method to determine the concentration of intact T-705 RTP.[13][14]

  • Analysis: Plot the percentage of remaining T-705 RTP relative to the T₀ sample against time. A stable compound will show minimal decrease over the experimental duration. If you observe a significant drop (e.g., >10-15%) within the timeframe of your assay, you must re-evaluate your buffer composition or experimental workflow.

Caption: Experimental workflow for validating T-705 RTP stability in a custom buffer.

References

  • Title: Favipiravir - Wikipedia Source: Wikipedia URL: [Link]

  • Title: What is the mechanism of Favipiravir? Source: Patsnap Synapse URL: [Link]

  • Title: Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? Source: Cell Discovery URL: [Link]

  • Title: The mechanism of resistance to favipiravir in influenza Source: PNAS URL: [Link]

  • Title: Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase Source: ResearchGate URL: [Link]

  • Title: A novel LC-MS/MS method for the determination of favipiravir ribofuranosyl-5'-triphosphate (T-705-RTP) in human peripheral mononuclear cells Source: Journal of Pharmaceutical and Biomedical Analysis (via PubMed Central) URL: [Link]

  • Title: Stability profiles of favipiravir in (a) normal saline and (b) PBS,... Source: ResearchGate URL: [Link]

  • Title: Basis to Aid Crisis: Favipiravir Oral Solution for Hospital Compounding During COVID-19 Drug Shortage Source: Pharmaceutics (via PubMed Central) URL: [Link]

  • Title: Pulmonary delivery of favipiravir inhalation solution for COVID-19 treatment: in vitro characterization, stability, in vitro cytotoxicity, and antiviral activity using real time cell analysis Source: Journal of Drug Delivery Science and Technology URL: [Link]

  • Title: Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis Source: Antimicrobial Agents and Chemotherapy URL: [Link]

  • Title: Favipiravir (T-705), a novel viral RNA polymerase inhibitor Source: Antiviral Research (via PubMed Central) URL: [Link]

  • Title: A novel LC-MS/MS method for the determination of favipiravir ribofuranosyl-5'-triphosphate (T-705-RTP) in human peripheral mononuclear cells Source: ResearchGate URL: [Link]

  • Title: Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase Source: Proceedings of the Japan Academy, Series B (via PubMed Central) URL: [Link]

  • Title: Structure of the SARS-CoV-2 RNA-dependent RNA polymerase in the presence of favipiravir-RTP Source: PNAS (via PubMed Central) URL: [Link]

Sources

Addressing off-target effects of T-705RTP in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers using Favipiravir (T-705) and its active metabolite, T-705 Ribofuranosyl-5'-triphosphate (T-705RTP). As a Senior Application Scientist, my goal is to provide you with the in-depth, field-proven insights necessary to anticipate, troubleshoot, and correctly interpret the cellular effects of this potent antiviral agent. This guide is structured to address common challenges, particularly the off-target effects that can confound experimental results.

PART 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common questions regarding the use of T-705/T-705RTP in a cell culture setting.

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the biologically active form of the antiviral drug Favipiravir (T-705).[1][2][3] Favipiravir itself is a prodrug that, once inside a cell, is converted by host cell enzymes into this compound.[2][4][5] The primary, on-target mechanism of this compound is the selective inhibition of the RNA-dependent RNA polymerase (RdRp) enzyme found in many RNA viruses.[1][5] It acts as a purine nucleotide analog, competitively inhibiting the incorporation of ATP and GTP into the nascent viral RNA strand, which can lead to chain termination or lethal mutagenesis of the virus.[4][6][7][8]

Q2: What are the major known off-target effects of T-705/T-705RTP in cell culture?

A2: While this compound is highly selective for viral RdRp over host polymerases, off-target effects can occur, especially at higher concentrations.[5][9] The most significant concerns are:

  • Mitochondrial Toxicity: Favipiravir has been shown to impair mitochondrial function by inhibiting enzymes in the electron transport chain (Complex I and V), leading to decreased ATP production, increased reactive oxygen species (ROS), and loss of mitochondrial membrane potential.[10][11][12][13]

  • Oxidative Stress & Genotoxicity: The compound can induce oxidative stress, deplete antioxidant stores like glutathione (GSH), and cause oxidative DNA damage.[11][12][13]

  • Alteration of Nucleotide Pools: As a purine analog, this compound's precursor can interfere with cellular nucleotide metabolism. While its effect on cellular IMP dehydrogenase is much weaker than that of ribavirin, high concentrations may lead to a reduction in intracellular GTP pools.[14][15][16]

Q3: My cells show signs of stress (e.g., poor morphology, detachment, reduced proliferation) after treatment. How can I confirm if it's drug-induced cytotoxicity?

A3: Visual inspection is a good first step, but quantitative assays are essential. The two most common methods are:

  • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium, indicating loss of membrane integrity.

  • Metabolic Assays (e.g., MTT, MTS, WST-1): These colorimetric assays measure the metabolic activity of the cell population, which correlates with cell viability and proliferation. A decrease in signal suggests cytotoxicity.

It is critical to run these assays alongside your antiviral experiments to determine the therapeutic window (the concentration range where the drug is effective against the virus but not overly toxic to the cells).

Q4: I suspect mitochondrial toxicity. What are the key indicators and how can I test for them?

A4: Key indicators of mitochondrial toxicity include a significant drop in cell viability without a corresponding high level of LDH release (suggesting a metabolic, rather than membrane-damaging, issue), increased ROS production, and decreased ATP levels. You can specifically test for this using:

  • ATP Quantification Assays: Luciferase-based kits (e.g., CellTiter-Glo®) provide a highly sensitive measure of total cellular ATP. A dose-dependent decrease is a strong indicator of mitochondrial impairment.[11][12]

  • ROS Detection: Probes like DCFDA or CellROX™ can be used with flow cytometry or fluorescence microscopy to quantify levels of reactive oxygen species.

  • Mitochondrial Membrane Potential (MMP) Assays: Dyes like JC-1 or TMRE can be used to measure the MMP. A collapse in this potential is a hallmark of mitochondrial dysfunction.[10][17]

Q5: Could this compound be affecting my host cell's nucleic acid synthesis?

A5: This is a common concern with nucleotide analogs. However, a key feature of this compound is its high selectivity. Studies have shown that it does not significantly inhibit human DNA polymerases (α, β, γ) or RNA polymerase II at concentrations where it potently inhibits viral RdRp.[2][5] Therefore, direct inhibition of host cell DNA or RNA synthesis is not considered a primary off-target effect at typical antiviral concentrations.[14][15][18] Any observed reduction in nucleic acid synthesis is more likely a downstream consequence of general cytotoxicity or metabolic disruption.

PART 2: In-Depth Troubleshooting Guides

Guide 1: Deconvoluting Cytotoxicity and Mitochondrial Effects

Scenario: You observe a dose-dependent decrease in viral titer, but at the same concentrations, you also see a significant reduction in cell viability or proliferation.

Causality: The antiviral effect you are measuring may be an artifact of poor cell health rather than specific viral inhibition. Nucleotide analogs can be particularly challenging as they interfere with fundamental cellular processes that both the host and virus rely on. Mitochondrial dysfunction is a common off-target effect of such compounds, leading to a depleted energy supply (ATP) and increased oxidative stress, which can manifest as general cytotoxicity.[10][11][12]

Workflow Diagram: Investigating Cytotoxicity

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Quantify Cytotoxicity cluster_2 Phase 3: Data Analysis & Interpretation cluster_3 Phase 4: Advanced Troubleshooting (If SI is low) A Unexpected Cell Stress or Reduced Viral Titer B Perform Dose-Response Curve (e.g., 8 points, 2-fold dilutions) A->B C Assay 1: Cell Viability (MTT / WST-1) B->C D Assay 2: Membrane Integrity (LDH Release) B->D E Assay 3: Viral Titer (Plaque Assay / qPCR) B->E F Calculate CC50 (50% Cytotoxic Conc.) from MTT/LDH data H Calculate Selectivity Index (SI) SI = CC50 / EC50 F->H G Calculate EC50 (50% Effective Conc.) from viral titer data G->H I Interpret Results H->I J Low SI (<10) suggests off-target effects are confounding results I->J K Assess Mitochondrial Health (ATP, ROS, MMP assays) J->K L Perform Purine Rescue (See Guide 2) J->L M Optimize Experiment: Lower concentration, shorter duration J->M

Caption: Workflow for quantifying cytotoxicity and determining the selectivity index.

Protocol 1: Determining CC50 and EC50

This protocol establishes the therapeutic window of T-705 for your specific cell line and virus.

  • Plate Cells: Seed your target cells in 96-well plates at a density that ensures they are in a logarithmic growth phase for the duration of the experiment. Prepare at least three identical plates: one for viability, one for cytotoxicity, and one for viral titration.

  • Prepare Drug Dilutions: Create a 2-fold serial dilution series of T-705 in your cell culture medium. We recommend starting from a high concentration (e.g., 1000 µM) and preparing 8-10 points. Include a "no-drug" vehicle control.

  • Treat Cells:

    • For the CC50 plates (viability and cytotoxicity), add the drug dilutions to uninfected cells.

    • For the EC50 plate, infect cells with your virus at a low multiplicity of infection (MOI, e.g., 0.01-0.1). After the adsorption period, remove the inoculum and add the drug dilutions.

  • Incubate: Incubate all plates for a duration relevant to the viral replication cycle (e.g., 24, 48, or 72 hours).

  • Perform Assays:

    • Viability Plate: Use an MTT or WST-1 assay kit according to the manufacturer's instructions to measure metabolic activity.

    • Cytotoxicity Plate: Collect the supernatant and use an LDH assay kit to measure membrane damage.

    • Antiviral Plate: Collect the supernatant (or cell lysate, depending on the virus) and determine the viral titer using a plaque assay, TCID50, or RT-qPCR.

  • Analyze Data:

    • Normalize the viability and viral titer data to the vehicle control (set to 100%).

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response) in software like GraphPad Prism to calculate the CC50 (concentration that reduces viability by 50%) and EC50 (concentration that inhibits viral replication by 50%).

    • Calculate the Selectivity Index (SI) = CC50 / EC50 . A higher SI value (>10) is desirable, indicating a wider window between antiviral efficacy and host cell toxicity.

Data Presentation: Example Dose-Response Data
T-705 Conc. (µM)Cell Viability (% of Control)Viral Titer (% of Control)
100025%1%
50052%2%
25085%5%
12595%15%
62.598%35%
31.25100%58%
15.6100%85%
0 (Vehicle)100%100%
Calculated Value CC50 ≈ 500 µM EC50 ≈ 40 µM
Selectivity Index SI = 500 / 40 = 12.5
Guide 2: Differentiating On-Target vs. Off-Target Antiviral Activity

Scenario: You have a good Selectivity Index, but you want to definitively prove that the antiviral effect is due to the specific inhibition of the viral RdRp and not a more subtle off-target effect on the host cell that indirectly impacts the virus.

Causality: this compound acts as a purine analog.[4][6] Its on-target activity can be competitively reversed by supplementing the culture medium with natural purines (e.g., guanosine or adenosine).[14][15][19] If the antiviral effect is reversed, it strongly supports an on-target mechanism. If the effect persists despite purine supplementation, an off-target mechanism is likely at play.

Metabolic Activation & Target Pathways Diagram

G cluster_0 Cellular Uptake & Activation cluster_1 On-Target Effect (Viral) cluster_2 Off-Target Effects (Host Cell) T705 Favipiravir (T-705) (Prodrug) T705RMP T-705-RMP T705->T705RMP Phosphoribosylation Mito Mitochondria T705->Mito Inhibits ETC Complex I & V T705RTP T-705-RTP (Active Form) T705RMP->T705RTP Phosphorylation RdRp Viral RdRp T705RTP->RdRp Competitive Inhibition (vs. ATP/GTP) GTP ↓ GTP Pools (at high conc.) T705RTP->GTP ViralRNA Viral RNA Synthesis Inhibition / Mutagenesis RdRp->ViralRNA ATP ↓ ATP Production Mito->ATP ROS ↑ ROS Production Mito->ROS

Caption: Intracellular activation of Favipiravir and its on-target and off-target pathways.

Protocol 2: Purine Rescue Experiment

This protocol validates that T-705's antiviral activity is mechanism-specific.

  • Determine Optimal Inhibitory Concentration: From your dose-response curve (Guide 1), select a concentration of T-705 that gives a strong antiviral effect but has minimal cytotoxicity (e.g., the EC90).

  • Prepare Media: Prepare culture media with the following conditions (in triplicate):

    • A) Vehicle Control (no drug, no supplement)

    • B) T-705 at EC90

    • C) T-705 at EC90 + 100 µM Guanosine

    • D) T-705 at EC90 + 100 µM Adenosine

    • E) 100 µM Guanosine only (control)

    • F) 100 µM Adenosine only (control)

  • Infect and Treat: Seed cells in a 24- or 48-well plate. Infect with your virus at a low MOI. After adsorption, remove the inoculum and add the prepared media from Step 2.

  • Incubate and Harvest: Incubate for the standard duration of your viral replication cycle. Harvest the supernatant.

  • Analyze: Quantify the viral titer for each condition.

Expected Results & Interpretation:

  • If On-Target: You should observe a high viral titer in conditions C and D, similar to the vehicle control (A). This indicates that the supplemental purines outcompeted this compound at the viral polymerase, "rescuing" viral replication. This validates the on-target mechanism.

  • If Off-Target: The viral titer in conditions C and D will remain low, similar to the T-705-only condition (B). This suggests the drug's effect is not due to competition at the polymerase and is likely caused by an un-rescuable off-target effect (e.g., irreversible mitochondrial damage).

PART 3: Summary of Off-Target Effects and Assays

The following table summarizes the key potential off-target effects and the recommended experimental methods to investigate them.

Off-Target EffectCellular ConsequenceRecommended Assay(s)Key Insight
Mitochondrial Toxicity Decreased cellular energy, oxidative stressATP Quantification, ROS Detection, Mitochondrial Membrane Potential (MMP)Explains non-specific cytotoxicity and reduced cell proliferation.[10][13][17]
General Cytotoxicity Loss of cell viability and proliferationMTT/WST-1 (Metabolic), LDH Release (Membrane Integrity)Determines the CC50 and helps calculate the Selectivity Index.
Genotoxicity DNA damage due to oxidative stressComet Assay, 8-OHdG ELISAReveals potential for mutagenic effects on the host cell at high concentrations.[11][12]
Nucleotide Pool Imbalance Depletion of GTP poolsHPLC analysis of cell extractsConfirms interference with host purine metabolism (less likely than with Ribavirin).[16]

References

  • Mitochondrial transplantation attenuates toxicity in rat renal proximal tubular cells caused by Favipiravir. Journal of Pharmacy and Pharmacology. [Link]

  • Favipiravir induces oxidative stress and genotoxicity in cardiac and skin cells. Food and Chemical Toxicology. [Link]

  • Favipiravir induces oxidative stress and genotoxicity in cardiac and skin cells. National Center for Biotechnology Information (PMC). [Link]

  • Mechanism of action of T-705 against influenza virus. PubMed. [Link]

  • Mechanism of Action of T-705 against Influenza Virus. American Society for Microbiology. [Link]

  • Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis. American Society for Microbiology. [Link]

  • Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis. ResearchGate. [Link]

  • Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. PubMed. [Link]

  • Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase. National Center for Biotechnology Information (PMC). [Link]

  • Mitochondrial transplantation attenuates toxicity in rat renal proximal tubular cells caused by Favipiravir. PubMed. [Link]

  • Mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase. PubMed. [Link]

  • Favipiravir induces oxidative stress and genotoxicity in cardiac and skin cells. PubMed. [Link]

  • Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. National Center for Biotechnology Information (PMC). [Link]

  • Favipiravir (T-705), a novel viral RNA polymerase inhibitor. National Center for Biotechnology Information (PMC). [Link]

  • Understanding the clinical utility of favipiravir (T-705) in coronavirus disease of 2019. National Center for Biotechnology Information. [Link]

  • Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. ResearchGate. [Link]

  • Inhibition of influenza virus RNA polymerase by this compound. ResearchGate. [Link]

  • Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells. ResearchGate. [Link]

  • Favipiravir strikes the SARS-CoV-2 at its Achilles heel, the RNA polymerase. National Center for Biotechnology Information (PMC). [Link]

  • Favipiravir strikes the SARS-CoV-2 at its Achilles heel, the RNA polymerase. ResearchGate. [Link]

  • Mechanism of Action of T-705 against Influenza Virus. ResearchGate. [Link]

  • T-705 (Favipiravir) Inhibition of Arenavirus Replication in Cell Culture. National Center for Biotechnology Information (PMC). [Link]

Sources

Technical Support Center: Strategies to Increase the Yield of In Vitro T-705RTP Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the in vitro enzymatic synthesis of T-705RTP (Favipiravir-RTP). T-705 (Favipiravir) is a broad-spectrum antiviral agent that requires intracellular conversion to its active triphosphate form, this compound, to inhibit viral RNA-dependent RNA polymerase (RdRp).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the yield of this multi-step enzymatic synthesis. We will address common challenges, explain the causality behind experimental choices, and provide detailed protocols to ensure reproducible, high-yield results.

The in vitro synthesis of this compound is a cascade reaction involving an initial ribosylation step followed by three sequential phosphorylation steps. Each step presents unique challenges, and suboptimal conditions at any stage can drastically reduce the final yield of the desired active compound.

The this compound Synthesis Pathway

The conversion of T-705 to this compound is a four-step enzymatic process. While in vivo metabolism relies on cellular enzymes, this pathway can be reconstituted in vitro.[1][2] The primary route involves an initial phosphoribosylation to form the monophosphate, which is then sequentially phosphorylated.

  • Phosphoribosylation: T-705 is converted directly to T-705-ribose-5'-monophosphate (T-705RMP). This is a critical and often inefficient step. Human hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is a key enzyme responsible for this conversion.[3][4][5]

  • Monophosphate to Diphosphate: T-705RMP is converted to T-705-ribose-5'-diphosphate (T-705RDP) by a nucleoside monophosphate kinase (NMPK).

  • Diphosphate to Triphosphate: T-705RDP is finally converted to the active T-705-ribose-5'-triphosphate (this compound) by a nucleoside diphosphate kinase (NDPK).[6]

dot

Caption: Enzymatic cascade for this compound synthesis.

Troubleshooting Guide: Common Yield-Limiting Issues

This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.

Problem 1: Low or No T-705RMP Formation

You observe unreacted T-705 substrate but very little of the monophosphate product, T-705RMP, when analyzing your reaction mixture by HPLC.[7]

Potential CauseScientific Explanation & Recommended Solution
Inefficient HGPRT Activity T-705 is a poor substrate for human HGPRT, with a high apparent Michaelis constant (Km) of around 6.4 mM.[3][4] This means the enzyme has a low affinity for the substrate, leading to a slow reaction rate. Solution: Increase the concentration of HGPRT in the reaction. Consider using a molar excess of the enzyme relative to the substrate to drive the reaction forward. Ensure the enzyme is active and properly folded.
PRPP Substrate Limitation or Degradation 5-Phosphoribosyl-1-pyrophosphate (PRPP) is the ribose donor for the HGPRT-catalyzed reaction. PRPP is unstable in aqueous solutions, especially at non-neutral pH. Its degradation will halt the reaction. Solution: Use freshly prepared PRPP. Maintain the reaction pH strictly between 7.2 and 7.6. Consider a PRPP regenerating system if the reaction is run for an extended period.
Sub-optimal Buffer Conditions Enzyme activity is highly dependent on pH and ionic strength. The HGPRT enzyme requires specific conditions for optimal function. Solution: Ensure your reaction buffer is at a pH of 7.4. A common buffer is 50 mM Tris-HCl. Include essential cofactors, most importantly MgCl₂, typically at a concentration of 5-10 mM, as magnesium ions are critical for ATP binding and kinase activity.[6]
Problem 2: Accumulation of T-705RMP, but Low Yield of this compound

Your analysis shows a successful conversion of T-705 to T-705RMP, but the subsequent phosphorylation steps to T-705RDP and this compound are inefficient.

Potential CauseScientific Explanation & Recommended Solution
ATP Depletion or Degradation The two phosphorylation steps are dependent on ATP as the phosphate donor. ATP is susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures, breaking down into ADP and inorganic phosphate (Pi).[6][8][9] Each phosphorylation step consumes one molecule of ATP. Solution: Use a molar excess of ATP. A 3- to 5-fold molar excess over the initial T-705 concentration is recommended. Maintain a stable pH between 6.8 and 7.4 where ATP is most stable.[6] For long incubations, consider an ATP regenerating system (e.g., creatine kinase and phosphocreatine).
Inactive NMPK or NDPK The kinases responsible for the second and third phosphorylation steps may be inactive, inhibited, or present in insufficient quantities. Solution: Verify the activity of your NMPK and NDPK stocks using a known substrate (e.g., UMP for NMPK, ADP for NDPK). A luciferase-based assay can be used for rapid activity screening.[10] Ensure you are using sufficient units of each enzyme in the reaction mixture.
Product Inhibition High concentrations of the final product, this compound, or the intermediate ADP can cause feedback inhibition on the kinase enzymes, slowing down the reaction rate.[6] Solution: If feasible, perform the reaction in a stepwise manner, purifying the T-705RMP intermediate before proceeding to the next phosphorylation step. Alternatively, implement an ADP-scrubbing system to remove the inhibitory byproduct.
Incorrect Mg²⁺:ATP Ratio Kinase activity is critically dependent on the concentration of Mg²⁺. ATP exists in the cell primarily as a complex with Mg²⁺, which is the true substrate for most kinases.[6] An incorrect ratio can inhibit enzyme function. Solution: Maintain a slight molar excess of MgCl₂ relative to the total ATP concentration. A common starting point is 10 mM MgCl₂ for 5-8 mM ATP.

dot

Caption: Troubleshooting decision tree for this compound synthesis.

Experimental Protocols

Protocol 1: One-Pot In Vitro Synthesis of this compound

This protocol describes a one-pot reaction to synthesize this compound from T-705. All enzymes and substrates are added to a single reaction vessel.

Materials:

  • T-705 (Favipiravir)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • Adenosine 5'-triphosphate (ATP)

  • Recombinant Human HGPRT

  • Recombinant Nucleoside Monophosphate Kinase (NMPK, e.g., UMP-CMP Kinase)

  • Recombinant Nucleoside Diphosphate Kinase (NDPK)

  • 1M Tris-HCl, pH 7.4

  • 1M MgCl₂

  • Nuclease-free water

Procedure:

  • Prepare Reaction Master Mix: In a microcentrifuge tube on ice, combine the following components to the specified final concentrations. The total reaction volume can be scaled as needed.

    • 50 mM Tris-HCl, pH 7.4

    • 10 mM MgCl₂

    • 1 mM T-705

    • 1.5 mM PRPP (use freshly prepared)

    • 5 mM ATP

    • Nuclease-free water to final volume.

  • Add Enzymes: Add the enzymes to the master mix. The optimal amount of each enzyme should be determined empirically, but a good starting point is:

    • HGPRT: 0.1 - 0.5 mg/mL

    • NMPK: 10 - 20 U/mL

    • NDPK: 10 - 20 U/mL

  • Incubation: Mix gently by pipetting. Incubate the reaction at 37°C.

  • Monitoring: At various time points (e.g., 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture. Immediately stop the reaction by adding an equal volume of ice-cold methanol or by heating to 95°C for 5 minutes.[11]

  • Analysis: Centrifuge the quenched samples to pellet the precipitated enzymes. Analyze the supernatant for T-705, T-705RMP, T-705RDP, and this compound content using a validated analytical method such as strong anion exchange high-performance liquid chromatography (SAX-HPLC).[7][12][13]

Protocol 2: HPLC Analysis of Reaction Products

This method allows for the separation and quantification of T-705 and its phosphorylated derivatives.

Instrumentation:

  • HPLC system with a UV detector

  • Strong Anion Exchange (SAX) column

Mobile Phase:

  • Buffer A: Ammonium formate buffer (e.g., 20 mM, pH 3.5)

  • Buffer B: High concentration ammonium formate buffer (e.g., 1 M, pH 3.5)

Procedure:

  • Sample Preparation: Dilute the supernatant from the quenched reaction in Buffer A.

  • Injection: Inject the prepared sample onto the equilibrated SAX column.

  • Gradient Elution: Run a linear gradient from a low to high concentration of Buffer B over 30-40 minutes. This will elute the compounds based on their negative charge (phosphate groups).

    • Expected elution order: T-705 (unretained), T-705RMP, T-705RDP, this compound.

  • Detection: Monitor the elution profile at the appropriate wavelength for T-705 (approx. 320 nm).

  • Quantification: Calculate the concentration of each species by comparing the peak area to a standard curve generated with known concentrations of analytical standards.

Frequently Asked Questions (FAQs)

Q1: Can I use Purine Nucleoside Phosphorylase (PNP) for the initial ribosylation step? While PNP is often used to ribosylate purine analogs, studies have shown that the formation of ribosylated metabolites of T-705 by human PNP is negligible.[3][4] The direct phosphoribosylation by HGPRT is the predominant pathway for forming T-705RMP.[1][3]

Q2: What is the optimal temperature for the reaction? Most human enzymes in the pathway function optimally at 37°C. Higher temperatures may increase initial reaction rates but can lead to faster enzyme denaturation and degradation of labile reagents like ATP and PRPP.

Q3: My final product seems to be degrading over time. How can I improve its stability? this compound, like ATP, is a high-energy molecule susceptible to hydrolysis. After synthesis, immediately quench the reaction and store the product at -80°C. Avoid repeated freeze-thaw cycles. The stability is best in a slightly basic buffer (pH ~7.4-8.0).

Q4: Can I use a different phosphate donor besides ATP? While other nucleoside triphosphates (e.g., GTP) can serve as phosphate donors for NDPK, ATP is the standard and most efficient substrate for the majority of kinases used in this cascade. Using other donors may significantly alter reaction kinetics and require re-optimization.

Q5: How do I confirm the identity of my final product? The primary method is co-elution with a commercially available this compound analytical standard via HPLC. For definitive structural confirmation, techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy should be employed.

References

  • Naesens, L., Guddat, L. W., Keough, D. T., van Kuilenburg, A. B. P., Meijer, J., Vande Voorde, J., & Balzarini, J. (2013). Role of human hypoxanthine guanine phosphoribosyltransferase in activation of the antiviral agent T-705 (favipiravir). Molecular Pharmacology, 84(4), 615–629. [Link]

  • ResearchGate. (2016). Role of Human Hypoxanthine Guanine Phosphoribosyltransferase in Activation of the Antiviral Agent T-705 (Favipiravir). [Link]

  • Titova, E. V., & Fedorova, O. S. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 18-31. [Link]

  • Semantic Scholar. (n.d.). Role of Human Hypoxanthine Guanine Phosphoribosyltransferase in Activation of the Antiviral Agent T-705 (Favipiravir). [Link]

  • Scholars Middle East Publishers. (2020). Mutation in hprt1 Gene or HPRT Deficiency May be a Restricting Progeny of Favipiravir in Covid-19. Scholars Middle East Publishers. [Link]

  • Wikipedia. (n.d.). Adenosine triphosphate. [Link]

  • Huchting, J., Vanderlinden, E., Van Berwaer, R., Meier, C., & Naesens, L. (2015). Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis. Antimicrobial Agents and Chemotherapy, 59(2), 877–887. [Link]

  • Save My Exams. (2025). Hydrolysis & Synthesis of ATP. AQA A Level Biology. [Link]

  • Quora. (2014). Why is ATP stable? Why doesn't it get hydrolyzed easily in the cell?[Link]

  • Wikipedia. (n.d.). ATP hydrolysis. [Link]

  • Smee, D. F., Tarbet, E. B., Furuta, Y., Morrey, J. D., & Barnard, D. L. (2009). Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells. The Journal of antimicrobial chemotherapy, 64(4), 741–746. [Link]

  • Scilit. (n.d.). Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells. [Link]

  • Furuta, Y., Komeno, T., & Nakamura, T. (2017). Favipiravir (T-705), a novel viral RNA polymerase inhibitor. Proceedings of the Japan Academy. Series B, Physical and biological sciences, 93(7), 449–463. [Link]

  • Furuta, Y., Takahashi, K., Kuno-Maekawa, M., Sangawa, H., Uehara, S., Kozaki, K., Nomura, N., Egawa, H., & Shiraki, K. (2005). Mechanism of Action of T-705 against Influenza Virus. Antimicrobial Agents and Chemotherapy, 49(3), 981–986. [Link]

  • Wiemann, L. O., & Seibel, J. (2021). Semi-Automated High-Throughput Substrate Screening Assay for Nucleoside Kinases. International Journal of Molecular Sciences, 22(21), 11528. [Link]

Sources

Validation & Comparative

A Head-to-Head Comparison of Viral RNA Polymerase Inhibitors: T-705RTP vs. Remdesivir Triphosphate

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

In the landscape of antiviral therapeutics, the viral RNA-dependent RNA polymerase (RdRp) remains a prime target due to its essential role in the replication of RNA viruses and its conservation across different viral families.[1][2] Among the most prominent inhibitors are the prodrugs Favipiravir (T-705) and Remdesivir, which, once intracellularly metabolized to their active triphosphate forms, T-705 ribofuranosyl-5'-triphosphate (T-705RTP) and Remdesivir triphosphate, respectively, exert their antiviral effects. This guide provides an in-depth, objective comparison of the mechanisms of action of these two potent nucleotide analogs, supported by experimental data, to aid researchers in their drug development endeavors.

Prodrug Activation: A Shared First Step

Both Favipiravir and Remdesivir are administered as prodrugs to facilitate entry into host cells.[1][3][4] Inside the cell, they undergo enzymatic conversion to their active 5'-triphosphate forms. This multi-step phosphorylation is a critical prerequisite for their antiviral activity, as the triphosphate moiety is necessary for recognition and incorporation by the viral RdRp.[1][4]

G cluster_0 Intracellular Space cluster_1 Intracellular Space Favipiravir Favipiravir (T-705) T705_RMP T-705-RMP Favipiravir->T705_RMP HGPRT T705_RDP T-705-RDP T705_RMP->T705_RDP Cellular Kinases T705_RTP This compound (Active) T705_RDP->T705_RTP Cellular Kinases Remdesivir Remdesivir GS_441524 GS-441524 (Nucleoside) Remdesivir->GS_441524 Esterases GS_441524_MP GS-441524-MP GS_441524->GS_441524_MP Cellular Kinases GS_441524_DP GS-441524-DP GS_441524_MP->GS_441524_DP Cellular Kinases Remdesivir_TP Remdesivir Triphosphate (Active) GS_441524_DP->Remdesivir_TP Cellular Kinases

Figure 1. Intracellular activation pathways of Favipiravir and Remdesivir.

This compound: A Dual-Mechanism Inhibitor

The active form of Favipiravir, this compound, exhibits a multifaceted mechanism of action against viral RdRp, primarily through competitive inhibition and lethal mutagenesis.

Competitive Inhibition

This compound acts as a purine analog, competing with natural ATP and GTP for incorporation into the nascent viral RNA strand.[5][6] Kinetic studies with influenza virus RdRp have demonstrated that this compound competitively inhibits the incorporation of ATP and GTP.[5][6] This competition for the active site of the polymerase slows down viral RNA synthesis.

Lethal Mutagenesis

A significant component of this compound's antiviral activity is its role as a viral mutagen.[7][8] Upon incorporation into the viral RNA, this compound can be ambiguously templated, leading to an increase in G-to-A and C-to-U transition mutations.[4][8][9] This accumulation of mutations across the viral genome, a phenomenon known as "error catastrophe," results in the production of non-viable viral progeny.[7][8] Experimental evidence from in vitro studies with influenza A H1N1 viruses has shown a significant increase in mutation frequency in the presence of T-705, leading to a reduction in viral infectivity without a corresponding decrease in viral RNA copies.[8]

The potential for chain termination by this compound has also been suggested, particularly at higher concentrations of the inhibitor.[10] However, the predominant view is that its primary mechanisms of action are competitive inhibition and lethal mutagenesis.

G cluster_0 Mechanism of this compound T705RTP This compound RdRp Viral RdRp T705RTP->RdRp Competes with Nascent_RNA Nascent RNA T705RTP->Nascent_RNA Incorporated as purine analog RdRp->Nascent_RNA Incorporates Mutated_RNA Mutated RNA (Non-viable) Nascent_RNA->Mutated_RNA Leads to lethal mutagenesis ATP_GTP ATP / GTP ATP_GTP->RdRp

Figure 2. Dual mechanism of action of this compound.

Remdesivir Triphosphate: The Delayed Chain Terminator

Remdesivir triphosphate functions as an adenosine triphosphate (ATP) analog.[3] Its primary mechanism of action is delayed chain termination of the nascent viral RNA strand.[3][11]

Upon incorporation into the viral RNA at position i, Remdesivir triphosphate does not immediately halt synthesis.[3] Instead, the viral RdRp can continue to add a few more nucleotides (typically up to position i+3 in coronaviruses) before RNA synthesis is arrested.[3][12] This unique "delayed" termination is a key feature of its mechanism.

The structural basis for this delayed termination has been elucidated through cryo-electron microscopy studies of the SARS-CoV-2 RdRp.[13] After incorporation and translocation, the 1'-cyano group on the ribose of the incorporated Remdesivir monophosphate creates a steric clash with the side chain of a specific amino acid residue (Serine-861 in SARS-CoV-2 nsp12), which physically blocks the translocation of the RNA duplex and thus terminates further elongation.[12][13]

G cluster_0 Mechanism of Remdesivir Triphosphate Rem_TP Remdesivir Triphosphate RdRp Viral RdRp Rem_TP->RdRp Competes with Nascent_RNA_i Nascent RNA (position i) RdRp->Nascent_RNA_i Incorporates at position i Nascent_RNA_i3 Nascent RNA (position i+3) Nascent_RNA_i->Nascent_RNA_i3 Elongation continues for ~3 more nucleotides Terminated_RNA Terminated RNA Nascent_RNA_i3->Terminated_RNA Delayed chain termination (Steric clash) ATP ATP ATP->RdRp

Figure 3. Delayed chain termination mechanism of Remdesivir triphosphate.

Quantitative Comparison of Inhibitory Activity

The efficacy of these nucleotide analogs can be quantified through in vitro enzymatic assays that measure their ability to inhibit the viral RdRp. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters for comparison.

ParameterThis compound (Influenza Virus RdRp)Remdesivir Triphosphate (SARS-CoV-2 RdRp)Reference(s)
Mechanism Competitive inhibition, Lethal mutagenesisDelayed chain termination[3][5][7][8]
Natural Substrate Mimic ATP and GTPATP[3][5]
IC50 0.360 µM (vs. GTP)~0.2-2.2 µM (Flavivirus RdRps)[5][14]
Ki 1.56 µM (vs. GTP), 7.72 µM (vs. ATP)Not explicitly stated in the provided results[5]
Selectivity (Inhibitor/ATP) Not explicitly stated in the provided resultsBetter substrate than ATP (kcat/Km is higher)[15]

Experimental Protocol: In Vitro RdRp Primer Extension Assay

This protocol outlines a non-radioactive method for assessing the inhibitory activity of nucleotide analogs like this compound and Remdesivir triphosphate against viral RdRp. This is a synthesized protocol based on methodologies described in the literature.[16][17][18]

Materials
  • Purified recombinant viral RdRp complex (e.g., nsp12/nsp7/nsp8 for SARS-CoV-2)

  • Fluorescently labeled RNA primer (e.g., 5'-FAM)

  • RNA template

  • Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl2, 0.01% Triton X-100, 1 mM DTT)

  • Natural NTPs (ATP, GTP, CTP, UTP)

  • Triphosphate forms of nucleotide analog inhibitors (this compound, Remdesivir triphosphate)

  • Stop solution (e.g., formamide-containing loading dye with EDTA)

  • Nuclease-free water

  • Polyacrylamide gel electrophoresis (PAGE) system (e.g., 15-20% TBE-Urea gel)

  • Fluorescence gel imager

Procedure
  • Primer-Template Annealing:

    • Mix the fluorescently labeled RNA primer and the RNA template in a 1:1.5 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl).

    • Heat the mixture to 95°C for 3 minutes and then allow it to cool slowly to room temperature to facilitate annealing.

  • Reaction Setup:

    • Prepare reaction mixtures in nuclease-free microcentrifuge tubes on ice.

    • For each reaction, add the reaction buffer, the annealed primer-template duplex, and the desired concentration of the nucleotide analog inhibitor or a vehicle control.

    • Prepare a series of reactions with varying concentrations of the inhibitor to determine IC50 values.

    • For kinetic studies (e.g., determining Ki), vary the concentration of the competing natural NTP while keeping the inhibitor concentration constant.

  • Initiation of Reaction:

    • Pre-incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

    • Initiate the reaction by adding the purified RdRp enzyme and the required natural NTPs. The concentration of the natural NTP that the analog competes with should be near its Km value for accurate IC50 determination.

  • Reaction Incubation:

    • Incubate the reactions at the optimal temperature for a defined period (e.g., 10-60 minutes). The time should be within the linear range of product formation.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of stop solution. This will chelate the Mg2+ ions necessary for enzymatic activity and denature the proteins.

  • Product Analysis:

    • Heat the quenched reactions at 95°C for 5 minutes to denature the RNA duplex.

    • Load the samples onto a high-resolution denaturing polyacrylamide gel.

    • Run the gel until the primer and expected full-length product bands are well-separated.

  • Data Acquisition and Analysis:

    • Visualize the gel using a fluorescence imager.

    • Quantify the intensity of the bands corresponding to the unextended primer and the extended RNA products.

    • Calculate the percentage of primer extension for each reaction.

    • Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • For competitive inhibition studies, use Lineweaver-Burk plots to determine the Ki value.

G cluster_0 Experimental Workflow A 1. Primer-Template Annealing B 2. Reaction Setup (Buffer, P/T, Inhibitor) A->B C 3. Pre-incubation B->C D 4. Reaction Initiation (Add RdRp, NTPs) C->D E 5. Incubation D->E F 6. Quench Reaction (Stop Solution) E->F G 7. Denaturing PAGE F->G H 8. Fluorescence Imaging & Data Analysis G->H

Figure 4. Workflow for the in vitro RdRp primer extension assay.

Conclusion

This compound and Remdesivir triphosphate are both potent inhibitors of viral RNA-dependent RNA polymerase, yet they operate through distinct mechanisms. This compound employs a dual strategy of competitive inhibition and lethal mutagenesis, effectively corrupting the viral genetic information. In contrast, Remdesivir triphosphate acts as a delayed chain terminator, bringing RNA synthesis to a premature halt after a short delay. Understanding these nuanced differences is crucial for the rational design of novel antiviral agents and the development of effective combination therapies. The provided experimental framework offers a robust method for evaluating and comparing the efficacy of these and other nucleotide analog inhibitors in a controlled, in vitro setting.

References

  • Sangawa, H., Komeno, T., Nishikawa, H., Yoshida, A., Takahashi, K., Nomura, N., & Furuta, Y. (2013). Mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase. Antimicrobial agents and chemotherapy, 57(11), 5202–5208. [Link]

  • Gordon, C. J., Tchesnokov, E. P., Woolner, E., Perry, J. K., Feng, J. Y., Porter, D. P., & Götte, M. (2020). Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency. Journal of Biological Chemistry, 295(20), 6785-6797. [Link]

  • Vignuzzi, M., & Gack, M. U. (2021). Lethal Mutagenesis of RNA Viruses and Approved Drugs with Antiviral Mutagenic Activity. Viruses, 13(7), 1379. [Link]

  • Baranovich, T., Wong, S. S., Armstrong, J., Marjuki, H., Webby, R. J., Webster, R. G., & Govorkova, E. A. (2013). T-705 (favipiravir) induces lethal mutagenesis in influenza A H1N1 viruses in vitro. Journal of virology, 87(7), 3741–3751. [Link]

  • Baranovich, T., Wong, S. S., Armstrong, J., Marjuki, H., Webby, R. J., Webster, R. G., & Govorkova, E. A. (2013). T-705 (favipiravir) induces lethal mutagenesis in influenza A H1N1 viruses in vitro. Journal of virology, 87(7), 3741–3751. [Link]

  • Arias, A., Thorne, L., & Goodfellow, I. (2014). Favipiravir elicits antiviral mutagenesis during virus replication in vivo. eLife, 3, e03679. [Link]

  • Yin, W., Mao, C., Luan, X., Shen, D. D., Shen, Q., Su, H., ... & Xu, Y. (2020). Structural basis for inhibition of the RNA-dependent RNA polymerase from SARS-CoV-2 by remdesivir. Science, 368(6498), 1499-1504. [Link]

  • Bera, S. C., Seifert, M., Kirchdoerfer, R. N., van Nies, P., Wubulikasimu, Y., Quack, S., ... & Dulin, D. (2021). Allosteric Activation of SARS-CoV-2 RNA-Dependent RNA Polymerase by Remdesivir Triphosphate and Other Phosphorylated Nucleotides. mBio, 12(4), e01258-21. [Link]

  • Kokic, G., Hillen, H. S., Tegunov, D., Dienemann, C., Seitz, F., Schmitzova, J., ... & Cramer, P. (2021). Mechanism of SARS-CoV-2 polymerase stalling by remdesivir. Nature communications, 12(1), 1-9. [Link]

  • Furuta, Y., Komeno, T., & Nakamura, T. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B, 93(7), 449-463. [Link]

  • Goldhill, D. H., Te Velthuis, A. J., Fletcher, R. A., Langat, P., Zambon, M., Lackenby, A., & Barclay, W. S. (2018). Determining the Mutation Bias of Favipiravir in Influenza Virus Using Next-Generation Sequencing. Journal of virology, 92(22), e01139-18. [Link]

  • Olotu, F. O., Soliman, M. E., & Adeniji, E. A. (2021). Modeling the Binding Mechanism of Remdesivir, Favilavir, and Ribavirin to SARS-CoV-2 RNA-Dependent RNA Polymerase. ACS Central Science, 7(2), 275-286. [Link]

  • Taylor, D. W., & Johnson, K. A. (2021). Remdesivir is a delayed translocation inhibitor of SARS CoV-2 replication. bioRxiv. [Link]

  • Bravo, J. P. K., Dangerfield, T. L., Taylor, D. W., & Johnson, K. A. (2021). Kill or corrupt: Mechanisms of action and drug-resistance of nucleotide analogues against SARS-CoV-2. Antiviral Research, 189, 105054. [Link]

  • Zhu, W., Wang, Q., Xu, Z., Wang, H., Zheng, Y., Liu, Z., ... & Rao, Z. (2020). Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase. Journal of virology, 94(24), e01594-20. [Link]

  • Zhu, W., Wang, Q., Xu, Z., Wang, H., Zheng, Y., Liu, Z., ... & Rao, Z. (2020). Development of a simple in vitro assay to identify and evaluate nucleotide analogs against SARS-CoV-2 RNA-dependent RNA polymerase. bioRxiv. [Link]

  • Zhu, W., Wang, Q., Xu, Z., Wang, H., Zheng, Y., Liu, Z., ... & Rao, Z. (2020). Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase. Journal of virology, 94(24), e01594-20. [Link]

  • Olotu, F. O., & Soliman, M. E. (2020). The crystal structure of SARS-CoV-2 M pro in complex with remdesivir. ResearchGate. [Link]

  • Zhang, L., & Li, H. (2020). Structural Basis of the Potential Binding Mechanism of Remdesivir to SARS-CoV-2 RNA-Dependent RNA Polymerase. The Journal of Physical Chemistry B, 124(25), 5227-5235. [Link]

  • Naydenova, K., Wee, S., Jonsson, K. C., & Muir, K. W. (2021). Structure of the SARS-CoV-2 RNA-dependent RNA polymerase in the presence of favipiravir-RTP. Proceedings of the National Academy of Sciences, 118(7). [Link]

  • Dangerfield, T. L., Huang, N. Z., & Johnson, K. A. (2020). Remdesivir is Effective in Combating COVID-19 Because it is a Better Substrate than ATP for the Viral RNA-Dependent RNA Polymerase. bioRxiv. [Link]

  • Li, C., & De Clercq, E. (2021). A cell-based assay to discover inhibitors of SARS-CoV-2 RNA dependent RNA polymerase. bioRxiv. [Link]

  • Sangawa, H., Komeno, T., Nishikawa, H., Yoshida, A., Takahashi, K., Nomura, N., & Furuta, Y. (2013). Mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase. Antimicrobial agents and chemotherapy, 57(11), 5202–5208. [Link]

  • Huchting, J., Vanderlinden, E., Van Berwaer, R., Meier, C., & Naesens, L. (2019). Detailed Analyses of Molecular Interactions between Favipiravir and RNA Viruses In Silico. Viruses, 11(5), 458. [Link]

  • Naesens, L., Guddat, L. W., Keough, D. T., van Kuilenburg, A. B., Meijer, J., Vande Voorde, J., & Balzarini, J. (2013). Favipiravir as RNA Polymerase Dependent (Rdrp) in COVID-19. AIJR Preprints. [Link]

  • Zhu, W., Wang, Q., Xu, Z., Wang, H., Zheng, Y., Liu, Z., ... & Rao, Z. (2020). Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase. Semantic Scholar. [Link]

  • De Clercq, E. (2019). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Pharmaceuticals, 12(2), 75. [Link]

  • Eydoux, C., Fatmi, A., El-Kafrawy, S. A., Tijsma, A., de la Fuente, C., Decombe, A., ... & Canard, B. (2020). Remdesivir triphosphate can efficiently inhibit the RNA-dependent RNA polymerase from various flaviviruses. Antiviral Research, 182, 104893. [Link]

  • Al-Khafaji, K., & Al-Duhaidahawi, D. (2023). Revealing the structural and molecular interaction landscape of the favipiravir-RTP and SARS-CoV-2 RdRp complex through integrative bioinformatics. Scientific reports, 13(1), 7598. [Link]

  • Furuta, Y., Gowen, B. B., Takahashi, K., Smee, D. F., Barnard, D. L., & Sidwell, R. W. (2013). Favipiravir (T-705), a novel viral RNA polymerase inhibitor. Antiviral research, 100(2), 446-454. [Link]

  • Bera, S. C., Seifert, M., Kirchdoerfer, R. N., van Nies, P., Wubulikasimu, Y., Quack, S., ... & Dulin, D. (2021). Allosteric activation of SARS-CoV-2 RdRp by remdesivir triphosphate and other phosphorylated nucleotides. bioRxiv. [Link]

  • Shannon, A., Le, T. T., Selisko, B., Eydoux, C., Decroly, E., Vasseur, J. J., ... & Canard, B. (2020). Rapid incorporation of Favipiravir by the fast and permissive viral RNA polymerase complex results in SARS-CoV-2 lethal mutagenesis. Nature communications, 11(1), 1-12. [Link]

  • Peng, Q., Wang, Y., & Zhang, Y. (2021). Recognition of Favipiravir and comparison with other NTP substrates. ResearchGate. [Link]

Sources

Comparative Analysis of T-705RTP and Ribavirin Triphosphate: A Guide for Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of two prominent antiviral nucleotide analogs, T-705RTP (the active form of Favipiravir) and Ribavirin triphosphate. Moving beyond a surface-level overview, we will dissect their mechanisms of action, comparative efficacy, selectivity, and resistance profiles, grounded in experimental data to inform researchers, scientists, and drug development professionals in the field of virology.

Introduction: From Prodrug to Active Triphosphate

G cluster_0 Host Cell Cytoplasm T705 Favipiravir (T-705) (Prodrug) T705RMP T-705RMP (Monophosphate) T705->T705RMP Host Kinases T705RDP T-705RDP (Diphosphate) T705RMP->T705RDP T705RTP This compound (Active Form) T705RDP->T705RTP RdRp Viral RdRp T705RTP->RdRp Inhibition RBV Ribavirin (Prodrug) RBVRMP Ribavirin-MP (Monophosphate) RBV->RBVRMP Host Kinases RBVRDP Ribavirin-DP (Diphosphate) RBVRMP->RBVRDP RBVRTP Ribavirin-TP (Active Form) RBVRDP->RBVRTP RBVRTP->RdRp Inhibition G cluster_T705 This compound Mechanism cluster_RBV Ribavirin Triphosphate Mechanism T705RTP This compound Compete_T Competes with ATP & GTP T705RTP->Compete_T Incorp_T Incorporation into Nascent RNA T705RTP->Incorp_T RdRp_T Viral RdRp Compete_T->RdRp_T Term_T Chain Termination Incorp_T->Term_T Mut_T Lethal Mutagenesis (Lower Conc.) Incorp_T->Mut_T RBVRTP Ribavirin-TP Compete_R Competes with ATP & GTP RBVRTP->Compete_R Incorp_R Incorporation into Nascent RNA RBVRTP->Incorp_R RdRp_R Viral RdRp Compete_R->RdRp_R Error Ambiguous Base Pairing (Error Catastrophe) Incorp_R->Error

Caption: Comparative mechanisms of direct RdRp inhibition.

Quantitative Comparison: Efficacy and Selectivity

The choice between antiviral candidates often hinges on a balance of potency (efficacy) and safety (selectivity). Experimental data reveals a clear distinction between this compound and Ribavirin triphosphate in this regard.

Direct Polymerase Inhibition

In vitro enzymatic assays directly measuring the inhibition of influenza virus RdRp demonstrate the superior potency of this compound.

CompoundTarget EnzymeInhibition TypeKi ValueIC50 ValueReference
This compound Influenza Virus RdRpCompetitive with GTP1.52 µM0.14 µM[6]
Ribavirin-TP Influenza Virus RdRpCompetitive with GTP/ATPNot Reported2.4 µM[6][7]

Table 1: Comparative Inhibition of Influenza Virus RNA Polymerase.

As the data indicates, this compound is approximately 17 times more potent at inhibiting the influenza polymerase than Ribavirin triphosphate based on their respective IC50 values. [6]The lower Ki value for this compound further underscores its higher binding affinity for the enzyme's active site compared to the natural GTP substrate. [8]

Host Cell Selectivity and Cytotoxicity

A critical aspect of any antiviral is its ability to target the virus without harming the host. Here, T-705 demonstrates a significantly better safety profile, which is directly attributable to the differing mechanisms of their monophosphate forms.

Compound / MetaboliteEffect on Host CellObservationConsequenceReference
T-705 Cellular DNA/RNA SynthesisLittle to no effect at concentrations up to 637 µM.High Selectivity[6]
Ribavirin Cellular DNA/RNA SynthesisDose-dependent inhibition (IC50s of 2.17 µM for DNA and 16.0 µM for RNA).Low Selectivity, Cytotoxicity[6]
T-705RMP IMP Dehydrogenase (IMPDH)~150-fold weaker inhibition than Ribavirin-MP.Minimal disruption of host nucleotide pools.[1][6][9]
Ribavirin-MP IMP Dehydrogenase (IMPDH)Potent inhibition (IC50 = 3.9 µM).Depletion of cellular GTP pools, contributing to toxicity.[1]

Table 2: Comparative Selectivity and Effects on Host Cellular Machinery.

The experimental choice to compare the inhibition of IMPDH is crucial because it pinpoints the primary source of Ribavirin's cytotoxicity. [9]T-705RMP's weak interaction with this essential host enzyme explains the parent drug's high selectivity index and lower toxicity profile compared to Ribavirin. [6][8]

Viral Resistance Mechanisms

The emergence of drug resistance is a major challenge in antiviral therapy. The pathways to resistance for these two compounds differ, reflecting their distinct mechanisms of action.

  • This compound Resistance: Resistance to Favipiravir has been shown to emerge through specific mutations in the viral RdRp. For the H1N1 influenza A virus, a key mutation is K229R in a conserved region (motif F) of the PB1 polymerase subunit. [10][11][12]This mutation confers resistance but comes with a significant fitness cost to the virus, reducing polymerase activity. [10][13]This fitness cost can be overcome by a secondary, compensatory mutation, such as P653L in the PA subunit, which restores polymerase function without negating the resistance. [10][12]The location of this mutation in a highly conserved domain suggests a similar resistance pathway may be possible for other RNA viruses. [11][12]

  • Ribavirin Resistance: Resistance to Ribavirin is often associated with an increase in the replication fidelity of the viral polymerase. [14]For example, a mutation in the poliovirus polymerase (G64S) confers resistance by increasing the accuracy of replication, thereby counteracting the mutagenic effect of RTP. [15]Resistance can also be conferred by changes in the host cell, such as a reduction in the cellular import of Ribavirin, which prevents it from reaching the necessary intracellular concentrations to be effective. [15]

Key Experimental Protocols

To provide a practical framework for evaluating and comparing novel polymerase inhibitors, we outline the methodology for a foundational in vitro assay.

Protocol: In Vitro Viral RNA Polymerase Inhibition Assay

This assay is designed to directly measure the inhibitory effect of a compound on the enzymatic activity of purified viral RdRp.

Objective: To determine the IC50 value of this compound and Ribavirin triphosphate against a target viral RdRp.

Materials:

  • Purified viral RdRp enzyme complex.

  • Template RNA (e.g., a short, defined sequence).

  • Radiolabeled nucleotide triphosphate (e.g., [α-³²P]GTP).

  • Unlabeled ATP, CTP, UTP, and GTP.

  • Test compounds: this compound and Ribavirin triphosphate, serially diluted.

  • Reaction buffer (containing MgCl₂, DTT, etc.).

  • Stop solution (e.g., EDTA-containing buffer).

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus.

  • Phosphorimager and analysis software.

Methodology:

  • Reaction Setup: On ice, prepare a master mix containing the reaction buffer, RNA template, and all NTPs except the radiolabeled one.

  • Inhibitor Addition: Aliquot the master mix into reaction tubes. Add varying concentrations of this compound, Ribavirin-TP, or a vehicle control (e.g., water) to the respective tubes.

  • Enzyme Addition: Add the purified RdRp enzyme to each tube.

  • Initiation of Reaction: Initiate the polymerase reaction by adding the radiolabeled nucleotide (e.g., [α-³²P]GTP). Transfer the tubes to the optimal reaction temperature (e.g., 30°C) and incubate for a defined period (e.g., 60 minutes). The choice to use a radiolabeled substrate is to allow for sensitive and quantitative detection of the newly synthesized RNA product.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Product Analysis: Denature the RNA products and separate them by size using denaturing PAGE.

  • Quantification: Dry the gel and expose it to a phosphor screen. Scan the screen using a phosphorimager. Quantify the band intensity corresponding to the full-length RNA product in each lane.

  • IC50 Calculation: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.

G start Prepare Master Mix (Buffer, RNA, NTPs) add_inhibitor Aliquot & Add Inhibitor/Control start->add_inhibitor add_enzyme Add Purified RdRp Enzyme add_inhibitor->add_enzyme initiate Initiate with [α-³²P]GTP & Incubate add_enzyme->initiate stop_rxn Terminate Reaction (Add Stop Solution) initiate->stop_rxn page Denaturing PAGE Separation stop_rxn->page quantify Phosphorimaging & Quantification page->quantify calculate Calculate % Inhibition & Determine IC50 quantify->calculate

Caption: Workflow for an in vitro RdRp inhibition assay.

Conclusion and Future Directions

This comparative analysis reveals this compound and Ribavirin triphosphate to be distinct antiviral agents at the molecular level.

  • This compound emerges as a highly selective and potent inhibitor of viral RdRp. Its primary reliance on direct polymerase inhibition, coupled with minimal off-target effects on host machinery like IMPDH, provides a strong rationale for its favorable safety profile. [6][9]* Ribavirin triphosphate operates through a broader, multi-pronged strategy. While it can directly inhibit the RdRp, its efficacy is significantly bolstered by its potent mutagenic activity and the GTP-depleting effects of its monophosphate form. [16][17]This multifaceted approach, however, comes at the cost of lower selectivity and higher potential for host cell toxicity. [6] For drug development professionals, T-705 represents a more refined approach to RdRp inhibition, prioritizing target selectivity. The insights gained from its mechanism and resistance profile can guide the development of next-generation polymerase inhibitors with even greater potency and a higher barrier to resistance. Future research should focus on elucidating the structural basis for this compound's potent inhibition and exploring its activity against a wider array of emerging RNA viruses.

References

  • Naesens, L., et al. (2013). Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase. Antimicrobial Agents and Chemotherapy, 57(10), 4775–4789. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ribavirin?. Patsnap. [Link]

  • Furuta, Y., et al. (2005). Mechanism of Action of T-705 against Influenza Virus. Antimicrobial Agents and Chemotherapy, 49(3), 981–986. [Link]

  • Ortega-Prieto, A. M., et al. (2013). Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance. Current Opinion in Virology, 3(5), 536-543. [Link]

  • Jin, Z., et al. (2013). Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase. Antimicrobial Agents and Chemotherapy. [Link]

  • Eriksson, B., et al. (1977). Inhibition of Influenza Virus Ribonucleic Acid Polymerase by Ribavirin Triphosphate. Antimicrobial Agents and Chemotherapy, 11(6), 946–951. [Link]

  • Goldhill, D. H., et al. (2018). The mechanism of resistance to favipiravir in influenza. Proceedings of the National Academy of Sciences, 115(45), 11613–11618. [Link]

  • Goldhill, D. H., et al. (2018). The mechanism of resistance to favipiravir in influenza. PubMed. [Link]

  • Goldhill, D. H., et al. (2018). The mechanism of resistance to favipiravir in influenza. UKHSA Research Portal. [Link]

  • Goldhill, D. H., et al. (2018). The mechanism of resistance to favipiravir in influenza. Princeton University. [Link]

  • Furuta, Y., et al. (2013). Favipiravir (T-705), a novel viral RNA polymerase inhibitor. Antiviral Research, 100(2), 446–454. [Link]

  • Furuta, Y., et al. (2009). T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections. Antiviral Research, 82(3), 95–102. [Link]

  • Vandenbussche, F., et al. (2014). Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis. Antimicrobial Agents and Chemotherapy. [Link]

  • ResearchGate. (n.d.). Inhibition of influenza virus RNA polymerase by this compound. ResearchGate. [Link]

  • PubChem. (n.d.). Favipiravir riboside triphosphate. PubChem. [Link]

  • Graci, J. D., & Cameron, C. E. (2006). Mechanisms of action of ribavirin against distinct viruses. Reviews in Medical Virology, 16(1), 37–48. [Link]

  • Naydenova, K., et al. (2021). Structure of the SARS-CoV-2 RNA-dependent RNA polymerase in the presence of favipiravir-RTP. Proceedings of the National Academy of Sciences, 118(7), e2021946118. [Link]

  • Naydenova, K., et al. (2021). Structure of the SARS-CoV-2 RNA-dependent RNA polymerase in the presence of favipiravir-RTP. PMC. [Link]

  • De la Vega, P., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Molecules, 27(19), 6296. [Link]

  • Furuta, Y., et al. (2005). Mechanism of Action of T-705 against Influenza Virus. Antimicrobial Agents and Chemotherapy. [Link]

  • Proteopedia. (2024). Ribavirin1. Proteopedia. [Link]

  • Vandenbussche, F., et al. (2014). Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis. PMC. [Link]

  • ResearchGate. (n.d.). Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis. ResearchGate. [Link]

  • Wikipedia. (n.d.). Ribavirin. Wikipedia. [Link]

  • Lontok, E., et al. (2015). Mechanisms of Hepatitis C Viral Resistance to Direct Acting Antivirals. Viruses, 7(12), 6523–6548. [Link]

  • Pfeiffer, J. K., & Kirkegaard, K. (2005). Ribavirin Resistance in Hepatitis C Virus Replicon-Containing Cell Lines Conferred by Changes in the Cell Line or Mutations in the Replicon RNA. Journal of Virology, 79(4), 2346–2355. [Link]

  • Eriksson, B., et al. (1977). Inhibition of Influenza Virus Ribonucleic Acid Polymerase by Ribavirin Triphosphate. Antimicrobial Agents and Chemotherapy. [Link]

  • PubChem. (n.d.). Ribavirin triphosphate. PubChem. [Link]

  • ResearchGate. (n.d.). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. ResearchGate. [Link]

  • News-Medical. (n.d.). Ribavirin Mechanism. News-Medical. [Link]

  • Naesens, L., et al. (2013). Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase. Antimicrobial Agents and Chemotherapy. [Link]

  • Erameh, C., et al. (2025). Safety and tolerability of Favipiravir compared to Ribavirin for the treatment of Lassa fever: A randomized controlled open-labe. Journal of Interventional Epidemiology and Public Health. [Link]

  • Sangawa, T., et al. (2013). The Ambiguous Base-Pairing and High Substrate Efficiency of T-705 (Favipiravir) Ribofuranosyl 5′-Triphosphate towards Influenza A Virus Polymerase. PLoS ONE, 8(7), e68347. [Link]

  • Erameh, C., et al. (2025). Safety and tolerability of Favipiravir compared to ribavirin for the treatment of Lassa fever: A randomized controlled open-label phase II clinical trial. Journal of Interventional Epidemiology and Public Health. [Link]

  • ResearchGate. (n.d.). Safety and tolerability of Favipiravir compared to Ribavirin for the treatment of Lassa fever: A randomized controlled open-label phase II clinical trial. ResearchGate. [Link]

  • Lau, J. Y., et al. (2008). Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C. Gastroenterology & Hepatology, 4(1), 37–42. [Link]

Sources

Validating the Antiviral Efficacy of T-705RTP in Clinical Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antiviral drug development, rigorous and objective validation of a compound's efficacy is paramount. This guide provides an in-depth technical comparison of T-705RTP, the active triphosphate form of Favipiravir (T-705), against other notable antiviral agents. We will delve into the mechanistic underpinnings of this compound's action and present a framework for its evaluation against clinically relevant viral isolates, supported by established experimental protocols and comparative data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply robust methods for antiviral efficacy validation.

Introduction to this compound: A Broad-Spectrum Antiviral

Favipiravir (T-705) is a prodrug that, once intracellular, is converted by host enzymes into its active form, T-705 ribofuranosyl-5'-triphosphate (this compound).[1][2][3] this compound functions as a purine analogue, competitively inhibiting the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[1][3][4] This mechanism of action, which involves being mistakenly incorporated into nascent viral RNA, can lead to either chain termination or lethal mutagenesis, effectively halting viral propagation.[2][5] The broad-spectrum activity of Favipiravir is attributed to the conserved nature of the RdRp catalytic domain across a wide range of RNA viruses.[3]

Comparative Antiviral Agents: A Mechanistic Overview

To provide a comprehensive assessment of this compound's efficacy, it is essential to compare its performance against other antivirals with distinct mechanisms of action.

  • Remdesivir (and its active triphosphate, RDV-TP): Like this compound, Remdesivir's active triphosphate form is a nucleotide analog that targets the viral RdRp.[6] It acts as a potent inhibitor of coronaviruses, including SARS-CoV-2, by causing delayed chain termination.[6]

  • Molnupiravir (and its active triphosphate, NHC-TP): This is another prodrug that is metabolized into its active ribonucleoside analog triphosphate form.[7] NHC-TP is incorporated into the viral RNA by the RdRp and induces "error catastrophe" or lethal mutagenesis, leading to the production of non-viable virions.[7][8]

  • Oseltamivir (and its active form, Oseltamivir Carboxylate): In contrast to the polymerase inhibitors, Oseltamivir is a neuraminidase inhibitor.[5][9] It blocks the function of the viral neuraminidase enzyme, which is crucial for the release of newly formed virus particles from infected cells, thereby preventing the spread of infection.[5]

Experimental Validation of Antiviral Efficacy

A multi-faceted approach is required to thoroughly validate the antiviral efficacy of this compound. This involves determining its potency against a panel of clinical viral isolates and comparing these results with those of other antiviral agents.

Key Experimental Assays

Two primary in vitro assays are fundamental for quantifying antiviral activity:

  • Viral Yield Reduction Assay: This assay directly measures the ability of a compound to inhibit the production of infectious virus particles.

  • RNA-dependent RNA Polymerase (RdRp) Inhibition Assay: This biochemical assay assesses the direct inhibitory effect of the active form of the drug (this compound) on the enzymatic activity of the viral polymerase.

Data Presentation: Comparative Efficacy of T-705 (Favipiravir)

The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for Favipiravir against various clinical isolates. The Selectivity Index (SI), calculated as CC50/EC50, is a critical measure of a drug's therapeutic window.

Table 1: Antiviral Activity of Favipiravir (T-705) against Influenza Virus Isolates

Virus StrainCell LineEC50 (µM)Assay TypeReference
Influenza A/WSN/33 (H1N1)MDCK0.76Plaque Reduction[10]
Influenza A/PR/8/34 (H1N1)MDCK0.16 µg/mlPlaque Reduction[11]
Seasonal A/Brisbane/59/2007 (H1N1)MDCK17.05CPE Reduction[12]
Pandemic A/Denmark/524/2009 (H1N1)MDCK15.54CPE Reduction[12]
Influenza A (H3N2)MDCK0.45Microscopic Analysis[10]
Influenza BMDCK0.039 - 0.089 µg/mlPlaque Reduction[11]
Influenza CMDCK0.030 - 0.057 µg/mlPlaque Reduction[11]

Table 2: Comparative Antiviral Activity against Coronaviruses

VirusCompoundCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
SARS-CoV-2FavipiravirVero E661.88> 400> 6.46[13]
HCoV-NL63FavipiravirCaco-20.6203> 1000> 1612[14][15]
HCoV-NL63RemdesivirCaco-20.380621.7857.22[14][15]

Table 3: Cytotoxicity of Favipiravir (T-705)

Cell LineCC50 (µM)Reference
MDCK> 6400[16]
Vero E6> 400[13]
Caco-2> 1000[14][15]

Experimental Protocols

Viral Yield Reduction Assay Protocol

This protocol outlines the steps to determine the EC50 of an antiviral compound by measuring the reduction in progeny virus production.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Virus stock of a clinical isolate with a known titer (PFU/mL or TCID50/mL)

  • Antiviral compounds (T-705, Remdesivir, Molnupiravir, Oseltamivir)

  • 96-well cell culture plates

  • MTT or MTS reagent for cytotoxicity assessment

  • Reagents for virus titration (e.g., agarose for plaque assay, or reagents for TCID50 assay)

Procedure:

  • Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of the antiviral compounds in cell culture medium.

  • Infection: When cells are confluent, remove the growth medium and infect the cells with the virus at a specific multiplicity of infection (MOI), for example, 0.01.

  • Treatment: After a 1-hour adsorption period, remove the virus inoculum, wash the cells, and add the medium containing the different concentrations of the antiviral compounds. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

  • Supernatant Collection: After incubation, collect the supernatants from each well.

  • Virus Titer Determination: Determine the virus titer in the collected supernatants using a plaque assay or a TCID50 assay on fresh cell monolayers.

  • Data Analysis: Calculate the percentage of virus yield reduction for each compound concentration compared to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

  • Cytotoxicity Assay: In parallel, treat uninfected cells with the same serial dilutions of the compounds and assess cell viability using an MTT or MTS assay to determine the CC50.

G cluster_setup Assay Setup cluster_infection Infection & Treatment cluster_incubation Incubation & Collection cluster_analysis Data Analysis A Seed Host Cells in 96-well Plate C Infect Cells with Clinical Isolate (MOI=0.01) A->C B Prepare Serial Dilutions of Antiviral Compounds D Add Antiviral Compounds to Infected Cells B->D C->D E Incubate for 48-72 hours D->E F Collect Supernatants E->F G Determine Virus Titer (Plaque or TCID50 Assay) F->G H Calculate % Virus Yield Reduction G->H I Determine EC50 from Dose-Response Curve H->I K Calculate Selectivity Index (SI = CC50/EC50) I->K J Determine CC50 from Cytotoxicity Assay J->K

Viral Yield Reduction Assay Workflow

RdRp Inhibition Assay Protocol

This biochemical assay directly measures the inhibition of the viral polymerase.

Materials:

  • Purified recombinant viral RdRp complex (e.g., influenza virus polymerase or SARS-CoV-2 nsp12/nsp7/nsp8 complex)

  • RNA template and primer

  • Radionuclide-labeled nucleotide triphosphate (e.g., [α-³²P]GTP) or a fluorescently labeled nucleotide

  • Unlabeled nucleotide triphosphates (ATP, CTP, GTP, UTP)

  • This compound and other active triphosphate forms of comparator drugs

  • Reaction buffer

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the reaction buffer, RNA template/primer, purified RdRp enzyme, and varying concentrations of the inhibitor (this compound).

  • Initiation: Initiate the polymerase reaction by adding the mixture of NTPs, including the labeled nucleotide.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a specific time (e.g., 60 minutes).

  • Termination: Stop the reaction (e.g., by adding EDTA).

  • Detection: Quantify the amount of labeled nucleotide incorporated into the newly synthesized RNA. This can be done by spotting the reaction mixture onto a filter, washing away unincorporated nucleotides, and measuring the radioactivity using a scintillation counter. Alternatively, fluorescence-based methods can be used.

  • Data Analysis: Calculate the percentage of polymerase inhibition for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is the concentration of the inhibitor that reduces polymerase activity by 50% and is determined from a dose-response curve.

G cluster_prep Reaction Preparation cluster_reaction Polymerase Reaction cluster_analysis Analysis A Combine Reaction Buffer, RNA Template/Primer, and RdRp Enzyme B Add Varying Concentrations of this compound A->B C Initiate with Labeled and Unlabeled NTPs B->C D Incubate at Optimal Temperature C->D E Terminate Reaction D->E F Quantify Incorporated Labeled Nucleotide E->F G Calculate % Polymerase Inhibition F->G H Determine IC50 from Dose-Response Curve G->H

RdRp Inhibition Assay Workflow

Mechanism of Action: this compound in Context

The following diagram illustrates the distinct mechanisms of action of this compound and the selected comparator antiviral agents.

G cluster_t705 T-705 (Favipiravir) cluster_rem Remdesivir cluster_mol Molnupiravir cluster_ose Oseltamivir cluster_viral Viral Replication Cycle T705 T-705 (Prodrug) T705_RTP This compound (Active) T705->T705_RTP Intracellular Metabolism RdRp Viral RNA-dependent RNA Polymerase (RdRp) T705_RTP->RdRp Inhibits REM Remdesivir (Prodrug) REM_TP RDV-TP (Active) REM->REM_TP Intracellular Metabolism REM_TP->RdRp Inhibits MOL Molnupiravir (Prodrug) MOL_TP NHC-TP (Active) MOL->MOL_TP Intracellular Metabolism Replication Viral RNA Replication MOL_TP->Replication Induces Error Catastrophe OSE Oseltamivir (Prodrug) OSE_C Oseltamivir Carboxylate (Active) OSE->OSE_C Metabolism NA Neuraminidase OSE_C->NA Inhibits RdRp->Replication Release Virus Release NA->Release

Comparative Mechanisms of Antiviral Action

Conclusion

The validation of this compound's antiviral efficacy requires a systematic and comparative approach. By employing standardized assays such as the viral yield reduction and RdRp inhibition assays, researchers can obtain robust and reproducible data. The comparative analysis against agents with different mechanisms of action, such as Remdesivir, Molnupiravir, and Oseltamivir, provides a comprehensive understanding of this compound's relative potency and spectrum of activity. The data presented in this guide underscore the potent and broad-spectrum potential of this compound, highlighting its value as a candidate for further preclinical and clinical investigation against a range of RNA viruses.

References

  • The 50% effective concentration (EC50) of oseltamivir carboxylate as... - ResearchGate. [Link]

  • T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro - NIH. [Link]

  • Efficacy of Oseltamivir Against Seasonal Influenza H1N1 and the Efficacy of a Novel Combination Treatment In Vitro and In Vivo in Mouse Studies - PubMed Central. [Link]

  • In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC - NIH. [Link]

  • Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC - NIH. [Link]

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC. [Link]

  • Inhibition of Influenza Virus Replication by Oseltamivir Derivatives - MDPI. [Link]

  • Influenza Virus Susceptibility and Resistance to Oseltamivir - ResearchGate. [Link]

  • Understanding the clinical utility of favipiravir (T-705) in coronavirus disease of 2019 - NIH. [Link]

  • Comparative assessment of favipiravir and remdesivir against human coronavirus NL63 in molecular docking and cell culture models - PMC - NIH. [Link]

  • Virus yield reduction assays. In vitro activities of T-705 are shown... - ResearchGate. [Link]

  • (PDF) Comparative assessment of favipiravir and remdesivir against human coronavirus NL63 in molecular docking and cell culture models - ResearchGate. [Link]

  • Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis - PMC - NIH. [Link]

  • In Vitro Antiviral Testing | IAR | USU. [Link]

  • The IC 50 of oseltamivir carboxylate of non-mutant and mutant influenza... | Download Table - ResearchGate. [Link]

  • Review Article Molnupiravir and Favipiravir in the therapeutics of SARS-CoV-2 - Mansa STM Publishers. [Link]

  • Remdesivir analogs against SARS-CoV-2 RNA-dependent RNA polymerase. [Link]

  • Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC - NIH. [Link]

  • Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase - PMC - NIH. [Link]

  • Mechanism of Action of T-705 against Influenza Virus - PMC - NIH. [Link]

  • Virus Yield Reduction Assay - Creative Diagnostics. [Link]

  • Favipiravir (T-705), a novel viral RNA polymerase inhibitor. - Semantic Scholar. [Link]

  • The combined treatment of Molnupiravir and Favipiravir results in a potentiation of antiviral efficacy in a SARS-CoV-2 hamster infection model - PMC - NIH. [Link]

  • IBT Bioservices Guide to In Vitro Antiviral Testing. [Link]

  • Combined treatment of molnupiravir and favipiravir against SARS-CoV-2 infection: One + zero equals two? - ResearchGate. [Link]

  • T-705-Derived Prodrugs Show High Antiviral Efficacies against a Broad Range of Influenza A Viruses with Synergistic Effects When Combined with Oseltamivir - MDPI. [Link]

  • Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - ResearchGate. [Link]

  • Comparative Effectiveness of Combined Favipiravir and Oseltamivir Therapy Versus Oseltamivir Monotherapy in Critically Ill Patients With Influenza Virus Infection - PubMed. [Link]

  • Allosteric activation of SARS-CoV-2 RdRp by remdesivir triphosphate and other phosphorylated nucleotides - PMC - PubMed Central. [Link]

  • Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - Bohrium. [Link]

  • Remdesivir Strongly Binds to RNA-Dependent RNA Polymerase, Membrane Protein, and Main Protease of SARS-CoV-2: Indication From Molecular Modeling and Simulations - Frontiers. [Link]

Sources

A Head-to-Head In Vitro Comparison: T-705RTP vs. Oseltamivir Carboxylate for Influenza Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The management of influenza virus infections relies heavily on antiviral therapeutics. Among the leading options are two compounds with fundamentally different mechanisms of action: Favipiravir (T-705) and Oseltamivir. Both are administered as prodrugs, which are metabolized intracellularly into their active forms. Favipiravir is converted to T-705 ribofuranosyl-5'-triphosphate (T-705RTP), a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[1][2][3] Oseltamivir is metabolized into oseltamivir carboxylate, a selective inhibitor of the viral neuraminidase (NA) enzyme, crucial for the release of progeny virions.[4][5][6]

This guide provides a detailed in-vitro comparison of this compound and oseltamivir carboxylate, offering researchers and drug development professionals a comprehensive overview of their respective potencies, mechanisms, and the experimental methodologies used for their evaluation.

I. Divergent Mechanisms of Viral Inhibition

The distinct antiviral activities of this compound and oseltamivir carboxylate stem from their targeting of different essential viral enzymes. This mechanistic divergence is a critical factor in their efficacy profiles, particularly concerning viral resistance.

This compound: A Chain-Terminating Mutagen of Viral RNA Synthesis

This compound functions as a molecular mimic of purine nucleosides, allowing it to be recognized as a substrate by the influenza virus's RNA-dependent RNA polymerase (RdRp).[1][7] Its mechanism is twofold:

  • Competitive Inhibition: this compound competitively inhibits the incorporation of natural nucleotides like GTP and ATP into the nascent viral RNA strand.[8][9] Kinetic analyses have shown that this inhibition is competitive with the GTP substrate.[8]

  • Lethal Mutagenesis: Upon incorporation into the viral RNA, this compound can cause "lethal mutagenesis."[3] It exhibits ambiguous base-pairing, pairing with both cytosine and uridine, which introduces a high number of mutations into the viral genome during replication.[10] This accumulation of errors results in non-viable virus progeny.[3] A single incorporation event can inhibit further strand extension.[9]

This dual-action mechanism makes this compound a potent inhibitor of viral replication and transcription.[7]

T705RTP_Mechanism cluster_cell Infected Host Cell T705 Favipiravir (T-705 Prodrug) Activation Cellular Enzymes (Phosphoribosylation & Phosphorylation) T705->Activation Enters Cell T705RTP This compound (Active Form) Activation->T705RTP vRdRp Viral RNA-dependent RNA Polymerase (RdRp) T705RTP->vRdRp Competes with GTP/ATP Replication Viral RNA Replication & Transcription vRdRp->Replication Inhibition Inhibition of RNA Elongation Replication->Inhibition Incorporation of T-705RMP Mutagenesis Lethal Mutagenesis Replication->Mutagenesis Ambiguous Base-Pairing NonViable Non-Viable Virus Progeny Inhibition->NonViable Mutagenesis->NonViable

Caption: Intracellular activation and mechanism of this compound.

Oseltamivir Carboxylate: A Blocker of Viral Egress

Oseltamivir carboxylate is a highly specific inhibitor of the influenza neuraminidase (NA) enzyme.[6][11] NA is a glycoprotein on the surface of the influenza virion that is essential for the last step of the viral replication cycle. Its primary function is to cleave sialic acid residues from the surface of the infected cell, which allows for the release of newly formed virus particles.[11][12]

By binding tightly to the active site of the NA enzyme, oseltamivir carboxylate prevents this cleavage.[11][13] As a result, newly synthesized virions remain tethered to the host cell surface, where they aggregate and are unable to infect other cells, thus halting the spread of the infection.[12]

Oseltamivir_Mechanism cluster_extracellular Extracellular Space & Cell Surface Oseltamivir Oseltamivir (Prodrug) Metabolism Hepatic Esterases Oseltamivir->Metabolism Ingested OC Oseltamivir Carboxylate (Active Form) Metabolism->OC Binding Binds to NA Active Site OC->Binding NA Viral Neuraminidase (NA) Enzyme NA->Binding Cleavage Sialic Acid Cleavage NA->Cleavage Normally Blocked Release Blocked Binding->Blocked Release Progeny Virion Release Cleavage->Release Aggregation Virion Aggregation on Cell Surface Blocked->Aggregation

Caption: Mechanism of action for Oseltamivir Carboxylate.

II. Head-to-Head In Vitro Efficacy

The in vitro potency of antiviral compounds is typically quantified by the 50% inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit viral activity by 50%. A lower IC₅₀ value indicates higher potency.

Comparative IC₅₀ Values

The following table summarizes representative IC₅₀ values for T-705 (the prodrug of this compound) and oseltamivir carboxylate against various influenza strains as determined by plaque reduction and neuraminidase inhibition assays. It is important to note that this compound's direct inhibitory concentration on the RdRp enzyme is even lower, with IC₅₀ values reported in the range of 0.14 µM to 2.7 µM.[8][14]

Influenza Strain T-705 (Favipiravir) IC₅₀ Oseltamivir Carboxylate IC₅₀ Reference Assay Source(s)
Influenza A/PR/8/34 (H1N1) 0.16 µg/mlNot SpecifiedPlaque Reduction[15]
Influenza A/Suita/1/89 (H1N1) 0.029 µg/mlNot SpecifiedPlaque Reduction[15]
Influenza A (H3N2) Not Specified0.67 nM (mean)Neuraminidase Inhibition[16]
Influenza A (H1N1) Not Specified1.34 nM (mean)Neuraminidase Inhibition[16]
Influenza B Viruses 0.039 - 0.089 µg/ml13 nM (mean)Plaque Reduction / NI[15][16]
Oseltamivir-Resistant Strains Active>1,000 nMPlaque Reduction / NI[17][18]

Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions, cell lines (e.g., MDCK cells), and assay types (plaque reduction vs. enzyme inhibition).

Key Performance Insights
  • Broad Spectrum Activity: T-705 demonstrates a broad spectrum of activity against all types of influenza A, B, and C viruses.[15][19] Its unique mechanism targeting the conserved RdRp enzyme also confers activity against other RNA viruses.[1]

  • Efficacy Against Resistant Strains: A significant advantage of T-705 is its potent activity against influenza strains that are resistant to neuraminidase inhibitors like oseltamivir.[17][19] Since it targets a different part of the viral lifecycle, mutations conferring resistance to oseltamivir do not affect the efficacy of this compound.

  • Influence of Viral Load: The antiviral activity of T-705 is less affected by an increase in the multiplicity of infection (MOI) compared to oseltamivir's active form, GS 4071.[20][21] This suggests that T-705 may maintain its efficacy even with a high initial viral load.

  • Inhibition of Progeny Virus: In vitro studies show that after the removal of T-705, there is no subsequent increase in viral yield.[20][21] In contrast, productive infection can recur after the removal of oseltamivir's active form, highlighting T-705's ability to produce non-infectious viral particles.[20][21]

III. Standardized Experimental Methodologies

The objective evaluation of antiviral compounds relies on robust and reproducible in vitro assays. The protocols described below are foundational for determining the efficacy of inhibitors targeting viral replication and enzymatic activity.

A. Plaque Reduction Assay

This assay is the gold standard for quantifying the ability of an antiviral compound to inhibit the cytopathic effect of a virus.[12] It measures the reduction in the number and size of plaques—localized areas of cell death caused by viral infection—in the presence of the test compound.[12][22]

Experimental Rationale: The formation of a plaque requires multiple cycles of viral replication and spread to adjacent cells. An effective antiviral will inhibit one or more of these steps, leading to a dose-dependent reduction in plaque formation. This functional assay provides a clear measure of a compound's ability to halt productive viral infection.

Plaque_Assay_Workflow Start Start Seed 1. Seed MDCK cells in 6-well plates to form a confluent monolayer. Start->Seed Prepare 2. Prepare serial dilutions of the antiviral compound (e.g., T-705, Oseltamivir). Seed->Prepare Infect 3. Infect cell monolayers with a known amount of influenza virus (e.g., 50-100 PFU/well). Prepare->Infect Treat 4. Remove inoculum and add semi-solid overlay medium containing drug dilutions. Infect->Treat Incubate 5. Incubate plates for 2-3 days to allow for plaque formation. Treat->Incubate Fix 6. Fix the cells and stain with crystal violet to visualize plaques. Incubate->Fix Count 7. Count the number of plaques in each well. Fix->Count Calculate 8. Calculate the percentage of plaque reduction relative to untreated controls. Count->Calculate Plot 9. Plot % reduction vs. drug concentration to determine the IC₅₀ value. Calculate->Plot End End Plot->End

Sources

A Senior Application Scientist's Guide to Cross-Resistance Studies Between T-705RTP and Other Antivirals

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of antiviral research, understanding the potential for cross-resistance between different therapeutic agents is paramount. This guide provides an in-depth technical overview of cross-resistance studies involving T-705RTP, the active form of Favipiravir (T-705), and other key antiviral compounds. As your senior application scientist, I will not only detail the requisite experimental protocols but also elucidate the scientific rationale underpinning these methodologies, ensuring a robust and insightful approach to your research.

The Imperative of Cross-Resistance Profiling

The emergence of drug-resistant viral strains poses a significant threat to public health.[1] Antiviral agents, particularly those targeting viral enzymes, are susceptible to resistance development through mutations at the drug-binding site or other allosteric locations that alter the protein's conformation.[1] Cross-resistance, where resistance to one drug confers resistance to another, is a critical concern in clinical practice and drug development. It can severely limit therapeutic options for patients. Therefore, a comprehensive understanding of the cross-resistance profile of a novel antiviral like T-705 is not merely an academic exercise but a crucial step in defining its clinical utility and developing effective combination therapies.

Unraveling the Mechanisms: this compound in a Class of Its Own

A thorough analysis of cross-resistance begins with a fundamental understanding of the antiviral's mechanism of action.

T-705 (Favipiravir): This prodrug is intracellularly converted to its active form, T-705 ribofuranosyl-5'-triphosphate (this compound).[2] this compound functions as a purine analogue, recognized by the viral RNA-dependent RNA polymerase (RdRp).[2] Its antiviral activity is exerted through two primary, non-mutually exclusive mechanisms:

  • Chain Termination: Incorporation of this compound into the nascent viral RNA chain can halt further elongation, effectively terminating viral replication.[3]

  • Lethal Mutagenesis: The incorporation of this compound can also lead to an increased rate of mutations in the viral genome, producing non-viable progeny.[4][5]

This dual mechanism of action is a key differentiator from many other antivirals and is hypothesized to contribute to its high genetic barrier to resistance.

Comparative Antiviral Mechanisms:

Antiviral ClassExample(s)Mechanism of ActionTarget Virus(es)
Polymerase Inhibitors T-705 (Favipiravir) , RibavirinNucleoside/nucleotide analogues that inhibit viral RNA/DNA polymerase.Influenza, Ebola, SARS-CoV-2, etc.
Baloxavir marboxil Cap-dependent endonuclease inhibitor, preventing viral mRNA transcription.Influenza
Neuraminidase Inhibitors Oseltamivir, Zanamivir, PeramivirInhibit the viral neuraminidase enzyme, preventing the release of progeny virions from infected cells.Influenza
M2 Ion Channel Blockers Amantadine, RimantadineBlock the M2 proton channel, inhibiting viral uncoating.Influenza A

The distinct mechanism of this compound targeting the highly conserved catalytic domain of the RdRp suggests a lower likelihood of cross-resistance with antivirals that have different targets, such as neuraminidase inhibitors and M2 ion channel blockers.[6]

The Landscape of this compound Resistance

While T-705 exhibits a high barrier to resistance, it is not impervious. Studies have successfully generated favipiravir-resistant influenza A virus strains in vitro.[7][8] The primary resistance-conferring mutation is K229R in the PB1 subunit of the RdRp.[7][8] However, this mutation comes at a significant fitness cost to the virus, reducing polymerase activity.[7][9] To overcome this, a compensatory mutation, P653L in the PA subunit , often emerges, restoring viral fitness without diminishing favipiravir resistance.[7][9][10]

The necessity for a compensatory mutation to maintain viral fitness after acquiring resistance is a crucial factor that likely contributes to the low frequency of favipiravir resistance observed in clinical settings.[7]

Experimental Design for Cross-Resistance Assessment

A robust cross-resistance study is a multi-step process that involves the generation of resistant viruses followed by comprehensive phenotypic and genotypic characterization.

Workflow for Cross-Resistance Studies

G cluster_0 Phase 1: Generation of Resistant Virus cluster_1 Phase 2: Phenotypic Analysis cluster_2 Phase 3: Genotypic Analysis cluster_3 Phase 4: Data Interpretation start Wild-Type Virus Stock passage Serial Passage in Cell Culture with Increasing Concentrations of T-705 start->passage isolate Isolation of Resistant Viral Clones passage->isolate plaque Plaque Reduction Assay isolate->plaque rna Viral RNA Extraction isolate->rna ec50 Determine EC50 Values for T-705 and Other Antivirals plaque->ec50 compare Compare EC50 Values of Wild-Type and Resistant Viruses ec50->compare pcr RT-PCR Amplification of Polymerase Genes rna->pcr sequencing Sanger or Next-Generation Sequencing pcr->sequencing analysis Sequence Analysis to Identify Mutations sequencing->analysis correlate Correlate Genotypic Changes with Phenotypic Resistance analysis->correlate compare->correlate

Caption: Workflow for this compound cross-resistance studies.

Detailed Experimental Protocols

This protocol is designed to select for viral variants with reduced susceptibility to T-705 through serial passage in cell culture.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Wild-type influenza virus (e.g., A/H1N1pdm09)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • T-705 (Favipiravir)

  • Fetal Bovine Serum (FBS)

  • Trypsin-TPCK

Procedure:

  • Initial Infection:

    • Seed MDCK cells in 6-well plates to form a confluent monolayer.

    • Infect the cells with the wild-type influenza virus at a low multiplicity of infection (MOI) of 0.001 in the presence of a sub-inhibitory concentration of T-705 (e.g., 0.5 x EC50).

    • Incubate at 37°C for 48-72 hours until cytopathic effect (CPE) is observed.

  • Serial Passage:

    • Harvest the supernatant from the infected cells.

    • Use this supernatant to infect fresh MDCK cell monolayers, gradually increasing the concentration of T-705 in the culture medium with each passage.

    • Continue this process for at least 10-20 passages.

  • Isolation of Resistant Clones:

    • After several passages, perform a plaque assay with the passaged virus in the presence of a high concentration of T-705.

    • Isolate individual plaques and amplify them to generate clonal viral stocks.

Rationale: The gradual increase in drug concentration allows for the selection and enrichment of viral variants that acquire mutations conferring resistance, while the low MOI encourages multiple rounds of replication, increasing the chances of mutation.

This assay quantifies the inhibitory effect of antiviral compounds on viral replication.

Materials:

  • MDCK cells

  • Wild-type and T-705-resistant viral stocks

  • Antiviral compounds (T-705, oseltamivir carboxylate, zanamivir, peramivir, baloxavir acid)

  • Agarose overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.

  • Viral Infection:

    • Prepare serial dilutions of the wild-type and resistant viruses.

    • Infect the MDCK cell monolayers with a dilution of virus that will produce approximately 50-100 plaques per well.

    • Allow the virus to adsorb for 1 hour at 37°C.

  • Antiviral Treatment:

    • Prepare a 2x concentration of each antiviral drug in an agarose overlay medium.

    • After the adsorption period, remove the viral inoculum and add the agarose overlay containing the different concentrations of the antiviral drugs.

  • Incubation and Staining:

    • Incubate the plates at 37°C for 2-3 days until plaques are visible.

    • Fix the cells with 10% formalin and stain with crystal violet.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the 50% effective concentration (EC50) for each drug against each virus, which is the concentration of the drug that reduces the number of plaques by 50% compared to the no-drug control.

Self-Validation: The inclusion of a wild-type virus as a control is essential for validating the assay and ensuring that the observed resistance is specific to the mutant virus.

This protocol identifies the genetic basis of the observed phenotypic resistance.

Materials:

  • Viral RNA extraction kit

  • RT-PCR reagents

  • Primers specific for the influenza virus polymerase genes (PB1, PB2, PA)

  • Sanger sequencing reagents and access to a capillary electrophoresis instrument

Procedure:

  • RNA Extraction: Extract viral RNA from the wild-type and T-705-resistant viral stocks.

  • RT-PCR: Perform reverse transcription polymerase chain reaction (RT-PCR) to amplify the coding regions of the PB1, PB2, and PA genes.

  • Sanger Sequencing:

    • Purify the PCR products.

    • Perform Sanger sequencing using gene-specific primers.

  • Sequence Analysis:

    • Align the sequences from the resistant viruses to the wild-type sequence.

    • Identify amino acid substitutions in the polymerase proteins.

Rationale: By sequencing the target genes of this compound, we can directly identify the mutations responsible for resistance and correlate them with the phenotypic data.

Interpreting the Data: A Comparative Analysis

The primary output of these studies will be a comparative analysis of the EC50 values of different antivirals against the wild-type and T-705-resistant viruses.

Table 1: Hypothetical Cross-Resistance Profile of T-705-Resistant Influenza A Virus

AntiviralWild-Type Virus EC50 (µM)T-705-Resistant Virus (K229R/P653L) EC50 (µM)Fold-Change in EC50Cross-Resistance
Favipiravir (T-705) 1.85530.6Resistant
Oseltamivir 0.050.061.2No
Zanamivir 0.0050.0061.2No
Peramivir 0.0010.0011.0No
Baloxavir acid 0.0030.0041.3No
Ribavirin 5.05.21.04No

Note: The EC50 values for the T-705-resistant virus against other antivirals in this table are hypothetical and should be determined experimentally. The favipiravir and ribavirin data are based on published findings.[7]

Analysis of Expected Results:

  • A significant increase (typically >3-fold) in the EC50 value for the T-705-resistant virus against another antiviral would indicate cross-resistance.

  • Based on their different mechanisms of action, it is anticipated that T-705-resistant influenza viruses will remain susceptible to neuraminidase inhibitors (oseltamivir, zanamivir, peramivir) and the cap-dependent endonuclease inhibitor (baloxavir).[11][12]

  • Studies have shown that favipiravir is effective against influenza strains resistant to oseltamivir and baloxavir, suggesting a lack of cross-resistance from their perspective.[11]

  • The K229R mutation in the PB1 subunit has been shown to confer specific resistance to favipiravir and not to other nucleoside analogs like ribavirin, further supporting the lack of broad cross-resistance among polymerase inhibitors with different chemical scaffolds.[7]

Visualizing the Mechanism of Resistance

G cluster_0 Wild-Type RdRp cluster_1 T-705-Resistant RdRp wt_rdrp Viral RdRp Active Site t705rtp This compound wt_rdrp->t705rtp Recognizes as Purine incorporation Incorporation into Nascent RNA t705rtp->incorporation inhibition Chain Termination or Lethal Mutagenesis incorporation->inhibition mut_rdrp Mutated RdRp Active Site (K229R in PB1) t705rtp2 This compound mut_rdrp->t705rtp2 Impaired Recognition reduced_binding Reduced Binding/ Incorporation t705rtp2->reduced_binding replication Continued Viral Replication reduced_binding->replication

Caption: Mechanism of this compound resistance in influenza virus.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses a favorable cross-resistance profile. Its unique mechanism of action, targeting the viral polymerase in a manner distinct from other approved antivirals, makes it a valuable tool in the fight against drug-resistant viral infections. The high genetic barrier to resistance, requiring a primary resistance mutation coupled with a compensatory mutation to maintain viral fitness, further enhances its clinical potential.

Future research should focus on generating a comprehensive cross-resistance profile for T-705-resistant viruses against a wider array of approved and investigational antivirals. Additionally, in vivo studies are necessary to confirm the in vitro findings and to assess the clinical relevance of any observed cross-resistance. By continuing to rigorously evaluate the potential for cross-resistance, we can ensure the strategic and effective deployment of novel antivirals like T-705 in our ongoing battle against viral diseases.

References

  • Goldhill, D. H., et al. (2018). The mechanism of resistance to favipiravir in influenza. Proceedings of the National Academy of Sciences, 115(45), 11613-11618. [Link]

  • Goldhill, D. H., et al. (2018). The mechanism of resistance to favipiravir in influenza. PubMed, 30352857. [Link]

  • Sleeman, K., et al. (2013). In vitro activity of favipiravir and neuraminidase inhibitor combinations against oseltamivir-sensitive and oseltamivir-resistant pandemic influenza A (H1N1) virus. Antiviral Research, 98(1), 19-27. [Link]

  • Goldhill, D. H., et al. (2021). Favipiravir-resistant influenza A virus shows potential for transmission. PLOS Pathogens, 17(6), e1009633. [Link]

  • Goldhill, D. H., et al. (2021). Favipiravir-resistant influenza A virus shows potential for transmission. PubMed Central, PMC8169904. [Link]

  • Goldhill, D. H., et al. (2018). The mechanism of resistance to favipiravir in influenza. UKHSA Research Portal. [Link]

  • Wu, H., et al. (2020). In Vitro Combinations of Baloxavir Acid and Other Inhibitors against Seasonal Influenza A Viruses. Viruses, 12(10), 1133. [Link]

  • Kiso, M., et al. (2023). Efficacy of favipiravir against influenza virus resistant to both baloxavir and neuraminidase inhibitors. ResearchGate. [Link]

  • Dejneka, V. N., et al. (2021). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Pharmaceutical Chemistry Journal, 55(1), 1-15. [Link]

  • Borrego, B., & Brun, A. (2021). A Hyper-Attenuated Variant of Rift Valley Fever Virus Generated by a Mutagenic Drug (Favipiravir) Unveils Potential Virulence Markers. Viruses, 13(2), 273. [Link]

  • Borrego, B., & Brun, A. (2021). A Hyper-Attenuated Variant of Rift Valley Fever Virus Generated by a Mutagenic Drug (Favipiravir) Unveils Potential Virulence Markers. PubMed Central, PMC7918968. [Link]

  • Borrego, B., & Brun, A. (2021). A Hyper-Attenuated Variant of Rift Valley Fever Virus Generated by a Mutagenic Drug (Favipiravir) Unveils Potential Virulence Markers. Frontiers in Microbiology, 12, 638883. [Link]

  • Kiso, M., et al. (2023). Efficacy of favipiravir against influenza virus resistant to both baloxavir and neuraminidase inhibitors. PubMed Central, PMC10320054. [Link]

  • Tarbet, B., et al. (2020). Effectiveness of favipiravir (T-705) against wild-type and oseltamivir-resistant influenza B virus in mice. Antiviral Research, 176, 104742. [Link]

  • Borrego, B., & Brun, A. (2020). A hyper-attenuated variant of Rift Valley fever virus (RVFV) generated by a mutagenic drug (favipiravir) unveils potential virulence markers. bioRxiv. [Link]

  • Goldhill, D. H., et al. (2019). Determining the Mutation Bias of Favipiravir in Influenza Virus Using Next-Generation Sequencing. Journal of Virology, 93(2), e01217-18. [Link]

  • Goldhill, D. H., et al. (2021). Favipiravir-resistant influenza A virus shows potential for transmission. PLOS. [Link]

  • Mishin, V. P., et al. (2019). Susceptibility of Influenza A, B, C, and D Viruses to Baloxavir. Emerging Infectious Diseases, 25(10), 1969-1972. [Link]

  • Gubareva, L. V., et al. (2025). Baloxavir outperforms oseltamivir, favipiravir, and amantadine in treating lethal influenza A(H5N1) HA clade 2.3.4.4b infection in mice. ResearchGate. [Link]

  • Baranovich, T., et al. (2013). T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro. Journal of Virology, 87(7), 3741-3751. [Link]

  • Sleeman, K., et al. (2010). In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses. Antimicrobial Agents and Chemotherapy, 54(6), 2517-2524. [Link]

  • Goldhill, D. H., et al. (2021). Favipiravir-resistant influenza A virus shows potential for transmission. PLOS. [Link]

  • Ison, M. G., et al. (2019). Baloxavir Resistance Markers in Influenza A and B Viruses in the Americas. Emerging Infectious Diseases, 25(10), 1969-1972. [Link]

  • Abed, Y., et al. (2022). Pleiotropic Effects of Influenza H1, H3, and B Baloxavir-Resistant Substitutions on Replication, Sensitivity to Baloxavir, and Interferon Expression. Viruses, 14(3), 598. [Link]

  • Goldhill, D. H., et al. (2018). The mechanism of resistance to favipiravir in influenza. University of Cambridge Apollo Repository. [Link]

  • Kawaoka, Y. (2020). Viruses Resistant to Oseltamivir or Baloxavir: What Do the Data Reveal About Resistance? ResearchGate. [Link]

  • Smee, D. F., et al. (2009). Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors. Antimicrobial Agents and Chemotherapy, 53(5), 1936-1941. [Link]

  • ResearchGate. (n.d.). Viral Sensitivity to Oseltamivir and Zanamivir by IC50. [Link]

  • Ghavami, N., et al. (2021). Evolution of Influenza Viruses—Drug Resistance, Treatment Options, and Prospects. Viruses, 13(7), 1239. [Link]

  • U.S. Food and Drug Administration. (n.d.). 210854Orig1s000. [Link]

  • Shiraki, K., & Daikoku, T. (2020). Favipiravir, an anti-influenza drug against life-threatening RNA virus infections. Pharmacology & Therapeutics, 209, 107512. [Link]

  • Quiñones-Mateu, M. E., et al. (2007). The Fitness Cost of Mutations Associated with Human Immunodeficiency Virus Type 1 Drug Resistance Is Modulated by Mutational Interactions. Journal of Virology, 81(4), 1893-1902. [Link]

  • ResearchGate. (n.d.). Impact of fitness cost on reversion rates. [Link]

Sources

A Researcher's Guide to Validating the Specificity of T-705RTP for Viral Polymerase

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, establishing the specificity of an antiviral agent is a critical step in preclinical evaluation. This guide provides an in-depth comparison of methods to validate the specificity of T-705RTP, the active triphosphate form of the broad-spectrum antiviral drug Favipiravir (T-705), for viral RNA-dependent RNA polymerase (RdRp). We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure a robust and self-validating assessment of your compound's mechanism of action.

The Imperative of Specificity in Antiviral Drug Development

Favipiravir is a prodrug that, once inside host cells, is converted to its active form, T-705 ribofuranosyl-5'-triphosphate (this compound).[1][2][3] This active metabolite then selectively targets the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of many RNA viruses.[2][3][4][5] The core principle behind its antiviral activity lies in its ability to be recognized as a substrate by the viral RdRp, leading to either chain termination of the nascent viral RNA or lethal mutagenesis.[6]

A crucial aspect of any successful antiviral is its selective action against the viral machinery with minimal impact on host cellular processes.[6] Therefore, rigorous validation of this compound's specificity for viral RdRp over host DNA and RNA polymerases is paramount. This ensures a favorable safety profile and reduces the likelihood of off-target effects.[6]

Mechanism of this compound Action

This compound acts as a purine analog, competing with natural adenosine triphosphate (ATP) and guanosine triphosphate (GTP) for incorporation into the growing viral RNA chain.[7][8][9] This competitive inhibition is a key feature to confirm experimentally.[8][9] Unlike some nucleoside analogs that cause immediate chain termination, a single incorporation of this compound may only slow down RNA synthesis.[10][11] However, the incorporation of two consecutive this compound molecules can effectively halt further primer extension.[7][11][12]

I. Biochemical Assays: The First Line of Validation

Biochemical assays using purified enzymes are the foundational step in determining the direct inhibitory effect of this compound on polymerase activity. These in vitro systems provide a controlled environment to dissect the molecular interactions between the inhibitor, the polymerase, and the nucleic acid template.

A. Primer Extension Assays: Visualizing Inhibition

Primer extension assays are a powerful and direct method to visualize the effect of a nucleotide analog on RNA synthesis.[13][14] By using a labeled primer and a defined RNA template, one can directly observe the elongation of the RNA strand and any termination or pausing caused by the incorporation of this compound.

Primer_Extension_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P0 Anneal labeled RNA primer to RNA template R0 Incubate polymerase with primer/template complex P0->R0 P1 Purify viral RdRp and host polymerases P1->R0 R1 Add NTPs and varying concentrations of this compound R0->R1 A0 Stop reaction at different time points R1->A0 A1 Separate products by denaturing PAGE A0->A1 A2 Visualize by autoradiography or fluorescence imaging A1->A2

Caption: Workflow for a primer extension assay to validate this compound specificity.

  • Specificity: A successful experiment will show a dose-dependent decrease in full-length RNA product in the presence of this compound for the viral RdRp, with significantly less or no inhibition observed for host polymerases (e.g., human DNA polymerase α, β, γ, and RNA polymerase II).[3][15][16]

  • Mechanism: The appearance of shorter RNA fragments indicates chain termination. The position of these fragments can reveal the specific nucleotide context in which this compound is incorporated.

  • Primer-Template Preparation: Anneal a 5'-radiolabeled (e.g., with 32P) or fluorescently labeled RNA primer to a longer synthetic RNA template.

  • Reaction Setup: In a reaction buffer containing MgCl2, DTT, and salts, combine the purified viral RdRp (or host polymerase), the primer-template complex, and a mixture of all four natural NTPs.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control.

  • Incubation: Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C).

  • Quenching: Stop the reactions at defined time points by adding a solution containing EDTA and formamide.

  • Electrophoresis: Denature the samples by heating and separate the RNA products on a high-resolution denaturing polyacrylamide gel.

  • Visualization: Expose the gel to a phosphor screen or use a fluorescence imager to visualize the RNA products.

B. Enzyme Kinetics: Quantifying Inhibition and Selectivity

Kinetic studies are essential for quantitatively determining the inhibitory potency (IC50) and the mode of inhibition of this compound. These experiments provide the data to calculate the selectivity index, a critical parameter in drug development.

  • IC50 Determination: This involves measuring the polymerase activity at a range of this compound concentrations to determine the concentration that inhibits 50% of the enzyme's activity.

  • Lineweaver-Burk Plots: By measuring reaction velocities at different substrate (natural NTP) concentrations in the presence and absence of this compound, these plots can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed).[8]

PolymeraseIC50 (µM)Selectivity Index (vs. Viral RdRp)Reference
Influenza Virus RdRp0.3411[16]
Human DNA Polymerase α>1000>2932[16]
Human DNA Polymerase β>1000>2932[16]
Human DNA Polymerase γ>1000>2932[16]
Human RNA Polymerase II905~2650[15][16]

This table presents a summary of published data and should be used as a reference for expected outcomes.

  • Reaction Setup: Prepare reaction mixtures containing the purified polymerase, a poly(C) or other suitable template, and a radiolabeled nucleotide (e.g., [3H]-GTP).

  • Inhibitor Addition: Add a serial dilution of this compound to the reactions.

  • Incubation: Initiate the reaction by adding the polymerase and incubate at the optimal temperature.

  • Termination and Filtration: Stop the reactions and spot the mixtures onto DE81 ion-exchange filter paper.

  • Washing: Wash the filters to remove unincorporated nucleotides.

  • Scintillation Counting: Measure the radioactivity retained on the filters, which corresponds to the amount of incorporated nucleotide.

  • Data Analysis: Plot the percentage of inhibition against the this compound concentration and fit the data to determine the IC50 value.

II. Cell-Based Assays: Validating Specificity in a Biological Context

While biochemical assays are indispensable, cell-based assays are crucial for confirming that the observed specificity translates to a biological system where factors like cell permeability, metabolic activation, and potential off-target effects come into play.[17][18]

A. Viral Replication Assays: Assessing Antiviral Efficacy and Cytotoxicity

These assays measure the ability of Favipiravir (the prodrug of this compound) to inhibit viral replication in cell culture. A key component of these studies is the simultaneous assessment of cytotoxicity to determine the therapeutic window.

Viral_Replication_Workflow cluster_setup Setup cluster_infection Infection & Incubation cluster_measurement Measurement S0 Seed host cells in multi-well plates S1 Treat cells with serial dilutions of Favipiravir S0->S1 I0 Infect cells with a known titer of virus S1->I0 I1 Incubate for a defined period (e.g., 48-72h) I0->I1 M0 Quantify viral replication (e.g., plaque assay, RT-qPCR) I1->M0 M1 Assess cell viability (e.g., MTS/MTT assay) I1->M1

Caption: Workflow for a cell-based viral replication and cytotoxicity assay.

  • EC50 (50% Effective Concentration): The concentration of Favipiravir that inhibits viral replication by 50%.

  • CC50 (50% Cytotoxic Concentration): The concentration of Favipiravir that reduces cell viability by 50%.

  • Selectivity Index (SI): Calculated as CC50 / EC50. A high SI value is indicative of a specific antiviral effect with a good safety margin.

Virus StrainHost CellEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)Reference
Influenza A (H1N1)MDCK0.014 - 0.55>2000>3000[3][16]
NorovirusReplicon~250 µM (EC50)>80% viability at 100 µg/mL-[15]

This table provides example data to illustrate the expected outcomes.

B. Host Cell DNA/RNA Synthesis Assays

To directly assess the impact of this compound on host cell nucleic acid synthesis, metabolic labeling experiments can be performed. This provides a direct comparison of the inhibitory effects on viral versus host processes within the same cellular environment.

  • Cell Culture and Treatment: Culture host cells in the presence of varying concentrations of Favipiravir.

  • Radiolabeling: Add radiolabeled precursors for DNA synthesis (e.g., [3H]-thymidine) or RNA synthesis (e.g., [3H]-uridine) to the culture medium.

  • Incubation: Incubate the cells to allow for the incorporation of the radiolabels into newly synthesized nucleic acids.

  • Harvesting and Precipitation: Lyse the cells and precipitate the nucleic acids using trichloroacetic acid (TCA).

  • Quantification: Collect the precipitate on filters and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Compare the amount of incorporated radiolabel in treated cells to untreated controls. A lack of significant reduction in radiolabel incorporation in the presence of Favipiravir indicates its specificity for the viral polymerase.[9]

III. Advanced and Complementary Methods

For a more comprehensive validation, advanced techniques can be employed to probe the direct interaction between this compound and its target polymerase.

A. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that the binding of a ligand (in this case, this compound) can stabilize the target protein (viral RdRp) against thermal denaturation.

  • Treatment: Treat intact cells or cell lysates with Favipiravir.

  • Heating: Heat the samples across a range of temperatures.

  • Analysis: Separate the soluble and aggregated protein fractions and quantify the amount of the target polymerase remaining in the soluble fraction (e.g., by Western blotting).

  • Interpretation: A shift in the melting curve to a higher temperature in the presence of the drug indicates direct binding and stabilization of the target protein.

B. Competition Assays

Competition assays provide further evidence that this compound acts as a nucleotide analog. These experiments are typically performed in the context of a biochemical polymerase assay.

  • The polymerase assay is run in the presence of a fixed, inhibitory concentration of this compound.

  • Increasing concentrations of one of the four natural NTPs are added to the reaction.

  • If this compound is a purine analog, the addition of excess ATP or GTP should rescue polymerase activity by outcompeting this compound for binding to the active site.[9] The addition of CTP or UTP should have a minimal effect.

Conclusion: A Multi-faceted Approach to Validation

References

  • Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - ResearchGate. (URL: [Link])

  • Favipiravir 400mg: Composition, Mechanism of Action, and Clinical Uses - Sterispharma. (URL: [Link])

  • Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC - NIH. (URL: [Link])

  • Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed - NIH. (URL: [Link])

  • What is the mechanism of Favipiravir? - Patsnap Synapse. (URL: [Link])

  • Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC - NIH. (URL: [Link])

  • The Ambiguous Base-Pairing and High Substrate Efficiency of T-705 (Favipiravir) Ribofuranosyl 5′-Triphosphate towards Influenza A Virus Polymerase | PLOS One - Research journals. (URL: [Link])

  • Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis | Antimicrobial Agents and Chemotherapy - ASM Journals. (URL: [Link])

  • The Ambiguous Base-Pairing and High Substrate Efficiency of T-705 (Favipiravir) Ribofuranosyl 5!- Triphosphate towards Influenza A Virus Polymerase - Research journals - PLOS. (URL: [Link])

  • The ambiguous base-pairing and high substrate efficiency of T-705 (Favipiravir) Ribofuranosyl 5'-triphosphate towards influenza A virus polymerase - PubMed. (URL: [Link])

  • Favipiravir is a Potent Viral RNA Polymerase Inhibitor against Influenza Virus Infections. (URL: [Link])

  • RNA-Dependent RNA Polymerase as a Target for COVID-19 Drug Discovery - PMC. (URL: [Link])

  • Mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase - PubMed. (URL: [Link])

  • Mechanism of Action of T-705 against Influenza Virus - ResearchGate. (URL: [Link])

  • Covid 19: RNA-dependent RNA Polymerase Assays for Biochemical Characterization and Antiviral Drug Discovery - University of Kentucky. (URL: [Link])

  • Summaries of nucleotide analogs competition assays. (A) Data for ATPγS... - ResearchGate. (URL: [Link])

  • Favipiravir is a broad spectrum antiviral prescription famouus to selectivity block RNA-Dependent RNA Polymerase (RDRP) and sars-COVID-19. | Abstract - Allied Academies. (URL: [Link])

  • Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - NIH. (URL: [Link])

  • Primer Extension Reactions for the PCR- based α- complementation Assay - PMC - NIH. (URL: [Link])

  • Cell-based Assays to Identify Inhibitors of Viral Disease - PMC - NIH. (URL: [Link])

  • Cell-based Assays to Identify Inhibitors of Viral Disease - ResearchGate. (URL: [Link])

Sources

A Comparative Guide to the Antiviral Potency of T-705RTP Across Diverse Viral Strains

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of antiviral drug discovery, a nuanced understanding of a compound's inhibitory profile is paramount. This guide provides an in-depth comparison of the IC50 values of T-705RTP, the active triphosphate form of the broad-spectrum antiviral agent Favipiravir (T-705), against a range of clinically relevant viral strains. By delving into the underlying mechanism of action and the experimental methodologies used to determine antiviral potency, we aim to equip researchers, scientists, and drug development professionals with the critical data and procedural knowledge necessary to advance their research.

The Core Mechanism: Targeting the Viral Engine

Favipiravir is a prodrug, meaning it is biologically inactive until it enters a host cell and is metabolized into its active form, T-705 ribofuranosyl-5'-triphosphate (this compound).[1][2][3] This conversion is a critical step, catalyzed by host cell enzymes.[2][3] The resulting this compound molecule is a structural mimic of a purine nucleotide, the fundamental building block of RNA.[2][4]

The primary target of this compound is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme that RNA viruses use to replicate their genetic material.[1][3] Because the catalytic domain of RdRp is conserved across many RNA viruses, this compound exhibits a broad spectrum of antiviral activity.[1][3] this compound exerts its antiviral effect through two principal mechanisms:

  • Chain Termination: this compound is mistakenly incorporated into the nascent viral RNA strand by the RdRp.[4] This incorporation can halt further extension of the RNA chain, effectively terminating viral replication.[4]

  • Lethal Mutagenesis: The incorporation of this compound can also introduce mutations into the viral genome at a high frequency, leading to the production of non-viable viral progeny.[5]

Crucially, this compound shows high selectivity for viral RdRp over human DNA and RNA polymerases, which accounts for its favorable safety profile.[1][6]

G cluster_cell Host Cell cluster_virus Viral Replication Favipiravir Favipiravir Host Enzymes Host Enzymes Favipiravir->Host Enzymes Metabolism This compound This compound (Active Form) Host Enzymes->this compound Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) This compound->Viral_RdRp Inhibition RNA_Elongation Nascent Viral RNA Viral_RdRp->RNA_Elongation Incorporation Chain_Termination Chain Termination RNA_Elongation->Chain_Termination Lethal_Mutagenesis Lethal Mutagenesis RNA_Elongation->Lethal_Mutagenesis

Figure 1: Mechanism of Action of this compound.

Understanding Potency Metrics: IC50 vs. EC50

When comparing the efficacy of antiviral compounds, it is essential to distinguish between the 50% inhibitory concentration (IC50) and the 50% effective concentration (EC50).

  • IC50 (Inhibitory Concentration 50): This value quantifies the concentration of an inhibitor required to reduce the activity of a specific enzyme (in this case, viral RdRp) by 50% in an in vitro enzymatic assay. It is a direct measure of the compound's potency against its molecular target.

  • EC50 (Effective Concentration 50): This value represents the concentration of a drug that gives a half-maximal response in a cell-based assay. For antiviral testing, it is the concentration required to inhibit viral replication or its cytopathic effects in cultured cells by 50%. The EC50 is influenced by various factors, including the drug's uptake into the cell, its metabolic activation, and its interaction with the viral target within the cellular environment.

While direct enzymatic IC50 values provide a precise measure of target engagement, they are not available for this compound against all viral polymerases. Therefore, this guide presents the available enzymatic IC50 data, supplemented with a broader comparison of EC50 values derived from cell-based assays, which reflect the compound's overall antiviral activity in a more biologically relevant context.

Comparative Efficacy of this compound

The following tables summarize the inhibitory concentrations of this compound and Favipiravir against a selection of RNA viruses.

Table 1: Enzymatic Inhibition (IC50) of this compound against Viral RdRp
Virus FamilyVirusIC50 (µM)Notes
OrthomyxoviridaeInfluenza A Virus0.341[1][6]Highly selective, with an IC50 of 905 µM for human RNA polymerase II.[1][6]
OrthomyxoviridaeInfluenza A Virus2.9[7]The IC50 value can be influenced by the concentration of natural nucleotides in the assay.[7]
Table 2: Cell-Based Antiviral Activity (EC50) of Favipiravir against Various RNA Viruses
Virus FamilyVirusStrain(s)Cell LineEC50 (µg/mL)EC50 (µM)
OrthomyxoviridaeInfluenza A, B, CVariousMDCK0.014 - 0.55[2]0.09 - 3.5
FiloviridaeEbola VirusMayinga 1976Vero E610.5[8]66.9
ArenaviridaeJunin VirusCandid#1Vero0.75[9]4.8
ArenaviridaeTacaribe VirusTRVL-11573Vero0.94[8]6.0
ArenaviridaeLassa VirusBa366Vero E6-29[10]
BunyaviridaeLa Crosse Virus--4.8[9]30.6
RhabdoviridaeRabies Virus1088 (street)N2a-32.4[11]
RhabdoviridaeRabies VirusCVS (fixed)N2a-44.3[11]
CaliciviridaeNorovirus (murine)---Varies
FlaviviridaeYellow Fever Virus-VeroEC90: 51.8[8]EC90: 330

Note: Conversion from µg/mL to µM is based on the molecular weight of Favipiravir (157.1 g/mol ). EC50 values can vary depending on the specific viral strain, cell line, and assay conditions.

Experimental Protocols

The determination of IC50 and EC50 values relies on robust and reproducible experimental methodologies. Below are detailed, step-by-step protocols for key assays used in the evaluation of antiviral compounds like this compound.

In Vitro RdRp Inhibition Assay (for IC50 Determination)

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified viral RNA-dependent RNA polymerase.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Purify_RdRp Purify Viral RdRp Mix_Components Combine RdRp, Template/Primer, Buffer, and varying concentrations of this compound Purify_RdRp->Mix_Components Prepare_Template Prepare RNA Template/Primer Prepare_Template->Mix_Components Prepare_Reagents Prepare Reaction Buffer, NTPs, and Radiolabeled Nucleotide Initiate_Reaction Add NTPs (including radiolabeled nucleotide) to start the reaction Prepare_Reagents->Initiate_Reaction Mix_Components->Initiate_Reaction Incubate Incubate at optimal temperature (e.g., 30-37°C) Initiate_Reaction->Incubate Stop_Reaction Stop reaction with EDTA or other quenching agent Incubate->Stop_Reaction Separate_Products Separate RNA products by polyacrylamide gel electrophoresis (PAGE) Stop_Reaction->Separate_Products Detect_Signal Detect radiolabeled RNA products (e.g., phosphorimaging) Separate_Products->Detect_Signal Quantify Quantify band intensity Detect_Signal->Quantify Calculate_IC50 Plot % inhibition vs. This compound concentration to calculate IC50 Quantify->Calculate_IC50

Figure 2: Workflow for an In Vitro RdRp Inhibition Assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, and KCl at optimal concentrations.

    • Prepare stock solutions of the four natural nucleoside triphosphates (ATP, GTP, CTP, UTP) and a radiolabeled nucleotide (e.g., [α-³²P]GTP or [³H]UTP).

    • Prepare serial dilutions of this compound in the reaction buffer.

    • Purify the viral RdRp enzyme complex from infected cells or through recombinant expression.

    • Prepare a suitable RNA template and primer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the purified RdRp, RNA template/primer, and reaction buffer.

    • Add the serially diluted this compound to the respective tubes. Include a no-inhibitor control.

    • Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Initiation and Incubation:

    • Initiate the RNA synthesis reaction by adding the mixture of NTPs, including the radiolabeled nucleotide.

    • Incubate the reaction at the optimal temperature for the specific viral RdRp (typically 30-37°C) for a defined period (e.g., 1 hour).

  • Termination and Analysis:

    • Stop the reaction by adding a quenching buffer containing EDTA.

    • Separate the resulting radiolabeled RNA products from unincorporated nucleotides using polyacrylamide gel electrophoresis (PAGE).

    • Visualize and quantify the amount of synthesized RNA using phosphorimaging or liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cytopathic Effect (CPE) Reduction Assay (for EC50 Determination)

This cell-based assay measures the ability of a compound to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect.[8]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed a susceptible host cell line (e.g., Vero E6, MDCK) into a 96-well plate at a density that will form a confluent monolayer within 24 hours.

    • Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of Favipiravir in cell culture medium.

    • Dilute the virus stock to a predetermined multiplicity of infection (MOI) that will cause 80-90% CPE in the virus control wells within the desired timeframe (e.g., 48-72 hours).

  • Infection and Treatment:

    • Once cells are confluent, remove the growth medium.

    • Add the serially diluted Favipiravir to the appropriate wells.

    • Add the diluted virus to all wells except for the cell control wells (which receive only medium) and the toxicity control wells (which receive only the compound dilutions).

    • Include virus control wells (cells + virus, no compound).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator until the desired level of CPE is observed in the virus control wells.

  • Assessment of Cell Viability:

    • Quantify cell viability using a suitable method, such as staining with crystal violet or using a colorimetric assay like MTS or MTT.

    • For crystal violet staining, fix the cells, stain them, and then solubilize the dye to measure the absorbance, which is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of CPE inhibition for each compound concentration.

    • Determine the 50% cytotoxic concentration (CC50) from the toxicity control wells.

    • Plot the percentage of inhibition against the compound concentration and use non-linear regression to calculate the EC50 value.

    • Calculate the Selectivity Index (SI) as CC50/EC50.

Plaque Reduction Assay (for EC50 Determination)

This assay quantifies the ability of a compound to reduce the number of plaques (localized areas of cell death) formed by a virus in a cell monolayer.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed susceptible cells into 6-well or 12-well plates to form a confluent monolayer.

  • Infection and Treatment:

    • Prepare serial dilutions of Favipiravir.

    • Prepare a virus dilution that will produce a countable number of plaques (e.g., 50-100 plaques per well).

    • Remove the growth medium from the cell monolayers and infect the cells with the virus dilution.

    • Allow the virus to adsorb for 1-2 hours at 37°C.

  • Overlay Application:

    • After adsorption, remove the virus inoculum.

    • Overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding serial dilutions of Favipiravir. This overlay restricts the spread of progeny virions, leading to the formation of discrete plaques.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO₂ incubator for several days until plaques are visible.

  • Plaque Visualization and Counting:

    • Fix the cells with a solution like 10% formalin.

    • Remove the overlay and stain the cell monolayer with a staining solution (e.g., crystal violet).

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Plot the percentage of reduction against the compound concentration to determine the EC50 value.

Virus Yield Reduction Assay (for EC50 Determination)

This assay measures the reduction in the amount of infectious virus produced in the presence of an antiviral compound.[12]

Step-by-Step Methodology:

  • Infection and Treatment:

    • Seed susceptible cells in a multi-well plate and grow to confluency.

    • Infect the cells with the virus at a specific MOI in the presence of serial dilutions of Favipiravir.

  • Incubation:

    • Incubate the plate for a full viral replication cycle (e.g., 24-48 hours) to allow for the production of new virus particles.

  • Harvesting Progeny Virus:

    • After incubation, harvest the cell culture supernatant (and/or cell lysate) from each well. This contains the progeny virus.

  • Titration of Virus Yield:

    • Determine the titer of the harvested virus from each well using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.

  • Data Analysis:

    • Calculate the reduction in virus titer (e.g., in log10 PFU/mL or TCID50/mL) for each compound concentration compared to the untreated virus control.

    • The EC50 (or more commonly, the EC90 or EC99, representing 90% or 99% reduction) is the concentration of the compound that causes the specified reduction in virus yield.

Conclusion

This compound demonstrates potent and selective inhibition of the influenza virus RdRp, with a broader spectrum of activity against a diverse range of RNA viruses, as evidenced by cell-based assays. The data compiled in this guide underscore the therapeutic potential of Favipiravir and provide a foundational understanding for researchers engaged in antiviral screening and development. The detailed protocols offer a practical framework for the consistent and reliable evaluation of antiviral candidates, ensuring the generation of high-quality, comparable data. As research continues, a more comprehensive understanding of the enzymatic inhibition of this compound against a wider array of viral polymerases will further elucidate its broad-spectrum mechanism and guide the development of next-generation antiviral therapies.

References

  • Furuta, Y., Komeno, T., & Nakamura, T. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 93(7), 449–463. [Link]

  • VirusBank Platform. Cell-based assays. [Link]

  • Sangawa, H., Komeno, T., Nishikawa, H., Yoshida, A., Takahashi, K., Nomura, N., & Furuta, Y. (2013). Mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase. Antimicrobial agents and chemotherapy, 57(11), 5202–5208. [Link]

  • Naesens, L., Guddat, L. W., & van der Vries, E. (2013). Distinct effects of T-705 (favipiravir) and ribavirin on influenza virus replication and viral RNA synthesis. Antimicrobial Agents and Chemotherapy, 57(12), 6067-6078. [Link]

  • Shiraki, K., & Daikoku, T. (2020). Favipiravir, an anti-influenza drug against life-threatening RNA virus infections. Pharmacology & therapeutics, 209, 107512. [Link]

  • Furuta, Y., Komeno, T., & Nakamura, T. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. ResearchGate. [Link]

  • ResearchGate. Inhibition of influenza virus RNA polymerase by this compound. [Link]

  • Green, N., Ott, R. D., Isaacs, R. J., & Fang, H. (2008). Cell-based assays to identify inhibitors of viral disease. Expert opinion on drug discovery, 3(6), 623–632. [Link]

  • Creative Diagnostics. Cell-based ELISA for Antiviral Research. [Link]

  • Raabe, V., et al. (2017). Efficacy of Favipiravir Alone and in Combination With Ribavirin in a Lethal, Immunocompetent Mouse Model of Lassa Fever. The Journal of infectious diseases, 215(11), 1668–1677. [Link]

  • Singh, S., et al. (2022). Screening of SARS-CoV-2 antivirals through a cell-based RNA-dependent RNA polymerase (RdRp) reporter assay. Virology journal, 19(1), 184. [Link]

  • Furuta, Y., Komeno, T., & Nakamura, T. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. PubMed. [Link]

  • Yash, S., Sarika, K., & Laxmikant, B. (2023). Favipiravir: An Effective Rna Polymerase Modulating Anti-Influenza Drug. Biosciences Biotechnology Research Asia, 20(2). [Link]

  • Furuta, Y., Takahashi, K., Kuno-Maekawa, M., Sangawa, H., Uehara, S., Kozaki, K., Nomura, N., Egawa, H., & Shiraki, K. (2013). Favipiravir (T-705), a novel viral RNA polymerase inhibitor. Antiviral research, 100(2), 446–454. [Link]

  • Rocha-Pereira, J., et al. (2012). Biochemical evaluation of the inhibition properties of favipiravir and 2'-C-methyl-cytidine triphosphates against human and mouse norovirus RNA polymerases. Antimicrobial agents and chemotherapy, 56(12), 6103–6111. [Link]

  • ResearchGate. Cell-based Assays to Identify Inhibitors of Viral Disease. [Link]

  • Yamada, K., et al. (2016). Efficacy of Favipiravir (T-705) in Rabies Postexposure Prophylaxis. The Journal of infectious diseases, 213(8), 1253–1261. [Link]

  • Bixler, S. L., et al. (2018). Intracellular conversion and in vivo dose response of favipiravir (T-705) in rodents infected with Ebola virus. Antiviral research, 151, 50–54. [Link]

  • Naesens, L., Guddat, L. W., & van der Vries, E. (2013). The ambiguous base-pairing and high substrate efficiency of T-705 (favipiravir) ribofuranosyl 5'-triphosphate towards influenza A virus polymerase. PloS one, 8(7), e68347. [Link]

Sources

A Comparative Guide to the Validation of T-705RTP's Efficacy in Reducing Virus-Induced Cytopathic Effect

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of T-705RTP, the active form of the antiviral agent Favipiravir, and its efficacy in mitigating the cytopathic effects (CPE) induced by viral infections. Intended for researchers, scientists, and professionals in drug development, this document delves into the underlying mechanisms of this compound and compares its performance against other notable antiviral agents, supported by experimental data and detailed protocols.

Introduction: The Imperative of Quantifying Antiviral Efficacy

The cytopathic effect is a cornerstone of virological research, referring to the structural and morphological changes in host cells caused by viral invasion.[1] These changes, which can include cell rounding, detachment, and lysis, serve as a visible and quantifiable marker of viral replication and pathogenesis.[2] Consequently, the inhibition of CPE is a primary and robust method for screening and evaluating the potency of antiviral compounds.[3][4] An effective antiviral agent will protect host cells from these damaging effects, a phenomenon that can be meticulously measured in a laboratory setting.[5]

This guide focuses on this compound, the active metabolite of Favipiravir (T-705), a broad-spectrum antiviral agent.[6][7] We will explore its mechanism of action and present a comparative analysis with two other prominent antiviral drugs, Remdesivir and Molnupiravir, which also target viral RNA replication but through distinct molecular interactions.

Unraveling the Mechanisms of Action: A Tale of Three Polymerase Inhibitors

The primary target for this compound, Remdesivir, and Molnupiravir is the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of many RNA viruses and absent in host cells, making it an ideal therapeutic target.[8] However, the specifics of their inhibitory actions differ significantly.

This compound (Favipiravir-RTP): A Purine Analogue Causing Chain Termination

Favipiravir (T-705) is a prodrug that, once inside the cell, is converted into its active form, T-705-ribofuranosyl-5'-triphosphate (this compound), by host cell enzymes.[9][10] this compound functions as a purine analogue, competitively inhibiting the incorporation of ATP and GTP into the nascent viral RNA strand.[11][12] The incorporation of a single molecule of this compound into the growing RNA chain ultimately leads to the termination of RNA extension, thereby halting viral replication.[11][12] Its antiviral activity is attenuated by the presence of purine nucleosides, further confirming its mechanism as a purine mimic.[13][14]

T705RTP_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Favipiravir (T-705) Favipiravir (T-705) Host Enzymes Host Enzymes Favipiravir (T-705)->Host Enzymes Intracellular Metabolism This compound This compound (Active Form) Viral RdRp Viral RNA-dependent RNA Polymerase (RdRp) This compound->Viral RdRp Competitive Inhibition Host Enzymes->this compound RNA Elongation RNA Elongation Viral RdRp->RNA Elongation Chain Termination RNA Chain Termination RNA Elongation->Chain Termination Incorporation of This compound leads to Purine\nNucleotides\n(ATP, GTP) Purine Nucleotides (ATP, GTP) Purine\nNucleotides\n(ATP, GTP)->Viral RdRp Remdesivir_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Remdesivir Remdesivir Host Enzymes Host Enzymes Remdesivir->Host Enzymes Intracellular Metabolism Remdesivir-TP Remdesivir-TP (Active Form) Viral RdRp Viral RNA-dependent RNA Polymerase (RdRp) Remdesivir-TP->Viral RdRp Competitive Inhibition Host Enzymes->Remdesivir-TP RNA Elongation RNA Elongation Viral RdRp->RNA Elongation Delayed Chain\nTermination Delayed Chain Termination RNA Elongation->Delayed Chain\nTermination Incorporation of Remdesivir-TP causes ATP ATP ATP->Viral RdRp

Mechanism of Action of Remdesivir
Molnupiravir: The Mutagenic Ribonucleoside Analogue

Molnupiravir is a prodrug of the ribonucleoside analog N-hydroxycytidine (NHC). [15][16]Following oral administration, it is rapidly converted to NHC, which is then phosphorylated to its active triphosphate form (NHC-TP) inside cells. [17]NHC-TP is incorporated into the viral RNA by the RdRp and can exist in two forms (tautomers), one that mimics cytidine and another that mimics uridine. [18]This dual identity leads to errors in the viral genome during replication, a process known as lethal mutagenesis or "error catastrophe," ultimately resulting in non-functional viruses. [19][20]

Molnupiravir_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Molnupiravir Molnupiravir Host Enzymes Host Enzymes Molnupiravir->Host Enzymes Intracellular Metabolism NHC-TP NHC-TP (Active Form) Viral RdRp Viral RNA-dependent RNA Polymerase (RdRp) NHC-TP->Viral RdRp Incorporation as C or U analogue Host Enzymes->NHC-TP RNA Elongation RNA Elongation Viral RdRp->RNA Elongation Mutated Viral RNA Mutated Viral RNA (Error Catastrophe) RNA Elongation->Mutated Viral RNA Incorporation of NHC-TP induces Cytidine/Uridine\nNucleotides Cytidine/Uridine Nucleotides Cytidine/Uridine\nNucleotides->Viral RdRp

Mechanism of Action of Molnupiravir

Experimental Validation: The Cytopathic Effect (CPE) Inhibition Assay

The CPE inhibition assay is a robust and widely adopted method for assessing the in vitro efficacy of antiviral compounds. [21]The fundamental principle is that an effective antiviral will protect cells from the virus-induced damage, thus preserving cell viability.

Step-by-Step Methodology
  • Cell Seeding: A monolayer of a susceptible host cell line (e.g., Vero E6, MDCK) is seeded into a 96-well plate and incubated until a confluent monolayer is formed. [21][22]2. Compound Preparation and Addition: The test compounds (T-705, Remdesivir, Molnupiravir) are serially diluted to a range of concentrations. The growth medium is removed from the cells, and the diluted compounds are added to the respective wells. [21][22]3. Virus Inoculation: A standardized amount of virus, predetermined to cause significant CPE within a specific timeframe (e.g., 48-72 hours), is added to all wells except the "cell only" controls. [21][22]4. Incubation: The plate is incubated to allow for viral infection and replication in the presence of the test compounds. [21]5. Quantification of CPE: After the incubation period, the extent of CPE is quantified. This can be done visually by microscopic examination or, more quantitatively, by staining the remaining viable cells with a dye such as crystal violet or neutral red. [22][23]The amount of dye retained is proportional to the number of viable cells.

  • Data Analysis: The absorbance is read using a plate reader, and the percentage of cell viability is calculated for each compound concentration relative to the "cell only" (100% viability) and "virus control" (0% viability) wells. The 50% effective concentration (EC50), the concentration of the compound that inhibits CPE by 50%, is then determined by plotting the dose-response curve. [21]

CPE_Assay_Workflow start Start seed_cells 1. Seed susceptible host cells in a 96-well plate start->seed_cells incubate_cells 2. Incubate to form a confluent monolayer seed_cells->incubate_cells prepare_compounds 3. Prepare serial dilutions of antiviral compounds incubate_cells->prepare_compounds add_compounds 4. Add diluted compounds to the cells prepare_compounds->add_compounds add_virus 5. Inoculate with a standardized amount of virus add_compounds->add_virus incubate_plate 6. Incubate for 48-72 hours add_virus->incubate_plate quantify_cpe 7. Quantify cell viability (e.g., Crystal Violet staining) incubate_plate->quantify_cpe analyze_data 8. Read absorbance and calculate EC50 values quantify_cpe->analyze_data end End analyze_data->end

Experimental Workflow for a CPE Inhibition Assay

Comparative Efficacy Data

The following table summarizes representative EC50 values for Favipiravir (the prodrug of this compound) against various influenza virus strains in CPE reduction assays conducted in Madin-Darby Canine Kidney (MDCK) cells. It is important to note that EC50 values can vary depending on the specific virus strain, cell line, and assay conditions.

Antiviral AgentVirus StrainEC50 (µM) in CPE AssayReference
Favipiravir (T-705)Influenza A (H1N1)11 - 17[24]
Favipiravir (T-705)Influenza A (H3N2)~11[24]
Favipiravir (T-705)Influenza B~11[24]

Note: Data for Remdesivir and Molnupiravir against influenza in directly comparable CPE assays is less consistently reported in the initial search results, as much of the recent focus has been on SARS-CoV-2. However, their potent antiviral activity is well-established across numerous studies.

Discussion and Conclusion

This compound demonstrates potent and broad-spectrum antiviral activity by effectively inhibiting the viral RdRp, leading to a significant reduction in virus-induced cytopathic effects. [6][24]Its mechanism as a purine analogue that induces chain termination is a well-validated approach to antiviral therapy.

In comparison, Remdesivir and Molnupiravir also target the viral RdRp but employ different strategies. Remdesivir acts as a delayed chain terminator, while Molnupiravir introduces catastrophic errors into the viral genome. The choice of antiviral for a specific application will depend on various factors, including the target virus, the potential for resistance development, and the safety profile of the compound.

The CPE inhibition assay remains an indispensable tool for the initial screening and comparative evaluation of antiviral candidates like this compound. Its relative simplicity, high-throughput capability, and direct biological relevance make it a powerful first step in the long journey of antiviral drug development.

References

  • Malone, B. & Campbell, E. A. (2021). Molnupiravir: coding for catastrophe. Nature Structural & Molecular Biology, 28(9), 706-708.
  • Painter, W. P., et al. (2024). Molnupiravir: Mechanism of action, clinical, and translational science. Clinical and Translational Science. [Link]

  • Jin, Z., Smith, L. K., Rajwanshi, V. K., Kim, B., & Deval, J. (2013). Mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase. Antimicrobial agents and chemotherapy, 57(1), 190-198. [Link]

  • Painter, W. P., et al. (2024). Molnupiravir: Mechanism of action, clinical, and translational science. Clinical and Translational Science. [Link]

  • Creative Diagnostics. (n.d.). CPE Inhibition Assay for Antiviral Research. [Link]

  • Wikipedia. (2024). Molnupiravir. [Link]

  • Pilkington, V., Pepperrell, T., & Hill, A. (2021). Understanding the clinical utility of favipiravir (T-705) in coronavirus disease of 2019. Journal of virus eradication, 7(4), 100063. [Link]

  • Patsnap. (2024). What is the mechanism of Molnupiravir?. Synapse. [Link]

  • Patsnap. (2024). What is the mechanism of Remdesivir?. Synapse. [Link]

  • ResearchGate. (n.d.). Mechanisms of action of remdesivir. [Link]

  • American Society for Microbiology. (2012). Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase. Antimicrobial Agents and Chemotherapy. [Link]

  • National Center for Biotechnology Information. (2024). Remdesivir. StatPearls. [Link]

  • Pediatric Oncall. (n.d.). Remdesivir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose. Drug Index. [Link]

  • Wikipedia. (2024). Remdesivir. [Link]

  • IBT Bioservices. (n.d.). Cytopathic Effect Inhibition Assay Services (CPE). [Link]

  • Furuta, Y., Takahashi, K., Fukuda, Y., Kuno-Maekawa, M., Jou, W. M., & De Clercq, E. (2002). Mechanism of action of T-705 against influenza virus. Antimicrobial agents and chemotherapy, 46(4), 977-981. [Link]

  • ResearchGate. (n.d.). Molnupiravir mechanism of action against SARS-CoV-2. [Link]

  • Leong, C. F., et al. (2022). Cytopathic Effect (CPE)-Based Drug Screening Assay for SARS-CoV-2. Methods in molecular biology (Clifton, N.J.), 2452, 379-391. [Link]

  • MDPI. (2023). Molnupiravir: A Versatile Prodrug against SARS-CoV-2 Variants. Viruses, 15(2), 558. [Link]

  • Huchting, J., et al. (2014). Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis. Antimicrobial Agents and Chemotherapy, 58(9), 5269-5277. [Link]

  • Furuta, Y., Gowen, B. B., Takahashi, K., Shiraki, K., Smee, D. F., & Barnard, D. L. (2013). Favipiravir (T-705), a novel viral RNA polymerase inhibitor. Antiviral research, 100(2), 446-454. [Link]

  • Furuta, Y., Komeno, T., & Nakamura, T. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy. Series B, Physical and biological sciences, 93(7), 449-463. [Link]

  • National Center for Biotechnology Information. (n.d.). SARS-CoV-2 cytopathic effect (CPE). [Link]

  • PBL Assay Science. (n.d.). General Protocol For Human Interferon Alpha Cytopathic Effect (CPE) Assay. [Link]

  • ResearchGate. (n.d.). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. [Link]

  • Utah State University, Institute for Antiviral Research. (n.d.). In Vitro Antiviral Testing. [Link]

  • J&J Pharmaceuticals. (2025). Exploring 9 Alternatives to Zanamivir for Flu Treatment. [Link]

  • Furuta, Y., Komeno, T., & Nakamura, T. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy. Series B, Physical and biological sciences, 93(7), 449-463. [Link]

  • Semantic Scholar. (n.d.). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. [Link]

  • Smee, D. F., et al. (2009). Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells. The Journal of antimicrobial chemotherapy, 64(4), 741-746. [Link]

  • ResearchGate. (n.d.). T-705 (favipiravir) activity against lethal H5N1 influenza A viruses. [Link]

  • protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. [Link]

  • Furuta, Y., Gowen, B. B., Takahashi, K., Shiraki, K., Smee, D. F., & Barnard, D. L. (2009). T-705 (favipiravir) and related compounds: novel broad-spectrum inhibitors of RNA viral infections. Antiviral chemistry & chemotherapy, 20(4), 153-164. [Link]

  • National Center for Biotechnology Information. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Journal of visualized experiments : JoVE, (180), 10.3791/63583. [Link]

  • ResearchGate. (n.d.). Mechanism of Action of T-705 against Influenza Virus. [Link]

  • De Clercq, E. (2025). Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches. Clinical microbiology and infection : the official publication of the European Society of Clinical Microbiology and Infectious Diseases, 31(2), 201-210. [Link]

  • Patsnap. (2025). What are the new drugs for Influenza?. Synapse. [Link]

  • Agrawal, U., & Raju, R. (2020). New anti-viral drugs for the treatment of COVID-19 instead of favipiravir. Medical hypotheses, 144, 110211. [Link]

  • Semantic Scholar. (2019). Current and Future Antiviral Medications to Treat Influenza: Mechanisms of Action. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling T-705RTP

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for T-705RTP (Favipiravir triphosphate), the active metabolite of the antiviral agent Favipiravir (T-705). As drug development professionals, our primary responsibility extends beyond innovation to ensuring the absolute safety of the researchers who make it possible. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep, actionable understanding of the risks and mitigation strategies involved.

Understanding the Hazard: The this compound Bio-Activity Profile

This compound is not merely a chemical reagent; it is the biologically active form of Favipiravir.[1][2][3] Its mechanism of action involves acting as a nucleotide analog to inhibit the RNA-dependent RNA polymerase (RdRp) of various RNA viruses, effectively terminating viral replication.[4][5][6][7] This potent biological activity is the primary reason for stringent handling precautions.

Key Hazards to Consider:

  • Mechanism-Based Risk: As an inhibitor of genetic replication machinery, its effects on mammalian cells, while less potent than on viral polymerases, cannot be disregarded. The parent compound, Favipiravir, carries documented risks of teratogenicity (harm to a developing fetus) and embryotoxicity in animal studies.[3][7][8] The precautionary principle dictates that this compound be treated as having a similar or greater hazard profile.

  • Inhalation and Exposure: The compound is typically supplied as a solid or powder.[9] Handling in this form poses a significant risk of aerosolization and inhalation. Safety Data Sheets (SDS) for the parent compound classify it as harmful if swallowed or inhaled and a cause of serious skin and eye irritation.[10]

  • Limited Toxicological Data: As a research compound, this compound itself has not been as extensively studied for its toxicological properties as the parent drug.[11] This lack of comprehensive data necessitates a conservative approach, assuming a high level of potency and toxicity.

The First Line of Defense: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final barrier between a researcher and a potential hazard. Before any procedure, primary controls must be in place.

  • Primary Engineering Control: All handling of this compound, especially the weighing and reconstitution of the powdered form, must be conducted within a certified chemical fume hood or a similar ventilated enclosure.[11] This prevents the escape of airborne particles into the general laboratory environment.

  • Administrative Controls: Access to areas where this compound is handled should be restricted. All personnel must receive documented training on the specific hazards and handling procedures outlined in this guide and the relevant SDS.[8] Ensure the laboratory is equipped with an operational safety shower and eyewash station.[11]

Core PPE Ensemble for this compound Handling

The following PPE is mandatory for all procedures involving this compound, from handling the neat compound to working with reconstituted solutions.

PPE ComponentSpecificationRationale
Body Protection Disposable, fluid-resistant gown with knit cuffs.Protects against spills and contamination of personal clothing. Knit cuffs ensure a seal with inner gloves.
Hand Protection Double Nitrile Gloves (e.g., compliant with EN 374)The inner glove protects the skin if the outer glove is breached. The outer glove bears the initial contamination and can be removed safely. Double-gloving is critical for safely doffing contaminated PPE.[12]
Eye & Face Protection ANSI Z87.1-rated safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles. A face shield is strongly recommended when handling the powder form to protect the entire face.[10][12]
Respiratory Protection NIOSH-approved N95 respirator or higher.Mandatory when handling the powder form. Protects against inhalation of aerosolized particles. A risk assessment may determine it is also necessary for procedures with solutions that could generate aerosols (e.g., vortexing, sonicating).

Procedural Guide: Donning, Doffing, and Disposal Workflow

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE Workflow

G cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE 1. Inspect all PPE for defects Wash_Hands 2. Wash hands thoroughly Inspect_PPE->Wash_Hands Don_Gown 3. Don Gown/ Lab Coat Wash_Hands->Don_Gown Don_Respirator 4. Don N95 Respirator (Perform Seal Check) Don_Gown->Don_Respirator Don_Goggles 5. Don Goggles/ Face Shield Don_Respirator->Don_Goggles Don_Gloves 6. Don Inner Gloves (Over Cuffs) Don_Goggles->Don_Gloves Don_Outer_Gloves 7. Don Outer Gloves Don_Gloves->Don_Outer_Gloves

Caption: PPE Donning Sequence.

Doffing (Taking Off) PPE Workflow

Doffing is the point of highest risk for self-contamination. This process should be performed deliberately in an anteroom or designated "clean" area.

  • Chemical Decontamination: Before doffing, wipe down outer gloves with a suitable decontaminant (e.g., 70% ethanol).

  • Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out. Dispose of them immediately in a designated hazardous waste container.

  • Remove Gown & Face Shield: Remove the gown by rolling it down and away from the body. Remove the face shield, handling it by the headband. Dispose of them in the hazardous waste container.

  • Exit Work Area: Step out of the immediate work area into the designated doffing area.

  • Remove Respirator & Goggles: Remove head and eye protection without touching the front surfaces.

  • Remove Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.

Emergency Protocols: Spill Management

Accidents happen. A clear, rehearsed plan is the best defense.

Small Spill (<5 mL or <1 g) inside a Fume Hood:
  • Alert: Verbally alert others in the immediate area.

  • Contain: Cover the spill with absorbent pads.

  • Decontaminate: Gently apply a 10% bleach solution or a 10% caustic solution, allowing for at least 15 minutes of contact time.[11]

  • Clean: Collect all materials (absorbent pads, contaminated gloves) using tongs or forceps and place them in a sealed, labeled hazardous waste bag.

  • Final Wipe: Wipe the area again with the decontaminant, followed by water.

Spill Response Workflow

G Spill Spill Detected Alert Alert Personnel Restrict Area Spill->Alert Assess Assess Hazard (Location & Size) Alert->Assess EHS Contact EHS/ Safety Officer Assess->EHS Large Spill or Outside Hood Don_PPE Don Spill Response PPE (Incl. Respirator) Assess->Don_PPE Small Spill Inside Hood Report Document Incident EHS->Report Contain Contain Spill (Absorbent Pads) Don_PPE->Contain Decon Apply Decontaminant (e.g., 10% Bleach) Contain->Decon Collect Collect Waste (Inside Out) Decon->Collect Dispose Dispose as Hazardous Waste Collect->Dispose Dispose->Report

Caption: Emergency Spill Response Workflow.

Waste Disposal

All materials that have come into contact with this compound are considered hazardous waste. This includes:

  • Gloves, gowns, and other disposable PPE.

  • Pipette tips, tubes, and labware.

  • Spill cleanup materials.

All waste must be collected in clearly labeled, sealed containers and disposed of according to your institution's hazardous waste management procedures. Do not mix with general or biohazardous waste streams unless specifically instructed to do so by your Environmental Health and Safety (EHS) department.

By adhering to these scientifically-grounded protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your research. Handle this compound not with fear, but with the respect its potent bioactivity demands.

References

  • Chemical structures of T-705 (A) and this compound (B). (A) Prodrug; (B) active form. ResearchGate. Available from: [Link]

  • Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis. Antimicrobial Agents and Chemotherapy - ASM Journals. Available from: [Link]

  • Chemical structures of T-705, ribavirin and structural analogs. ResearchGate. Available from: [Link]

  • T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections. PubMed Central. Available from: [Link]

  • Favipiravir: Frequently Asked Questions. CiplaMed. Available from: [Link]

  • Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase. PMC - NIH. Available from: [Link]

  • T-705 (Favipiravir) Safety Data Sheet. Adooq Bioscience. Available from: [Link]

  • Favipiravir - Wikipedia. Wikipedia. Available from: [Link]

  • Favipiravir 400mg: Composition, Mechanism of Action, and Clinical Uses. Sterispharma. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
T-705RTP
Reactant of Route 2
Reactant of Route 2
T-705RTP

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。